molecular formula C11H12O4 B1302223 Methyl 3-(4-methoxyphenyl)-3-oxopropanoate CAS No. 22027-50-5

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Cat. No.: B1302223
CAS No.: 22027-50-5
M. Wt: 208.21 g/mol
InChI Key: VXXOASOINNOPGR-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate (CAS 22027-50-5) is a versatile chemical intermediate of significant interest in advanced materials and pharmaceutical research. Its primary application lies in the development of next-generation Organic Light-Emitting Diodes (OLEDs), where it serves as a crucial building block for synthesizing high-performance emitters, host materials, and charge transport layers . The unique chemical structure, featuring reactive sites on the oxirane ring and methoxyphenyl group, allows researchers to fine-tune electronic and optical properties, which is essential for achieving desired color purity, brightness, and device longevity in OLED displays . Beyond materials science, this compound is a valuable synthon in organic synthesis and medicinal chemistry. It is employed in multi-step reactions to construct complex molecular architectures, including heterocyclic systems . For instance, it can be used as a precursor in catalytic azirine ring expansion reactions via Wolff rearrangement to synthesize dihydropyrrol-2-one derivatives, which are important scaffolds in chemical research . Furthermore, its utility extends to the synthesis of potentially life-saving drugs, highlighting its role as a pharmaceutical intermediate . As a key research chemical, this compound enables innovations across multiple scientific disciplines.

Properties

IUPAC Name

methyl 3-(4-methoxyphenyl)-3-oxopropanoate
Source PubChem
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InChI

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXOASOINNOPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885188
Record name Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, methyl ester
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22027-50-5
Record name Methyl 4-methoxy-β-oxobenzenepropanoate
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Record name Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, methyl ester
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Record name Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, methyl ester
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Record name Methyl 3-(p-methoxyphenyl)-3-oxopropionate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract: This technical guide provides a comprehensive overview of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate (CAS No. 22027-50-5), a versatile β-keto ester of significant interest to researchers in organic synthesis and medicinal chemistry. The document details the compound's physicochemical properties, outlines a robust and validated synthetic protocol via Claisen condensation with mechanistic insights, and provides a thorough guide to its analytical characterization. Furthermore, it explores the compound's applications as a pivotal intermediate in the synthesis of complex organic molecules, particularly heterocyclic systems relevant to drug discovery. Safety, handling, and storage protocols are also discussed to ensure safe and effective laboratory use.

Introduction

β-keto esters are a cornerstone class of compounds in organic chemistry, prized for their dual functionality which enables a wide array of chemical transformations. The presence of a ketone and an ester group separated by a methylene unit creates a highly valuable reactive center. The protons on this α-carbon are acidic, allowing for easy deprotonation to form a stabilized enolate, which can then act as a potent nucleophile in various carbon-carbon bond-forming reactions.

The Strategic Importance of this compound

This compound belongs to this vital class of molecules. Its structure, featuring a methoxy-substituted aromatic ring, makes it an important precursor for compounds in pharmaceutical and agrochemical development.[1] The methoxy group can influence the electronic properties of the aromatic ring and can be a key feature for biological activity or a handle for further chemical modification. This guide serves as a technical resource for scientists, explaining the causality behind its synthesis, characterization, and application.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of any chemical protocol. The primary identifiers and key physical properties for this compound are summarized below.

Chemical Identifiers
IdentifierValue
CAS Number 22027-50-5
IUPAC Name This compound
Molecular Formula C₁₁H₁₂O₄
InChI Key VXXOASOINNOPGR-UHFFFAOYSA-N[2]
Synonyms Methyl 3-(p-methoxyphenyl)-3-oxopropionate
Physicochemical Data

The physical properties of this compound are critical for its handling, reaction setup, and purification. It exists as a low-melting solid, requiring careful storage considerations.[2]

PropertyValueSource(s)
Molar Mass 208.21 g/mol
Appearance Light yellow crystalline solid[1]
Melting Point 40-42 °C
Boiling Point 135 °C at 0.27 mmHg
Purity ≥ 97% (HPLC)[1]
Storage Store at 0-8 °C, inert atmosphere[1][2]

Synthesis and Mechanistic Insights

The most logical and widely employed method for synthesizing β-keto esters like this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this specific case, the reaction occurs between methyl 4-methoxybenzoate and methyl acetate.

The choice of base is critical. Sodium methoxide (NaOMe) is ideal as it is the same alkoxide as the ester's leaving group, preventing transesterification, which would lead to unwanted byproducts. The reaction is driven to completion by the final deprotonation of the newly formed β-keto ester, which is more acidic than the starting alcohol, making the final step thermodynamically favorable.

Detailed Experimental Protocol: Claisen Condensation

This protocol is designed as a self-validating system, incorporating in-process checks and a robust purification and characterization workflow.

Objective: To synthesize this compound with high purity.

Materials:

  • Methyl 4-methoxybenzoate (1.0 eq)

  • Methyl acetate (3.0 eq, serves as reactant and solvent)

  • Sodium methoxide (NaOMe) (1.1 eq)

  • Anhydrous Toluene or THF (optional, if not using excess methyl acetate as solvent)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is under an inert atmosphere.

  • Base Suspension: To the flask, add sodium methoxide (1.1 eq) and anhydrous methyl acetate (3.0 eq). Stir the suspension.

  • Ester Addition: Add methyl 4-methoxybenzoate (1.0 eq) to the dropping funnel, dissolved in a small amount of methyl acetate. Add this solution dropwise to the stirred base suspension over 30 minutes.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to overcome the activation energy for the condensation.

  • Work-up: Cool the reaction mixture to 0 °C using an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the pH is acidic (~pH 5-6). This step protonates the enolate to yield the final product.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and extract the product into diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine (to remove water).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a light yellow solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process Reactant1 Methyl 4-methoxybenzoate Condensation Claisen Condensation (Reflux, 2-4h) Reactant1->Condensation Reactant2 Methyl Acetate (excess) Reactant2->Condensation Base Sodium Methoxide (NaOMe) Base->Condensation Workup Acidic Work-up (1M HCl, 0°C) Condensation->Workup Forms enolate salt Purification Extraction & Purification Workup->Purification Protonation Product Methyl 3-(4-methoxyphenyl) -3-oxopropanoate Purification->Product Isolation

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirmation of the molecular structure and purity is achieved through standard spectroscopic techniques. The expected NMR and IR data are crucial for validating the synthesis.

Predicted Spectroscopic Data
TechniquePredicted Signals and Interpretation
¹H NMR (CDCl₃)~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. ~6.9 ppm (d, 2H): Aromatic protons meta to the carbonyl group. ~3.9 ppm (s, 2H): Methylene protons (CH₂) between the two carbonyls. ~3.8 ppm (s, 3H): Methoxy (Ar-OCH₃) protons. ~3.7 ppm (s, 3H): Ester methyl (COOCH₃) protons.
¹³C NMR (CDCl₃)~192 ppm: Ketone carbonyl carbon. ~168 ppm: Ester carbonyl carbon. ~164 ppm: Aromatic carbon attached to the methoxy group. ~130 ppm: Aromatic CH carbons ortho to the carbonyl. ~128 ppm: Quaternary aromatic carbon. ~114 ppm: Aromatic CH carbons meta to the carbonyl. ~55 ppm: Methoxy carbon (Ar-OCH₃). ~52 ppm: Ester methyl carbon (COOCH₃). ~46 ppm: Methylene carbon (CH₂).
IR Spectroscopy ~1745 cm⁻¹: Strong C=O stretch (ester). ~1680 cm⁻¹: Strong C=O stretch (aromatic ketone). ~1600 cm⁻¹: C=C stretch (aromatic ring). ~1250 cm⁻¹: C-O stretch (aryl ether).

Note: The presence of keto-enol tautomerism may result in additional, smaller signals in the NMR spectra.

Applications in Research and Drug Development

The synthetic utility of this compound stems from the reactivity of its active methylene group and the presence of two distinct carbonyl functionalities.

Versatile Synthetic Intermediate

This compound is a key building block for synthesizing more complex molecules.[1] The acidic methylene protons can be easily removed by a base to form a nucleophilic enolate, which can then be alkylated or acylated to introduce new substituents.

Synthesis of Heterocyclic Compounds

A primary application is in the synthesis of heterocyclic rings, which form the core of many pharmaceutical agents. For example, condensation with hydrazine derivatives can yield pyrazoles, while reaction with ureas or amidines can produce pyrimidines. These reactions are fundamental in medicinal chemistry for creating libraries of potential drug candidates.

Applications cluster_reactivity Core Reactivity cluster_apps Key Synthetic Applications Compound Methyl 3-(4-methoxyphenyl) -3-oxopropanoate Methylene Active Methylene Group (α-carbon) Compound->Methylene Carbonyls Dual Carbonyl Groups Compound->Carbonyls Alkylation Alkylation/Acylation Reactions Methylene->Alkylation via enolate Heterocycles Heterocycle Synthesis (e.g., Pyrazoles, Pyrimidines) Carbonyls->Heterocycles via condensation

Caption: Relationship between the structure of the β-keto ester and its applications.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical reagent.

Hazard Identification

Based on data for this compound, it is classified with the following hazards:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

  • Signal Word: Warning.[2][3]

  • Pictogram: GHS07 (Exclamation mark).[2]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry place.[1] The recommended storage temperature is between 0-8 °C.[1]

  • Atmosphere: For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or air.[2]

Conclusion

This compound is a high-value synthetic intermediate with significant potential in the fields of organic chemistry and drug discovery. Its synthesis via Claisen condensation is a reliable and well-understood process. The compound's true power lies in the versatility of its active methylene group and dual carbonyls, which provide a gateway to a vast range of complex molecular architectures, particularly heterocyclic systems. By understanding its properties, synthesis, and safe handling as detailed in this guide, researchers can effectively leverage this compound to advance their scientific objectives.

References

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Introduction

This compound is a β-keto ester that serves as a valuable intermediate in organic synthesis. Its structural framework, featuring a methoxy-substituted aromatic ring and a reactive 1,3-dicarbonyl moiety, makes it a versatile building block for the synthesis of more complex molecular architectures, including various heterocyclic compounds and potential pharmaceutical agents. The presence of the electron-donating methoxy group on the phenyl ring influences the reactivity of the molecule, while the β-keto ester functionality allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, structural characteristics, and safe handling protocols, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
CAS Number 22027-50-5[1]
Melting Point 40-42 °C[1]
Boiling Point 135 °C at 0.27 mmHg[1]
Appearance Off-white to white solid[2]
Predicted Density 1.147 ± 0.06 g/cm³[1]

Chemical Structure:

Chemical structure of this compound

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a Claisen condensation reaction. This method is a cornerstone of carbon-carbon bond formation in organic chemistry. The causality behind this choice lies in the high efficiency and atom economy of condensing an ester with a ketone or another ester to form a β-keto ester or a β-diketone.

In this specific synthesis, a methyl ester of 4-methoxybenzoic acid (methyl 4-methoxybenzoate) is condensed with methyl acetate using a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe). The base serves to deprotonate the α-carbon of methyl acetate, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of methyl 4-methoxybenzoate.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification MeOAc Methyl Acetate Condensation Claisen Condensation MeOAc->Condensation MeAnisate Methyl 4-Methoxybenzoate MeAnisate->Condensation Base Strong Base (e.g., NaH) in Dry THF Base->Condensation Catalyst Quench Acidic Workup (e.g., aq. HCl) Condensation->Quench CrudeProduct Crude Product Quench->CrudeProduct Purification Purification (Short-Path Distillation) CrudeProduct->Purification FinalProduct Pure Methyl 3-(4-methoxyphenyl) -3-oxopropanoate Purification->FinalProduct

Caption: Workflow for the Claisen condensation synthesis of the target compound.

Experimental Protocol

The following protocol is a representative procedure adapted from the synthesis of analogous β-keto esters.[3]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 equivalents) suspended in dry tetrahydrofuran (THF).

  • Enolate Formation: Slowly add methyl acetate (2.0 equivalents) dropwise to the stirred suspension at room temperature. The mixture is then heated to reflux for 1 hour to ensure complete formation of the sodium enolate. The evolution of hydrogen gas should be monitored.

  • Condensation: Cool the reaction mixture to room temperature. Add a solution of methyl 4-methoxybenzoate (1.0 equivalent) in dry THF dropwise over 30 minutes.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 1M aqueous HCl until the mixture is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[3] The resulting crude product can be purified by short-path distillation under high vacuum to yield the pure colorless oil or low-melting solid.[3]

Structural Characterization & Keto-Enol Tautomerism

A defining characteristic of β-keto esters is their existence as a dynamic equilibrium of keto and enol tautomers. This equilibrium is fundamental to their reactivity and is readily observable through spectroscopic methods. The enol form is stabilized by intramolecular hydrogen bonding and conjugation with the carbonyl group and the aromatic ring.

Caption: Keto-enol tautomeric equilibrium in this compound.

Spectroscopic Analysis

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is indispensable for confirming the structure and observing the tautomeric ratio. The data below are predicted based on the ethyl ester analog, which exhibits well-defined signals for both forms.[3]

FeatureKeto FormEnol Form
¹H NMR (CH₂) Signal Singlet, ~3.9 ppm-
¹H NMR (CH) Signal -Singlet, ~5.6 ppm
¹H NMR (Enolic OH) -Broad Singlet, ~12.6 ppm
¹³C NMR (Ketone C=O) ~192 ppm~173 ppm (conjugated)
¹³C NMR (Ester C=O) ~168 ppm~172 ppm
¹³C NMR (CH₂) Signal ~46 ppm-
¹³C NMR (CH) Signal -~87 ppm

Note: The exact chemical shifts (ppm) and the keto:enol ratio are solvent-dependent.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its dual functionality. The active methylene group, flanked by two carbonyls, is acidic and easily deprotonated to form a stable enolate. This nucleophile can participate in a variety of C-C bond-forming reactions, including alkylations and acylations. Furthermore, the 1,3-dicarbonyl motif is a classic precursor for the synthesis of heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines through condensation reactions with dinucleophiles such as hydrazines, hydroxylamine, and ureas, respectively.

Reactivity cluster_reactions Key Transformations cluster_products Resulting Scaffolds Start Methyl 3-(4-methoxyphenyl) -3-oxopropanoate Alkylation Alkylation (R-X) Start->Alkylation Acylation Acylation (RCOCl) Start->Acylation Hetero Heterocycle Synthesis (e.g., with Hydrazine) Start->Hetero Alkylated α-Substituted β-Keto Esters Alkylation->Alkylated Acylated Tricarbonyl Compounds Acylation->Acylated Pyrazole Pyrazolone Derivatives Hetero->Pyrazole

Caption: Synthetic potential of the title compound as a chemical intermediate.

This compound is therefore not just a molecule, but a platform. Its derivatives are of interest in medicinal chemistry; for instance, the related compound 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA) has shown beneficial effects on hepatic lipid metabolism.[4] This highlights the potential for derivatives of this class of molecules to interact with biological systems.

Safety and Handling

As a matter of sound laboratory practice, this compound should be handled with care, following standard safety protocols. The information below is a synthesis of best practices for handling laboratory chemicals.[5][6][7][8]

Precaution CategoryGuideline
Personal Protective Equipment (PPE) Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6][7]
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[5][8]
Handling Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[7] Keep away from heat, sparks, and open flames.[5]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
First Aid (IF IN EYES) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][6]
First Aid (IF ON SKIN) Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6][7]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[9]

Conclusion

This compound is a compound of significant utility in modern organic synthesis. Its straightforward preparation via Claisen condensation, combined with the rich reactivity of the β-keto ester functionality, establishes it as a valuable precursor for a diverse range of chemical entities. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for its effective and safe application in research and development environments.

References

  • ChemBK. (2024). This compound. [Link]

  • PubChem. (n.d.). Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

  • Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones - Supporting Information. [Link]

  • PubMed Central. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate, a β-keto ester, is a molecule of significant interest in organic synthesis and pharmaceutical development. Its structural features, including a methoxy-substituted phenyl ring, a ketone, and an ester functional group, make it a versatile building block for the synthesis of more complex molecules and a potential pharmacophore in its own right. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing everything from reaction conditions and purification strategies to formulation and bioavailability in drug discovery.

This technical guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and detailed experimental protocols for their determination. The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.

Core Physical and Chemical Properties

A foundational understanding of the key physical and chemical identifiers of this compound is essential for any researcher working with this compound.

PropertyValueSource(s)
CAS Number 22027-50-5[1]
Molecular Formula C₁₁H₁₂O₄[1]
Molar Mass 208.21 g/mol [1]
Appearance Light yellow crystalline solid[2]

Thermal Properties

The thermal behavior of a compound is critical for determining its physical state at various temperatures, which has direct implications for storage, handling, and reaction setup.

Melting Point

The melting point is a fundamental physical property that provides a primary indication of a compound's purity. For a crystalline solid, a sharp melting point range is indicative of high purity.

Reported Melting Point: 40-42°C[3]

Significance in Drug Development: The melting point influences the solubility and dissolution rate of a drug, which are key factors in its bioavailability. A lower melting point generally corresponds to higher solubility.

Experimental Protocol for Melting Point Determination

This protocol describes the determination of the melting point range using a standard capillary melting point apparatus.

Methodology Workflow:

Caption: Workflow for Melting Point Determination.

Detailed Steps:

  • Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass and crushed into a fine powder using a spatula.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Measurement: The loaded capillary tube is placed in the heating block of a calibrated melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15°C below the expected melting point of 40°C. The heating rate is then reduced to a slow rate of 1-2°C per minute to ensure thermal equilibrium.

  • Observation and Recording: The temperature at which the first liquid is observed is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this range. For accurate results, the determination should be repeated at least twice, and the values should be consistent.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For compounds that may decompose at atmospheric pressure, the boiling point is often determined under reduced pressure.

Reported Boiling Point: 135°C at 0.27 mm Hg[3]

Causality Behind Experimental Choice: Determining the boiling point at reduced pressure is crucial for thermally sensitive compounds like β-keto esters. Heating to the atmospheric boiling point could lead to decomposition, yielding inaccurate results and impure products.

Density

Density is a measure of mass per unit of volume and is an important parameter in formulation science and for solvent selection in extraction and purification processes.

Predicted Density: 1.147 ± 0.06 g/cm³[1]

Note: This value is predicted and should be confirmed experimentally for critical applications.

Solubility Profile

Solubility is a critical physicochemical property that profoundly impacts a compound's behavior in both chemical reactions and biological systems. For drug development professionals, poor aqueous solubility is a major hurdle for oral bioavailability.

Qualitative Solubility: Based on the structure, it is expected to be soluble in polar aprotic solvents like acetone and ethyl acetate, as well as chlorinated solvents like chloroform and dichloromethane. It is likely to have lower solubility in nonpolar solvents such as hexanes and limited solubility in water.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

Methodology Workflow:

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Steps:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is essential to ensure that the solution is saturated.

  • Equilibration: The vial is sealed and placed in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitated for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, the vial is removed from the shaker, and the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Calculation: The solubility is calculated from the measured concentration and is typically expressed in mg/mL or mol/L.

Spectroscopic Properties

Spectroscopic data provides invaluable information about the molecular structure and functional groups present in a compound, serving as a crucial tool for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methylene protons, and the methyl ester protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals would correspond to the carbonyl carbons of the ketone and ester, the aromatic carbons, the methoxy carbon, the methylene carbon, and the methyl ester carbon.

Note: As of the time of writing, a publicly available, experimentally verified NMR spectrum for this specific compound could not be located. The interpretation below is based on the expected chemical shifts for the given structure.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Aromatic Protons (H-2, H-6): ~7.9 ppm (doublet)

  • Aromatic Protons (H-3, H-5): ~6.9 ppm (doublet)

  • Methylene Protons (-CH₂-): ~3.9 ppm (singlet)

  • Aromatic Methoxy Protons (-OCH₃): ~3.8 ppm (singlet)

  • Ester Methyl Protons (-COOCH₃): ~3.7 ppm (singlet)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • Ketone Carbonyl (C=O): ~195 ppm

  • Ester Carbonyl (C=O): ~168 ppm

  • Aromatic Carbon (C-4): ~164 ppm

  • Aromatic Carbon (C-1): ~129 ppm

  • Aromatic Carbons (C-2, C-6): ~130 ppm

  • Aromatic Carbons (C-3, C-5): ~114 ppm

  • Aromatic Methoxy Carbon (-OCH₃): ~55 ppm

  • Ester Methyl Carbon (-COOCH₃): ~52 ppm

  • Methylene Carbon (-CH₂-): ~46 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Characteristic IR Absorption Bands:

  • C=O Stretch (Ketone): ~1685 cm⁻¹

  • C=O Stretch (Ester): ~1740 cm⁻¹

  • C-O Stretch (Ester and Ether): ~1250-1050 cm⁻¹

  • Aromatic C=C Stretch: ~1600 cm⁻¹ and ~1510 cm⁻¹

  • Aromatic C-H Stretch: ~3100-3000 cm⁻¹

  • Aliphatic C-H Stretch: ~3000-2850 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Molecular Ion Peak [M]⁺: m/z = 208.07

Crystal Structure

The three-dimensional arrangement of atoms in a crystalline solid is determined by X-ray crystallography. This information is crucial for understanding intermolecular interactions, polymorphism, and for structure-based drug design.

Note: As of the time of writing, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD).

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, a compound of significant interest to researchers in organic synthesis and drug development. While some experimental data is available, this guide also highlights the need for further experimental determination of properties such as solubility in a range of solvents and a definitive crystal structure analysis. The provided experimental protocols offer a robust framework for researchers to generate this critical data, ensuring a comprehensive understanding of this versatile molecule for its successful application in scientific endeavors.

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An In-depth Technical Guide to Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate, a versatile β-keto ester of significant interest to researchers in organic synthesis and drug development. We will delve into its core structural features, proven synthetic methodologies, detailed characterization, and its emerging applications, grounding our discussion in established chemical principles and field-proven insights.

Core Molecular Structure and Physicochemical Properties

This compound (CAS No. 22027-50-5) is an organic compound featuring an aromatic methoxy group and a β-keto ester moiety.[1] This combination of functional groups dictates its chemical behavior and makes it a valuable synthetic intermediate.

The fundamental structure consists of a central propanoate chain with a ketone at the β-position (C3) and a methyl ester at the C1 position. The C3 carbon is substituted with a 4-methoxyphenyl (anisole) group.

Caption: Chemical structure of this compound.
Physicochemical Data Summary

The physical and chemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 22027-50-5,
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Appearance Solid
Melting Point 40-42 °C
Boiling Point 135 °C / 0.27 mmHg
Density (Predicted) 1.147 ± 0.06 g/cm³
The Significance of Keto-Enol Tautomerism

A critical structural feature of β-keto esters is their existence as an equilibrium mixture of two tautomers: the keto form and the enol form. This equilibrium is fundamental to the compound's reactivity.

Caption: Keto-Enol tautomerism of the β-keto ester.

The equilibrium position is influenced by several factors:

  • Solvent Polarity: In non-polar solvents, the enol form is often favored due to the stability gained from an internal hydrogen bond between the enolic hydroxyl group and the ester carbonyl. In polar, protic solvents, this internal hydrogen bond is disrupted by solvent interactions, often favoring the keto form.[2]

  • Conjugation: The enol form benefits from extended conjugation between the aromatic ring, the C=C double bond, and the ester carbonyl group, which contributes to its stability.[3]

This tautomerism is not merely a structural curiosity; the enol form is the reactive species in many base-catalyzed reactions, while the acidic α-protons of the keto form are central to its utility in C-C bond formation.

Synthesis Protocol: Crossed Claisen Condensation

The most reliable and industrially scalable method for preparing β-keto esters like this compound is the Crossed (or Mixed) Claisen Condensation . This carbon-carbon bond-forming reaction occurs between two different esters in the presence of a strong base.[4][5]

Causality of Experimental Design

To ensure a high yield of the desired product and avoid a statistical mixture of four different compounds, the experimental design is critical. The reaction's success hinges on the strategic choice of reactants:

  • One Enolizable Ester: This ester must possess α-hydrogens. For this synthesis, Methyl Acetate is the ideal choice.

  • One Non-Enolizable Ester: This ester acts as the electrophile and must lack α-hydrogens. Methyl 4-methoxybenzoate is used for this purpose. Its aromatic nature prevents self-condensation.[1][6]

  • A Non-Nucleophilic Strong Base: A strong base is required to deprotonate the enolizable ester, forming the nucleophilic enolate. Sodium methoxide (NaOCH₃) is the base of choice.

Why Sodium Methoxide? The base's alkoxide must match the alcohol portion of the esters (in this case, methanol). Using sodium methoxide prevents transesterification, a side reaction where the ester's alkoxy group is exchanged, which would lead to unwanted byproducts.[6] The reaction is driven to completion by the final deprotonation of the product, which forms a resonance-stabilized enolate.[5]

Synthetic Workflow

workflow cluster_reactants Reactants ester1 Methyl 4-methoxybenzoate (Non-enolizable) reaction Crossed Claisen Condensation ester1->reaction ester2 Methyl Acetate (Enolizable) ester2->reaction base Sodium Methoxide (NaOCH₃) in Anhydrous Solvent (e.g., Toluene) base->reaction workup Aqueous Acid Workup (e.g., dilute HCl) reaction->workup product Methyl 3-(4-methoxyphenyl) -3-oxopropanoate workup->product

Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Laboratory Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene.

  • Base Addition: Add sodium methoxide (1.1 equivalents) to the solvent.

  • Reactant Addition: In a dropping funnel, mix methyl 4-methoxybenzoate (1.0 equivalent) and methyl acetate (1.5-2.0 equivalents). The excess methyl acetate helps drive the reaction towards the desired product.

  • Reaction: Slowly add the ester mixture to the stirred suspension of sodium methoxide at room temperature. After the addition is complete, gently heat the mixture to reflux (approx. 50-60°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching & Workup: Cool the reaction mixture in an ice bath. Slowly quench the reaction by adding dilute hydrochloric acid or acetic acid until the solution is acidic (pH ~5-6). This step protonates the enolate product.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Characterization (Predicted)

Definitive, published spectral data for this specific compound is scarce. The following characterization is based on established principles of spectroscopy and data from closely related analogues, such as ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. This serves as an authoritative guide for researchers verifying the compound's identity.

Predicted Spectral Data
TechniqueKeto Form FeatureEnol Form FeaturePredicted Value / Observation
¹H NMR Ar-H (ortho to CO)Ar-H (ortho to C=C)δ 7.9-8.0 ppm (d)
Ar-H (ortho to OMe)Ar-H (ortho to OMe)δ 6.9-7.0 ppm (d)
-CO-CH ₂-CO-=CH -δ ~4.0 ppm (s)
Ar-OCHAr-OCHδ ~3.9 ppm (s)
-COOCH-COOCHδ ~3.7 ppm (s)
Enolic -OH δ 12-13 ppm (broad s)
¹³C NMR Ar-C =OAr-C (OH)=δ ~192 ppm
-C OOCH₃-C OOCH₃δ ~167 ppm
Aromatic C 'sAromatic C 'sδ 114-164 ppm
Ar-OC H₃Ar-OC H₃δ ~55 ppm
-C H₂-=C H-δ ~46 ppm
FT-IR C =O (Aryl Ketone)C =C (Alkene)~1680 cm⁻¹ (strong)
C =O (Ester)C =O (Ester, conjugated)~1740 cm⁻¹ (strong)
O-H (H-bonded)3200-2500 cm⁻¹ (broad)
Mass Spec Molecular Ion [M]⁺Molecular Ion [M]⁺m/z = 208.07
FragmentationFragmentationLikely fragments: m/z 177 (-OCH₃), 149 (-COOCH₃), 135 (CH₃O-C₆H₄-CO⁺)

Note: NMR signals for the keto and enol forms will appear in the same spectrum, with integration values reflecting their relative abundance in the chosen solvent (typically CDCl₃).

Applications in Research and Development

This compound is not an end-product but a high-value chemical intermediate. Its bifunctional nature (a ketone and an ester) allows for a diverse range of subsequent chemical transformations, making it a key building block in the synthesis of more complex molecules.

  • Pharmaceutical Synthesis: The β-keto ester motif is a common structural element in many biologically active compounds. This molecule serves as a precursor for creating heterocyclic compounds (e.g., pyrazoles, isoxazoles) and for extending carbon chains, which are crucial steps in the synthesis of novel drug candidates.[1][4]

  • Materials Science: There is emerging interest in using structurally related compounds in the development of materials for organic light-emitting diodes (OLEDs), where precise tuning of electronic properties is essential.[7]

Safety and Handling

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Expertise Insight: As with all fine chemicals, handling should occur in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory. In case of fire, use dry chemical, CO₂, or foam extinguishers.

References

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An In-depth Technical Guide to Methyl 3-(4-methoxyphenyl)-3-oxopropanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate is a versatile β-keto ester that serves as a crucial intermediate in organic synthesis and holds significant potential in medicinal chemistry. Its unique molecular architecture, featuring a reactive β-keto ester moiety and a methoxy-substituted phenyl ring, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a particular focus on its emerging role in drug discovery and development.

Chemical Identity and Synonyms

Correctly identifying a chemical compound is paramount for seamless research and collaboration. This compound is known by several synonyms in scientific literature and chemical catalogs.

Systematic Name: this compound[1]

Common Synonyms:

  • Methyl 4-methoxybenzoylacetate[2]

  • 3-(4-Methoxyphenyl)-3-oxo-propionic acid methyl ester[3]

  • Methyl 3-(p-methoxyphenyl)-3-oxopropionate

  • Benzenepropanoic acid, 4-methoxy-β-oxo-, methyl ester[1]

  • Methyl 4-methoxy-beta-oxobenzenepropanoate

Registry Numbers:

  • CAS Number: 22027-50-5[3]

  • PubChem CID: 118541961[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, characterization, and application in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[3]
Molar Mass 208.21 g/mol [3]
Appearance Light yellow crystalline solid
Melting Point 40-42 °C[3]
Boiling Point 135 °C at 0.27 mmHg[3]
Density (Predicted) 1.147 ± 0.06 g/cm³[3]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-methoxyphenyl group, the methoxy protons, the methylene protons adjacent to the carbonyl groups, and the methyl ester protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ketone and ester, the aromatic carbons, the methoxy carbon, the methylene carbon, and the methyl ester carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups.[4][5] Characteristic peaks for C-O stretching and aromatic C-H and C=C bonds will also be present.

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of its structure.

Synthesis of this compound

The most common and efficient method for synthesizing β-keto esters like this compound is the Claisen condensation .[6] This reaction involves the base-catalyzed self-condensation of an ester containing an α-hydrogen. In the case of this specific compound, a crossed Claisen condensation is employed.

Crossed Claisen Condensation Protocol

This synthesis involves the reaction between methyl 4-methoxybenzoate and methyl acetate in the presence of a strong base, such as sodium methoxide.

Reaction Scheme:

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_products Product R1 Methyl 4-methoxybenzoate Base 1. Sodium methoxide (Base) 2. Acid workup (e.g., HCl) plus1 + R2 Methyl acetate P1 This compound Base->P1 Claisen Condensation

Caption: Crossed Claisen condensation for the synthesis of this compound.

Step-by-Step Methodology:

  • Base Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol under a nitrogen atmosphere.

  • Reaction Initiation: A solution of methyl 4-methoxybenzoate and methyl acetate in an anhydrous solvent (e.g., toluene or THF) is added dropwise to the sodium methoxide suspension at a controlled temperature.

  • Reaction Progression: The reaction mixture is stirred at room temperature or gentle reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid or sulfuric acid). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices:

  • Anhydrous Conditions: The Claisen condensation is sensitive to moisture, as water can hydrolyze the ester starting materials and the product. Therefore, anhydrous solvents and reagents are crucial for achieving a high yield.

  • Strong Base: A strong base like sodium methoxide is required to deprotonate the α-carbon of methyl acetate, forming the enolate nucleophile that initiates the condensation.

  • Acidic Work-up: The initial product of the Claisen condensation is the sodium salt of the β-keto ester. Acidification is necessary to protonate this salt and isolate the neutral product.

Applications in Research and Drug Development

The synthetic versatility of this compound makes it a valuable building block in the synthesis of various heterocyclic compounds, which are prominent scaffolds in many pharmaceuticals.[7][8][9][10]

Building Block for Heterocyclic Synthesis

The dicarbonyl functionality of this compound allows for cyclocondensation reactions with various binucleophiles to construct a diverse range of heterocyclic systems, including:

  • Pyrimidines and Pyrimidinones: Reaction with urea or thiourea derivatives.

  • Pyrazoles and Pyrazolones: Reaction with hydrazine derivatives.

  • Isoxazoles: Reaction with hydroxylamine.

  • Coumarins: Via Pechmann condensation with activated phenols.

These heterocyclic cores are present in numerous drugs with a wide range of biological activities.

Heterocyclic_Synthesis cluster_products Heterocyclic Products This compound This compound Pyrimidines Pyrimidines This compound->Pyrimidines + Urea/Thiourea Pyrazoles Pyrazoles This compound->Pyrazoles + Hydrazines Isoxazoles Isoxazoles This compound->Isoxazoles + Hydroxylamine Coumarins Coumarins This compound->Coumarins + Phenols

Caption: Role as a precursor in heterocyclic synthesis.

Potential as a Pharmacophore in Drug Discovery

The β-keto ester moiety is a recognized pharmacophore with a range of biological activities. While direct therapeutic applications of this compound are not extensively documented, the broader class of β-keto esters has shown promise in several therapeutic areas.

  • Antibacterial Activity: β-keto esters have been investigated as potential antibacterial agents.[11][12][13][14] Their mechanism of action is thought to involve the inhibition of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production.[12][13] By acting as antagonists of N-acyl homoserine lactone receptors, they can disrupt bacterial communication and attenuate pathogenicity.[15]

  • Anticonvulsant Properties: The structural similarity of β-keto esters to ketone bodies, which are known to have anticonvulsant effects, has led to research into their potential as anti-seizure agents.[2][16][17][18] The proposed mechanisms include modulation of neuronal excitability and energy metabolism in the brain.[17][19]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in organic synthesis and the potential for further exploration in drug discovery. Its straightforward synthesis via the Claisen condensation and its ability to serve as a precursor to a wide range of biologically active heterocyclic compounds underscore its importance to the scientific community. Further research into the therapeutic potential of this compound and its derivatives is warranted and could lead to the development of novel therapeutic agents.

References

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Methyl 4-methoxybenzoylacetate synthesis basics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-methoxybenzoylacetate

Abstract

Methyl 4-methoxybenzoylacetate, a β-keto ester of significant interest, serves as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. Its structural motifs are found in various active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the core principles and practical methodologies for its synthesis. We will delve into the mechanistic underpinnings of the primary synthetic route, the crossed Claisen condensation, offering field-proven insights into experimental design, reagent selection, and process optimization. This document is intended for researchers, chemists, and drug development professionals seeking a robust understanding of this key chemical transformation.

Introduction: The Strategic Importance of β-Keto Esters

β-Keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique arrangement confers upon them a rich and versatile reactivity profile. The methylene protons situated between the two carbonyl groups are notably acidic, facilitating the formation of a resonance-stabilized enolate. This property makes β-keto esters invaluable nucleophilic synthons for constructing complex carbon skeletons.[1] Their ability to participate in a wide array of chemical transformations, including alkylations, acylations, and cyclizations, positions them as critical intermediates in the synthesis of natural products and pharmaceuticals.[1] Methyl 4-methoxybenzoylacetate is a prime example, embodying the synthetic utility of this compound class and serving as a key precursor in the development of advanced therapeutic agents.

The Core Synthesis: Crossed Claisen Condensation

The most direct and industrially relevant method for synthesizing methyl 4-methoxybenzoylacetate is the crossed Claisen condensation . This carbon-carbon bond-forming reaction occurs between two different esters in the presence of a strong base.[2][3][4] For this specific synthesis, the reaction involves methyl 4-methoxybenzoate (also known as methyl p-anisate) and methyl acetate.

Key Reagents:

  • Methyl 4-methoxybenzoate: The non-enolizable ester partner (lacks α-protons) that acts as the electrophile.

  • Methyl Acetate: The enolizable ester partner (possesses acidic α-protons) that serves as the nucleophile precursor.

  • Sodium Methoxide (NaOCH₃): The strong base required to deprotonate methyl acetate.

Mechanistic Deep Dive: The "Why" Behind the Reaction

Understanding the mechanism is paramount for troubleshooting and optimization. The Claisen condensation proceeds through several key, reversible steps, with a final irreversible step that drives the reaction to completion.[2][5][6][7]

  • Enolate Formation: A strong base, sodium methoxide, abstracts an acidic α-proton from methyl acetate to form a resonance-stabilized enolate ion. This is the active nucleophile.[3][8]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of methyl 4-methoxybenzoate, forming a tetrahedral intermediate.[6]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion (CH₃O⁻) as the leaving group. This step results in the formation of the desired β-keto ester.[8]

  • Irreversible Deprotonation: The newly formed methyl 4-methoxybenzoylacetate has highly acidic protons on the methylene carbon flanked by two carbonyl groups (pKa ≈ 11).[6] The methoxide ion generated in the previous step immediately deprotonates this position. This acid-base reaction is thermodynamically favorable and irreversible, pulling the entire equilibrium towards the product side. This is why a stoichiometric amount of base, not a catalytic amount, is required.[2][7]

  • Acidic Work-up: A final protonation step, typically with a dilute acid, is required to neutralize the enolate and yield the final, neutral β-keto ester product.[2][8]

Claisen_Mechanism Figure 1: Mechanism of the Crossed Claisen Condensation cluster_0 1. Enolate Formation cluster_1 2. Nucleophilic Attack & 3. Elimination cluster_2 4. Irreversible Deprotonation cluster_3 5. Acidic Work-up MeOAc Methyl Acetate Enolate Methyl Acetate Enolate MeOAc->Enolate Deprotonation Base NaOCH₃ Base->MeOAc MeOH Methanol Enolate->MeOH MeOBenz Methyl 4-methoxybenzoate Tetrahedral Tetrahedral Intermediate MeOBenz->Tetrahedral Attack Product_Raw Methyl 4-methoxybenzoylacetate Tetrahedral->Product_Raw Collapse & Elimination MeO_Leaving ⁻OCH₃ Tetrahedral->MeO_Leaving Product_Enolate Product Enolate (Resonance Stabilized) Product_Raw->Product_Enolate Deprotonation MeO_Leaving->Product_Raw Base Final_Product Final Product Product_Enolate->Final_Product Protonation H3O H₃O⁺ H3O->Product_Enolate

Caption: Figure 1: Mechanism of the Crossed Claisen Condensation.

Causality Behind Experimental Choices
  • Choice of Base (Sodium Methoxide): The base's alkoxide must match the alcohol portion of the reacting esters.[2][3] Using sodium methoxide with methyl esters is critical. If sodium ethoxide were used, it could act as a nucleophile and attack the methyl esters, leading to transesterification and a mixture of ethyl ester products, thereby reducing the yield and complicating purification.

  • Stoichiometric Base Requirement: As highlighted in the mechanism, the final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction.[2][7] A catalytic amount of base would be consumed and unable to drive the equilibrium forward, resulting in poor yields.

  • Anhydrous Conditions: Sodium methoxide is highly reactive with water. Any moisture in the reaction vessel or solvents will consume the base, rendering it ineffective for deprotonating the methyl acetate. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.

  • Starting Material Purity: The purity of the starting materials, methyl 4-methoxybenzoate and methyl acetate, is crucial. Impurities can lead to side reactions and lower yields. Methyl 4-methoxybenzoate is typically synthesized via Fischer esterification of 4-methoxybenzoic acid with methanol, catalyzed by an acid like sulfuric acid.[9][10]

Experimental Protocol & Workflow

This section provides a representative, self-validating protocol for the synthesis of methyl 4-methoxybenzoylacetate.

Materials and Equipment
Reagent/EquipmentQuantity/SpecificationPurpose
Sodium Methoxide (NaOMe)5.94 g (110 mmol, 1.1 equiv)Base
Methyl 4-methoxybenzoate16.6 g (100 mmol, 1.0 equiv)Electrophile
Methyl Acetate37.0 g (500 mmol, 5.0 equiv)Nucleophile precursor / Solvent
Anhydrous Toluene150 mLReaction Solvent
1M Hydrochloric Acid (HCl)~120 mLNeutralization / Protonation
Saturated Sodium Bicarbonate50 mLAqueous Wash (remove excess acid)
Brine (Saturated NaCl)50 mLAqueous Wash (remove water from organic phase)
Anhydrous Magnesium Sulfate~10 gDrying Agent
3-Neck Round Bottom Flask (500mL)1Reaction Vessel
Reflux Condenser1Prevent solvent loss
Addition Funnel1Controlled addition of reagents
Magnetic Stirrer & Stir Bar1Agitation
Heating Mantle1Temperature Control
Separatory Funnel (500mL)1Liquid-liquid extraction
Rotary Evaporator1Solvent removal
Step-by-Step Methodology

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Sodium methoxide is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Setup: Assemble an oven-dried 500-mL, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. Purge the entire system with an inert gas (Nitrogen or Argon).

  • Reagent Charging: To the flask, add sodium methoxide (5.94 g) and anhydrous toluene (50 mL). Begin stirring to form a suspension.

  • Addition of Esters: In a separate dry beaker, prepare a solution of methyl 4-methoxybenzoate (16.6 g) in methyl acetate (37.0 g). Transfer this solution to the addition funnel.

  • Reaction Initiation: Add the ester solution dropwise to the stirred suspension of sodium methoxide in toluene over 30 minutes. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling & Quenching: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0-5°C.

  • Acidification: Slowly and carefully add 1M HCl (~120 mL) via the addition funnel to the cold reaction mixture with vigorous stirring. The goal is to neutralize the excess base and protonate the product enolate. Check the pH of the aqueous layer to ensure it is acidic (pH ~2-3).

  • Extraction: Transfer the entire mixture to a 500-mL separatory funnel. Separate the organic (top) and aqueous (bottom) layers. Extract the aqueous layer with an additional 50 mL of toluene.

  • Washing: Combine all organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude methyl 4-methoxybenzoylacetate can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup 1. Assemble Dry Glassware (Inert Atmosphere) charge 2. Charge NaOMe & Toluene setup->charge add 3. Add Ester Mixture (Methyl 4-methoxybenzoate + Methyl Acetate) charge->add reflux 4. Heat to Reflux (2-3h) add->reflux cool 5. Cool to 0-5°C reflux->cool Reaction Complete quench 6. Acidify with 1M HCl cool->quench extract 7. Toluene Extraction quench->extract wash 8. Wash (NaHCO₃, Brine) extract->wash dry 9. Dry (MgSO₄) & Concentrate wash->dry purify 10. Vacuum Distillation dry->purify final_product final_product purify->final_product Final Product

Caption: Figure 2: Experimental Workflow for Synthesis and Purification.

Product Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

TechniqueExpected Observations for Methyl 4-methoxybenzoylacetate
¹H NMR Signals corresponding to the aromatic protons (doublets ~6.9 and ~7.9 ppm), the methoxy group on the ring (~3.9 ppm), the enol vinyl proton and keto methylene protons (a characteristic tautomeric mixture), and the methyl ester group (~3.7 ppm).
¹³C NMR Carbonyl carbons for the ketone and ester (~190 and ~167 ppm respectively), aromatic carbons, and aliphatic carbons for the methoxy and methyl ester groups.
FT-IR Strong C=O stretching frequencies for the ketone (~1685 cm⁻¹) and ester (~1740 cm⁻¹), and C-O stretching for the ether and ester groups.
Mass Spec A molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₁H₁₂O₄ = 208.21 g/mol ).

Applications in Drug Development

The synthetic accessibility and versatile reactivity of methyl 4-methoxybenzoylacetate and its analogs make them highly valuable in medicinal chemistry. A prominent example is the use of the closely related compound, methyl 4-methoxyacetoacetate, as a key starting material in the synthesis of Dolutegravir .[11][12] Dolutegravir is a potent integrase inhibitor used for the treatment of HIV/AIDS. The β-keto ester moiety allows for the construction of the core heterocyclic system of the drug. This direct application underscores the importance of mastering the synthesis of such intermediates for professionals in drug development, as the efficiency and scalability of this initial step can significantly impact the overall cost and availability of the final API.[11][12]

Conclusion

The synthesis of methyl 4-methoxybenzoylacetate via the crossed Claisen condensation is a foundational reaction in organic chemistry with direct relevance to the pharmaceutical industry. A thorough understanding of the reaction mechanism, the rationale behind the choice of reagents and conditions, and a robust experimental protocol are essential for achieving high yields of a pure product. By leveraging the principles outlined in this guide, researchers and scientists can effectively produce this key intermediate, paving the way for advancements in drug discovery and development.

References

  • The Synthesis of Methyl 4-Methoxybenzoate: A Look
  • CN113248373A - Preparation method of methyl benzoate compound.
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • Claisen Ester Condensation with Sodium Methoxide. Chemistry Stack Exchange.
  • The Use of Sodium Methoxide in the Claisen Reaction. Journal of the American Chemical Society. [Link]

  • Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. PubMed. [Link]

  • b-Ketoesters as a valuable tool for the synthesis of complex natural products. ResearchGate. [Link]

  • The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • Claisen condensation. Wikipedia. [Link]

  • Claisen Condensation Reaction Mechanism. BYJU'S. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Claisen Condensation Reaction Mechanism. YouTube. [Link]

  • The Claisen Condensation Reaction. OpenStax. [Link]

  • CN105418420A - Synthetic method of methyl 4-methoxyacetoacetate.
  • CN104478719A - 4-methoxy methyl acetoacetate preparation method.
  • Claisen Condensation. Organic Chemistry Portal. [Link]

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Spectroscopic Characterization of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate, a β-keto ester, represents a pivotal structural motif in organic synthesis and medicinal chemistry. Its unique combination of a ketone and an ester functional group, separated by a methylene bridge, imparts a versatile reactivity profile, making it a valuable precursor for a wide array of more complex molecules. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its structural characterization through modern analytical techniques. A thorough grasp of its spectroscopic signature is paramount for reaction monitoring, quality control, and the rational design of novel chemical entities.

The inherent electronic and structural features of this compound give rise to a distinct spectroscopic fingerprint. This guide will delve into the intricacies of its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both experimental data where available and expert interpretation based on established principles and data from closely related analogues.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular architecture of this compound.

Figure 1: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are discussed below, with chemical shifts predicted based on the analysis of similar structures.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Ar-H (ortho to C=O)~7.9Doublet~8-9Aromatic Protons
Ar-H (ortho to OCH₃)~6.9Doublet~8-9Aromatic Protons
-CH₂-~3.9Singlet-Methylene Protons
Ar-OCH₃~3.8Singlet-Methoxy Protons (aromatic)
Ester -OCH₃~3.7Singlet-Methoxy Protons (ester)

Rationale behind the Assignments:

  • Aromatic Protons: The aromatic protons are expected to appear as two distinct doublets due to the para-substitution on the benzene ring. The protons ortho to the electron-withdrawing carbonyl group will be deshielded and resonate at a lower field (~7.9 ppm), while the protons ortho to the electron-donating methoxy group will be shielded and appear at a higher field (~6.9 ppm).

  • Methylene Protons: The methylene protons are situated between two electron-withdrawing carbonyl groups, leading to a significant downfield shift. Due to the rapid keto-enol tautomerism, this signal may appear as a sharp singlet.

  • Methoxy Protons: The spectrum will feature two sharp singlets corresponding to the two methoxy groups. The protons of the aromatic methoxy group are typically found around 3.8 ppm, while the ester methoxy protons are slightly more shielded and appear around 3.7 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are presented below.

Carbon(s) Predicted Chemical Shift (ppm) Assignment
C=O (keto)~195Ketone Carbonyl
C=O (ester)~167Ester Carbonyl
Ar-C (ipso, attached to C=O)~129Aromatic Carbon
Ar-C (ortho to C=O)~128Aromatic Carbon
Ar-C (ortho to OCH₃)~114Aromatic Carbon
Ar-C (ipso, attached to OCH₃)~164Aromatic Carbon
-CH₂-~45Methylene Carbon
Ar-OCH₃~55Methoxy Carbon (aromatic)
Ester -OCH₃~52Methoxy Carbon (ester)

Interpretation of the Spectrum:

  • Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals in the spectrum. The ketone carbonyl is typically found at a lower field (~195 ppm) compared to the ester carbonyl (~167 ppm).

  • Aromatic Carbons: The para-substituted benzene ring will show four distinct signals in the aromatic region. The carbon attached to the electron-donating methoxy group will be the most shielded, while the carbon attached to the carbonyl group will be more deshielded.

  • Aliphatic Carbons: The methylene carbon will appear around 45 ppm, and the two methoxy carbons will have characteristic shifts around 55 ppm and 52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorptions corresponding to the C=O and C-O bonds.

Wavenumber (cm⁻¹) Intensity Functional Group
~1740StrongC=O stretch (ester)
~1685StrongC=O stretch (ketone)
~1600, ~1510MediumC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1170StrongC-O stretch (ester)

Key Spectral Features:

  • The presence of two distinct, strong carbonyl absorption bands is a key characteristic of β-keto esters. The ester carbonyl typically absorbs at a higher frequency than the ketone carbonyl.

  • The aromatic C=C stretching vibrations will appear as a pair of bands in the 1600-1500 cm⁻¹ region.

  • Strong C-O stretching bands will confirm the presence of the aryl ether and ester functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For a related compound, 4-Hydroxyphenylpyruvic acid, methyl ether, methyl ester (which is an isomer of the target molecule), the NIST WebBook reports a mass spectrum which can provide valuable insights. The expected molecular ion peak and key fragments for this compound are outlined below.

  • Molecular Ion (M⁺): m/z = 208, corresponding to the molecular formula C₁₁H₁₂O₄.

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) from the ester to give a fragment at m/z = 177.

    • Cleavage of the C-C bond between the carbonyls, leading to the formation of the 4-methoxybenzoyl cation at m/z = 135. This is often a very prominent peak.

    • Loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 149.

G M [M]⁺˙ m/z = 208 F1 [M - OCH₃]⁺ m/z = 177 M->F1 - OCH₃ F2 [4-MeO-Ph-CO]⁺ m/z = 135 M->F2 - CH₂COOCH₃ F3 [M - COOCH₃]⁺ m/z = 149 F2->F3 - CO

Figure 2: Proposed key fragmentation pathways for this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and instrument setup.

NMR Spectroscopy (¹H and ¹³C):

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans.

  • ¹³C NMR Parameters: Employ proton decoupling. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and the co-addition of 512-1024 scans.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a thin film of the neat compound between two potassium bromide (KBr) plates or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for generating fragments. Electrospray Ionization (ESI) can be used to observe the protonated molecule [M+H]⁺.

  • Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

Conclusion

The spectroscopic characterization of this compound provides a detailed structural portrait of this important synthetic intermediate. The combination of ¹H and ¹³C NMR, IR, and mass spectrometry allows for the unambiguous confirmation of its molecular structure and provides a benchmark for assessing its purity. The data and interpretations presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the confident use and further derivatization of this versatile compound.

References

  • NIST Chemistry WebBook. (n.d.). 4-Hydroxyphenylpyruvic acid, methyl ether, methyl ester. Retrieved from [Link]]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into O-H bonds. Retrieved from [Link]]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]]

1H NMR spectrum of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Introduction: Unraveling Structural Complexity

This compound is a β-keto ester, a class of compounds of significant interest in organic synthesis due to their versatile reactivity. The structural analysis of these molecules by Nuclear Magnetic Resonance (NMR) spectroscopy is not merely a routine characterization; it is a quantitative exploration of a fundamental chemical phenomenon: keto-enol tautomerism. In solution, this compound exists as a dynamic equilibrium between its keto and enol forms, a process that is often slow on the NMR timescale, allowing for the simultaneous observation and quantification of both species.[1][2]

This guide, prepared from the perspective of a senior application scientist, provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will dissect the anticipated spectral features of each tautomer, explain the underlying principles governing chemical shifts and coupling constants, and present a robust experimental and analytical workflow. The objective is not only to assign peaks but to build a self-validating interpretation grounded in established spectroscopic principles.

Part 1: The Tautomeric Equilibrium: Structure and Proton Environments

The first step in any NMR analysis is a thorough understanding of the molecular structures involved. For this compound, we must consider both the keto and enol tautomers, as each presents a unique set of proton environments.

Caption: Keto-enol tautomerism of this compound.

Part 2: Spectral Deconvolution and Signal Assignment

The resulting ¹H NMR spectrum will be a superposition of signals from both tautomers. The key to interpretation lies in identifying and assigning these distinct sets of peaks. All chemical shifts are predicted for a CDCl₃ solvent, a common choice for this class of compounds.[1][3]

Analysis of the Keto Tautomer

The keto form contains five distinct proton environments. The electron-withdrawing nature of the two carbonyl groups significantly influences the chemical shifts of adjacent protons.[4]

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)IntegrationRationale
Hₐ (Ar-OCH₃ )~3.87Singlet (s)N/A3HTypical for a methoxy group on an aromatic ring.
Hₑ (CH₃ -O-C=O)~3.75Singlet (s)N/A3HStandard region for methyl ester protons.[5]
H (Methylene)~3.95Singlet (s)N/A2HFlanked by two powerful electron-withdrawing carbonyl groups, leading to significant deshielding. The absence of adjacent protons results in a singlet.
H (Aromatic)~6.95Doublet (d)~9.0 (³JHH)2HProtons ortho to the electron-donating -OCH₃ group are shielded relative to Hc and appear upfield.[6] Ortho coupling is typically 7-10 Hz.[6]
H (Aromatic)~7.95Doublet (d)~9.0 (³JHH)2HProtons ortho to the electron-withdrawing benzoyl group are strongly deshielded, shifting them downfield.
Analysis of the Enol Tautomer

The enol form is stabilized by conjugation and intramolecular hydrogen bonding, which dramatically alters the chemical environment and, consequently, the spectrum.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)IntegrationRationale
Hₐ' (Ar-OCH₃ )~3.85Singlet (s)N/A3HSimilar environment to the keto form.
Hₑ' (CH₃ -O-C=O)~3.78Singlet (s)N/A3HSimilar environment to the keto form.
H (Aromatic)~6.92Doublet (d)~8.8 (³JHH)2HSimilar environment to the keto form, slightly shielded.
H (Aromatic)~7.80Doublet (d)~8.8 (³JHH)2HSimilar environment to the keto form, slightly shielded due to reduced carbonyl character.
H (Vinylic)~5.90Singlet (s)N/A1HVinylic protons typically appear in the 4.5-7.0 ppm range.[7] Its exact position is influenced by conjugation.
H (Enolic OH)~12.5Broad Singlet (br s)N/A1HThe strong intramolecular hydrogen bond to the ester carbonyl deshields this proton significantly, shifting it far downfield.[1] The signal is often broad.

Part 3: Experimental Protocol for Spectrum Acquisition

Trustworthy data is the bedrock of accurate analysis. The following protocol outlines a self-validating workflow for acquiring a high-quality ¹H NMR spectrum.

Caption: Standardized workflow for ¹H NMR spectrum acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a clean, dry NMR tube. The choice of CDCl₃ is standard for many organic molecules and its residual solvent peak is well-documented.[3]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

    • Cap the tube and gently invert to ensure a homogenous solution.

  • Spectrometer Setup and Shimming:

    • Insert the sample into the NMR spectrometer (e.g., a 300 or 400 MHz instrument).[3]

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is critical as it compensates for any magnetic field drift during the experiment.

    • Perform automated or manual shimming of the magnetic field. The goal is to maximize the field homogeneity, which results in sharp, symmetrical peaks and allows for the resolution of fine coupling patterns.[1] Poor shimming can artificially broaden signals or introduce "spinning sidebands."

  • Data Acquisition:

    • Acquire the proton spectrum using a standard single-pulse experiment.

    • Key parameters to set are summarized in the table below. A sufficient number of scans (typically 8 to 16) should be co-added to achieve an adequate signal-to-noise ratio.[1]

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 300 MHzHigher fields provide better signal dispersion and simplify complex spectra.
SolventCDCl₃Good solubility for the analyte and minimal overlapping signals.
Internal StandardTMSInert, volatile, and its single sharp peak is set to 0 ppm by convention.[7]
Pulse Angle30-45°A smaller flip angle allows for a shorter relaxation delay, speeding up data acquisition without saturating the signals.
Acquisition Time2-4 secondsEnsures sufficient data points are collected to resolve sharp peaks.
Relaxation Delay1-2 secondsAllows protons to return to equilibrium between pulses, ensuring accurate integration.
Number of Scans8-16Averages out random noise, improving the signal-to-noise ratio.

Part 4: Data Processing and Quantitative Analysis

Once the raw data (Free Induction Decay or FID) is acquired, it must be processed to generate the final, interpretable spectrum.

G A Acquired FID B Fourier Transform A->B Converts time-domain to frequency-domain C Phase Correction B->C Adjusts peaks to pure absorption mode D Baseline Correction C->D Flattens the spectral baseline E Referencing (to TMS) D->E Sets TMS peak to 0.00 ppm F Integration E->F Calculates relative area under each peak G Peak Picking & Assignment F->G Assigns signals to specific protons H Tautomer Ratio Calculation F->H Uses integrals of unique peaks

Caption: Logical workflow for processing raw NMR data to final quantitative results.

Quantitative Analysis of Tautomeric Ratio:

The true power of NMR in this context is its ability to determine the relative concentrations of the keto and enol forms. This is achieved through the integration of signals that are unique to each tautomer.[2]

  • Select Diagnostic Peaks: Choose signals that are well-resolved and belong unambiguously to one tautomer. The best candidates are:

    • Keto form: The methylene singlet (H ᵈ) at ~3.95 ppm.

    • Enol form: The vinylic singlet (H ᵈ') at ~5.90 ppm or the enolic hydroxyl (H ᶠ') at ~12.5 ppm.

  • Integrate the Peaks: Carefully integrate the area under the selected diagnostic peaks. Let I(keto) be the integral of the keto peak and I(enol) be the integral of the enol peak.

  • Calculate the Ratio: The molar ratio is calculated based on the number of protons each integral represents.

    • If using the methylene (H ᵈ, 2H) and vinylic (H ᵈ', 1H) peaks: % Enol = [ I(enol) / ( I(enol) + (I(keto) / 2) ) ] * 100

    • If using the methylene (H ᵈ, 2H) and enolic hydroxyl (H ᶠ', 1H) peaks: % Enol = [ I(enol) / ( I(enol) + (I(keto) / 2) ) ] * 100

This calculation provides a direct measure of the keto-enol equilibrium position under the specific conditions of the experiment (solvent, temperature, concentration).

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis provides not only confirmation of the molecular structure but also a quantitative snapshot of the tautomeric equilibrium in solution. By following a systematic approach—from understanding the underlying chemistry to employing a robust experimental protocol and logical data interpretation—researchers can extract precise and reliable information, demonstrating the indispensable role of NMR spectroscopy in modern chemical analysis.

References

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Reactivity of β-Keto Esters: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

β-Keto esters are a pivotal class of organic compounds, serving as versatile synthons in the synthesis of a myriad of complex molecules, particularly within the pharmaceutical industry.[1][2] Their unique structural motif, characterized by the presence of both a ketone and an ester functional group separated by a methylene unit, imparts a rich and varied reactivity profile. This guide provides an in-depth exploration of the core reactivity principles of β-keto esters, with a specific focus on Methyl 3-(4-methoxyphenyl)-3-oxopropanoate as a representative example. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and highlight their applications in the synthesis of medicinally relevant heterocyclic scaffolds.

The Unique Chemical Landscape of β-Keto Esters

The reactivity of β-keto esters is fundamentally governed by the electronic interplay between the two carbonyl groups. This arrangement results in several key features:

  • Acidity of the α-Protons: The methylene protons situated between the two carbonyl groups (the α-protons) exhibit significant acidity (pKa ≈ 11 in acetone).[3] This is due to the ability of the resulting carbanion (enolate) to be stabilized by resonance, delocalizing the negative charge onto both oxygen atoms. This enhanced acidity is the cornerstone of much of their chemistry, allowing for facile deprotonation under relatively mild basic conditions.[3][4][5][6][7]

  • Keto-Enol Tautomerism: β-Keto esters exist as an equilibrium mixture of keto and enol tautomers. While the keto form generally predominates, the enol form is a crucial intermediate in many reactions, particularly acid-catalyzed transformations.[8]

  • Multiple Electrophilic and Nucleophilic Sites: These molecules possess both nucleophilic (the α-carbon of the enolate) and electrophilic (the carbonyl carbons) centers, enabling them to participate in a wide array of chemical reactions.[2][9]

Synthesis of this compound

A common and efficient method for the synthesis of β-keto esters like this compound is the Claisen condensation .[10][11][12] This reaction involves the base-catalyzed condensation of two ester molecules.[13] In a "crossed" Claisen condensation, an enolizable ester reacts with a non-enolizable ester.[12] For the target molecule, this would involve the reaction of methyl acetate (enolizable) with methyl 4-methoxybenzoate (non-enolizable) in the presence of a strong base like sodium methoxide.

The causality behind this choice lies in preventing self-condensation of the enolizable ester, thus maximizing the yield of the desired crossed product. The non-enolizable aromatic ester serves exclusively as the electrophile.

Diagram 1: Claisen Condensation for this compound Synthesis

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Methyl_acetate Methyl acetate Target_Molecule This compound Methyl_acetate->Target_Molecule Nucleophile (after deprotonation) Methyl_4_methoxybenzoate Methyl 4-methoxybenzoate Methyl_4_methoxybenzoate->Target_Molecule Electrophile Base 1. Sodium Methoxide (NaOMe) 2. Acidic Workup (H3O+) Base->Target_Molecule Catalyst Methanol Methanol

Caption: Synthesis of the target β-keto ester via a crossed Claisen condensation.

Core Reactivity: The α-Carbon as a Nucleophilic Hub

The enhanced acidity of the α-protons allows for the facile generation of a resonance-stabilized enolate, a potent nucleophile. This reactivity is harnessed in several key synthetic transformations.

Alkylation: Forging New Carbon-Carbon Bonds

The enolate of a β-keto ester readily participates in SN2 reactions with alkyl halides, a process known as alkylation.[4][6][7] This reaction is fundamental for introducing alkyl substituents at the α-position, thereby building molecular complexity.[6][7]

Experimental Protocol: α-Alkylation of this compound
  • Enolate Formation: To a solution of this compound in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add one equivalent of a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) at 0 °C under an inert atmosphere (N₂ or Ar). The choice of a non-nucleophilic base is critical to avoid competing reactions with the ester functionality.

  • Nucleophilic Attack: Once enolate formation is complete (typically indicated by the cessation of hydrogen gas evolution with NaH), add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Table 1: Representative Alkylation Reactions

Alkylating AgentProductTypical Yield (%)
Methyl IodideMethyl 2-(4-methoxybenzoyl)propanoate85-95
Benzyl BromideMethyl 2-(4-methoxybenzoyl)-3-phenylpropanoate80-90
Ethyl BromoacetateMethyl 2-(4-methoxybenzoyl)succinate75-85
Acylation: Introduction of Acyl Groups

Similar to alkylation, the enolate can attack acylating agents like acid chlorides or anhydrides to introduce an acyl group at the α-position, leading to the formation of β,δ-diketo esters.[14]

Diagram 2: General Workflow for α-Carbon Functionalization

alpha_carbon_functionalization Start This compound Enolate Resonance-Stabilized Enolate Start->Enolate Deprotonation Base Base (e.g., NaH, KOtBu) Base->Enolate Alkylation Alkylation Product Enolate->Alkylation SN2 Attack on Alkyl Halide Acylation Acylation Product Enolate->Acylation Nucleophilic Acyl Substitution on Acyl Chloride Electrophile Electrophile (Alkyl Halide or Acyl Chloride) Electrophile->Alkylation Electrophile->Acylation

Caption: The central role of the enolate in alkylation and acylation reactions.

Decarboxylation: A Gateway to Ketones

One of the most synthetically useful transformations of β-keto esters is their hydrolysis followed by decarboxylation to yield ketones.[4][15] This sequence allows the β-keto ester functionality to act as a masked acetone enolate equivalent.

Saponification and Acidification

The ester is first hydrolyzed to the corresponding β-keto acid under basic conditions (saponification), followed by acidification.

The Krapcho Decarboxylation: A Milder Alternative

For substrates sensitive to harsh acidic or basic conditions, the Krapcho decarboxylation offers a milder, neutral alternative.[16][17] This reaction is typically carried out in a dipolar aprotic solvent like DMSO with a salt such as sodium chloride or lithium chloride and a small amount of water at elevated temperatures.[16][17] The reaction proceeds via nucleophilic attack of the halide on the methyl group of the ester, followed by decarboxylation.[16]

Experimental Protocol: Krapcho Decarboxylation
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the alkylated β-keto ester in DMSO.

  • Reagent Addition: Add a stoichiometric amount of lithium chloride and a few equivalents of water.

  • Heating: Heat the reaction mixture to a high temperature (typically 150-180 °C) and monitor the reaction progress by TLC.

  • Workup and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting ketone can be purified by distillation or column chromatography.

Building Heterocycles: The Power of Multicomponent Reactions

β-Keto esters are invaluable building blocks in the synthesis of a wide range of heterocyclic compounds, many of which form the core of medicinally important molecules. Their ability to participate in multicomponent reactions (MCRs) makes them particularly attractive for generating molecular diversity efficiently.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (like ammonia or ammonium acetate) to produce 1,4-dihydropyridines.[18][19][20][21] These products can then be oxidized to the corresponding pyridines.[18][20][21] The 1,4-dihydropyridine core is found in several cardiovascular drugs, such as nifedipine and amlodipine.[18]

Biginelli Reaction

The Biginelli reaction is another powerful one-pot, three-component reaction that condenses an aldehyde, a β-keto ester, and urea (or thiourea) under acidic conditions to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[22][23][24][25] DHPMs exhibit a broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.

Experimental Protocol: Biginelli Reaction
  • Reactant Mixture: In a round-bottom flask, combine this compound (1 eq.), the desired aldehyde (e.g., benzaldehyde, 1 eq.), and urea (1.5 eq.).

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol, and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or ytterbium(III) triflate).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the reaction mixture and can be isolated by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that produces polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[26] While the classic Gewald reaction uses an α-cyanoester, β-keto esters can be used in related syntheses of thiophene derivatives. 2-Aminothiophenes are important scaffolds in medicinal chemistry, appearing in drugs with anti-inflammatory and anticancer activities.[27][28]

Diagram 3: Application of β-Keto Esters in Heterocyclic Synthesis

Heterocyclic_Synthesis cluster_hantzsch Hantzsch Pyridine Synthesis cluster_biginelli Biginelli Reaction cluster_gewald Gewald-type Reactions BKE This compound Dihydropyridine 1,4-Dihydropyridine Derivative BKE->Dihydropyridine DHPM Dihydropyrimidinone (DHPM) BKE->DHPM Aminothiophene Substituted Thiophene BKE->Aminothiophene H_Reactants Aldehyde Ammonia H_Reactants->Dihydropyridine B_Reactants Aldehyde Urea B_Reactants->DHPM G_Reactants α-Cyanoester Sulfur Base G_Reactants->Aminothiophene

Caption: β-Keto esters as key building blocks in major multicomponent reactions.

Conclusion

This compound, as a representative β-keto ester, exemplifies the profound versatility of this class of compounds. The acidity of the α-protons underpins their utility as nucleophiles in C-C bond-forming reactions such as alkylation and acylation. Furthermore, their role as synthons in powerful multicomponent reactions provides efficient access to a diverse array of medicinally relevant heterocyclic scaffolds. A thorough understanding of the reactivity and synthetic applications of β-keto esters is therefore indispensable for researchers and scientists engaged in modern drug discovery and development. The protocols and mechanistic insights provided herein serve as a robust foundation for leveraging the full synthetic potential of these remarkable building blocks.

References

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • J&K Scientific LLC. (2021, February 24). Biginelli Reaction. [Link]

  • Fiveable. Hantzsch Pyridine Synthesis Definition. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • Scribd. Hantzsch Pyridine Synthesis | PDF. [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]

  • Chemistry LibreTexts. (2014, July 26). 19.15: A Claisen Condensation Forms a β-Keto Ester. [Link]

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  • Fiveable. Enolates and enols | Organic Chemistry II Class Notes. [Link]

  • ResearchGate. Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters. [Link]

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  • NIH National Library of Medicine. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]

  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. [Link]

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  • ACS Publications. Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives1 | Journal of the American Chemical Society. [Link]

  • PharmaXChange.info. (2011, February 8). Acetoacetic Ester Synthesis - Alkylation of Enolates | Notes. [Link]

  • JoVE. (2025, May 22). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]

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Keto-enol tautomerism in Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Keto-enol tautomerism is a cornerstone of organic chemistry, profoundly influencing the reactivity, stability, and biological activity of countless molecules. This guide provides a comprehensive examination of this phenomenon in this compound, a β-ketoester of significant interest. By delving into the structural nuances, influential factors, and advanced analytical techniques, this document serves as a critical resource for professionals engaged in research and development. We will explore the delicate equilibrium between the keto and enol forms, offering both theoretical understanding and practical, field-proven methodologies for its characterization.

I. Introduction: The Dynamic Nature of Tautomerism

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] This dynamic equilibrium, known as tautomerism, is a fundamental concept that dictates the chemical behavior of many organic molecules. Among the various types of tautomerism, keto-enol tautomerism is one of the most extensively studied and is particularly prominent in compounds containing a carbonyl group adjacent to a carbon atom bearing at least one hydrogen.

Aldehydes and ketones with an α-hydrogen can exist as an equilibrium mixture of two forms: the keto form, containing a C=O double bond, and the enol form, which features a C=C double bond and a hydroxyl group.[2] For simple monocarbonyl compounds, the equilibrium overwhelmingly favors the more stable keto form due to the greater strength of the C=O double bond compared to the C=C double bond.[2]

However, in β-dicarbonyl compounds, such as β-diketones and β-ketoesters, the enol form can be significantly stabilized, leading to a more balanced equilibrium. This stabilization arises from two key factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-system.[3][4]

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable six-membered ring-like structure.[2][3][4]

This compound, the subject of this guide, is a classic example of a β-ketoester where these stabilizing factors play a crucial role in its tautomeric equilibrium.

II. The Tautomeric Equilibrium of this compound

The equilibrium between the keto and enol tautomers of this compound is a dynamic process influenced by a variety of factors. Understanding these influences is paramount for controlling and predicting the compound's behavior in different chemical environments.


Figure 1. Keto-Enol Equilibrium of the target molecule.

Factors Influencing the Equilibrium
  • Solvent Effects: The polarity of the solvent plays a critical role in determining the position of the keto-enol equilibrium.[5] Generally, for acyclic β-dicarbonyl compounds, an increase in solvent polarity shifts the equilibrium towards the keto tautomer.[5][6] This is often attributed to the greater polarity of the keto form, which is more effectively stabilized by polar solvents.[5] However, this is a simplification, as the enol form can also have a significant dipole moment.[5] Hydrogen bonding interactions between the solvent and the tautomers are also crucial.[2] Protic solvents can disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds, thereby destabilizing it relative to the keto form. Conversely, non-polar, aprotic solvents do not interfere with the intramolecular hydrogen bonding, allowing the enol form to be more prevalent.[7] For this compound, a higher percentage of the enol form is expected in non-polar solvents like chloroform, while the keto form will be favored in polar aprotic solvents like DMSO.[7]

  • Temperature: Temperature can significantly impact the keto-enol equilibrium. An increase in temperature generally shifts the equilibrium towards the more polar triketo form in β-triketones.[8] While the specific thermodynamic parameters for this compound require experimental determination, it is a general trend that can be investigated through variable-temperature NMR studies.[9][10]

  • Substituent Effects: The electronic nature of substituents on the aromatic ring can influence the acidity of the α-protons and the stability of the enol form. The methoxy group at the para-position of the phenyl ring in this compound is an electron-donating group. This can influence the electron density within the conjugated system of the enol form, thereby affecting its stability.

III. Experimental Characterization of Tautomerism

A multi-faceted analytical approach is essential for the comprehensive characterization of the keto-enol tautomerism in this compound.

A. Synthesis of this compound

A reliable synthesis is the first step in any detailed study. A common and effective method is the Claisen condensation.

Experimental Protocol: Claisen Condensation

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve sodium metal (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Esters: To the resulting sodium methoxide solution, add a mixture of methyl 4-methoxybenzoate (1.0 eq) and methyl acetate (1.2 eq) dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to neutralize the excess base and precipitate the product.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.


Figure 2. Workflow for the synthesis of the target molecule.

B. Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful, non-destructive techniques for both qualitative and quantitative analysis of keto-enol tautomerism.[11][12] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[5][10][11]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Prepare solutions of this compound in various deuterated solvents of differing polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆) at a concentration of approximately 10-20 mg/mL.

  • Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 25 °C) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Signal Assignment:

    • Keto Form: Expect a characteristic singlet for the methylene protons (α-protons) typically in the range of 3.9-4.2 ppm.

    • Enol Form: Expect a singlet for the vinylic proton in the range of 5.5-6.0 ppm and a broad singlet for the enolic hydroxyl proton at a much higher chemical shift (downfield), often above 12 ppm, due to strong intramolecular hydrogen bonding.

  • Quantification: Integrate the signals corresponding to the keto methylene protons and the enol vinylic proton. The percentage of each tautomer can be calculated using the following formula, accounting for the number of protons giving rise to each signal:

    % Enol = [Integral (enol vinyl H) / (Integral (enol vinyl H) + (Integral (keto CH₂) / 2))] * 100

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

TautomerMethylene (-CH₂-)Vinylic (=CH-)Enolic (-OH)
Keto~3.94--
Enol-~5.58~12.63

Note: The provided chemical shifts are based on literature values for a similar compound, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, and may vary slightly.[13]

2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol tautomerism, as the two forms often exhibit distinct absorption maxima due to differences in their electronic structures.[14][15] The conjugated system of the enol form typically results in a longer wavelength (lower energy) absorption compared to the keto form.

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare dilute solutions of this compound in solvents of varying polarity.

  • Data Acquisition: Record the UV-Vis absorption spectra for each solution over an appropriate wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the changes in the absorption spectra as a function of solvent polarity. The appearance and disappearance of specific absorption bands can be correlated with the presence of the keto and enol tautomers.

C. Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), provide valuable insights into the thermodynamics of the keto-enol equilibrium.[16][17]

Computational Protocol: DFT Calculations

  • Structure Optimization: Perform geometry optimizations for both the keto and enol tautomers of this compound in the gas phase and in the presence of various solvent continuum models (e.g., PCM, SMD).

  • Energy Calculations: Calculate the electronic energies and Gibbs free energies of the optimized structures.

  • Equilibrium Constant Prediction: The relative stabilities of the tautomers and the theoretical equilibrium constant can be determined from the calculated free energy difference (ΔG).

IV. Conclusion: A Unified Understanding for Advanced Applications

The keto-enol tautomerism of this compound is a nuanced phenomenon governed by a delicate interplay of structural and environmental factors. For researchers and drug development professionals, a thorough understanding of this equilibrium is not merely academic; it has profound practical implications. The prevalence of one tautomer over the other can dictate reaction pathways, influence binding affinities to biological targets, and alter pharmacokinetic properties.

By integrating robust synthetic protocols with a suite of advanced analytical techniques—NMR for precise quantification, UV-Vis for qualitative assessment, and computational modeling for theoretical underpinning—a comprehensive picture of this dynamic system emerges. This guide provides the foundational knowledge and actionable methodologies to empower scientists to harness the chemical versatility of this compound and similar β-dicarbonyl compounds in their research and development endeavors.

V. References

  • Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216-1224.

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.

  • Charif, I. E., Mekelleche, S. M., & Villemin, D. (n.d.). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. World Scientific Publishing.

  • (n.d.). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing.

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.

  • Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.

  • Drexler, E. J., & Field, K. W. (n.d.). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education.

  • Novak, P., et al. (n.d.). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. FULIR.

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.

  • Chemistry LibreTexts. (2024). 5.1: Keto-Enol Tautomerism.

  • ResearchGate. (n.d.). Keto-enol tautomerism and intra-molecular hydrogen bonds in rotamers of...

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube.

  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.

  • (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences.

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.

  • MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones.

  • ResearchGate. (n.d.). Application of Organized Microstructures to Study Keto-Enol Equilibrium of Beta-Dicarbonyl Compounds | Request PDF.

  • Oriental Journal of Chemistry. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods.

  • The Journal of Organic Chemistry. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin.

  • ChemRxiv. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester.

  • DIAL@UCLouvain. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations.

  • ResearchGate. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone.

  • (n.d.). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd.

  • ResearchGate. (n.d.). Keto-enol content in solvents of different polarity | Download Table.

  • (n.d.). Enol Content and Enolization.

  • Journal of the American Chemical Society. (n.d.). The Enol Content of Some β-Keto Esters.

  • (n.d.). Ru-Catalyzed Highly Chemo- and Enantioselective Hydrogenation of γ-Halo-γ,δ-Unsaturated-β-Keto Esters under Neutral Conditions - Supporting Information.

  • The Organic Chemistry Tutor. (2024). Keto-Enol Tautomerism. YouTube.

  • Taylor & Francis Online. (n.d.). Synthesis of Enol Tosylates of β-Keto Esters.

  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.

  • Computational Organic Chemistry. (2015). Keto-enol tautomerization.

  • (2022). This journal is © The Royal Society of Chemistry 2022.

  • (2024). An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors.

  • ChemBK. (2024). This compound.

  • PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors.

  • jOeCHEM. (2019). Keto-Enol Tautomerism. YouTube.

  • Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones.

  • (2012). Keto-Enol Equilibrium Using NMR. YouTube.

  • PMC - NIH. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.

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An In-depth Technical Guide to the Stability and Storage of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate, a prominent β-keto ester, serves as a critical building block in the synthesis of a wide array of pharmaceutical agents and other fine chemicals. Its structural integrity is paramount to ensure the desired reaction outcomes, purity of subsequent intermediates, and the overall quality of the final product. This guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation pathways, recommended storage conditions, and a framework for conducting robust stability studies in a research and development setting.

Chemical Stability Profile

The stability of this compound is primarily influenced by its inherent chemical reactivity as a β-keto ester. Understanding these potential degradation pathways is crucial for maintaining its quality over time.

Key Degradation Pathways

The primary mechanisms of degradation for this compound are hydrolysis and subsequent decarboxylation. These reactions can be catalyzed by acid, base, or elevated temperatures.

  • Hydrolysis: The ester functional group is susceptible to cleavage in the presence of water, particularly under acidic or basic conditions, yielding 3-(4-methoxyphenyl)-3-oxopropanoic acid and methanol.

  • Decarboxylation: The resulting β-keto acid is inherently unstable and readily loses carbon dioxide upon gentle heating to form 1-(4-methoxyphenyl)ethan-1-one.[1]

These degradation pathways underscore the importance of controlling the storage environment to minimize exposure to moisture, and acidic or basic contaminants.

cluster_products Degradation Products A This compound B 3-(4-methoxyphenyl)-3-oxopropanoic acid (β-Keto acid intermediate) A->B C 1-(4-methoxyphenyl)ethan-1-one B->C Decarboxylation (Heat) E Carbon Dioxide D Methanol start Start: Solid Compound & Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid, 60°C) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analysis by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Sources

An In-Depth Technical Guide to the Safe Handling of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for Methyl 3-(4-methoxyphenyl)-3-oxopropanoate. As a β-keto ester, this compound is a valuable intermediate in organic synthesis, but its safe management in the laboratory is paramount to ensure the well-being of personnel and the integrity of research. This document synthesizes critical safety information with insights into the compound's chemical nature to foster a proactive safety culture.

Compound Identification and Physicochemical Profile

A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical properties. This data informs risk assessment and the selection of appropriate controls.

Table 1: Compound Identifiers

Identifier Value
Chemical Name This compound[1]
CAS Number 22027-50-5[1]
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1][2]

| Synonyms | Methyl 3-(p-methoxyphenyl)-3-oxopropionate |

Table 2: Physicochemical Properties

Property Value Rationale for Handling
Appearance Off-white to white crystalline solid[3][4] Solid nature reduces inhalation risk compared to fine powders, but dust can still be generated.
Melting Point 40-42 °C[1] Low melting point means it may be found as a liquid in warm environments; handle accordingly.
Boiling Point 135 °C @ 0.27 mmHg[1] Low volatility at room temperature, but heating will increase vapor pressure and inhalation risk.
Density (Predicted) ~1.147 g/cm³[1] Denser than water.

| Flash Point | > 110 °C[4] | Not considered highly flammable, but should be kept away from ignition sources, especially upon heating. |

Hazard Identification and GHS Classification

While a specific, universally adopted GHS classification for this exact compound is not consistently published, a reliable hazard profile can be established by examining structurally analogous chemicals. The primary hazards are associated with irritation to the skin, eyes, and respiratory tract.

Table 3: Inferred GHS Hazard Classification | Hazard Class & Code | Description | Pictogram | Signal Word | | :--- | :--- | :--- | :--- | | Skin Irritation (H315) | Causes skin irritation[2] |


| Warning [2] |
| Eye Irritation (H319)  | Causes serious eye irritation[2] |

| Warning [2] |
| STOT SE 3 (H335)  | May cause respiratory irritation[2] |

| Warning [2] |
| Acute Toxicity, Oral (H302)  | Harmful if swallowed[5][6] |

| Warning [5][6] |

Primary Routes of Exposure and Health Effects:

  • Eye Contact: Direct contact can cause serious irritation, redness, and pain.[2]

  • Skin Contact: May cause skin irritation, redness, and dermatitis upon prolonged contact.[2]

  • Inhalation: Inhalation of dust or vapors (if heated) may irritate the respiratory tract, leading to coughing and discomfort.[2]

  • Ingestion: Harmful if swallowed, potentially causing gastrointestinal distress.[6]

Proactive Safety: Risk Assessment and Handling Workflow

A systematic approach to safety involves a continuous cycle of risk assessment and the implementation of robust handling protocols.

Risk Assessment Workflow

The following workflow illustrates the essential steps for evaluating and mitigating risks before handling this compound.

cluster_risk Risk Assessment & Mitigation Cycle A Step 1: Identify Hazards (H315, H319, H335, H302) B Step 2: Assess Exposure (Quantity, Duration, Task) A->B Evaluate Context C Step 3: Implement Controls (Fume Hood, PPE) B->C Select Barriers D Step 4: Review & Refine (Post-Procedure Debrief) C->D Verify Effectiveness D->A Continuous Improvement

Caption: A cyclical workflow for proactive risk management.

Engineering and Administrative Controls

The first line of defense is to engineer hazards out of the workspace and support this with clear administrative protocols.

  • Primary Engineering Control: Chemical Fume Hood: All manipulations of this compound, especially weighing and transferring, must be conducted inside a certified chemical fume hood. This is the most critical step to mitigate the risk of inhalation.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors.

  • Emergency Equipment: The location of safety showers and eyewash stations must be clearly marked and unobstructed.[7] All personnel must be trained in their operation. The efficacy of these systems relies on immediate access and use.

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and maintain detailed SOPs for all procedures involving this compound.

    • Training: Ensure all personnel have received documented training on the hazards, handling procedures, and emergency responses related to this chemical.

    • Labeling: All containers must be clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms and statements.

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical. Its selection and proper use are non-negotiable.

Table 4: Recommended Personal Protective Equipment

Body Area Protection Rationale and Standard
Eyes/Face Chemical safety goggles and/or a face shield Provides a physical barrier against splashes and dust. Must conform to ANSI Z87.1 or EN166 standards.[7]
Hands Nitrile gloves Offers splash protection against irritants. Gloves must be inspected before use and changed immediately if contaminated or torn.
Body Laboratory coat Protects skin and personal clothing from contamination.

| Feet | Closed-toe shoes | Prevents injury from spills or dropped items. |

Storage and Handling Protocols

Safe Handling Workflow

Adherence to a strict, step-by-step workflow minimizes the chance of accidental exposure or contamination.

A 1. Pre-Use Check (Verify Fume Hood, Locate Spill Kit) B 2. Don PPE (Goggles, Lab Coat, Gloves) A->B C 3. Dispense Chemical (Inside Fume Hood, Use Spatula) B->C D 4. Tightly Seal Container (Prevent Vapor Release) C->D E 5. Clean Workspace (Wipe Down Surfaces) D->E F 6. Doff PPE Correctly (Gloves Last, Avoid Contamination) E->F G 7. Wash Hands Thoroughly F->G

Caption: Step-by-step workflow for handling the compound.

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area.

  • Container: Keep the container tightly sealed to prevent moisture ingress and potential release of material.[6][8]

  • Incompatibilities: As a β-keto ester, this compound possesses an acidic α-hydrogen and is susceptible to reactions with bases.[9][10] It should be stored separately from:

    • Strong bases (e.g., sodium hydroxide, alkoxides)

    • Strong oxidizing agents

    • Reactive metals

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.

Spill Response Decision Tree

A Chemical Spill Occurs B Assess Spill Size & Hazard A->B C Small Spill? (<100g, Contained) B->C D Trained Lab Personnel Cleanup: 1. Alert others 2. Don PPE 3. Cover with absorbent 4. Collect waste 5. Decontaminate area C->D Yes E Large or Hazardous Spill: 1. Evacuate Immediate Area 2. Alert Supervisor 3. Call Emergency Response (e.g., EH&S, 911) C->E No

Caption: Decision-making process for chemical spill response.

Protocol: Small Spill Cleanup (<100g)
  • Alert Personnel: Notify others in the immediate area.[11]

  • Control Vapors: If the material is heated or vapors are suspected, ensure ventilation is adequate or evacuate if necessary.

  • Don PPE: Wear a lab coat, chemical safety goggles, and double-glove with nitrile gloves.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[12] Work from the outside of the spill inward to prevent spreading.[13]

  • Collect Waste: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[14][15]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[12]

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous chemical waste according to institutional and local regulations.

For large spills, evacuate the area and contact your institution's emergency response team immediately.[12]

First Aid Measures for Exposure

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush the eyes with copious amounts of tepid water for at least 15 minutes at an eyewash station.[11][16][17] While flushing, hold the eyelids open to ensure water reaches all surfaces.[17] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention, regardless of the apparent severity.[17]

  • Skin Contact: Remove all contaminated clothing while under a safety shower.[11][16] Flush the affected skin area with plenty of water for at least 15 minutes.[16][17] If irritation persists, seek medical attention.[16]

  • Inhalation: Move the affected person to fresh air immediately.[17] If breathing is difficult or symptoms persist, seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[16]

Waste Disposal

All waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, chemically compatible, and sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's Environmental Health & Safety (EH&S) department for specific disposal procedures.

References

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee, Knoxville Environmental Health & Safety. [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health & Safety. [Link]

  • Spill Clean up Procedure. University of British Columbia Safety & Risk Services. [Link]

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

  • First Aid: Chemical Exposure. UMass Memorial Health. [Link]

  • Hazardous Chemical Exposures. Princeton University Environmental Health and Safety. [Link]

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • Chemical Spill Procedures. California State University Monterey Bay. [Link]

  • This compound. ChemBK. [Link]

  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. PubChem, National Center for Biotechnology Information. [Link]

  • Methyl 3-(3-methoxyphenyl)-3-oxopropanoate. PubChem, National Center for Biotechnology Information. [Link]

  • CID 118541961. PubChem, National Center for Biotechnology Information. [Link]

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021, October 26). ChemistrySelect. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Methyl 3-(4-methoxyphenyl)-2-oxopropanoate (C11H12O4). PubChemLite. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Mastering β-keto esters. (2025, August 6). ResearchGate. [Link]

  • 9.4: β-Ketoacids Decarboxylate. (2021, October 31). Chemistry LibreTexts. [Link]

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An In-depth Technical Guide to Methyl 3-(p-methoxyphenyl)-3-oxopropionate: From its Historical Roots in the Claisen Condensation to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 3-(p-methoxyphenyl)-3-oxopropionate, a versatile β-keto ester with significant applications in organic synthesis and drug discovery. Delving into its historical context, this document traces the origins of its synthesis to the foundational work of Rainer Ludwig Claisen in the late 19th century. We will explore the mechanism of the crossed Claisen condensation, the primary synthetic route to this compound, and provide a detailed, field-proven experimental protocol. Furthermore, this guide presents a thorough characterization of methyl 3-(p-methoxyphenyl)-3-oxopropionate, including its physicochemical properties and a complete analysis of its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). Finally, we will touch upon its contemporary relevance as a building block in the synthesis of complex molecules and pharmacologically active agents.

Introduction: The Significance of β-Keto Esters

β-Keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique structural arrangement imparts a rich and versatile reactivity, making them invaluable intermediates in synthetic organic chemistry. The presence of an acidic α-proton between the two carbonyl groups allows for the facile formation of a stabilized enolate, which can participate in a wide array of carbon-carbon bond-forming reactions. Methyl 3-(p-methoxyphenyl)-3-oxopropionate, also known as methyl p-anisoylacetate, is a prominent member of this class, featuring a p-methoxyphenyl substituent that influences its reactivity and provides a handle for further functionalization. Its utility spans from academic research to the industrial synthesis of pharmaceuticals and other fine chemicals.

Historical Perspective: The Dawn of the Claisen Condensation

The story of methyl 3-(p-methoxyphenyl)-3-oxopropionate is intrinsically linked to the discovery of one of the most fundamental reactions in organic chemistry: the Claisen condensation. In 1887, the German chemist Rainer Ludwig Claisen published his seminal work on the base-promoted condensation of esters, a reaction that would come to bear his name[1][2]. While Geuther had reported the self-condensation of ethyl acetate to form ethyl acetoacetate in 1863, it was Claisen who generalized the reaction, exploring the condensation of esters with other carbonyl compounds[3].

Rainer Ludwig Claisen (1851-1930)

A prominent German chemist, Rainer Ludwig Claisen's contributions to organic chemistry extend beyond the condensation reaction that bears his name. His work on sigmatropic rearrangements, such as the Claisen rearrangement, and the design of laboratory glassware, like the Claisen flask, have had a lasting impact on the field[4][5][6]. His meticulous research into the reactions of carbonyl compounds fundamentally advanced the understanding of their reactivity and synthetic potential[7].

Synthesis of Methyl 3-(p-methoxyphenyl)-3-oxopropionate: The Crossed Claisen Condensation

The most common and historically significant method for the synthesis of methyl 3-(p-methoxyphenyl)-3-oxopropionate is the crossed Claisen condensation. This reaction involves the condensation of methyl p-anisate (methyl 4-methoxybenzoate), a non-enolizable ester, with methyl acetate, an enolizable ester, in the presence of a strong base.

The Underlying Mechanism

The causality behind this transformation lies in the sequential steps of enolate formation, nucleophilic acyl substitution, and a final, irreversible deprotonation that drives the reaction to completion.

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination of Methoxide cluster_3 Step 4: Irreversible Deprotonation cluster_4 Step 5: Protonation (Workup) A Methyl Acetate C Methyl Acetate Enolate A->C Deprotonation B Base (e.g., NaOMe) E Tetrahedral Intermediate C->E Nucleophilic Addition D Methyl p-Anisate F Methyl 3-(p-methoxyphenyl) -3-oxopropionate E->F Elimination G Methoxide H Stabilized Enolate F->H Deprotonation by Methoxide J Final Product H->J Protonation I Acidic Workup

Caption: Mechanism of the Crossed Claisen Condensation.

The choice of a strong base, such as sodium methoxide, is critical. It must be sufficiently basic to deprotonate the α-carbon of methyl acetate but should not readily engage in saponification of the ester starting materials. The final deprotonation of the β-keto ester product by the liberated methoxide is thermodynamically favorable as it forms a resonance-stabilized enolate, thus driving the equilibrium towards the product.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Materials:

  • Methyl p-anisate (1.0 eq)

  • Methyl acetate (3.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Toluene

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with sodium hydride (1.2 eq). The mineral oil is removed by washing with anhydrous hexane under a nitrogen atmosphere. Anhydrous toluene is then added to the flask.

  • Addition of Esters: A solution of methyl p-anisate (1.0 eq) and methyl acetate (3.0 eq) in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at room temperature.

  • Reaction: The reaction mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure methyl 3-(p-methoxyphenyl)-3-oxopropionate.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential for confirming the identity and purity of the synthesized methyl 3-(p-methoxyphenyl)-3-oxopropionate.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₂O₄[8]
Molar Mass 208.21 g/mol [8]
Appearance Colorless oil or low melting solid[4]
Melting Point 40-42 °C[8]
Boiling Point 135 °C at 0.27 mmHg[8]
CAS Number 22027-50-5[8]
Spectroscopic Data

The following data provides a spectroscopic fingerprint for the unambiguous identification of methyl 3-(p-methoxyphenyl)-3-oxopropionate.

The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons, the methoxy groups, and the methylene protons. The presence of both keto and enol tautomers in solution is often observed.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 12.63 (s, 1H, enol -OH)

    • 7.93 (d, J = 9.1 Hz, 2H, Ar-H ortho to C=O)

    • 6.95 (d, J = 9.1 Hz, 2H, Ar-H meta to C=O)

    • 5.58 (s, 1H, enol C-H)

    • 3.94 (s, 2H, keto -CH₂-)

    • 3.88 (s, 3H, Ar-OCH₃)

    • 3.85 (s, 3H, COOCH₃)[4]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 186.8 (C=O, ketone)

    • 167.5 (C=O, ester)

    • 163.8 (Ar-C-O)

    • 131.5 (Ar-C ortho to C=O)

    • 126.0 (Ar-C ipso to C=O)

    • 113.9 (Ar-C meta to C=O)

    • 91.0 (enol C-H)

    • 55.5 (Ar-OCH₃)

    • 52.0 (COOCH₃)

    • 45.8 (keto -CH₂-)

The IR spectrum shows characteristic absorption bands for the carbonyl groups and other functional groups present in the molecule.

  • IR (film) ν (cm⁻¹):

    • ~1740 (C=O stretch, ester)

    • ~1680 (C=O stretch, ketone)

    • ~1600, 1510 (C=C stretch, aromatic ring)

    • ~1250 (C-O stretch, aryl ether)

    • ~1170 (C-O stretch, ester)

Mass spectrometry confirms the molecular weight of the compound.

  • MS (EI) m/z (%): 208 (M⁺), 135 (base peak, [CH₃OC₆H₄CO]⁺), 107, 77.[5]

Experimental_Workflow A Reactants: - Methyl p-anisate - Methyl acetate - Sodium hydride - Toluene B Claisen Condensation (Reflux, 4-6h) A->B C Reaction Workup (Acidification, Extraction) B->C D Crude Product C->D E Purification (Column Chromatography) D->E F Pure Methyl 3-(p-methoxyphenyl) -3-oxopropionate E->F G Characterization (NMR, IR, MS) F->G

Caption: Experimental workflow for synthesis and characterization.

Applications in Synthesis and Drug Development

Methyl 3-(p-methoxyphenyl)-3-oxopropionate serves as a versatile building block in the synthesis of a wide range of more complex molecules. The reactive methylene group can be readily alkylated, acylated, or used in condensation reactions to construct new carbon-carbon and carbon-heteroatom bonds. The p-methoxyphenyl group can be further modified, for example, through demethylation to reveal a phenol, which can then be used in various coupling reactions.

In the realm of drug development, β-keto esters are common precursors to a variety of heterocyclic compounds, many of which exhibit significant pharmacological activity. The structural motif present in methyl 3-(p-methoxyphenyl)-3-oxopropionate can be found in the backbones of various bioactive molecules.

Conclusion

Methyl 3-(p-methoxyphenyl)-3-oxopropionate, a product of the historic Claisen condensation, continues to be a compound of significant interest and utility in modern organic chemistry. Its straightforward synthesis, coupled with its versatile reactivity, ensures its continued role as a valuable intermediate for both academic research and industrial applications, particularly in the development of novel pharmaceuticals. This guide has provided a comprehensive overview of its history, synthesis, and characterization, offering a valuable resource for scientists and researchers in the field.

References

  • Claisen, L. (1887). Ueber die Einführung von Säureradicalen in Ketone. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657. [Link]

  • Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Retrieved from [Link]

  • NIST. (n.d.). 4-Hydroxyphenylpyruvic acid, methyl ether, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Rainer Ludwig Claisen. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, April 4). Claisen condensation. Retrieved from [Link]

  • Fiveable. (n.d.). Rainer Ludwig Claisen Definition. Retrieved from [Link]

  • ChemBK. (2024, April 9). Methyl 3-(4-Methoxyphenyl)-3-Oxopropanoate. Retrieved from [Link]

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The Enigmatic Presence of Methoxyphenyl-3-Oxopropanoates in Nature: A Biosynthetic and Chemocentric Perspective

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Natural Products and Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The vast and intricate world of plant secondary metabolism offers a rich reservoir of structurally diverse molecules, many of which form the bedrock of modern pharmacology. Among these, compounds derived from the phenylpropanoid pathway represent a significant and biologically active class.[1][2] This technical guide delves into the natural occurrence of a specific subclass: methyl 3-(4-methoxyphenyl)-3-oxopropanoate and its derivatives. While direct evidence for the widespread natural occurrence of the parent compound remains elusive, its structural motifs are prevalent in a variety of natural products. This guide will explore the biosynthetic origins of related methoxyphenyl compounds, detail known naturally occurring derivatives, and provide a framework for the isolation and characterization of such molecules. We will bridge the gap between established knowledge on phenylpropanoid biosynthesis and the potential for discovering novel keto-esters, offering a scientifically grounded perspective for researchers in natural product chemistry, chemical biology, and drug development.

Introduction: The Phenylpropanoid Pathway as a Fountainhead of Chemical Diversity

Plants, in their sessile existence, have evolved a sophisticated chemical arsenal to interact with their environment, defend against pathogens, and attract pollinators.[3] At the heart of this chemical diversity lies the phenylpropanoid pathway, which converts the aromatic amino acid phenylalanine into a plethora of secondary metabolites.[4][5] This pathway is the origin of lignins, flavonoids, coumarins, and a wide array of other phenolic compounds that are integral to both plant life and human health.[6][7] The characteristic C6-C3 skeleton of phenylpropanoids, derived from phenylalanine, undergoes extensive enzymatic tailoring—hydroxylation, methylation, glycosylation, and more—to generate a vast spectrum of natural products.[2]

The 4-methoxyphenyl moiety, in particular, is a common feature in many biologically active natural products, contributing to their pharmacokinetic and pharmacodynamic properties.[8] This guide focuses on a specific structural class within this family: this compound and its derivatives. These β-keto esters are of significant interest due to their potential as biosynthetic intermediates and their inherent reactivity, which makes them valuable synthons for medicinal chemistry.

Biosynthetic Origins: A Tale of Phenylalanine and Acetate Units

The biosynthesis of methoxyphenyl-containing compounds is deeply rooted in the general phenylpropanoid pathway.[1] The journey begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL).[2] Subsequent hydroxylation and methylation steps, mediated by enzymes such as cinnamate-4-hydroxylase (C4H) and O-methyltransferases (OMTs), lead to the formation of key intermediates like p-coumaric acid and ferulic acid. These intermediates are then activated to their corresponding Coenzyme A (CoA) esters.

The formation of the 3-oxo-propanoate side chain is likely a result of the extension of a 4-methoxybenzoyl-CoA starter unit with a malonyl-CoA extender unit, a process reminiscent of polyketide biosynthesis. In this proposed pathway, a chalcone synthase (CHS)-like enzyme could catalyze the condensation, followed by a decarboxylation to yield the β-keto ester.

Below is a diagram illustrating the plausible biosynthetic pathway leading to the this compound scaffold.

Biosynthetic Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL AnisoylCoA 4-Methoxybenzoyl-CoA pCouCoA->AnisoylCoA Chain shortening & Methylation (OMT) KetoEster Methyl 3-(4-methoxyphenyl) -3-oxopropanoate AnisoylCoA->KetoEster CHS-like enzyme MalonylCoA Malonyl-CoA MalonylCoA->KetoEster

Caption: Plausible biosynthetic route to the this compound backbone.

Documented Natural Occurrence of Related Derivatives

While the parent compound, this compound, is not widely reported as a natural product, several structurally related derivatives have been isolated from various plant species. These compounds often feature a propanoate or propenoate side chain, highlighting the metabolic plasticity of the phenylpropanoid pathway.

Compound NameStructureNatural Source(s)Reference(s)
Methyl 3-(4-methoxyphenyl)propanoate4-MeO-Ph-CH2CH2COOMePiper lolot, Piper sarmentosum[9]
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate4-OH,3-MeO-Ph-CH2CH2COOMeDianthus longicalyx, Zingiber officinale[10]

Potential Biological Activities: The Significance of the Methoxyphenyl Motif

The methoxyphenyl moiety is a well-established pharmacophore, present in numerous natural and synthetic compounds with a wide range of biological activities.[11] Methoxy groups can influence a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, thereby modulating its interaction with biological targets.

Naturally occurring methoxyphenols, such as eugenol and vanillin, have demonstrated significant antimicrobial and antioxidant properties.[8][12] The antioxidant activity is often attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals.[13] While the 3-oxo-propanoate derivatives lack a free hydroxyl group, the overall electronic properties of the methoxy-substituted aromatic ring can still contribute to the molecule's reactivity and potential for biological interactions, including anti-inflammatory effects through mechanisms like COX-2 inhibition.[14]

A Framework for Discovery: Isolation and Characterization of Novel Derivatives

The search for novel natural products, including derivatives of this compound, requires a systematic approach to extraction, isolation, and structural elucidation. The following protocol outlines a general workflow applicable to the discovery of such compounds from plant material.

Experimental Protocol: A General Workflow
  • Plant Material Collection and Preparation:

    • Collect fresh plant material and authenticate the species.

    • Air-dry the material in the shade to prevent degradation of thermolabile compounds.

    • Grind the dried material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Perform sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to fractionate the extract based on polarity. The target β-keto esters are expected to be in the medium-polarity fractions (ethyl acetate).

    • Alternatively, use a single solvent extraction with methanol or ethanol followed by liquid-liquid partitioning.

  • Chromatographic Separation and Isolation:

    • Subject the crude ethyl acetate extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

    • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile-water gradient) to isolate pure compounds.

  • Structural Elucidation:

    • Determine the structure of the isolated compounds using a combination of spectroscopic techniques:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

      • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the overall structure.

      • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester and ketone carbonyls.

      • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system of the molecule.

Isolation Workflow Plant Dried Plant Material Extract Solvent Extraction (e.g., Ethyl Acetate) Plant->Extract Column Silica Gel Column Chromatography Extract->Column Fractions Fraction Collection & TLC Analysis Column->Fractions HPLC Preparative HPLC Fractions->HPLC Pure Pure Compound HPLC->Pure Structure Structural Elucidation (NMR, MS, IR, UV) Pure->Structure

Caption: A generalized workflow for the isolation and identification of natural products.

Conclusion and Future Perspectives

The natural occurrence of this compound and its derivatives represents an intriguing area of research at the intersection of biosynthesis and chemical diversity. While direct sightings of the parent compound are rare, the prevalence of its structural components in the plant kingdom suggests that it may exist as a transient intermediate or in yet-to-be-explored species. The framework provided in this guide, grounded in the principles of phenylpropanoid biosynthesis and established methods of natural product chemistry, offers a robust starting point for researchers aiming to uncover these and other novel bioactive molecules. Future investigations, aided by advances in genomics and metabolomics, will undoubtedly shed more light on the intricate biosynthetic pathways that give rise to such compounds and unlock their full therapeutic potential.

References

  • Cellular and Molecular Biology. (n.d.). PHENYLPROPANOIDS AS NATURALLY OCCURRING ANTIOXIDANTS: FROM PLANT DEFENSE TO HUMAN HEALTH. Retrieved from [Link][6]

  • National Institutes of Health. (2021, August 5). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from [Link][12]

  • ResearchGate. (2021, October 15). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from [Link][8]

  • National Institutes of Health. (n.d.). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. Retrieved from [Link][13]

  • PubChem. (n.d.). Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. Retrieved from [Link][10]

  • ResearchGate. (n.d.). Some biological active compounds including methoxyphenyl moieties. Retrieved from [Link][11]

  • PubMed. (n.d.). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Retrieved from [Link][14]

  • PubMed. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Retrieved from [Link][7]

  • OUCI. (n.d.). Phenylpropanoids and Related Compounds from the Medicinal Plants of Africa. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Phenylpropanoids as the biologically active compounds of the medicinal plants and phytopharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (2022, March 3). Editorial: Phenylpropanoid Systems Biology and Biotechnology. Retrieved from [Link][3]

  • ResearchGate. (n.d.). Biosynthesis and Regulation of Phenylpropanoids in Plants. Retrieved from [Link][4]

  • PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link][9]

  • National Institutes of Health. (2023, June 9). Editorial: Phenylpropanoid biosynthesis in plants. Retrieved from [Link][1]

  • National Institutes of Health. (n.d.). Structure–function relationships in plant phenylpropanoid biosynthesis. Retrieved from [Link][2]

  • Frontiers. (n.d.). Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants. Retrieved from [Link]

  • ResearchGate. (2010, August 7). Phenylpropanoid Biosynthesis. Retrieved from [Link][5]

Sources

Methodological & Application

Synthesis of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Introduction: The Strategic Importance of β-Keto Esters

This compound, also known as methyl p-anisoylacetate, is a valuable β-keto ester that serves as a versatile intermediate in organic synthesis. Its structural motif, featuring a ketone and an ester in a 1,3-relationship, allows for a wide array of subsequent chemical transformations. This makes it a crucial building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The methoxy-substituted phenyl group, in particular, is a common feature in many biologically active compounds. This guide provides a detailed, mechanistically-grounded protocol for the synthesis of this key intermediate, designed for researchers in both academic and industrial settings.

Part 1: The Underlying Chemistry: A Crossed Claisen Condensation Approach

The synthesis of this compound is efficiently achieved via a Crossed Claisen Condensation . This carbon-carbon bond-forming reaction occurs between a ketone and an ester in the presence of a strong base.[1][2] To ensure a high yield of a single product and prevent a complex mixture of self-condensation products, the reaction is designed such that one reactant partner has enolizable α-hydrogens while the other does not.[3][4]

In this protocol, we utilize:

  • 4-Methoxyacetophenone as the enolizable component, which possesses acidic α-protons on its methyl group.

  • Dimethyl carbonate (DMC) as the non-enolizable acylating agent.[5]

  • Sodium methoxide (NaOMe) as the strong base required to deprotonate the ketone, initiating the reaction.[1]

The Reaction Mechanism

The Claisen condensation proceeds through a series of well-understood steps:[6][7]

  • Enolate Formation: The strong base, sodium methoxide, abstracts an acidic α-proton from 4-methoxyacetophenone. This generates a resonance-stabilized enolate ion, the key nucleophile in the reaction.[1][7]

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of dimethyl carbonate. This addition step results in a tetrahedral intermediate.[2]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion (⁻OCH₃) as the leaving group.[7]

  • Driving the Equilibrium: The product, a β-keto ester, has α-protons that are significantly more acidic (pKa ≈ 11) than those of the starting ketone.[8] The methoxide ion generated in the previous step immediately deprotonates the β-keto ester. This final, irreversible deprotonation step forms a highly stable enolate and drives the entire reaction sequence to completion, necessitating the use of a stoichiometric amount of base.[2][6]

  • Protonation (Work-up): An acidic work-up in the final stage neutralizes the enolate and any remaining base, yielding the final this compound product.[2][9]

Part 2: Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
Reagents & SolventsMolar Mass ( g/mol )QuantityMolesNotes
4-Methoxyacetophenone150.1715.0 g0.10Must be dry.
Sodium Methoxide (NaOMe)54.026.5 g0.12Highly hygroscopic and corrosive. Handle under inert atmosphere.[10]
Dimethyl Carbonate (DMC)90.0850 mL-Used as both reactant and solvent.
Toluene-100 mL-Anhydrous grade.
Hydrochloric Acid (HCl)-~50 mL-3 M aqueous solution for work-up.
Diethyl Ether-200 mL-For extraction.
Saturated Sodium Bicarbonate-50 mL-For washing.
Saturated Sodium Chloride (Brine)-50 mL-For washing.
Anhydrous Magnesium Sulfate---For drying.

Equipment: 250 mL three-neck round-bottom flask, reflux condenser, nitrogen/argon inlet, magnetic stirrer, heating mantle, dropping funnel, separatory funnel, rotary evaporator.

Step-by-Step Methodology
  • Reaction Setup:

    • Assemble the three-neck flask with a magnetic stir bar, reflux condenser (with a nitrogen/argon outlet), and a septum.

    • Ensure all glassware is oven-dried to prevent moisture from quenching the base.

    • Place the apparatus under a positive pressure of inert gas (Nitrogen or Argon).

  • Addition of Reagents:

    • To the flask, add sodium methoxide (6.5 g) and anhydrous toluene (100 mL).

    • Begin vigorous stirring to create a suspension.

    • In a separate beaker, dissolve 4-methoxyacetophenone (15.0 g) in dimethyl carbonate (50 mL).

    • Transfer this solution to the dropping funnel and add it dropwise to the stirred sodium methoxide suspension over 30 minutes at room temperature.

  • Reaction Conditions:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle.

    • Maintain the reflux and stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up:

    • After the reaction is complete, cool the mixture to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by adding 3 M hydrochloric acid dropwise until the mixture is acidic (pH ~2-3), which will neutralize the enolate and dissolve any remaining sodium methoxide. Caution: Gas evolution (CO₂) may occur.

    • Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 50 mL of water.

    • Shake the funnel and allow the layers to separate. Collect the organic layer.

    • Extract the aqueous layer with an additional 50 mL of diethyl ether.

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure this compound.[11]

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Assemble dry glassware under N2 AddBase 2. Add NaOMe and Toluene Setup->AddBase AddReactants 3. Add 4-methoxyacetophenone in DMC AddBase->AddReactants Reflux 4. Heat to reflux for 3-4 hours AddReactants->Reflux Cool 5. Cool to 0°C Reflux->Cool Quench 6. Quench with 3M HCl Cool->Quench Extract 7. Extract with Diethyl Ether Quench->Extract Wash 8. Wash with NaHCO3 and Brine Extract->Wash Dry 9. Dry with MgSO4 Wash->Dry Evaporate 10. Evaporate solvent Dry->Evaporate Purify 11. Purify via distillation/recrystallization Evaporate->Purify Product Final Product Purify->Product

Caption: Workflow for the synthesis of this compound.

Part 3: Safety and Handling Protocols

Chemical synthesis requires strict adherence to safety protocols. The primary hazards in this procedure are associated with the base and solvents.

  • Sodium Methoxide (NaOMe): A flammable solid that is highly corrosive and reacts violently with water to produce flammable methanol and corrosive sodium hydroxide.[10][12] It should be handled in an inert atmosphere (e.g., glovebox or under nitrogen) to prevent contact with moisture and air.[13] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, chemical-resistant gloves, and safety goggles.[14]

  • Dimethyl Carbonate (DMC): A flammable liquid. Keep away from heat, sparks, and open flames. It is considered a green reagent due to its low toxicity and biodegradability, but standard precautions for handling organic solvents should be followed.[15]

  • Toluene and Diethyl Ether: Flammable and volatile organic solvents. All operations should be performed in a certified chemical fume hood.

Emergency Procedures:

  • Skin Contact (NaOMe): Immediately brush off any solid, then rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]

  • Fire: Use a dry chemical, CO₂, or foam extinguisher. Do not use water on fires involving sodium methoxide.[13]

References

  • ChemBK. (n.d.). Methyl 4-methoxyphenylacetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Wikipedia. (2023). Claisen condensation. Retrieved from [Link]

  • Begell House. (2020). O-METHYLATION OF HYDROXYACETOPHENONE USING DIMETHYL CARBONATE WITH IONIC LIQUID AS A CATALYST. Catalysis in Green Chemistry and Engineering, 3(2). Retrieved from [Link]

  • Allen. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. Retrieved from [Link]

  • Durham Tech. (n.d.). SAFETY DATA SHEET - Sodium methoxide. Retrieved from [Link]

  • Gelest, Inc. (2015). SAFETY DATA SHEET - sodium methoxide, 95%. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Claisen condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). The chemistry of dimethyl carbonate. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate via Claisen Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in organic synthesis and pharmaceutical development. The synthesis is achieved through a mixed Claisen condensation reaction. This guide delves into the underlying reaction mechanism, provides a detailed step-by-step protocol, outlines methods for optimization and troubleshooting, and presents a thorough safety analysis. The content is structured to provide both theoretical understanding and practical, actionable insights for laboratory application.

Introduction: The Significance of β-Keto Esters

β-Keto esters, such as this compound, are pivotal intermediates in the synthesis of a wide array of more complex molecules.[1] Their utility stems from the presence of multiple reactive sites, including an acidic α-hydrogen, which makes them versatile building blocks in carbon-carbon bond-forming reactions.[1] These compounds are foundational in the synthesis of various pharmaceuticals, natural products, and specialty chemicals. The target molecule, this compound, specifically serves as a precursor for compounds with potential biological activities, making its efficient synthesis a topic of significant interest.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone.[2][3] This application note focuses on a mixed (or "crossed") Claisen condensation, where two different esters, methyl 4-methoxybenzoate and methyl acetate, are reacted.[4]

The Claisen Condensation: A Mechanistic Overview

The Claisen condensation is a robust method for the formation of β-keto esters.[5][6] The reaction proceeds through a series of equilibrium steps, with the final deprotonation of the β-keto ester product driving the reaction to completion.[6]

The key mechanistic steps are as follows:

  • Enolate Formation: A strong base, typically an alkoxide, removes an acidic α-hydrogen from an enolizable ester (in this case, methyl acetate) to form a nucleophilic enolate ion.[2][5] The choice of base is critical; to prevent transesterification, the alkoxide base should match the alcohol portion of the ester.[6][7] For this synthesis, sodium methoxide is the appropriate base.[8][9][10]

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the second ester (methyl 4-methoxybenzoate), which lacks α-hydrogens and thus cannot enolize.[4][5] This attack forms a tetrahedral intermediate.[5]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group (methoxide) to yield the β-keto ester.[5][11]

  • Deprotonation of the β-Keto Ester: The resulting β-keto ester has a highly acidic proton on the carbon flanked by two carbonyl groups. The alkoxide base present in the reaction mixture rapidly and irreversibly removes this proton.[6] This final deprotonation step is the thermodynamic driving force for the entire reaction, shifting the equilibrium towards the product.[5][6]

  • Protonation (Workup): A final acidic workup step is required to neutralize the enolate and any remaining base, yielding the final neutral β-keto ester product.[2][6]

Claisen_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation cluster_step5 Step 5: Acidic Workup MA Methyl Acetate Enolate Methyl Acetate Enolate MA->Enolate Deprotonation Base Sodium Methoxide (CH3O-Na+) MMB Methyl 4-Methoxybenzoate Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Product_Ester This compound Intermediate->Product_Ester Elimination Leaving_Group Methoxide (CH3O-) Product_Enolate Product Enolate (Resonance Stabilized) Product_Ester->Product_Enolate Deprotonation by Methoxide Final_Product Final Product: this compound Product_Enolate->Final_Product Protonation Acid H3O+ Experimental_Workflow cluster_setup 1. Reaction Setup cluster_addition 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Workup cluster_purification 5. Purification A Flame-dried three-necked flask B Add Sodium Methoxide and Toluene A->B D Dropwise addition to the flask B->D C Prepare solution of Methyl 4-methoxybenzoate and Methyl Acetate C->D E Heat to reflux (3-4 hours) D->E F Monitor by TLC E->F G Cool to room temperature F->G H Quench with ice and HCl G->H I Extract with Diethyl Ether H->I J Wash with NaHCO3, water, and brine I->J K Dry and concentrate J->K L Vacuum Distillation or Column Chromatography K->L M Pure this compound L->M

Sources

Application Note: Synthesis of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of β-Keto Esters and the Fischer Esterification Approach

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate is a valuable β-keto ester, a class of organic compounds that are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their unique structural motif, characterized by a ketone and an ester group separated by a methylene, allows for versatile reactivity, making them essential building blocks in drug development.

The Fischer esterification is a classic and robust method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] Its appeal lies in its operational simplicity and the use of readily available and inexpensive starting materials. This application note provides a detailed, field-proven protocol for the synthesis of this compound from its corresponding carboxylic acid using the Fischer esterification route. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and discuss the characterization of the final product.

Reaction Mechanism: A Step-by-Step Look at Fischer Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of the alcohol or by removing water as it is formed.[1]

The mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Caption: Fischer Esterification Mechanism

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where careful execution of each step ensures the successful synthesis of the target compound.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurpose
3-(4-methoxyphenyl)-3-oxopropanoic acidC₁₀H₁₀O₄194.181.0 eqStarting Material
Methanol (anhydrous)CH₃OH32.0420 eq (solvent)Reactant and Solvent
Sulfuric Acid (concentrated)H₂SO₄98.080.1 eq (catalyst)Catalyst
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As neededNeutralization
Ethyl AcetateC₄H₈O₂88.11As neededExtraction Solvent
Brine (Saturated NaCl solution)NaCl58.44As neededWashing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying Agent
Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-methoxyphenyl)-3-oxopropanoic acid (1.0 g, 5.15 mmol).

    • Add anhydrous methanol (40 mL, 0.98 mol).

    • Slowly and carefully add concentrated sulfuric acid (0.05 mL, 0.93 mmol) to the stirring solution. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.

    • Allow the reaction to proceed at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 100 mL of cold water.

    • Transfer the aqueous mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel. Vent frequently.

    • Wash the organic layer with brine (1 x 50 mL).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and collect the filtrate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

experimental_workflow A 1. Reaction Setup - Add reagents to flask B 2. Reflux - Heat for 4-6 hours A->B C 3. Workup - Quench with water B->C D 4. Extraction - Use Ethyl Acetate C->D E 5. Neutralization - Wash with NaHCO₃ D->E F 6. Drying - Use Na₂SO₄ E->F G 7. Solvent Removal - Rotary Evaporation F->G H 8. Purification - Column Chromatography G->H I Pure Product H->I

Caption: Experimental Workflow

Product Characterization: Expected Results

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

PropertyExpected Value
Appearance Off-white to white crystals[3]
Molecular Formula C₁₁H₁₂O₄[4]
Molar Mass 208.21 g/mol [4]
Melting Point 40-42 °C[4]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 3.90 (s, 2H, -CH₂-), 3.88 (s, 3H, Ar-OCH₃), 3.75 (s, 3H, -COOCH₃). Note: This is a predicted spectrum based on similar structures.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 196.0 (C=O, ketone), 167.0 (C=O, ester), 164.0 (Ar-C), 130.0 (Ar-CH), 128.0 (Ar-C), 114.0 (Ar-CH), 55.5 (Ar-OCH₃), 52.5 (-COOCH₃), 45.0 (-CH₂-). Note: This is a predicted spectrum based on similar structures.
FT-IR (KBr, cm⁻¹) ν: 3000-2850 (C-H stretch), 1740 (C=O stretch, ester), 1680 (C=O stretch, ketone), 1600, 1510 (C=C stretch, aromatic), 1250 (C-O stretch, ether). Note: This is a predicted spectrum based on similar structures.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete reaction- Loss of product during workup- Deactivated catalyst- Increase reaction time or temperature.- Ensure proper phase separation during extraction.- Use fresh, anhydrous reagents and catalyst.
Presence of starting material in the final product - Insufficient reaction time- Equilibrium not shifted sufficiently- Extend the reflux time.- Use a larger excess of methanol.
Product is an oil instead of a solid - Presence of impurities- Repeat the purification step (column chromatography or recrystallization).

References

  • Fischer Esterification: Mechanism & Examples. NROChemistry. [Link]

  • What is Fischer Esterification? - ChemTalk. [Link]

  • Fischer Esterification - Organic Chemistry Portal. [Link]

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Application Note: High-Purity Isolation of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate is a pivotal β-keto ester intermediate in the synthesis of a wide array of high-value organic molecules, including pharmaceuticals and agrochemicals.[1] Its molecular structure is conducive to various chemical transformations, making its purity a critical determinant of reaction yield, impurity profiles, and the overall success of subsequent synthetic steps. This application note provides a comprehensive, field-proven guide to the purification of this compound using recrystallization, a robust and scalable technique for isolating crystalline solids. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure reproducible, high-purity outcomes.

Introduction: The Imperative for Purity

This compound, a light yellow to off-white crystalline solid, serves as a key building block in medicinal chemistry.[1][2] It is frequently employed in the synthesis of complex bioactive compounds where stereochemical integrity and the absence of impurities are paramount.[3] Common impurities may arise from starting materials, side reactions (e.g., self-condensation), or degradation during synthesis and workup.[4][5]

Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a solvent at varying temperatures.[6] An ideal recrystallization process dissolves the target compound in a minimal amount of hot solvent, from which it crystallizes in a purified state upon controlled cooling, leaving the more soluble impurities behind in the "mother liquor."[7][8] This guide elucidates the principles and provides a detailed methodology for the effective purification of the title compound.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties is essential for developing a successful purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 22027-50-5[1][9]
Molecular Formula C₁₁H₁₂O₄[1][9]
Molecular Weight 208.21 g/mol [1][9][10]
Appearance Light yellow crystalline solid[1]
Melting Point 40-42 °C[9]
Boiling Point 135 °C @ 0.27 mmHg[9]
General Solubility Possesses polar characteristics due to ester and ketone functionalities, suggesting solubility in polar organic solvents.[11]

Safety & Handling: this compound and the solvents used for its purification must be handled with appropriate care.

  • Hazards: May cause skin and serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.[10][12]

  • Precautions: Always operate in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Solvent Flammability: Common recrystallization solvents like methanol, ethanol, and ethyl acetate are flammable. Ensure all heating is performed using spark-free equipment (e.g., a heating mantle or steam bath) and that no ignition sources are present.

The Science of Solvent Selection: A Foundational Protocol

The success of recrystallization hinges almost entirely on the choice of solvent. The ideal solvent should exhibit steep solubility dependence on temperature—high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[7] The "like dissolves like" principle provides a starting point; the polar ester and ketone groups of the target compound suggest polar solvents may be effective.[7]

Protocol 1: Systematic Solvent Screening

  • Preparation: Dispense ~20-30 mg of the crude solid into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone) dropwise, up to ~0.5 mL. Agitate the mixture.

    • Causality: If the compound dissolves readily at room temperature, the solvent is unsuitable as recovery will be poor. A good candidate solvent will show little to no solubility.

  • Hot Dissolution Test: For solvents that passed the room temperature test, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid just dissolves.

    • Causality: An effective solvent will fully dissolve the compound at an elevated temperature. If the solid does not dissolve even in a large volume of hot solvent, that solvent is also unsuitable.

  • Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

    • Causality: The formation of a significant crystalline precipitate upon cooling indicates a promising solvent. The quality and quantity of crystals provide a direct measure of the solvent's suitability.[8]

  • Solvent Pair Consideration: If no single solvent is ideal, a binary solvent system (solvent pair) can be employed. This involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid (cloudy), indicating saturation. Reheat to clarify and then cool as normal.[7] Common pairs for a compound of this polarity include ethanol-water or ethyl acetate-hexane.[7]

Master Protocol: Purification of this compound

This protocol assumes a suitable solvent (e.g., methanol or ethanol) has been identified via the screening process.

Diagram 1: Recrystallization Workflow A visual guide to the purification process.

Recrystallization_Workflow cluster_main Main Purification Path cluster_waste Byproducts A 1. Dissolution Crude solid in minimal hot solvent B 2. Hot Filtration (Optional) Remove insoluble impurities A->B if solids present C 3. Crystallization Slow cooling, then ice bath A->C if no solids B->C H Insoluble Impurities B->H D 4. Isolation Vacuum filtration (Büchner funnel) C->D E 5. Washing Wash crystals with small amount of cold solvent D->E I Mother Liquor (Contains soluble impurities) D->I F 6. Drying Air dry or use vacuum desiccator E->F G Pure Crystalline Product F->G

Caption: Workflow for purification by recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar and a few boiling chips. Add the chosen solvent in small portions while heating the flask on a hotplate with stirring. Continue adding hot solvent until the solid has just completely dissolved.

    • Expertise & Causality: Using the minimum amount of hot solvent is critical for maximizing the recovery yield. An Erlenmeyer flask is used to minimize solvent evaporation and prevent airborne contaminants from entering.[7]

  • Decolorization & Hot Filtration (if necessary): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat to boiling for a few minutes. To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

    • Trustworthiness: This step must be performed quickly to prevent the desired compound from crystallizing prematurely on the filter paper. Rinsing the filter with a small amount of fresh, hot solvent can help wash through any product that does crystallize.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool undisturbed to room temperature.

    • Expertise & Causality: Slow, undisturbed cooling is essential for the formation of large, well-defined, and therefore purer, crystals. Rapid cooling can trap impurities within the crystal lattice.[7] Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask. Use a small amount of the cold mother liquor to transfer any remaining crystals from the flask to the funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold recrystallization solvent.

    • Expertise & Causality: The solvent must be cold to minimize the redissolving of the purified product, which would lower the final yield. This wash removes the residual mother liquor, which contains the soluble impurities.

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them. Transfer the purified crystals to a watch glass and allow them to air-dry completely, or for faster results, place them in a vacuum desiccator. The purity of the final product can be verified by melting point analysis; a sharp melting point range close to the literature value indicates high purity.[8]

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.- Add a "seed crystal" of the pure compound.- Gently boil off some of the solvent to increase concentration and re-cool.[6]
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point.- Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.- Switch to a solvent with a lower boiling point.- Consider purification by column chromatography first to remove gross impurities.
Very low recovery yield - Too much solvent was used for dissolution.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not cold.- The compound has significant solubility in the cold solvent.- Ensure the minimum amount of hot solvent is used.- Ensure filtration apparatus is pre-heated.- Always use ice-cold solvent for washing.- Cool the filtrate for a longer period in the ice bath.
Final product is colored - Colored impurities were not fully removed.- Repeat the recrystallization, incorporating the activated charcoal step as described in the protocol. Be aware that charcoal can adsorb some of the desired product, potentially lowering the yield.

References

  • ChemBK. (2024). This compound. [Link]

  • Solubility of Things. (n.d.). Methyl 3-methoxypropanoate. [Link]

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  • PubChem. (n.d.). Methyl 3-(3-methoxyphenyl)-3-oxopropanoate. [Link]

  • University of California, Davis. (n.d.). Recrystallization. [Link]

  • NIH. (2013). β-Keto esters from ketones and ethyl chloroformate. [Link]

  • NIH. (n.d.). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. [Link]

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  • Wiley Online Library. (n.d.). Impurity Profiling of ATS Synthesized From Ring-Substituted APAAN and MAPA Analogs. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. (n.d.). Method for preparing acyclic beta keto ester.
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  • PubChem. (n.d.). Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. [Link]

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Application Notes and Protocols for the Synthesis of 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery. Its remarkable versatility and capacity for diverse biological interactions have led to its incorporation into a multitude of approved therapeutic agents, targeting a wide array of diseases including inflammation, cancer, and infectious agents. The anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, famously features a pyrazole core, underscoring the therapeutic potential of this heterocyclic system.

A cornerstone in the construction of this vital scaffold is the Knorr pyrazole synthesis, a robust and efficient condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This application note provides a detailed guide to the synthesis of 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one, a valuable building block for medicinal chemistry, utilizing Methyl 3-(4-methoxyphenyl)-3-oxopropanoate as the 1,3-dicarbonyl precursor. We will delve into the mechanistic underpinnings of this transformation, provide a field-proven experimental protocol, and present a comprehensive characterization data set.

Reaction Principle: The Knorr Pyrazole Synthesis

The synthesis of 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one from this compound and hydrazine hydrate is a classic example of the Knorr pyrazole synthesis. The reaction proceeds via a cyclocondensation mechanism, driven by the formation of a thermodynamically stable aromatic pyrazole ring.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the more electrophilic ketone carbonyl of the β-ketoester. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the ester carbonyl leads to the formation of a five-membered ring. The elimination of methanol results in the formation of the pyrazolone product. This product exists in a tautomeric equilibrium with its enol form, 5-(4-methoxyphenyl)-1H-pyrazol-3-ol, which is an aromatic hydroxypyrazole. The equilibrium often favors the pyrazolone form in the solid state.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Tautomers Ketoester This compound Hydrazone Hydrazone Intermediate Ketoester->Hydrazone Condensation (-H₂O) Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Pyrazolone 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one(Pyrazolone Form) Hydrazone->Pyrazolone Intramolecular Cyclization (-CH₃OH) Hydroxypyrazole 5-(4-methoxyphenyl)-1H-pyrazol-3-ol(Hydroxypyrazole Form) Pyrazolone->Hydroxypyrazole Tautomerization Hydroxypyrazole->Pyrazolone Tautomerization

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.

Materials and Reagents:

  • This compound (≥98%)

  • Hydrazine hydrate (99%)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.4 g, 50 mmol) in absolute ethanol (50 mL).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (3.0 mL, 60 mmol, 1.2 equivalents). A slight exotherm may be observed.

  • Catalysis and Reflux: Add 3-4 drops of glacial acetic acid to the reaction mixture. Heat the mixture to reflux (approximately 80°C) and maintain for 3-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexanes 1:1). The disappearance of the starting β-ketoester spot indicates the completion of the reaction.

  • Product Precipitation: After the reaction is complete, cool the flask to room temperature. Slowly add deionized water (50 mL) to the stirred reaction mixture to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Drying and Purification: Dry the product under vacuum. For higher purity, the crude product can be recrystallized from ethanol.

G A 1. Dissolve this compound in Ethanol B 2. Add Hydrazine Hydrate and Acetic Acid A->B C 3. Heat to Reflux (80°C) for 3-4 hours B->C D 4. Monitor by TLC until Starting Material is Consumed C->D E 5. Cool to Room Temperature and Precipitate with Water D->E F 6. Isolate by Vacuum Filtration E->F G 7. Wash with Cold Water and Ethanol F->G H 8. Dry and Recrystallize from Ethanol G->H I Characterization (NMR, IR, MS) H->I

Data Presentation: Characterization of 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

The following table summarizes the expected analytical data for the synthesized compound. This data is compiled based on the analysis of structurally similar compounds found in the literature.

Analysis Expected Results
Appearance White to off-white solid
Melting Point ~220-225 °C
¹H NMR (400 MHz, DMSO-d₆) δ 11.8 (br s, 1H, NH), 9.8 (br s, 1H, NH/OH), 7.65 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 5.4 (s, 1H, CH), 3.78 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 170.1 (C=O), 159.5 (C-O), 155.0 (C=N), 127.0 (Ar-CH), 124.0 (Ar-C), 114.2 (Ar-CH), 88.0 (CH), 55.3 (OCH₃)
FT-IR (KBr, cm⁻¹) 3200-3400 (N-H stretching), 1680 (C=O stretching), 1610 (C=N stretching), 1515, 1450 (C=C aromatic stretching), 1250 (C-O stretching)
Mass Spectrometry (ESI-MS) m/z 191.08 [M+H]⁺, 213.06 [M+Na]⁺

Discussion: Causality and Scientific Integrity

The choice of ethanol as a solvent is strategic; it readily dissolves the starting materials and is suitable for the reflux temperature required for the reaction. The use of a slight excess of hydrazine hydrate ensures the complete consumption of the limiting reagent, this compound. The addition of a catalytic amount of glacial acetic acid is crucial as it protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by hydrazine.

The precipitation of the product upon the addition of water is a classic workup procedure for this type of reaction, as the pyrazolone product is significantly less soluble in the aqueous ethanol mixture than in pure ethanol. Subsequent washing steps are essential to remove any unreacted starting materials and inorganic impurities. Recrystallization from ethanol is an effective method for obtaining a highly pure product.

Applications in Drug Development

The synthesized 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a versatile intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The presence of the reactive nitrogen atoms in the pyrazole ring and the methoxy-substituted phenyl group allows for further functionalization to explore structure-activity relationships (SAR). Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including:

  • Anti-inflammatory: As demonstrated by Celecoxib, the pyrazole scaffold is a key pharmacophore for the development of COX-2 inhibitors.

  • Anticancer: Numerous studies have shown that substituted pyrazoles can exhibit potent cytotoxic effects against various cancer cell lines.

  • Antimicrobial: The pyrazole nucleus is also found in compounds with significant antibacterial and antifungal properties.

Conclusion

The synthesis of 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one via the Knorr pyrazole synthesis is a reliable and efficient method for accessing a key building block in medicinal chemistry. The protocol detailed in this application note is robust and can be readily implemented in a standard organic synthesis laboratory. The resulting pyrazole derivative serves as a valuable platform for the development of novel therapeutic agents, contributing to the advancement of drug discovery programs.

References

  • (IUCr) (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(6). Available at: [Link]

  • Knorr Pyrazole Synthesis - Chem Help ASAP. (n.d.). Retrieved from [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Molecules, 28(18), 6523. Available at: [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022). Molecules, 27(24), 8708. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023). Molecules, 28(13), 5183. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023). Future Medicinal Chemistry, 15(22), 1835-1854. Available at: [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. (2021). Retrieved from [Link]

  • Knorr pyrrole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (2015). Journal of the Association of Physicians of India, 63(11), 52-57. Available at: [Link]

  • 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

  • Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed. (2001). Journal of Medicinal Chemistry, 44(18), 3039-3042. Available at: [Link]

  • Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed. (2017). Bioorganic & Medicinal Chemistry, 25(17), 4887-4893. Available at: [Link]

  • Synthesis of Celecoxib and Structural Analogs- A Review - ResearchGate. (2021). Mini-Reviews in Medicinal Chemistry, 21(1), 2-20. Available at: [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. (2015). Molecules, 20(8), 13842-13865. Available at: [Link]

  • Synthesis of new thiazolo-celecoxib analogues as dual cyclooxygenase-2/15-lipoxygenase inhibitors: Determination of regio-specific different pyrazole cyclization by 2D NMR - PubMed. (2016). European Journal of Medicinal Chemistry, 118, 250-258. Available at: [Link]

  • Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration - Material Science Research India. (2020). Material Science Research India, 17(2). Available at: [Link]

Application Notes and Protocols for the Synthesis of 4-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one through the reaction of methyl 3-(4-methoxyphenyl)-3-oxopropanoate with hydrazine. This reaction is a classic example of the Knorr pyrazole synthesis, a cornerstone in heterocyclic chemistry for generating pyrazolone scaffolds. These structures are of significant interest in medicinal chemistry and drug development due to their wide array of biological activities.[1][2][3][4][5] This document details the underlying reaction mechanism, provides step-by-step experimental protocols, and includes guidance on data interpretation and characterization of the final product.

Introduction: The Significance of Pyrazolones

Pyrazolone derivatives represent a critical class of heterocyclic compounds in the landscape of modern drug discovery.[1][2] Since the synthesis of antipyrine by Ludwig Knorr in 1883, pyrazolones have been investigated for a multitude of pharmacological applications.[1] The pyrazolone core is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, exhibiting activities that span anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) effects.[1]

The synthesis of pyrazolones is efficiently achieved through the condensation of a β-ketoester with hydrazine or its derivatives, a reaction known as the Knorr pyrazole synthesis.[6][7][8][9][10] This method is highly effective due to the thermodynamic stability of the resulting aromatic pyrazolone ring.[9][10] This application note focuses on the synthesis of 4-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one, a valuable intermediate for the development of novel therapeutic agents.

Reaction Principle: The Knorr Pyrazolone Synthesis

The reaction between this compound (a β-ketoester) and hydrazine proceeds via a well-established mechanism.[9][10] The process is typically catalyzed by a weak acid and involves two key stages:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of the β-ketoester. This is followed by dehydration to form a hydrazone intermediate.[9]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic acyl substitution on the ester carbonyl. This cyclization step, followed by the elimination of a molecule of methanol, yields the stable pyrazolone ring.[9]

The resulting pyrazolone exists in tautomeric forms, with the keto form being the most commonly depicted, although the enol form contributes to the overall stability and aromatic character of the molecule.[9][11]

Reaction Mechanism Diagram

Knorr_Pyrazolone_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 This compound I1 Hydrazone Intermediate R1->I1 + Hydrazine - H2O P3 Water R1->P3 Dehydration R2 Hydrazine R2->I1 P1 4-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one I1->P1 Intramolecular Cyclization - Methanol P2 Methanol I1->P2

Caption: Knorr pyrazolone synthesis mechanism.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 4-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per reaction)
This compound25483-36-7208.215 mmol (1.04 g)
Hydrazine hydrate (~64% hydrazine)7803-57-850.0610 mmol (0.5 g, ~0.48 mL)
Glacial Acetic Acid64-19-760.055-6 drops
Ethanol (95%)64-17-546.0720 mL
Deionized Water7732-18-518.0250 mL
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate with an oil bath

  • Büchner funnel and filter flask

  • TLC plates (silica gel 60 F254)

  • Melting point apparatus

  • FTIR and NMR spectrometers for product characterization

Synthetic Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.04 g (5 mmol) of this compound in 20 mL of 95% ethanol. Add a magnetic stir bar to the flask.

  • Reagent Addition: To the stirring solution, add 0.5 g (10 mmol) of hydrazine hydrate, followed by 5-6 drops of glacial acetic acid as a catalyst.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting β-ketoester.

  • Product Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. As the solution cools, the product will precipitate out as a solid. To enhance precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold deionized water (2 x 10 mL) to remove any residual salts and hydrazine.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Experimental Workflow Diagram

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Dissolve β-ketoester in Ethanol B Add Hydrazine Hydrate & Acetic Acid A->B C Heat to Reflux (2-4 hours) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Precipitate Product E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Dry under Vacuum H->I J Determine Yield & Melting Point I->J K Characterize by FTIR & NMR J->K

Caption: Experimental workflow for pyrazolone synthesis.

Data Interpretation and Characterization

Expected Yield and Physical Properties
ParameterExpected Value
Yield 80-90%
Appearance Off-white to pale yellow solid
Melting Point Approximately 235-238 °C
Spectroscopic Data
  • FTIR (Fourier-Transform Infrared Spectroscopy):

    • A broad peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretch.

    • A strong absorption around 1650-1700 cm⁻¹ due to the C=O (amide) stretch.

    • Peaks in the 1500-1600 cm⁻¹ range are indicative of C=C and C=N stretching within the aromatic and pyrazolone rings.

    • A characteristic C-O stretch for the methoxy group around 1250 cm⁻¹.

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) in DMSO-d₆:

    • A singlet around 3.7-3.8 ppm corresponding to the three protons of the methoxy (-OCH₃) group.

    • A singlet around 3.3-3.4 ppm for the two protons at the C4 position of the pyrazolone ring.

    • A set of doublets in the aromatic region (6.8-7.5 ppm) characteristic of the para-substituted methoxyphenyl group.

    • A broad singlet in the downfield region (10-12 ppm) corresponding to the N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy) in DMSO-d₆:

    • A peak around 55 ppm for the methoxy carbon.

    • A peak around 40 ppm for the C4 carbon of the pyrazolone ring.

    • A peak in the range of 170-175 ppm for the C=O carbon.

    • Signals in the aromatic region (114-160 ppm) for the carbons of the methoxyphenyl and pyrazolone rings.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor closely by TLC. Ensure the reaction temperature is maintained.
Product loss during work-up.Ensure the reaction mixture is thoroughly cooled before filtration. Use minimal amounts of cold solvent for washing.
Impure Product Presence of unreacted starting material.Recrystallize the crude product from ethanol or an ethanol/water mixture.
Side reactions.Ensure the correct stoichiometry of reactants. Avoid excessive heating.
Oily Product Incomplete drying or presence of impurities.Dry the product under high vacuum for an extended period. If still oily, attempt recrystallization.

Safety Precautions

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Ethanol is flammable. Keep away from open flames and ignition sources.

  • Conduct the reaction in a fume hood to avoid inhalation of vapors.

Conclusion

The reaction of this compound with hydrazine provides a reliable and efficient route to 4-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one. This protocol, based on the Knorr pyrazole synthesis, is a valuable tool for researchers in medicinal chemistry and drug development, enabling access to a key heterocyclic scaffold with significant therapeutic potential. Adherence to the detailed procedures and safety guidelines outlined in this document will ensure a successful synthesis and high-purity product.

References

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • Chem Help ASAP. Knorr Pyrazole Synthesis. [Link]

  • PMC. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. [Link]

  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • NIH. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • ResearchGate. Recent Advances in the Applications of Pyrazolone Derivatives in Enantioselective Synthesis | Request PDF. [Link]

  • ResearchGate. (PDF) A one-step synthesis of pyrazolone. [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Pharmacological activities of pyrazolone derivatives. [Link]

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  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

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Application Note & Protocol: Synthesis of Novel 6-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction with Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Biginelli reaction stands as a cornerstone of multicomponent reactions (MCRs) in medicinal and organic chemistry, enabling the efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] These heterocyclic scaffolds are of significant interest due to their diverse pharmacological activities, including antiviral, antibacterial, and antihypertensive properties.[2][3] This application note provides a comprehensive guide for researchers, detailing the strategic application of a non-classical β-ketoester, Methyl 3-(4-methoxyphenyl)-3-oxopropanoate, in the Biginelli reaction. By replacing the traditional acetoacetate component, this protocol facilitates access to a novel class of DHPMs featuring a 6-(4-methoxyphenyl) substituent, thereby expanding the chemical space for drug discovery and development programs. We present a thorough examination of the reaction mechanism, detailed experimental protocols for both classical and modern catalytic systems, expected outcomes, and expert troubleshooting advice.

Introduction: Expanding the Biginelli Landscape

First reported by Pietro Biginelli in 1893, the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea remains a highly relevant and powerful synthetic tool.[4][5] The reaction's appeal lies in its operational simplicity, atom economy, and the biological significance of its products.[6] While ethyl acetoacetate is the archetypal β-dicarbonyl component, the exploration of structurally diverse ketoesters is crucial for generating novel DHPM libraries with unique substitution patterns.

This guide focuses on the use of this compound as the ketoester component. This strategic choice introduces a methoxy-substituted aryl group at the C6 position of the resulting DHPM core, a modification not accessible through the classical Biginelli pathway. This substitution can significantly influence the molecule's steric and electronic properties, potentially modulating its pharmacological activity. We will explore the causality behind experimental choices, from catalyst selection to reaction conditions, to empower researchers to successfully synthesize and explore this promising class of compounds.

Reaction Principle and Mechanism

The Biginelli reaction proceeds through a series of acid-catalyzed bimolecular steps.[7] While several mechanistic pathways have been debated, the iminium-based mechanism proposed by C. Oliver Kappe is widely accepted and supported by spectroscopic studies.[4]

Overall Reaction Scheme:

The Kappe Iminium Mechanism involves three key stages:

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic aldehyde and urea. This step forms a key N-acyliminium ion intermediate, which is a potent electrophile.

  • C-C Bond Formation: The enol form of this compound acts as the nucleophile, attacking the electrophilic N-acyliminium ion. This addition step establishes the crucial C4-C5 bond of the pyrimidine ring.

  • Cyclization and Dehydration: The final stage involves an intramolecular cyclization where the remaining free amino group of the urea moiety attacks the ketone carbonyl. A subsequent dehydration step yields the stable 3,4-dihydropyrimidin-2(1H)-one ring system.

Biginelli_Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_start Reactants Aldehyde Ar-CHO (Aldehyde) Iminium N-Acyliminium Ion [Ar-CH=N⁺H-(C=O)NH₂] Aldehyde->Iminium + H⁺, -H₂O Urea H₂N(C=O)NH₂ (Urea) Urea->Iminium + H⁺, -H₂O Ketoester MeO₂C-CH₂-(C=O)-Ar' (β-Ketoester) Adduct Open-Chain Ureide Ketoester->Adduct Nucleophilic Attack Iminium->Adduct Nucleophilic Attack Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product DHPM Product Cyclized->Product - H₂O

Caption: Proposed reaction mechanism for the Biginelli synthesis.

Experimental Design: Reagents, Catalysts, and Conditions

The success of the Biginelli reaction hinges on the judicious selection of starting materials and reaction parameters.

  • The β-Ketoester: this compound is the key substrate. Its purity is paramount; impurities can inhibit the reaction or lead to side products. The presence of the electron-donating methoxy group on the benzoyl moiety does not significantly hinder its reactivity as a nucleophile after enolization.

  • The Aldehyde: A wide array of aromatic aldehydes can be employed. The electronic nature of the substituents on the aromatic ring influences reaction rates. Aldehydes bearing electron-withdrawing groups (e.g., nitro, halo) generally react faster than those with electron-donating groups (e.g., methoxy, alkyl).[8]

  • The Urea Component: Urea is standard for producing dihydropyrimidin-2(1H)-ones. Thiourea can be substituted to yield the corresponding 2-thione analogues, which also possess significant biological activity.[9]

  • Catalyst Selection: The choice of catalyst is critical and often dictates the reaction's efficiency, yield, and environmental impact.

    • Brønsted Acids (HCl, H₂SO₄): These are the classical catalysts. While effective, they often require stoichiometric amounts and harsh conditions, leading to lower yields with sensitive substrates.[2]

    • Lewis Acids (FeCl₃, CuCl₂, InCl₃, Yb(OTf)₃): Lewis acids have emerged as superior catalysts, offering milder reaction conditions, shorter reaction times, and higher yields.[10][11][12] They function by activating the aldehyde carbonyl towards nucleophilic attack.

    • Heterogeneous & Green Catalysts: Modern protocols favor recyclable solid-acid catalysts (e.g., silica-chloride, zeolites) and solvent-free conditions to align with the principles of green chemistry.[9][12][13] These approaches simplify product purification and minimize waste.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for synthesizing DHPMs from this compound. It is essential to monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate, 7:3).

Protocol 1: Classical Method using Brønsted Acid Catalyst

This method employs traditional reflux conditions and is suitable for initial explorations.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (5.0 mmol, 1.0 eq), this compound (1.04 g, 5.0 mmol, 1.0 eq), and urea (0.45 g, 7.5 mmol, 1.5 eq).

  • Solvent and Catalyst Addition: Add 15 mL of absolute ethanol, followed by the slow addition of 3-4 drops of concentrated hydrochloric acid (HCl).

  • Reaction Execution: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction by TLC every 2 hours. The reaction is typically complete within 8-16 hours.

  • Workup and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. The product will often precipitate. If not, slowly pour the mixture into 50 mL of crushed ice with stirring.

  • Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold distilled water (2 x 15 mL) and then with a small amount of cold ethanol. Recrystallize the crude product from hot ethanol to obtain the pure DHPM.

Protocol 2: Modern Method using Solvent-Free Lewis Acid Catalysis

This green and efficient protocol often provides higher yields in shorter times.[9]

  • Reaction Setup: In a 25 mL round-bottom flask, combine the aromatic aldehyde (2.0 mmol, 1.0 eq), this compound (0.416 g, 2.0 mmol, 1.0 eq), urea (0.18 g, 3.0 mmol, 1.5 eq), and a Lewis acid catalyst (e.g., FeCl₃·6H₂O, 0.054 g, 0.2 mmol, 10 mol%).

  • Reaction Execution: Heat the solvent-free mixture in an oil bath at 80-100°C for 1-3 hours, with magnetic stirring. The mixture will become a thick paste or solid. Monitor the reaction by dissolving a small aliquot in ethyl acetate and running a TLC.

  • Workup and Isolation: After cooling to room temperature, add 20 mL of ethyl acetate to the flask and stir to dissolve the product. Transfer the mixture to a separatory funnel and wash with water (2 x 20 mL) to remove excess urea and the catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel if necessary.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reagent Mixing (Aldehyde, Ketoester, Urea, Catalyst) B 2. Reaction (Heating: Reflux or Solvent-Free) A->B C 3. Progress Monitoring (TLC Analysis) B->C Periodic Sampling C->B Reaction Incomplete D 4. Workup & Isolation (Precipitation / Extraction) C->D Reaction Complete E 5. Purification (Recrystallization / Chromatography) D->E F 6. Characterization (NMR, IR, MS) E->F

Caption: A generalized workflow for the synthesis and analysis of DHPMs.

Data Presentation and Characterization

The yields of the Biginelli reaction are highly dependent on the specific aldehyde and catalyst system used. The protocols described can be expected to produce yields ranging from moderate to excellent.

Table 1: Representative Reaction Parameters and Expected Yields

EntryAldehyde (Ar-CHO)Catalyst SystemConditionsTime (h)Typical Yield
1BenzaldehydeHCl / EthanolReflux, 80°C1265-75%
24-ChlorobenzaldehydeFeCl₃ / Solvent-free100°C285-95%
34-MethoxybenzaldehydeYb(OTf)₃ / Solvent-free90°C2.580-90%
44-NitrobenzaldehydeSilica-Chloride / Solvent-free80°C1.590-98%

Yields are estimates based on literature for analogous reactions and may vary.

Characterization of a Model Product: Methyl 4-(4-methoxyphenyl)-6-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

The structure of the synthesized DHPMs should be confirmed using standard spectroscopic techniques. The data below is predictive, based on analogous structures.[9]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.3-9.5 (s, 1H, N¹-H )

    • δ 7.7-7.9 (s, 1H, N³-H )

    • δ 6.8-7.4 (m, 8H, Ar-H )

    • δ 5.4 (d, 1H, C⁴-H )

    • δ 3.7-3.8 (two s, 6H, two -OCH ₃)

    • δ 3.6 (s, 3H, Ester -OCH ₃)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 165.5 (Ester C =O)

    • δ 159.0 (Ar-C -OCH₃)

    • δ 153.0 (Urea C =O)

    • δ 146.0-148.0 (Ar-C )

    • δ 114.0-136.0 (Ar-C H and Ar-C )

    • δ 101.0 (C ⁵)

    • δ 59.0-60.0 (Ester OC H₃)

    • δ 55.0-55.5 (Ar-OC H₃)

    • δ 54.0 (C ⁴)

  • IR (KBr, cm⁻¹):

    • 3240 (N-H stretch)

    • 1715 (Ester C=O stretch)

    • 1645 (Urea C=O stretch)

    • 1250 (C-O ether stretch)

Troubleshooting and Field-Proven Insights

  • Problem: Low or no product yield.

    • Cause & Solution: Reagent impurity is a common culprit. Ensure aldehydes are pure (distill if necessary) and urea is dry. The catalyst may be inactive; use a fresh batch or a different catalyst. For electron-rich aldehydes, increase reaction time or temperature.

  • Problem: Formation of a significant side product.

    • Cause & Solution: A common side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester. This can sometimes be minimized by ensuring the presence of urea from the start and maintaining careful temperature control.

  • Problem: Difficulty in product purification/crystallization.

    • Cause & Solution: If the product oils out or fails to crystallize, it may be impure. Attempt purification via silica gel column chromatography using a hexane/ethyl acetate gradient. Seeding the supersaturated solution with a previously obtained crystal can induce crystallization.

Conclusion

The Biginelli reaction remains a highly effective and versatile tool for the synthesis of pharmaceutically relevant dihydropyrimidinones. By employing this compound, researchers can readily access a novel library of 6-aryl substituted DHPMs. The choice between classical Brønsted acid catalysis and modern solvent-free Lewis acid methods allows for flexibility depending on available resources and desired process efficiency. The protocols and insights provided herein serve as a comprehensive guide to facilitate the exploration of this expanded chemical space, paving the way for the discovery of new therapeutic agents.

References

  • Anjaneyulu, B., & Dharma Rao, G. B. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. International Journal of Engineering & Technology Research.

  • Panda, S. S., Khanna, P., & Khanna, L. (2012). Biginelli Reaction: A Green Perspective. Current Organic Synthesis, 9(1), 1-20.

  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Taylor & Francis Online.

  • Bentham Science Publishers. (n.d.). Biginelli Reaction: A Green Perspective. Bentham Science.

  • Mali, S. N., et al. (2020). Green Synthesis of Substituted Dihydropyrimidin-2(1H)-one by Using Zinc Chloride /Acetic Acid Catalytic System. ResearchGate.

  • J&K Scientific LLC. (2021). Biginelli Reaction. J&K Scientific.

  • Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign, Department of Chemistry.

  • Shahid, K., et al. (2021). Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing a Ball Mill Technique: A Green Sustainable Process. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal.

  • Kumar, A., et al. (2014). B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Journal of Chemical Sciences.

  • Zhang, M., et al. (2019). The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. Current Organic Synthesis, 16(1), 181-186.

  • Ghashang, M., et al. (2018). Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine, a green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones derivatives under solvent-free conditions. Journal of the Serbian Chemical Society.

  • Rajan, S. J., & Krishnan, S. (2022). Synthesis and Characterization of Novel Dihydropyrimidine Derivatives. International Journal of Current Science.

  • Al-Mokhtar, M. A., et al. (2022). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules, 27(24), 8820.

  • Dandia, A., et al. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(iii), 228-236.

  • PrepChem. (n.d.). Synthesis of methyl 3-(4-methoxybenzoyl)-4-methoxyphenylpropionate. PrepChem.com.

  • Shabeer, T. K., et al. (2011). Synthesis, characterization and antimicrobial activity of some novel dihydropyrimidinone derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 1089-1096.

  • Trivedi, H., et al. (2018). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Journal of Emerging Technologies and Innovative Research.

  • Siregar, A. Z., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activities. Journal of Medicinal and Chemical Sciences, 5(7), 1269-1277.

  • ChemBK. (n.d.). This compound. ChemBK.com.

  • Rostamizadeh, S., et al. (2018). Synthesis of 3,4-Dihydropyrimidinones using Nano γ-Al2O3/BF3/Fe3O4 as an Efficient Magnetic Nanocatalyst under Solvent-free Conditions. Oriental Journal of Chemistry, 34(1).

  • Niralwad, K. S., et al. (2010). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. E-Journal of Chemistry, 7(4), 1205-1210.

  • Royal Society of Chemistry. (2022). Supplementary Information. RSC.

  • Simurova, N. V., & Maiboroda, D. A. (2017). Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(2), 1-3.

  • BLD Pharm. (n.d.). Methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate. BLD Pharm.

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. PubChem Compound Database.

  • Kheffache, O., et al. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. Bulletin of Chemical Reaction Engineering & Catalysis, 15(3), 698-713.

  • Kumar, A., et al. (2013). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Organic & Biomolecular Chemistry, 11(28), 4599-4603.

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Application Notes & Protocols: The Strategic Role of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate stands as a cornerstone building block in synthetic organic chemistry, particularly in the construction of diverse heterocyclic scaffolds. As a β-ketoester, its unique electronic and structural features—bifunctional electrophilicity and α-methylene acidity—render it an exceptionally versatile precursor for multicomponent reactions and classical condensation strategies. The presence of the electron-donating 4-methoxyphenyl group not only modulates the reactivity of the carbonyl centers but also installs a key pharmacophore found in numerous biologically active molecules. This guide provides an in-depth exploration of its application in synthesizing high-value heterocycles such as pyridines, pyrimidines, pyrazoles, isoxazoles, and coumarins. We delve into the mechanistic rationale behind these transformations and furnish detailed, field-tested protocols to empower researchers in leveraging this reagent for novel molecular design and drug discovery endeavors.

Foundational Principles: The Reactivity of a β-Ketoester

The synthetic utility of this compound is rooted in the inherent reactivity of the β-ketoester functional group.[1][2] This arrangement creates a molecule with multiple reactive centers, allowing it to participate in a wide array of chemical transformations.

  • α-Methylene Acidity: The protons on the carbon situated between the two carbonyl groups (the α-carbon) are significantly acidic (pKa ≈ 11 in DMSO). This is due to the resonance stabilization of the resulting carbanion (enolate), where the negative charge is delocalized over both oxygen atoms. This acidity allows for easy deprotonation even by mild bases, forming a potent carbon nucleophile.

  • Keto-Enol Tautomerism: The molecule exists in a dynamic equilibrium between the keto and enol forms. The enol form can act as a nucleophile, while the keto form presents two distinct electrophilic carbonyl carbons.

  • Electrophilic Centers: Both the ketone and the ester carbonyl carbons are susceptible to nucleophilic attack. The ketone carbonyl is generally more electrophilic and reactive than the ester carbonyl.

This duality of nucleophilic and electrophilic character is the primary reason β-ketoesters are premier synthons for constructing complex ring systems.[1][3]

Fig. 1: Reactive centers of the β-ketoester scaffold.

Synthesis of Dihydropyridines: The Hantzsch Synthesis

The Hantzsch pyridine synthesis is a classic four-component reaction that efficiently constructs the dihydropyridine core, a privileged scaffold in medicinal chemistry, most notably as L-type calcium channel blockers.[4] The reaction involves the condensation of an aldehyde, a nitrogen donor (ammonia or ammonium acetate), and two equivalents of a β-dicarbonyl compound.[5][6]

Mechanistic Rationale

The reaction proceeds through two key intermediates. First, a Knoevenagel condensation occurs between the aldehyde (e.g., benzaldehyde) and one equivalent of the β-ketoester to form an α,β-unsaturated dicarbonyl compound.[6] Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine intermediate. The crucial step is a Michael addition of the enamine to the Knoevenagel product, followed by cyclization and dehydration to yield the 1,4-dihydropyridine (1,4-DHP) ring.[6][7] The use of this compound results in a 1,4-DHP with methoxy-substituted phenyl groups at the 2- and 6-positions, offering a distinct substitution pattern.

G Hantzsch Dihydropyridine Synthesis Workflow Ketoester1 This compound (1 eq.) Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Dicarbonyl) Ketoester1->Knoevenagel Aldehyde Ar-CHO Aldehyde->Knoevenagel Ketoester2 This compound (1 eq.) Enamine Enamine Intermediate Ketoester2->Enamine Ammonia NH₃ Source (e.g., NH₄OAc) Ammonia->Enamine MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Michael Addition Enamine->MichaelAdduct Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Cyclization DHP 1,4-Dihydropyridine Product Cyclized->DHP Dehydration

Fig. 2: Simplified workflow of the Hantzsch synthesis.
Protocol: Synthesis of Dimethyl 2,6-bis(4-methoxyphenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Parameter Value
Reactants Benzaldehyde, this compound, Ammonium acetate
Stoichiometry 1 : 2 : 1.2
Solvent Ethanol or Isopropanol
Catalyst Acetic Acid (optional, as ammonium acetate provides a buffer)
Temperature Reflux
Typical Yield 75-90%

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10 mmol, 2.08 g) and benzaldehyde (5 mmol, 0.53 g).

  • Reagent Addition: Add ammonium acetate (6 mmol, 0.46 g) and absolute ethanol (25 mL).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 4-6 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the resulting crystalline solid under vacuum to obtain the pure dihydropyridine product. Further purification can be achieved by recrystallization from ethanol if necessary.

Synthesis of Dihydropyrimidinones: The Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component synthesis that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a heterocyclic core with a wide spectrum of biological activities.[8][9] The reaction condenses a β-ketoester, an aldehyde, and urea (or thiourea) under acidic catalysis.[8][10]

Mechanistic Rationale

The most widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the this compound. Subsequent cyclization via intramolecular attack of the terminal amine onto the ester carbonyl, followed by elimination of water, furnishes the final DHPM product. The choice of catalyst is critical; Brønsted acids (like HCl) or Lewis acids (like FeCl₃, InCl₃) are commonly employed to drive the reaction efficiently.[8]

Protocol: Synthesis of Methyl 6-(4-methoxyphenyl)-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Parameter Value
Reactants Benzaldehyde, this compound, Urea
Stoichiometry 1 : 1 : 1.5
Solvent Ethanol
Catalyst Concentrated HCl (catalytic)
Temperature Reflux
Typical Yield 80-95%

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, combine this compound (10 mmol, 2.08 g), benzaldehyde (10 mmol, 1.06 g), and urea (15 mmol, 0.90 g) in ethanol (20 mL).

  • Catalyst Addition: Add 3-4 drops of concentrated hydrochloric acid to the stirred suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. A precipitate usually begins to form as the reaction proceeds.[11]

  • Isolation: After the reaction is complete (monitored by TLC), cool the flask to room temperature and then in an ice bath.

  • Purification: Filter the solid product and wash it thoroughly with cold water to remove excess urea and catalyst, followed by a wash with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven. The product is often pure enough for subsequent use, but recrystallization from ethanol can be performed for higher purity.[12]

Synthesis of Pyrazoles and Isoxazoles

The 1,3-dicarbonyl arrangement of this compound makes it an ideal precursor for synthesizing five-membered heterocycles like pyrazoles and isoxazoles through condensation with dinucleophiles.[13][14]

Pyrazole Synthesis

Pyrazoles are formed by the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives. The reaction proceeds via initial condensation at one of the carbonyl groups, followed by intramolecular cyclization and dehydration.

Mechanistic Consideration: The use of an unsymmetrical β-ketoester can lead to two regioisomeric pyrazole products. Typically, the more reactive ketone carbonyl reacts first with the more nucleophilic nitrogen of a substituted hydrazine (e.g., phenylhydrazine), directing the regioselectivity.

G Pyrazole Synthesis Mechanism Reactants β-Ketoester + Hydrazine (R-NHNH₂) Condensation Initial Condensation (Hydrazone formation) Reactants->Condensation Cyclization Intramolecular Nucleophilic Attack Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Pyrazole Dehydration->Product

Fig. 3: General mechanism for pyrazole formation.
Protocol: Synthesis of Methyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate
  • Setup: Dissolve this compound (10 mmol, 2.08 g) in glacial acetic acid (20 mL) in a 50 mL round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (12 mmol, 0.60 g) dropwise to the solution at room temperature. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the mixture at reflux for 2 hours.

  • Isolation: Cool the reaction mixture and pour it onto crushed ice (100 g). A solid precipitate will form.

  • Purification: Collect the solid by filtration, wash with copious amounts of water until the filtrate is neutral, and then dry under vacuum. Recrystallize from an ethanol/water mixture.

Isoxazole Synthesis

Analogous to pyrazole synthesis, isoxazoles are prepared by condensing the β-ketoester with hydroxylamine.[15] The reaction follows a similar pathway of condensation, cyclization, and dehydration.[16][17]

Protocol: Synthesis of Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
  • Setup: In a 100 mL flask, dissolve hydroxylamine hydrochloride (12 mmol, 0.83 g) and sodium acetate (15 mmol, 1.23 g) in water (20 mL). Add ethanol (20 mL).

  • Reagent Addition: To this solution, add this compound (10 mmol, 2.08 g).

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Isolation: After cooling, reduce the solvent volume under reduced pressure. Add water (50 mL) to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry. Recrystallization from ethanol provides the pure isoxazole derivative.

Synthesis of Coumarins: The Pechmann Condensation

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[18] The reaction is particularly effective with electron-rich phenols, such as resorcinol or phloroglucinol.

Mechanistic Rationale

The reaction is initiated by the acid-catalyzed transesterification between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) where the activated aromatic ring attacks the ketone carbonyl. Finally, dehydration yields the coumarin ring system. Using this compound results in a 4-aryl-substituted coumarin, a valuable structural motif.[19][20]

Protocol: Synthesis of 7-Hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one
Parameter Value
Reactants Resorcinol, this compound
Stoichiometry 1.2 : 1
Solvent None (or minimal ethanol)
Catalyst Concentrated H₂SO₄ or Amberlyst-15 resin
Temperature 0 °C to Room Temperature
Typical Yield 70-85%

Step-by-Step Methodology:

  • Setup: In a beaker placed in an ice-water bath, add this compound (10 mmol, 2.08 g) and resorcinol (12 mmol, 1.32 g).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (5 mL) with stirring, ensuring the temperature does not rise above 10 °C.

  • Reaction: Stir the resulting paste for 1-2 hours at 0-5 °C, then allow it to stand at room temperature overnight. The mixture will solidify.

  • Isolation: Carefully pour the reaction mixture onto a large volume of ice water (200 mL).

  • Purification: The precipitated solid is collected by filtration, washed extensively with water to remove the acid, and then washed with a cold 5% sodium bicarbonate solution. Finally, wash again with water until neutral.

  • Drying: Dry the crude product and recrystallize from ethanol to yield the pure coumarin.

References

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  • Knoevenagel Condens
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  • Biginelli reaction. ChemSpider Synthetic Pages.
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  • The Gewald Reaction Utilizing 3-Oxopropanenitrile: A Gateway to Biologically Active 2-Aminothiophenes. Benchchem.
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  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characteriz
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  • Synthesis and biological evaluation of Isoxazole derivatives. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Hantzsch pyridine synthesis - overview. ChemTube3D.
  • 3-(4-METHOXYPHENYL)PYRAZOLE. InfochemsDB.
  • Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. Scientific & Academic Publishing.
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022).
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2025).
  • Gewald Reaction. Organic Chemistry Portal.
  • Synthesis, reactions, and applications of pyrimidine deriv
  • A green chemistry approach to gewald reaction. Der Pharma Chemica.
  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condens
  • Hantzsch condensation of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a novel cyclisation leading to an unusual formation of 1-amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene.
  • The Gewald multicomponent reaction.
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  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020). YouTube.

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Catalyst Selection for the Synthesis of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate: A Mechanistic Approach to Protocol Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Development Scientists

Abstract

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate is a valuable β-keto ester, serving as a versatile precursor in the synthesis of pharmaceuticals and other complex organic molecules. Its efficient synthesis is paramount for drug development and manufacturing. The crossed Claisen condensation is the primary route for its preparation, and the selection of an appropriate base, or "catalyst," is the most critical factor influencing reaction yield, purity, and safety. This document provides a detailed guide to catalyst selection, explores the underlying chemical principles, and presents a comprehensive, field-tested protocol for the synthesis of this target compound.

Introduction: The Strategic Importance of β-Keto Esters

β-keto esters are a cornerstone of modern organic synthesis. The title compound, this compound, possesses three key functional groups: an aromatic ring, a ketone, and an ester. This arrangement allows for a multitude of subsequent chemical transformations, making it a highly sought-after building block. The synthesis of such molecules is most effectively achieved through the Claisen condensation, a carbon-carbon bond-forming reaction that joins two ester molecules.[1][2] The specific transformation required here is a "crossed" Claisen condensation, reacting methyl acetate with methyl 4-methoxybenzoate.

The success of this reaction is not determined by the starting materials alone, but by the careful selection of a basic catalyst. The base must be sufficiently strong to generate a reactive enolate from methyl acetate without promoting undesirable side reactions, such as saponification.[3][4] This guide will dissect the catalytic options and provide a clear rationale for optimal selection.

The Underpinning Mechanism: Crossed Claisen Condensation

The synthesis of this compound is a classic example of a crossed Claisen condensation.[5][6] This reaction involves an enolizable ester (methyl acetate, which has acidic α-protons) and a non-enolizable ester (methyl 4-methoxybenzoate, which lacks α-protons).[5][7] Using a non-enolizable partner is a strategic choice that prevents self-condensation of the aromatic ester, thereby simplifying the product mixture and increasing the yield of the desired compound.[8]

The reaction proceeds through several key steps, as illustrated below:

  • Enolate Formation: A strong base removes an α-proton from the enolizable ester (methyl acetate) to form a nucleophilic enolate ion. This is typically the rate-determining step.[1][9]

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the non-enolizable ester (methyl 4-methoxybenzoate).[8][10]

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide ion as a leaving group to form the β-keto ester product.[10]

  • Deprotonation (Driving Force): The newly formed β-keto ester has protons on the central carbon that are significantly more acidic (pKa ≈ 11) than the α-protons of the starting ester (pKa ≈ 25).[11] The base present in the reaction mixture rapidly and irreversibly deprotonates the product. This final deprotonation step shifts the equilibrium, driving the reaction to completion according to Le Châtelier's principle.[1][10]

  • Protonation (Work-up): An acidic work-up in a separate step is required to neutralize the enolate and regenerate the final, neutral β-keto ester product.[1]

Claisen_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Attack & Elimination cluster_2 Step 4 & 5: Driving Force & Final Product Start Methyl Acetate + Base (B⁻) Enolate Nucleophilic Enolate Ion Start->Enolate Deprotonation of α-proton Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Aromatic_Ester Methyl 4-methoxybenzoate Aromatic_Ester->Intermediate Product_Keto β-Keto Ester Product Intermediate->Product_Keto Elimination of Methoxide Product_Enolate Product Enolate (Stabilized) Product_Keto->Product_Enolate Deprotonation by Base Final_Product This compound Product_Enolate->Final_Product Acidic Work-up (H₃O⁺)

Caption: General mechanism of the crossed Claisen condensation.

Catalyst Selection: A Comparative Analysis

The choice of base is critical. An ideal base should be a poor nucleophile to avoid attacking the ester carbonyl group directly, yet strong enough to facilitate enolate formation.[1][9] Because a full stoichiometric equivalent of base is consumed to deprotonate the product, it is technically a reagent, but its initial role is catalytic in nature.

Catalyst/BaseFormulaKey AdvantagesKey DisadvantagesSafety Considerations
Sodium Methoxide NaOMeOptimal Choice. Highly effective. Prevents transesterification with methyl esters. Commercially available and relatively inexpensive.[6]Moisture-sensitive. Must be handled under inert atmosphere.Corrosive and flammable solid. Reacts violently with water. Requires handling in a glovebox or under inert gas.
Sodium Hydride NaHHigh Reactivity. Irreversibly forms the enolate, which can drive the reaction even more strongly and potentially increase yields.[7]Often supplied as a dispersion in mineral oil, which must be washed away. Highly flammable and water-reactive. Requires strictly anhydrous conditions.Pyrophoric solid. Reacts explosively with water to produce flammable hydrogen gas. Extreme care is required.
Magnesium Methoxide Mg(OMe)₂Can be prepared in situ. The Mg²⁺ ion can act as a Lewis acid, coordinating to carbonyls and potentially altering reactivity or selectivity.[12]Slower to react than NaOMe. Preparation from Mg turnings can be sluggish.[3] Less common in standard protocols.Flammable solid. Less violently reactive with water than NaOMe or NaH, but still requires anhydrous conditions.
Sodium Hydroxide NaOHInexpensive and readily available.Unsuitable. Will rapidly hydrolyze (saponify) the ester starting materials and the product, leading to carboxylate salts and negligible yield of the desired β-keto ester.[3][4]Highly corrosive.

Verdict: Sodium methoxide (NaOMe) represents the best balance of high reactivity, operational simplicity (relative to NaH), and proven reliability for this transformation. It is the recommended catalyst for general laboratory synthesis.

Detailed Experimental Protocol: Synthesis via NaOMe Catalysis

This protocol is designed to be a self-validating system, with clear steps and explanations for a successful synthesis.

Materials & Reagents
  • Methyl 4-methoxybenzoate (non-enolizable ester)

  • Methyl acetate (enolizable ester, should be dry)

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Toluene (or THF) (reaction solvent)

  • Hydrochloric acid (HCl), ~3 M (for work-up)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Addition funnel

  • Nitrogen or Argon gas inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure

Workflow A 1. Setup & Inert Atmosphere (Flask, Condenser, N₂ Inlet) B 2. Charge Flask (Sodium Methoxide & Toluene) A->B C 3. Add Methyl Acetate (via Syringe/Funnel) B->C D 4. Add Methyl 4-methoxybenzoate (Dropwise via Funnel) C->D E 5. Heat to Reflux (Monitor by TLC) D->E F 6. Quench Reaction (Cool, add aq. HCl) E->F G 7. Liquid-Liquid Extraction (Ethyl Acetate & Water) F->G H 8. Wash Organic Layer (NaHCO₃, Brine) G->H I 9. Dry & Concentrate (MgSO₄, Rotary Evaporator) H->I J 10. Purify Product (Column Chromatography) I->J

Caption: Experimental workflow for the synthesis of the target compound.
  • Reaction Setup: Assemble the three-neck flask with the stirrer, condenser, and addition funnel. Ensure all glassware is thoroughly dried. Purge the entire system with nitrogen or argon gas for at least 15 minutes to establish an inert atmosphere.

    • Rationale: Sodium methoxide reacts readily with atmospheric moisture. An inert atmosphere is crucial to prevent quenching the base and to ensure a safe reaction.

  • Reagent Charging: Under a positive flow of inert gas, charge the flask with sodium methoxide (1.1 equivalents) and anhydrous toluene. Begin stirring to create a suspension.

    • Rationale: A slight excess of base (1.1 eq) ensures that all of the product β-keto ester is deprotonated, driving the equilibrium towards the product side.[1][10]

  • Enolate Formation: Add dry methyl acetate (3.0 equivalents) to the suspension. The mixture may become thick.

    • Rationale: Using an excess of the inexpensive, enolizable component (methyl acetate) helps to maximize the conversion of the more valuable non-enolizable ester.

  • Addition of Aromatic Ester: Dissolve methyl 4-methoxybenzoate (1.0 equivalent) in a minimal amount of anhydrous toluene and add it to the addition funnel. Add this solution dropwise to the stirring reaction mixture over 30-45 minutes. An exothermic reaction may be observed.

    • Rationale: Slow, dropwise addition helps to control the reaction rate and temperature, preventing potential side reactions.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux (approx. 110°C for toluene) and maintain for 2-4 hours. Monitor the disappearance of the methyl 4-methoxybenzoate starting material using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy to ensure the reaction proceeds to completion in a reasonable timeframe.

  • Work-up and Quenching: Cool the reaction mixture to room temperature, then further cool in an ice bath. Slowly and carefully add 3 M HCl solution to quench the reaction until the pH is acidic (~pH 2-3).

    • Rationale: The acid neutralizes the excess sodium methoxide and protonates the product enolate to yield the final neutral β-keto ester.[1] This step must be done carefully as it is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.[13]

    • Rationale: The organic product is more soluble in ethyl acetate, allowing for its separation from inorganic salts in the aqueous layer.

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to remove residual acid) and then with brine (to help break emulsions and begin the drying process).[13]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, likely as a yellow or orange oil.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure compound.[14] Short-path distillation can also be used for purification.[14]

Conclusion

The synthesis of this compound is most effectively achieved via a crossed Claisen condensation. The selection of the catalytic base is the most influential decision in the experimental design. While stronger bases like sodium hydride can be effective, sodium methoxide offers the optimal combination of reactivity, safety, and cost-effectiveness for this specific transformation. The detailed protocol provided in this guide, grounded in a firm understanding of the reaction mechanism, provides a reliable and reproducible method for researchers in drug discovery and chemical development to access this valuable synthetic intermediate.

References

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Allen Institute. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Fiveable. (n.d.). 3.5 Claisen condensation | Organic Chemistry II. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Magnesium methoxide complexation in the control of chemical reactions. Retrieved from [Link]

  • Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 3-(3-methoxy-4,5-methylenedioxyphenyl)propionate. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). This journal is © The Royal Society of Chemistry 2022. Retrieved from [Link]

  • Google Patents. (2014, March 1). WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • Sciencemadness Discussion Board. (2016, December 12). Claisen Reaction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Claisen condensation. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 3-(4-methoxybenzoyl)-4-methoxyphenylpropionate. Retrieved from [Link]

  • YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). Methyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate in Pharmaceutical Synthesis

This compound, a β-keto ester, is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its most notable application is in the production of Diltiazem, a potent calcium channel blocker widely prescribed for the management of hypertension, angina, and certain arrhythmias.[1] The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry, directly impacting the accessibility and cost-effectiveness of this life-saving medication.

This document provides a comprehensive guide for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocols detailed herein are grounded in established chemical principles and have been optimized for scalability and reproducibility.

Synthetic Strategy: The Crossed Claisen Condensation

The most direct and industrially viable route to this compound is through a crossed Claisen condensation. This reaction involves the condensation of an ester with an enolizable α-hydrogen (in this case, methyl acetate) with a non-enolizable ester (methyl 4-methoxybenzoate) in the presence of a strong base.[2][3]

The choice of a crossed Claisen condensation is strategic for several reasons:

  • High Selectivity: By using one ester that cannot self-condense (methyl 4-methoxybenzoate lacks α-hydrogens), the formation of unwanted byproducts is minimized, leading to a cleaner reaction and simpler purification.[2]

  • Atom Economy: This method efficiently combines the two key structural fragments of the target molecule.

  • Scalability: The reaction conditions can be readily adapted for large-scale production in standard industrial reactors.

The reaction mechanism, catalyzed by sodium methoxide, proceeds through the following key steps:

  • Enolate Formation: Sodium methoxide, a strong base, deprotonates the α-carbon of methyl acetate to form a reactive enolate.[4]

  • Nucleophilic Attack: The methyl acetate enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl 4-methoxybenzoate.[4]

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Elimination of Methoxide: The intermediate collapses, eliminating a methoxide ion to yield the β-keto ester.[4]

  • Deprotonation of the Product: The newly formed β-keto ester is more acidic than methanol, and is deprotonated by the methoxide base. This final, irreversible deprotonation drives the reaction to completion.[4]

  • Acidic Workup: A final acidic workup step neutralizes the enolate to yield the final product.[4]

Visualizing the Synthesis Workflow

The following diagram illustrates the overall process for the large-scale synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Methyl 4-methoxybenzoate Methyl Acetate Sodium Methoxide Toluene Reactor Reaction Vessel (Inert Atmosphere) Reagents->Reactor Charge Reagents Reaction Crossed Claisen Condensation Reactor->Reaction Heat & Stir Quench Quench with Aqueous Acid Reaction->Quench Separation Phase Separation Quench->Separation Distillation Vacuum Distillation Separation->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1 kg scale production. All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment, adhering to all relevant safety guidelines.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
Methyl 4-methoxybenzoate166.171.00 kg6.02≥99%
Methyl Acetate74.081.34 kg (1.44 L)18.06≥99%
Sodium Methoxide54.020.49 kg9.03≥97%
Toluene92.145.0 L-Anhydrous
2M Hydrochloric Acid36.46As needed--
Saturated Sodium Bicarbonate Solution84.01As needed--
Brine (Saturated NaCl)58.44As needed--
Anhydrous Magnesium Sulfate120.37As needed--

Equipment:

  • 10 L glass-lined reactor with mechanical stirring, reflux condenser, dropping funnel, and nitrogen inlet/outlet.

  • Heating and cooling mantle.

  • Temperature probe.

  • Large separatory funnel.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.

  • Reagent Charging:

    • Charge the reactor with toluene (5.0 L).

    • Add sodium methoxide (0.49 kg) to the toluene with gentle stirring.

    • In a separate vessel, prepare a solution of methyl 4-methoxybenzoate (1.00 kg) in methyl acetate (1.34 kg).

  • Reaction:

    • Heat the sodium methoxide suspension in toluene to 50-55 °C with vigorous stirring.

    • Slowly add the solution of methyl 4-methoxybenzoate and methyl acetate to the reactor over 2-3 hours, maintaining the internal temperature between 50-60 °C. The addition is exothermic, and the rate should be controlled to manage the temperature.

    • After the addition is complete, continue to stir the reaction mixture at 60 °C for an additional 3-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup and Quenching:

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Slowly and carefully quench the reaction by adding 2M hydrochloric acid until the pH of the aqueous layer is between 5 and 6. This step should be performed with caution as it is exothermic and will generate gas.

    • Transfer the mixture to a large separatory funnel.

  • Extraction and Washing:

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution (2 x 1 L) to remove any remaining acid.

      • Brine (1 x 1 L) to remove residual water.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate, then filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess methyl acetate.

  • Purification:

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil. The purity of the final product should be assessed by GC or HPLC.[5][6]

Safety and Handling

  • Sodium Methoxide: Highly corrosive and flammable. Reacts violently with water. Handle in a dry, inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7][8][9][10] In case of fire, use a dry powder extinguisher; do not use water.[7][10]

  • Methyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. Use in a well-ventilated area. Keep away from heat, sparks, and open flames.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin. May cause damage to organs through prolonged or repeated exposure. Use in a well-ventilated area with appropriate PPE.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, wearing appropriate PPE.

Conclusion

The protocol described in this application note provides a robust and scalable method for the synthesis of this compound. By leveraging the principles of the crossed Claisen condensation, this procedure offers high yields and purity, making it suitable for industrial-scale production. Adherence to the detailed steps and safety precautions is essential for a successful and safe synthesis. This intermediate is a critical building block in the pharmaceutical industry, and its efficient production is a key step in the manufacturing of essential medicines like Diltiazem.

References

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Application Notes & Protocols: The Role of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of a Versatile Scaffold

In the landscape of contemporary drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. Methyl 3-(4-methoxyphenyl)-3-oxopropanoate is a quintessential example of a high-value starting material, prized for its inherent chemical reactivity and the privileged nature of its substructures. This β-ketoester combines a reactive 1,3-dicarbonyl system—a linchpin for constructing a diverse array of heterocyclic systems—with a 4-methoxyphenyl moiety. The methoxyphenyl group is a common feature in numerous bioactive natural products and synthetic drugs, often contributing to favorable pharmacokinetic properties and target engagement through specific hydrogen bonding and hydrophobic interactions.[1][2][3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers at the forefront of medicinal chemistry.

Chemical Profile

PropertyValue
IUPAC Name This compound
Synonyms Methyl 3-(p-methoxyphenyl)-3-oxopropionate
CAS Number 22027-50-5
Molecular Formula C₁₁H₁₂O₄
Molar Mass 208.21 g/mol
Melting Point 40-42°C
Boiling Point 135°C at 0.27 mmHg
Appearance Off-white to pale yellow solid

Core Applications in Medicinal Chemistry

The utility of this compound stems from its capacity to serve as a precursor for compounds across multiple therapeutic areas. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Drug Discovery: A Scaffold for Cytotoxic Agents

The 4-methoxyphenyl group is a well-established pharmacophore in oncology research. Derivatives synthesized from this compound have shown promise in targeting various cancer cell lines. The core scaffold provides a robust platform for generating libraries of compounds, particularly heterocyclic derivatives like 1,2,4-triazoles and 1,3,4-thiadiazoles, which exhibit significant cytotoxic activity.[4][5][6]

For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which can be conceptually derived from the topic compound's backbone, have been synthesized and tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.[4][5] One of the most active compounds identified, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, demonstrated potent activity against glioblastoma cells, reducing cell viability to 19.6 ± 1.5%.[4]

Key Mechanistic Insight: The β-ketoester functionality is crucial for building these complex heterocyclic systems through condensation reactions. The resulting molecules often act by inhibiting key cellular processes, such as tubulin polymerization or specific kinase pathways, leading to cell cycle arrest and apoptosis.[7] The methoxy group can enhance binding affinity to target proteins and improve metabolic stability.[8]

Anti-Inflammatory Agents: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases. Compounds containing the methoxyphenyl moiety have been shown to possess significant anti-inflammatory properties.[2][9] These molecules often function by inhibiting the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α, or by modulating key signaling pathways such as NF-κB and STAT3.[10][11]

This compound serves as an excellent starting point for synthesizing chalcones and other styryl ketones, which have displayed marked anti-inflammatory activity in various preclinical models.[9] The synthesis leverages the reactivity of the methylene group adjacent to the carbonyls for condensation reactions.

Key Mechanistic Insight: The anti-inflammatory effect of methoxyphenolic compounds is often linked to their antioxidant and radical-scavenging properties, as well as their ability to interfere with the signaling cascades that lead to the expression of inflammatory mediators.[2] For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol has been shown to ameliorate neuroinflammation by inhibiting the STAT3 pathway.[11]

Antimicrobial Drug Development: A Foundation for Novel Antibacterials

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. The methoxyphenyl scaffold is present in natural and synthetic compounds with demonstrated antibacterial and antifungal activity.[1][3][12] The versatility of this compound allows for its conversion into various heterocyclic systems known to possess antimicrobial properties.

For example, the 1,2,4-triazole-3-thiol core, which can be synthesized from derivatives of the title compound, is a key structural feature in a wide range of antimicrobial agents.[13] These compounds can act by disrupting the bacterial cell membrane or inhibiting essential enzymes.[14]

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear rationale for key experimental choices.

Protocol 1: Synthesis of a Pyrazolone Derivative

This protocol describes the synthesis of a 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivative, a common heterocyclic core in medicinal chemistry, via condensation with hydrazine.

Rationale: The 1,3-dicarbonyl system of the β-ketoester is highly susceptible to nucleophilic attack by the bifunctional nucleophile hydrazine. The subsequent intramolecular condensation and dehydration reaction is a classic and efficient method for constructing the pyrazolone ring system.[15]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol, absolute

  • Glacial acetic acid (catalyst)

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (10 mmol, 2.08 g) in absolute ethanol (40 mL).

  • Addition of Reagent: To the stirred solution, add hydrazine hydrate (12 mmol, 0.60 mL) dropwise at room temperature. A slight exotherm may be observed.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation by protonating the carbonyl oxygen, making the carbon more electrophilic.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL). The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazolone derivative.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxicity of a synthesized derivative against a cancer cell line (e.g., MDA-MB-231 breast cancer cells) using the MTT assay.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[16]

Materials:

  • MDA-MB-231 cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized test compound, dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations: Workflows and Pathways

G cluster_synthesis Synthetic Versatility of the β-Ketoester Scaffold start Methyl 3-(4-methoxyphenyl) -3-oxopropanoate r1 Hydrazines start->r1 + r2 Amidines / Guanidine start->r2 + r3 Hydroxylamine start->r3 + r4 Thiourea start->r4 + p1 Pyrazolones r1->p1 → Cyclocondensation p2 Pyrimidines r2->p2 → Cyclocondensation p3 Isoxazoles r3->p3 → Cyclocondensation p4 Thiazines r4->p4 → Cyclocondensation

Caption: Synthetic pathways from the core scaffold to diverse heterocycles.

MTT_Workflow cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h (Cell Adhesion) A->B C 3. Add Test Compound (Serial Dilutions) B->C D 4. Incubate 48h (Drug Exposure) C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC₅₀) G->H

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

References

  • Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones. PubMed, National Center for Biotechnology Information. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

  • CID 118541961 | C22H24O8. PubChem, National Center for Biotechnology Information. [Link]

  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. PubChem, National Center for Biotechnology Information. [Link]

  • Methyl 3-(4-methoxyphenyl)propanoate. PubChem, National Center for Biotechnology Information. [Link]

  • This compound. ChemBK. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed, National Center for Biotechnology Information. [Link]

  • Anti-bacteria, anti-biofilm, and anti-virulence activity of the synthetic compound MTEBT-3 against carbapenem-resistant Klebsiella pneumoniae strains ST3984. PubMed, National Center for Biotechnology Information. [Link]

  • Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. PubMed Central, National Center for Biotechnology Information. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PubMed Central, National Center for Biotechnology Information. [Link]

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  • One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journals. [Link]

  • (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. PubMed Central, National Center for Biotechnology Information. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

  • Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoate. Pharmaffiliates. [Link]

  • Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. ResearchGate. [Link]

  • General Method for the preparation of carbaldehydes containing pyrazole. Heterocyclic Letters. [Link]

  • Synthesis of methyl 3-(3-methoxy-4,5-methylenedioxyphenyl)propionate. PrepChem. [Link]

  • Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. MDPI. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journals. [Link]

  • Synthesis, Characterization and Antibacterial Activity of Methyl N-[1-(benzoylamino)-2-methoxy-2- oxoethyl]Tryptophanate. ResearchGate. [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Claisen Condensation of Methyl 4-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that even well-established reactions can present challenges. This guide is designed to provide in-depth troubleshooting strategies and practical advice for researchers encountering low yields specifically with the Claisen condensation involving methyl 4-methoxybenzoate. Our approach is rooted in mechanistic principles to help you diagnose and solve problems effectively.

A Critical Prerequisite: Understanding the Role of Methyl 4-Methoxybenzoate

Before troubleshooting, it is crucial to address a fundamental aspect of the chosen substrate. The Claisen condensation requires the formation of an enolate from one of the ester partners. This is achieved by deprotonating an α-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group).

Methyl 4-methoxybenzoate lacks α-hydrogens and is therefore non-enolizable .

G

Caption: Structure of Methyl 4-Methoxybenzoate Highlighting the Absence of α-Hydrogens.

This means methyl 4-methoxybenzoate cannot condense with itself . It can only act as the electrophilic "acceptor" molecule in a Crossed Claisen Condensation . For the reaction to proceed, you must use a second, different carbonyl compound that is enolizable (i.e., possesses α-hydrogens).

This guide will therefore focus on troubleshooting the crossed Claisen condensation between methyl 4-methoxybenzoate and an enolizable partner.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section addresses the most common issues encountered in the crossed Claisen condensation involving methyl 4-methoxybenzoate.

Q1: My yield is extremely low or zero, and I've recovered most of my starting material. What's going wrong?

A1: This issue most often points to an unfavorable equilibrium or the self-condensation of your enolizable partner.

The Claisen condensation is a reversible reaction.[1] The equilibrium often does not strongly favor the product. The reaction is driven to completion by the final, effectively irreversible deprotonation of the newly formed β-keto ester product.[2][3][4] If this deprotonation does not occur efficiently, the reaction stalls, and the reverse reaction (a retro-Claisen) can dominate, returning the starting materials.[5][6]

Furthermore, in a crossed Claisen, the enolizable partner can react with itself in a competing self-condensation reaction, consuming your starting material and reducing the yield of the desired crossed product.[7]

Troubleshooting Protocol: Driving the Reaction Forward

Parameter Action Scientific Rationale
Base Stoichiometry Use at least one full equivalent of a strong base (e.g., NaH, NaOMe).A stoichiometric amount is required to deprotonate the β-keto ester product (pKa ≈ 11), which is much more acidic than the starting ester (pKa ≈ 25).[2][8] This final deprotonation step is the thermodynamic driving force of the entire reaction.[3]
Order of Addition Method A: Slowly add the enolizable ester to a mixture of the base and methyl 4-methoxybenzoate.This strategy keeps the concentration of the enolate low at all times, minimizing its opportunity to self-condense and favoring reaction with the more abundant electrophile (methyl 4-methoxybenzoate).
Base Selection Method B: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of your second ester at low temperature before adding methyl 4-methoxybenzoate.LDA is a very strong base that can completely and rapidly convert the enolizable ester into its enolate.[4][9] This "directed" approach prevents self-condensation as the electrophilic form of the enolizable ester is consumed before the second, non-enolizable ester is introduced.

G Start Low Yield of Crossed Product CheckBase Is base stoichiometric (≥1 eq.)? Start->CheckBase CheckPartner Is enolizable partner self-condensing? CheckBase->CheckPartner Yes Equilibrium Issue: Unfavorable Equilibrium (Retro-Claisen) CheckBase->Equilibrium No SelfCondensation Issue: Competing Self-Condensation CheckPartner->SelfCondensation Yes Solution1 Solution: Use ≥1 eq. of strong base (NaH, NaOMe) to drive reaction. Equilibrium->Solution1 Solution2 Solution: Add enolizable partner slowly to base/acceptor mixture. SelfCondensation->Solution2 Solution3 Solution: Use LDA to pre-form enolate before adding methyl 4-methoxybenzoate. SelfCondensation->Solution3

Caption: Troubleshooting Workflow for Low Yield in Crossed Claisen Condensations.

Q2: My workup reveals significant contamination with 4-methoxybenzoic acid. What side reaction is occurring?

A2: The presence of 4-methoxybenzoic acid is a clear indicator of saponification (ester hydrolysis).

This side reaction occurs when water is present in the reaction mixture or if an inappropriate base, such as sodium hydroxide (NaOH), is used.[1][3] Hydroxide ions will readily attack the ester carbonyl, leading to an irreversible hydrolysis to the carboxylate salt. During acidic workup, this salt is protonated to form 4-methoxybenzoic acid.

Troubleshooting Protocol: Preventing Saponification

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven before use.

    • Use freshly distilled, anhydrous solvents.

    • Handle hygroscopic reagents (like NaH or NaOMe) under an inert atmosphere (e.g., nitrogen or argon).

  • Use the Correct Base:

    • NEVER use hydroxide bases (e.g., NaOH, KOH) for a Claisen condensation.[3]

    • Use an alkoxide base (e.g., sodium methoxide, sodium ethoxide) or a non-nucleophilic amide base (e.g., LDA, NaH).

G cluster_desired Desired Pathway: Crossed Claisen cluster_side1 Side Reaction 1: Saponification cluster_side2 Side Reaction 2: Self-Condensation Ester1 Methyl 4-Methoxybenzoate (Non-enolizable) Ester2 Enolizable Ester (R-CH₂COOR') Base Strong Base (e.g., NaOR') Product β-Keto Ester Product Water H₂O / OH⁻ Acid 4-Methoxybenzoic Acid Water->Acid Ester1_hydrolysis Methyl 4-Methoxybenzoate Ester1_hydrolysis->Acid Ester2_self Enolizable Ester (2 eq.) Dimer Self-Condensation Product Ester2_self->Dimer Base_self Base Base_self->Dimer

Caption: Competing Reaction Pathways in the Crossed Claisen Condensation.

Q3: I am observing a mixture of ester products in my final sample. What causes this?

A3: This is a classic sign of transesterification.

Transesterification occurs when the alkoxide base used does not match the alkoxy group of your enolizable ester .[1][10] For example, using sodium ethoxide (NaOEt) with methyl acetate will result in the formation of some ethyl acetate, which can then go on to react. This leads to a mixture of products and makes purification difficult.

Troubleshooting Protocol: Avoiding Transesterification

  • Match the Base to the Ester: Always use an alkoxide base where the alkyl group matches the alkyl group of your enolizable ester's alcohol portion.

    • If using methyl propanoate, use sodium methoxide (NaOMe).

    • If using ethyl acetate, use sodium ethoxide (NaOEt).

  • Alternative Base: Use a non-alkoxide base like sodium hydride (NaH) or LDA. NaH will react with the small amount of alcohol present in the ester (or added as a catalyst) to generate the corresponding alkoxide in situ, automatically avoiding a mismatch. LDA is non-nucleophilic and will not cause transesterification.[4]

Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of the base? A: The base performs two critical functions: 1) It deprotonates the enolizable ester to form the nucleophilic enolate, initiating the reaction, and 2) It deprotonates the final β-keto ester product, which is the key thermodynamic driving force that pulls the equilibrium towards the product side.[7][11]

Q: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. Periodically take a small aliquot from the reaction mixture, quench it in a vial containing a weak acid (e.g., dilute HCl in an ether solution), and spot it on a TLC plate against your starting materials. The appearance of a new, typically more polar spot corresponding to the β-keto ester indicates product formation.

Q: What is the purpose of the final acidic workup? A: The immediate product of the reaction under basic conditions is the enolate salt of the β-keto ester. The acidic workup (e.g., adding dilute HCl or H₂SO₄) serves to neutralize any remaining base and protonate this enolate, yielding the final, neutral β-keto ester product.[4][12]

Experimental Protocols

Protocol 1: Crossed Claisen Condensation using Sodium Methoxide

This protocol assumes the reaction between methyl 4-methoxybenzoate and methyl propanoate.

  • Setup: Under an inert atmosphere of nitrogen, add sodium methoxide (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

  • Solvent: Add anhydrous toluene or THF via cannula.

  • Reagent Addition: Add methyl 4-methoxybenzoate (1.0 eq) to the flask.

  • Slow Addition: Add methyl propanoate (1.0 eq) dropwise to the stirred suspension via the dropping funnel over 30-60 minutes. The reaction may exotherm. Maintain the temperature as needed with a water bath.

  • Reaction: After the addition is complete, heat the mixture to reflux (or maintain at room temperature, depending on the reactivity) and monitor by TLC until the starting materials are consumed (typically 2-4 hours).

  • Workup: Cool the reaction to 0 °C and slowly quench by adding 1M HCl until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Directed Crossed Claisen using LDA
  • LDA Preparation: In a flame-dried flask under nitrogen, dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at 0 °C.

  • Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Slowly add the enolizable ester (e.g., methyl propanoate, 1.0 eq) dropwise and stir for 45-60 minutes to ensure complete enolate formation.

  • Addition of Electrophile: Add a solution of methyl 4-methoxybenzoate (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup and Purification: Follow steps 6-8 from Protocol 1.

References

  • Review of Claisen condensation - Química Organica.org - [Link]

  • Claisen Condensation - Organic Chemistry Tutor - [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry - [Link]

  • 3.5 Claisen condensation - Organic Chemistry II - Fiveable - [Link]

  • Claisen Condensation Reaction: Mechanism, Applications - Science Info - [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures - [Link]

  • The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb - Rajdhani College - [Link]

  • Claisen Condensation Reaction Mechanism - Chemistry Steps - [Link]

  • Claisen Condensation Mechanism - BYJU'S - [Link]

  • Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature - Oriental Journal of Chemistry - [Link]

  • 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts - [Link]

  • Continuous process for the production of beta-keto esters by claisen condensation - Google P
  • carbonyl alkylations with the Claisen condensation - YouTube - [Link]

  • Claisen Condensation – Mechanism, Variations & FAQs - Allen - [Link]

  • Base used in Claisen Condensation - Chemistry Stack Exchange - [Link]

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  • Optimization of the Microwave-Assisted Ortho Ester Claisen Rearrangement: Application to Monoterpenols - ResearchGate - [Link]

  • Claisen condensation - Wikipedia - [Link]

  • A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory - ResearchGate - [Link]

  • Claisen Condensation and Dieckmann Condensation - YouTube - [Link]

  • Methyl anisate | C9H10O3 - PubChem - NIH - [Link]

  • Illustrated Glossary of Organic Chemistry - Claisen condensation - UCLA Chemistry - [Link]

  • Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639) - Human Metabolome Database - [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal - [Link]

  • Claisen Condensation Reaction Mechanism by Leah4sci - YouTube - [Link]

  • Solved Show the mechanism of the Claisen condensation - Chegg.com - [Link]

  • 19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts - [Link]

  • methyl 4-methoxybenzoate - ChemSynthesis - [Link]

  • 4-methoxybenzoate monooxygenase (O-demethylating) - Wikipedia - [Link]

  • 4-Methoxybenzoate | C8H7O3- - PubChem - NIH - [Link]

  • Collective Total Synthesis of 12 C4-Oxygenated Cladiellins and Structure Elucidation of Cladieunicellin D and Cladielloides A/C - American Chemical Society - [Link]

  • Methyl 4-methoxybenzoate - SIELC Technologies - [Link]

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Technical Support Center: Methyl 3-(4-methoxyphenyl)-3-oxopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate. This resource is designed for chemists in research and development who are utilizing this important β-keto ester intermediate. Here, we address common challenges, with a focus on impurity identification, mitigation, and purification strategies, ensuring the integrity of your synthesis and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the primary impurities I should expect?

The most prevalent and robust method for synthesizing this target molecule is a crossed Claisen condensation (also known as a mixed Claisen condensation).[1][2] This reaction involves the base-mediated condensation of methyl 4-methoxybenzoate with methyl acetate.[1][3] Methyl 4-methoxybenzoate cannot form an enolate, making it an ideal electrophilic partner for the enolate of methyl acetate.[2][4]

Despite the reaction's straightforward nature, several impurities can arise. Understanding their origin is key to prevention and purification.

Impurity NameSource / CauseHow to Identify (Typical Analytical Signals)
Methyl 4-methoxybenzoate Unreacted starting material.Distinct singlet for the methoxy group (~3.9 ppm in ¹H NMR) and characteristic aromatic signals. Will have a different Rf value than the product in TLC.
Methyl acetate Unreacted starting material.Highly volatile. May be seen in crude ¹H NMR as singlets around 2.1 ppm and 3.7 ppm. Usually removed easily under vacuum.
Methyl acetoacetate Self-condensation of methyl acetate.[1][5]Presence of acetyl group protons (~2.2-2.3 ppm) and methylene protons (~3.5 ppm) in ¹H NMR. Will appear as a separate spot on TLC.
4-Methoxybenzoic acid Hydrolysis of the starting ester (methyl 4-methoxybenzoate) if water is present.Broad singlet in ¹H NMR for the carboxylic acid proton (>10 ppm). Can be identified by a change in solubility upon basification/acidification.
1-(4-methoxyphenyl)ethan-1-one Decarboxylation of the final β-keto ester product.[6]Appearance of a sharp singlet for the methyl ketone protons (~2.5 ppm) in ¹H NMR.
Q2: My reaction is complete, but the yield of the desired β-keto ester is low. What are the likely side reactions consuming my starting materials?

Low yields are often attributable to competing side reactions. The primary culprits in a Claisen condensation are self-condensation and saponification.

  • Self-Condensation of Methyl Acetate : Methyl acetate possesses α-hydrogens and can react with its own enolate to form methyl acetoacetate.[4][5] This is a classic symmetrical Claisen condensation.[4] To minimize this, methyl acetate is often used in excess, but the key is controlled addition. Slowly adding the methyl acetate to the reaction mixture containing the base and methyl 4-methoxybenzoate can help ensure the enolate preferentially reacts with the non-enolizable ester.[4]

  • Saponification : The base used (commonly sodium methoxide) can react with either the starting ester or the product β-keto ester if water is present in the reaction.[3] This hydrolysis reaction forms the corresponding carboxylate salt, which is unreactive under these conditions and will be lost during the aqueous workup. It is imperative to use anhydrous solvents and reagents.

  • Incorrect Base Choice : The base's alkoxide must match the alcohol portion of the ester (i.e., methoxide for methyl esters).[7] Using a different alkoxide, like sodium ethoxide, can lead to transesterification, creating a mixture of ethyl and methyl esters and complicating the product mixture.

The diagram below illustrates the main reaction pathway versus the primary competing side reaction.

Claisen_Reaction_Pathways cluster_main Desired Pathway cluster_side Side Reaction MeOAc Methyl Acetate Enolate Methyl Acetate Enolate MeOAc->Enolate + NaOMe SideProduct Methyl Acetoacetate MeOAc->SideProduct MeOBenz Methyl 4-methoxybenzoate Product Methyl 3-(4-methoxyphenyl) -3-oxopropanoate MeOBenz->Product Base NaOMe (Base) Base->Enolate Enolate->Product + Methyl 4-methoxybenzoate (Crossed Claisen) Enolate->SideProduct + Methyl Acetate (Self-Condensation) Troubleshooting_Workflow cluster_impurities Impurity Type decision decision process process result Obtain Pure Product issue issue start Synthesis Complete Crude Product Obtained check_tlc Analyze Crude by TLC/NMR start->check_tlc is_pure Is Product >95% Pure? check_tlc->is_pure is_pure->result Yes issue_id Identify Impurities (See Table 1) is_pure->issue_id No start_mat Unreacted Starting Materials? issue_id->start_mat self_cond Self-Condensation Product? issue_id->self_cond decarb Decarboxylation Product? issue_id->decarb process_start_mat Optimize Reaction: - Check Stoichiometry - Increase Reaction Time start_mat->process_start_mat Yes process_self_cond Optimize Reaction: - Slow Addition of  Methyl Acetate - Ensure Anhydrous Conditions self_cond->process_self_cond Yes process_decarb Refine Workup: - Avoid Excess Heat - Maintain Neutral pH decarb->process_decarb Yes purify Purify via Column Chromatography process_start_mat->purify process_self_cond->purify process_decarb->purify purify->result

Sources

Technical Support Center: Synthesis of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important β-keto ester intermediate.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds and heterocyclic systems. Its synthesis, most commonly achieved via a Claisen condensation, can be prone to several side reactions that may impact yield and purity. This guide provides expert insights and practical solutions to navigate these challenges effectively.

Synthetic Strategies Overview

Two primary synthetic routes are commonly employed for the preparation of this compound:

  • Route A: Crossed Claisen Condensation involving the reaction of methyl 4-methoxybenzoate with methyl acetate.

  • Route B: Acylation of 4-Methoxyacetophenone with a suitable acylating agent like dimethyl carbonate.

This guide will focus on troubleshooting the more common and often higher-yielding Route B , which utilizes the reaction between 4-methoxyacetophenone and dimethyl carbonate in the presence of a strong base.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis of this compound.

FAQ 1: Low or No Yield of the Desired Product

Question: I am getting a very low yield, or in some cases, no formation of the desired this compound. What are the likely causes?

Answer:

Low or no yield is a common issue in Claisen-type condensations and can be attributed to several factors. The key is to ensure the efficient formation of the enolate of 4-methoxyacetophenone and its subsequent reaction with dimethyl carbonate.

Possible Causes & Solutions:

  • Ineffective Deprotonation (Enolate Formation):

    • Cause: The base used may not be strong enough to deprotonate the α-carbon of 4-methoxyacetophenone effectively. The pKa of the α-protons of a ketone is typically around 19-20.

    • Solution: Use a sufficiently strong, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice for this transformation as it irreversibly deprotonates the ketone.[1] Ensure the NaH is fresh and of high purity. Old or partially decomposed NaH will have reduced activity.

    • Expert Tip: When using NaH, it is often supplied as a dispersion in mineral oil. It is good practice to wash the NaH with a dry, inert solvent like hexane or pentane to remove the oil before use. This can be done by stirring the dispersion in the solvent, allowing the NaH to settle, and then carefully decanting the solvent.

  • Presence of Protic Impurities:

    • Cause: Traces of water or other protic solvents in the reaction mixture will quench the strong base and the enolate as it is formed, thus inhibiting the reaction.

    • Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous. Solvents like THF and DMF should be freshly distilled from an appropriate drying agent.

  • Incorrect Reaction Temperature:

    • Cause: The initial deprotonation is often carried out at a low temperature (e.g., 0 °C) to control the reaction, but the subsequent acylation may require a higher temperature to proceed at a reasonable rate.

    • Solution: After the addition of the base and ketone, allow the reaction to stir at a low temperature to ensure complete enolate formation. Then, gradually warm the reaction mixture to room temperature or slightly above after the addition of dimethyl carbonate to drive the acylation.

FAQ 2: Presence of a Significant Amount of Unreacted 4-Methoxyacetophenone

Question: My final product mixture contains a large amount of the starting ketone, 4-methoxyacetophenone. How can I improve the conversion?

Answer:

The presence of a large amount of unreacted starting material, even with the presence of some product, points towards an incomplete reaction.

Possible Causes & Solutions:

  • Insufficient Amount of Base:

    • Cause: The Claisen condensation requires a stoichiometric amount of base because the resulting β-keto ester is more acidic than the starting ketone and is deprotonated by the alkoxide byproduct.[2] This final deprotonation step drives the reaction to completion.

    • Solution: Use at least one full equivalent of the strong base (e.g., NaH) relative to the 4-methoxyacetophenone. In practice, using a slight excess (e.g., 1.1-1.2 equivalents) can help to ensure complete deprotonation, accounting for any minor impurities that may consume the base.

  • Sub-optimal Reaction Time or Temperature:

    • Cause: The reaction may not have been allowed to proceed for a sufficient amount of time or at a high enough temperature to go to completion.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider increasing the reaction temperature (e.g., to 40-50 °C) or extending the reaction time.

FAQ 3: Identification of a Major Byproduct with a Lower Polarity than the Product

Question: I have isolated a significant byproduct that is less polar than my desired β-keto ester. What could this be?

Answer:

A common, less polar byproduct in this reaction is the result of self-condensation of the starting ketone or an O-acylation side reaction.

Possible Side Reactions & Identification:

  • Self-Condensation of 4-Methoxyacetophenone:

    • Mechanism: The enolate of 4-methoxyacetophenone can act as a nucleophile and attack the carbonyl group of another molecule of 4-methoxyacetophenone in an aldol-type condensation. Subsequent dehydration can lead to the formation of a chalcone derivative, (E)-1,3-bis(4-methoxyphenyl)but-2-en-1-one.

    • Identification: This byproduct will have a significantly higher molecular weight than the starting material and product. It can be characterized by ¹H NMR, where you would expect to see signals for two distinct 4-methoxyphenyl groups and vinylic protons.

  • O-acylation of the Enolate:

    • Mechanism: The enolate of 4-methoxyacetophenone is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. While C-acylation is the desired pathway, O-acylation can occur, leading to the formation of the enol carbonate, methyl 1-(4-methoxyphenyl)vinyl carbonate.

    • Identification: This byproduct will have the same molecular formula as the desired product but a different connectivity. In the ¹H NMR spectrum, you would expect to see two vinylic protons instead of the characteristic methylene protons of the β-keto ester. The IR spectrum would show a C=C stretch and a characteristic enol ether C-O stretch.

Prevention of these Side Reactions:

  • Slow Addition of Reagents: To minimize self-condensation, it is often beneficial to slowly add the ketone to a suspension of the base, ensuring that the enolate is formed in the presence of the acylating agent (dimethyl carbonate).

  • Choice of Counter-ion and Solvent: The ratio of C- to O-acylation can be influenced by the metal counter-ion of the enolate and the solvent. In general, more polar, aprotic solvents like DMF can favor O-acylation. Using a less polar solvent like THF or diethyl ether may favor C-acylation.

FAQ 4: The Product Appears to be Decomposing During Workup or Purification

Question: My product seems to be degrading during the aqueous workup or upon purification by column chromatography. What is happening and how can I prevent it?

Answer:

The desired β-keto ester product is susceptible to both hydrolysis and decarboxylation, particularly under acidic or basic conditions and at elevated temperatures.

Possible Causes & Solutions:

  • Hydrolysis and Decarboxylation:

    • Mechanism: Under acidic or basic conditions, the methyl ester can be hydrolyzed to a carboxylic acid. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon gentle heating to yield 4-methoxyacetophenone.[3] This is a retro-Claisen type reaction.

    • Prevention during Workup: When quenching the reaction, use a mild acid (e.g., saturated aqueous ammonium chloride solution or dilute acetic acid) and perform the workup at a low temperature (e.g., in an ice bath). Avoid using strong acids or bases during the extraction process.

    • Prevention during Purification: Standard silica gel is slightly acidic and can cause the degradation of β-keto esters on the column.[4] To mitigate this, you can:

      • Deactivate the Silica Gel: Prepare a slurry of the silica gel in the eluent containing a small amount of a volatile base, such as triethylamine (e.g., 0.1-1% v/v), before packing the column.[4]

      • Use Neutral or Basic Alumina: As an alternative to silica gel, neutral or basic alumina can be used as the stationary phase for chromatography.[4]

      • Minimize Contact Time: Perform the chromatography as quickly as possible.

  • Keto-Enol Tautomerism:

    • Issue: β-keto esters exist as a mixture of keto and enol tautomers. This can sometimes lead to band broadening or the appearance of multiple spots on TLC, which might be mistaken for impurities or degradation.[4]

    • Solution: Be aware of this phenomenon when analyzing TLC plates and column fractions. The ratio of keto to enol forms can be influenced by the solvent polarity and the presence of trace acids or bases.

Recommended Synthetic Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound via the acylation of 4-methoxyacetophenone.

Materials:

  • 4-Methoxyacetophenone

  • Sodium Hydride (60% dispersion in mineral oil)

  • Dimethyl Carbonate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine (Saturated Aqueous Sodium Chloride)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for column chromatography)

Procedure:

  • Preparation:

    • Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

    • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL per gram of NaH) to remove the mineral oil.

    • Add anhydrous THF to the flask to create a slurry of the sodium hydride.

  • Enolate Formation:

    • Dissolve 4-methoxyacetophenone (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Cool the sodium hydride suspension to 0 °C using an ice bath.

    • Slowly add the solution of 4-methoxyacetophenone to the stirred suspension of sodium hydride over 30-60 minutes. Hydrogen gas will be evolved.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, and then warm to room temperature and stir for 1 hour to ensure complete enolate formation.

  • Acylation:

    • Add dimethyl carbonate (2.0-3.0 equivalents) to the reaction mixture via syringe.

    • Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution until the evolution of gas ceases.

    • Add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. It is advisable to use silica gel that has been pre-treated with triethylamine (see FAQ 4).

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing to 20%).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.[5][6]

Visualizing the Process

Main Reaction and Side Reactions

The following diagram illustrates the desired reaction pathway and the key side reactions discussed.

start_ketone 4-Methoxyacetophenone enolate Ketone Enolate start_ketone->enolate + NaH self_condensation_product Chalcone Byproduct start_ketone->self_condensation_product product Methyl 3-(4-methoxyphenyl)- 3-oxopropanoate enolate->product + Dimethyl Carbonate (C-acylation) enolate->self_condensation_product + 4-Methoxyacetophenone o_acylation_product Enol Carbonate Byproduct enolate->o_acylation_product + Dimethyl Carbonate (O-acylation) dmc Dimethyl Carbonate dmc->product dmc->o_acylation_product decarboxylation_product 4-Methoxyacetophenone (from Decarboxylation) product->decarboxylation_product Hydrolysis & Decarboxylation

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues during the synthesis.

decision decision start Start Synthesis check_yield Low/No Yield? start->check_yield yes_yield Yes check_yield->yes_yield Yes no_yield No check_yield->no_yield No check_reagents Check Base Activity & Reagent Purity yes_yield->check_reagents check_sm High Starting Material? no_yield->check_sm check_conditions Verify Anhydrous Conditions check_reagents->check_conditions optimize_temp Optimize Reaction Temperature/Time check_conditions->optimize_temp optimize_temp->check_yield yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No check_base_eq Check Base Equivalents (≥1 eq) yes_sm->check_base_eq check_byproducts Byproducts Observed? no_sm->check_byproducts check_base_eq->optimize_temp yes_byproducts Yes check_byproducts->yes_byproducts Yes no_byproducts No check_byproducts->no_byproducts No analyze_byproducts Characterize Byproducts (NMR, MS) yes_byproducts->analyze_byproducts check_degradation Product Degradation During Purification? no_byproducts->check_degradation adjust_conditions Adjust Conditions: - Slow Addition - Change Solvent analyze_byproducts->adjust_conditions adjust_conditions->start yes_degradation Yes check_degradation->yes_degradation Yes no_degradation No check_degradation->no_degradation No neutralize_silica Neutralize Silica Gel (e.g., with TEA) yes_degradation->neutralize_silica success Successful Synthesis no_degradation->success mild_workup Use Mild Acidic Workup neutralize_silica->mild_workup mild_workup->start

Caption: A troubleshooting workflow for the synthesis.

Quantitative Data Summary

The following table summarizes key parameters and typical observations for the synthesis of this compound.

ParameterRecommended Value/ObservationRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that ensures irreversible deprotonation.
Base Equivalents 1.1 - 1.2 equivalentsStoichiometric amount is required to drive the reaction to completion.
Solvent Anhydrous THFAprotic solvent that is suitable for enolate formation.
Reaction Temperature 0 °C to refluxInitial low temperature for controlled enolate formation, followed by heating to promote acylation.
Workup Quench Saturated aq. NH₄ClMildly acidic quench to neutralize the base without causing significant product degradation.
Purification Column chromatography on neutralized silica gelPrevents acid-catalyzed hydrolysis and decarboxylation of the product.[4]
Product Appearance White to off-white solid

References

  • Patil, S. A., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO₂–H₃BO₃) as a recyclable catalyst. RSC Advances, 12(35), 22867–22876. [Link]

  • Ashida, Y., et al. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286-305. [Link]

  • Reddy, B. V. S., et al. (2005). Synthesis of B-keto esters.
  • González-Sánchez, I., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals, 16(9), 1339. [Link]

  • PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

  • University of Calgary. (n.d.). Ch21: Claisen condensation. [Link]

  • Danheiser, R. L., et al. (2004). (4-Oxo-2-Cyclohexen-1-ylidene)methyl Acetate. Organic Syntheses, 81, 1. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Kumar, V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 126. [Link]

  • NIST. (n.d.). 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. NIST Chemistry WebBook. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Kulkarni, S. S., et al. (2009). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of organic chemistry, 74(15), 5648–5651. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • LibreTexts. (2022). 13.4: Claisen Condensation. [Link]

  • de Oliveira, C. C., et al. (2018). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. RSC Advances, 8(3), 1537-1543. [Link]

  • Dias, R. M. P., et al. (2020). One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into O-H bonds. The Royal Society of Chemistry. [Link]

  • ATB. (n.d.). Methyl3-(4-methoxyphenyl)propanoate. [Link]

  • LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... [Link]

  • ChemBK. (n.d.). This compound. [Link]

  • Organic Syntheses. (n.d.). (2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(DIPHENYLPHOSPHINO)-2-(DIPHENYLPHOSPHINOMETHYL)PYRROLIDINE. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Stoyanov, S. D., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 963-970. [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • ACS Publications. (n.d.). Mastering .beta.-Keto Esters. [Link]

  • ResearchGate. (n.d.). Scheme 3 Hydrolysis/decarboxylation reactions. Reagents and conditions:... [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • Beilstein Journals. (2018). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. [Link]

  • Chegg. (2022). 1."what do you expect will be the major product for the reaction between 4-methoxy-acetophenone and sodium hypochlorite in acidic and basic conditions? Explain your predictions". [Link]

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Technical Support Center: Optimizing Pyrazole Synthesis from β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing the versatile reaction of β-keto esters with hydrazines to synthesize pyrazole and pyrazolone scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The condensation of a 1,3-dicarbonyl compound, such as a β-keto ester, with a hydrazine derivative is a cornerstone of heterocyclic chemistry, widely known as the Knorr pyrazole synthesis.[1] This robust reaction provides access to a class of heterocycles with immense therapeutic potential, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[1][2] However, like any chemical transformation, it comes with its own set of challenges. This guide provides direct answers to common issues and fundamental questions you may encounter in the lab.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the rationale behind them.

Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and how can I fix it?

Low yield is one of the most common frustrations in pyrazole synthesis, often stemming from several interrelated factors.[3] A systematic approach is key to diagnosing the problem.

Core Reasons & Solutions:

  • Purity of Starting Materials: This is the most critical and often overlooked factor.

    • β-Keto Esters: Impurities can participate in side reactions, consuming your reagents and complicating purification.[3] Ensure purity via NMR or GC-MS before starting.

    • Hydrazines: Hydrazine and its derivatives can degrade over time, especially when exposed to air and light.[3] Using a freshly opened bottle or purifying the hydrazine (e.g., by distillation) is highly recommended.[3] Hydrazine salts (e.g., phenylhydrazine hydrochloride) can also contain acidic impurities that may promote byproduct formation.[3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are pivotal.

    • Temperature: While heating is often necessary, excessive temperatures can lead to the degradation of starting materials and the formation of tar-like substances.[4] It's often better to run the reaction at a lower temperature for a longer duration.[4]

    • Solvent: The choice of solvent affects reactant solubility and can influence the reaction pathway. Ethanol and acetic acid are common choices. In some cases, solvent-free conditions or the use of greener solvents like deep eutectic solvents (DESs) can accelerate reaction rates and improve yields.[5][6][7]

    • pH Control: The reaction is typically catalyzed by a small amount of acid, like a few drops of glacial acetic acid.[1] If using a hydrazine salt, the reaction mixture can become too acidic, promoting the formation of colored byproducts.[3] In such cases, adding a mild base like sodium acetate can neutralize excess acid and lead to a cleaner reaction.[3]

    • Reaction Monitoring: Do not rely on a fixed reaction time from the literature. Monitor the consumption of the limiting reagent (typically the β-keto ester) by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction endpoint.[1][3]

  • Incorrect Stoichiometry: Ensure the reactant ratios are correct. In many procedures, a slight excess of hydrazine (1.0 to 1.2 equivalents) is used to drive the reaction to completion.[3]

  • Atmosphere: Some hydrazines are sensitive to air oxidation.[3] If you suspect degradation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve the outcome.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical sequence for diagnosing and solving low-yield issues.

G start Low Yield Observed check_purity Assess Starting Material Purity (β-Keto Ester & Hydrazine) start->check_purity is_pure Are they pure? check_purity->is_pure purify Purify/Use Fresh Reagents is_pure->purify No check_conditions Review Reaction Conditions (Temp, Solvent, pH, Time) is_pure->check_conditions Yes purify->check_conditions are_optimal Are they optimal? check_conditions->are_optimal optimize Systematically Optimize: - Temperature Gradient - Solvent Screen - Monitor by TLC/LC-MS are_optimal->optimize No check_stoichiometry Verify Stoichiometry (Consider slight excess of hydrazine) are_optimal->check_stoichiometry Yes end_success Yield Improved optimize->end_success is_correct Is it correct? check_stoichiometry->is_correct adjust_stoichiometry Adjust Reagent Ratios is_correct->adjust_stoichiometry No check_side_reactions Analyze for Side Products (NMR, MS of crude mixture) is_correct->check_side_reactions Yes adjust_stoichiometry->check_side_reactions check_side_reactions->end_success

Caption: A logical workflow for troubleshooting low yield.

Q2: My NMR shows two distinct products. How can I improve the regioselectivity?

The formation of a regioisomeric mixture is a classic challenge when using an unsymmetrical β-keto ester or a substituted hydrazine.[3][8] This occurs because the initial nucleophilic attack by the hydrazine can happen at either of the two different carbonyl carbons, leading to two different pyrazole products.[3][9][10]

Controlling Regioselectivity:

  • The Role of Sterics and Electronics: The outcome is a competition between the two carbonyl groups. The hydrazine's more nucleophilic nitrogen will preferentially attack the more electrophilic (electron-poor) and less sterically hindered carbonyl carbon.[3][11]

  • Solvent Choice is Crucial: This is one of the most effective tools for controlling regioselectivity.

    • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity.[11] These solvents can form strong hydrogen bonds with the carbonyl groups, particularly the one adjacent to an electron-withdrawing group (like a -CF₃ group), enhancing its electrophilicity and directing the hydrazine attack.[11] In several reported cases, switching from ethanol to HFIP significantly improved the isomeric ratio, sometimes almost exclusively favoring one product.[11]

  • Temperature Modulation: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamic one.

  • Alternative Synthetic Routes: If condensation fails to provide the desired isomer, consider a different approach. For example, a [3+2] cycloaddition reaction builds the ring with a different connectivity pattern and can provide complementary regioselectivity.[12]

Q3: My reaction mixture turned dark brown/black. Is the reaction salvageable?

Discoloration is common, especially when using hydrazine salts or running reactions at high temperatures, and it doesn't always mean the reaction has failed.[3]

Causes and Mitigation:

  • Hydrazine Degradation: Hydrazine starting materials can form colored impurities.[3] Using fresh, pure hydrazine is the best preventative measure.

  • Acid-Promoted Byproducts: If using a hydrazine salt like phenylhydrazine hydrochloride, the reaction can become acidic, promoting the formation of colored byproducts.[3] Adding a mild base (e.g., sodium acetate) can buffer the reaction and lead to a cleaner profile.[3]

  • High Temperatures: As mentioned, excessive heat can cause polymerization or degradation of starting materials.[4]

  • Purification: Often, the desired pyrazole product can be separated from the colored impurities.

    • Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb many colored impurities before filtration.[3]

    • Recrystallization: This is a very effective method for purifying solid products and removing baseline impurities.[3]

    • Column Chromatography: For oils or mixtures that won't crystallize, silica gel chromatography is the standard purification method.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for pyrazole synthesis from a β-keto ester?

The reaction is a classic condensation-cyclization sequence. While intermediates can be complex, the generally accepted pathway involves three main steps:[1][9][13]

  • Condensation: The reaction begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on the more reactive carbonyl group of the β-keto ester (typically the ketone) to form a hydrazone intermediate.[1] This step is often catalyzed by acid.[1][14]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl. This closes the ring to form a 5-hydroxypyrazoline or a related cyclic intermediate.[1][13]

  • Dehydration & Tautomerization: The cyclic intermediate readily eliminates a molecule of water (dehydration) to form a stable aromatic ring. The initial product is often a pyrazolone (containing a C=O in the ring), which is a tautomer of the more stable aromatic pyrazole-ol form.[1][15]

Mechanism of Knorr Pyrazolone Synthesis

Caption: General mechanism for Knorr pyrazolone synthesis.

Q2: How do I choose the right reaction conditions (solvent, catalyst, temperature)?

The "best" conditions are substrate-dependent, but here are some excellent starting points and optimization strategies.

ParameterStandard ChoiceRationale & Optimization Tips
Solvent Ethanol, Glacial Acetic AcidEthanol is a good general-purpose solvent. Acetic acid can serve as both a solvent and the acid catalyst. For regioselectivity issues, consider fluorinated alcohols (TFE, HFIP) .[11] For green chemistry initiatives, explore solvent-free conditions or ultrasound-assisted synthesis .[5][6][16]
Catalyst Glacial Acetic Acid (catalytic)A few drops of acetic acid is usually sufficient to catalyze the initial condensation.[1] Modern methods may employ Lewis acids (e.g., SnCl₂, Yb(OTf)₃) or nanoparticle catalysts (e.g., nano-Fe₃O₄) which can sometimes improve yields and shorten reaction times.[1][4][17]
Temperature Room Temp to Reflux (~80-100 °C)Start at room temperature if literature suggests it's possible. Most reactions require heating to proceed at a reasonable rate.[1] Use TLC to monitor progress and avoid prolonged heating after the starting material is consumed to prevent byproduct formation.[3]
Reaction Time 1 to 24 hoursHighly variable. This must be determined empirically by monitoring the reaction (e.g., via TLC).[1][3] Microwave-assisted synthesis can dramatically reduce reaction times to minutes.[12][18]
Q3: My product is a pyrazolone. How can I be sure of its tautomeric form?

When reacting a β-keto ester with hydrazine, the product is often drawn as a pyrazolone (with a C=O in the ring and an adjacent CH₂ group).[15] However, this structure exists in equilibrium with its pyrazole tautomer (with a C-OH group and a fully aromatic ring).[1][15]

  • Stability: In most cases, the aromatic pyrazole form is the more stable tautomer and will be the major species observed.

  • Characterization: ¹H NMR spectroscopy is the best tool to distinguish them. The pyrazolone tautomer will show a characteristic singlet for the CH₂ group, typically around 3.0-4.0 ppm. The aromatic pyrazole tautomer will instead show a C-H signal in the aromatic region of the spectrum and a broad singlet for the O-H proton.[15]

Experimental Protocols

Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol is a standard, reliable procedure for the synthesis of a pyrazolone from a β-keto ester and hydrazine, adapted from established methods.[1][15]

Materials:

  • Ethyl benzoylacetate (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • 1-Propanol (solvent)

  • Glacial Acetic Acid (catalyst, ~3 drops)

  • Water (for precipitation)

  • Cold Water/Ethanol (for washing)

  • Standard laboratory glassware, magnetic stirrer, hot plate

  • TLC plates (silica gel) and developing chamber

  • Mobile Phase: 30% Ethyl Acetate / 70% Hexane

Procedure:

  • In a 25-mL round-bottom flask equipped with a stir bar and condenser, combine ethyl benzoylacetate (e.g., 3 mmol, 1.0 eq) and 1-propanol (e.g., 3 mL).

  • Begin stirring and add hydrazine hydrate (e.g., 6 mmol, 2.0 eq) followed by 3 drops of glacial acetic acid.

  • Heat the reaction mixture to approximately 100°C.

  • After 1 hour, monitor the reaction progress by TLC. Spot the starting ethyl benzoylacetate in one lane and the reaction mixture in another. Elute with 30% ethyl acetate/hexane.

  • Continue heating and monitoring until the TLC analysis indicates the complete consumption of the starting ketoester.[1]

  • Once complete, remove the flask from the heat. While the solution is still hot and stirring, slowly add water (~10 mL) to precipitate the product.[1]

  • Allow the mixture to cool to room temperature and then in an ice bath to maximize precipitation.

  • Isolate the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold ethanol.[1]

  • Dry the solid product to obtain 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.

  • Characterize the product by ¹H NMR, ¹³C NMR, and melting point.

General Experimental Workflow

G A 1. Reagent Setup Combine β-keto ester, hydrazine, solvent, and catalyst in flask. B 2. Reaction Heat mixture with stirring. (e.g., 100°C) A->B C 3. Monitoring Track starting material consumption via TLC. B->C D 4. Workup Precipitate product with water. C->D Reaction Complete E 5. Isolation Collect solid by vacuum filtration. D->E F 6. Purification Wash with cold solvent. Recrystallize if needed. E->F G 7. Characterization Obtain NMR, MS, and Melting Point data. F->G

Caption: A typical experimental workflow for pyrazole synthesis.

References

  • Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. BenchChem.
  • Identifying and removing byproducts in pyrazole synthesis. BenchChem.
  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. BenchChem.
  • Troubleshooting low yield in the synthesis of pyrazolyl-dihydropyrimidinyl ureas. BenchChem.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]

  • Process for the purification of pyrazoles. Google Patents.
  • Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. ResearchGate. Available at: [Link]

  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of pyrazole under solvent free condition. ResearchGate. Available at: [Link]

  • Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. BenchChem.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Available at: [Link]

  • Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... ResearchGate. Available at: [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available at: [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthetic pathway for solvent-free preparations of pyrazole derivatives. ResearchGate. Available at: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • Knorr Pyrazole Synthesis. Merck Index. Available at: [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advances in Shell Programming. Available at: [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. Available at: [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Preventing Byproduct Formation in Reactions of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving Methyl 3-(4-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to minimize or eliminate the formation of unwanted byproducts in their synthetic routes. Here, we will delve into the common challenges, provide detailed troubleshooting advice, and present optimized protocols to enhance the purity and yield of your target molecule.

Introduction: The Chemistry of a Versatile β-Keto Ester

This compound is a β-keto ester, a class of compounds renowned for their synthetic utility.[1][2][3] The presence of an acidic α-hydrogen makes this molecule a key building block in a variety of carbon-carbon bond-forming reactions, most notably the Claisen condensation and subsequent alkylation and decarboxylation steps.[4][5][6] However, this reactivity also predisposes it to several side reactions that can complicate product purification and reduce overall yield. Understanding the mechanisms behind these side reactions is paramount to developing strategies for their prevention.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions with this compound?

A1: The primary byproducts typically arise from three main pathways:

  • Self-condensation: This occurs when two molecules of the β-keto ester react with each other in a Claisen-type condensation, leading to more complex, higher molecular weight impurities.[2]

  • Hydrolysis: The ester functionality is susceptible to hydrolysis, particularly under basic or acidic conditions, which yields the corresponding β-keto acid, 3-(4-methoxyphenyl)-3-oxopropanoic acid.[4]

  • Decarboxylation: The β-keto acid formed from hydrolysis can readily lose carbon dioxide, especially upon heating, to form 4-methoxyacetophenone.[7][8][9]

Q2: My reaction is turning brown and I'm seeing a complex mixture of spots on my TLC plate. What is likely happening?

A2: A complex mixture and discoloration often point towards multiple competing side reactions. This is common when reaction temperatures are too high or when the base is not added in a controlled manner. The self-condensation of the starting material or subsequent products can lead to a cascade of aldol and Claisen-type reactions, resulting in a polymeric or tar-like substance.[2] It is also possible that some degradation of the aromatic ring is occurring under harsh conditions.

Q3: I'm trying to perform an alkylation on the α-carbon, but I'm getting a significant amount of the dialkylated product. How can I improve the selectivity for mono-alkylation?

A3: Achieving high selectivity for mono-alkylation requires careful control over stoichiometry and reaction conditions. The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time.[4][10] To favor mono-alkylation, use no more than one equivalent of the alkylating agent and add it slowly to the reaction mixture. Running the reaction at a lower temperature can also help to control the reaction rate and improve selectivity.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during reactions with this compound.

Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Significant byproduct formation (hydrolysis, self-condensation). 3. Loss of product during workup or purification.1. Monitor reaction progress by TLC or GC. Consider extending the reaction time or slightly increasing the temperature. 2. See specific troubleshooting for byproducts below. 3. Optimize extraction and chromatography conditions. Ensure the pH of the aqueous phase is appropriate to prevent the loss of acidic or basic products.
Presence of 4-methoxyacetophenone Hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid.[7][8][9]1. Strictly Anhydrous Conditions: Use dry solvents and reagents to minimize water content. 2. Temperature Control: Avoid excessive heating, especially during workup and purification. 3. Choice of Base: Use a non-hydroxide base (e.g., sodium methoxide in methanol) to prevent saponification.
Presence of High Molecular Weight Impurities Self-condensation of the starting material or product.[2]1. Controlled Addition of Base: Add the base slowly and at a low temperature to control the formation of the enolate. 2. Use of a Strong, Non-nucleophilic Base: Bases like LDA or NaH can provide rapid and complete enolate formation, minimizing the concentration of the starting ester available for self-condensation. 3. Stoichiometry: Use a slight excess of the electrophile if performing a crossed Claisen condensation.
Formation of 3-(4-methoxyphenyl)-3-oxopropanoic acid Hydrolysis of the methyl ester.[4]1. Anhydrous Conditions: As with decarboxylation, ensure all reagents and solvents are dry. 2. Aqueous Workup: Perform the aqueous workup at low temperatures and quickly. Neutralize the reaction mixture carefully to avoid prolonged exposure to acidic or basic conditions.
Visualizing the Problem: Byproduct Formation Pathways

The following diagram illustrates the primary pathways leading to common byproducts.

Byproduct_Formation This compound This compound Self-Condensation Product Self-Condensation Product This compound->Self-Condensation Product Base, Self-Reaction 3-(4-methoxyphenyl)-3-oxopropanoic acid 3-(4-methoxyphenyl)-3-oxopropanoic acid This compound->3-(4-methoxyphenyl)-3-oxopropanoic acid H₂O, H⁺ or OH⁻ 4-methoxyacetophenone 4-methoxyacetophenone 3-(4-methoxyphenyl)-3-oxopropanoic acid->4-methoxyacetophenone Heat, -CO₂

Caption: Major byproduct formation pathways from this compound.

Experimental Protocols

Here are detailed protocols for common reactions, optimized to minimize byproduct formation.

Protocol 1: Optimized Claisen Condensation for the Synthesis of this compound

This protocol focuses on the synthesis of the title compound itself, as improper technique here can introduce impurities from the start.

Materials:

  • Methyl 4-methoxybenzoate

  • Methyl acetate

  • Sodium methoxide (NaOMe)

  • Anhydrous Toluene

  • Anhydrous Methanol (for quenching)

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: Charge the flask with sodium methoxide (1.1 equivalents) and anhydrous toluene. Cool the suspension to 0 °C in an ice bath.

  • Addition: In the dropping funnel, prepare a solution of methyl 4-methoxybenzoate (1.0 equivalent) and methyl acetate (1.5 equivalents) in anhydrous toluene.

  • Reaction: Add the ester solution dropwise to the stirred NaOMe suspension over 1 hour, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of anhydrous methanol to consume any unreacted NaOMe, followed by the slow, careful addition of 2M HCl until the pH is ~5-6.

  • Workup: Transfer the mixture to a separatory funnel. Wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Troubleshooting Workflow for Protocol 1

Caption: A decision-making workflow for troubleshooting the Claisen condensation protocol.

Protocol 2: Mono-alkylation of this compound

This protocol is designed to maximize the yield of the mono-alkylated product while minimizing dialkylation.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, wash NaH (1.05 equivalents) with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF.

  • Enolate Formation: Cool the NaH suspension to 0 °C. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Cool the resulting enolate solution back to 0 °C. Add the alkyl halide (1.0 equivalent) dropwise. Stir at 0 °C for 1 hour and then allow to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Workup: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic solution. Purify the crude product by flash column chromatography.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • NROChemistry. Claisen Condensation: Mechanism & Examples. [Link]

  • Fiveable. 3.5 Claisen condensation - Organic Chemistry II. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • JoVE. (2025). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]

  • Chemistry Steps. Decarboxylation. [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]

  • YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

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Technical Support Center: HPLC Purity Analysis of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into achieving robust and reliable purity assessments. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring you can not only execute the analysis but also effectively troubleshoot any issues that arise.

Section 1: Foundational HPLC Method & System Suitability

A robust analytical method begins with a well-chosen set of initial conditions and clear criteria for system performance. This section addresses the most common questions related to setting up a reliable HPLC method for this compound.

Q1: What is a recommended starting HPLC method for the purity assessment of this compound?

A reversed-phase HPLC (RP-HPLC) method is the most suitable approach for this analyte due to its moderate polarity.[1] The key is to control the analyte's chemical form in solution to achieve sharp, symmetrical peaks. This compound is a β-keto ester, which can exist in equilibrium with its enol tautomer.[2] This tautomerism can cause significant peak broadening or splitting. To mitigate this, we employ an acidic mobile phase to accelerate the keto-enol interconversion, ensuring the analyte behaves as a single, averaged species on the column.[2] Furthermore, the acidic conditions suppress the ionization of the enol form, leading to better retention and peak shape.[3][4]

Here is a comprehensive starting point for your method development:

Parameter Recommended Condition Justification & Expert Notes
HPLC Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides excellent hydrophobic retention for the aromatic ring and is a workhorse in pharmaceutical analysis.[5]
Mobile Phase A 0.1% Formic Acid in Water (HPLC Grade)Formic acid is a volatile modifier ideal for LC-MS compatibility and effectively lowers the mobile phase pH to ~2.7. This acidic environment is crucial for controlling tautomerism and suppressing silanol interactions.[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC Grade)Acetonitrile is preferred over methanol for its lower viscosity and UV transparency. The addition of formic acid ensures consistent pH across the gradient.[6]
Elution Mode GradientA gradient elution is recommended to ensure that any impurities with significantly different polarities are eluted and resolved from the main peak.[7]
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% BThis gradient provides a good starting point for separating the main analyte from both more polar and less polar impurities. The final re-equilibration step is critical for reproducible retention times.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 35 °CElevating the temperature slightly can improve peak shape by increasing the rate of tautomer interconversion and reducing mobile phase viscosity.[2]
Injection Volume 10 µLA typical injection volume. This should be optimized to avoid column overload, which can cause peak fronting.[8]
Detector UV-Vis or Diode Array Detector (DAD)The methoxyphenyl group is a strong chromophore.[9]
Detection Wavelength 278 nmThis wavelength corresponds to a strong absorbance maximum for the 4-methoxybenzoyl chromophore, providing high sensitivity for the main analyte and related impurities. A DAD can be used to scan across a range (e.g., 200-400 nm) to identify the optimal wavelength and check for co-eluting peaks.[10]
Sample Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)Dissolving the sample in a solvent similar in composition to the initial mobile phase is critical to prevent peak distortion due to solvent incompatibility.[8][11]
Q2: What are the critical System Suitability Test (SST) parameters I should monitor for this analysis?

System suitability testing is a non-negotiable part of any validated analytical method. It verifies that the chromatographic system is performing adequately before injecting any samples.

SST Parameter Acceptance Criterion Rationale & Implication of Failure
Tailing Factor (T) ≤ 1.5Measures peak symmetry. A value > 1.5 indicates peak tailing, which can compromise integration accuracy and resolution. Tailing often points to secondary interactions with the column's stationary phase.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power. Low plate count leads to broad peaks and poor resolution. It can signal a degraded column or extra-column volume.
Reproducibility (%RSD) ≤ 2.0% for peak area and retention time (n=5)Assesses the precision of the system. High variability in retention time or area points to issues with the pump, injector, or column equilibration.[8]
Resolution (Rs) ≥ 2.0 between the main peak and the closest eluting impurityEnsures baseline separation between adjacent peaks, which is critical for accurate quantification of impurities.

Section 2: Troubleshooting Common Chromatographic Issues

Even with a robust method, problems can occur. This section provides a logical, cause-and-effect approach to diagnosing and solving the most frequent chromatographic challenges.

Q3: My main analyte peak is tailing severely (Tailing Factor > 1.8). What are the likely causes and how can I fix it?

Peak tailing is a common issue, especially with compounds that can interact with the silica backbone of the stationary phase.[12]

  • Primary Cause: Secondary Silanol Interactions. The stationary phase of a C18 column is based on silica, which has residual silanol groups (Si-OH). At mid-range pH, these silanols can become ionized (Si-O⁻) and interact electrostatically with polar functional groups on your analyte, causing tailing.[12]

    • Solution 1 (Confirm pH): Ensure your mobile phase is sufficiently acidic (pH < 3.0). The high concentration of protons in an acidic mobile phase keeps the silanol groups protonated (neutral), minimizing these secondary interactions.[3] Verify the pH of your aqueous mobile phase (0.1% formic acid should be ~pH 2.7).

    • Solution 2 (Use an End-capped Column): Modern HPLC columns are often "end-capped," meaning the residual silanols have been chemically derivatized to make them less active. If you are using an older column, switching to a high-purity, end-capped C18 column can dramatically improve peak shape.[12]

  • Secondary Cause: Column Contamination or Degradation. Accumulation of strongly retained sample components on the column inlet frit or at the head of the column can create active sites that cause tailing.

    • Solution: First, try flushing the column with a strong organic solvent (e.g., 100% acetonitrile, then isopropanol). If this doesn't work, reverse the column (if permitted by the manufacturer) and flush it again. If the problem persists, the column may be permanently damaged and should be replaced. Using a guard column is a cost-effective way to protect your analytical column from contamination.

Q4: I'm observing a very broad or split peak for my analyte. What is happening?

This is the classic symptom of on-column keto-enol tautomerism for a β-keto ester.[2] If the rate of interconversion between the keto and enol forms is slow relative to the chromatographic timescale, the two tautomers can separate, leading to a broad or split peak.

  • Primary Cause: Slow Tautomer Interconversion. At neutral pH and ambient temperature, the equilibrium may not be reached quickly enough.

    • Solution 1 (Acidify the Mobile Phase): As described in the recommended method, an acidic mobile phase (pH 2.5-3.5) catalyzes the interconversion. This speeds up the equilibrium so that the HPLC system "sees" only one time-averaged species, resulting in a single, sharp peak.[2]

    • Solution 2 (Increase Column Temperature): Increasing the column temperature to 35-45 °C provides thermal energy that accelerates the rate of interconversion, which can significantly improve peak shape.[2] Combine this with an acidic mobile phase for the best results.

    • Solution 3 (Check Mobile Phase pH): Avoid mobile phase pH values close to the pKa of the enol form. Operating at a pH at least 2 units away from the pKa ensures the analyte is in a single ionic state, preventing the issues that arise when both ionized and non-ionized forms are present.[13][14]

Q5: My peak is fronting (Tailing Factor < 0.9). What should I investigate?

Peak fronting is typically caused by physical rather than chemical issues.[8]

  • Cause 1: Sample Overload. Injecting too much sample mass or volume can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should.[11]

    • Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape becomes symmetrical, you have identified the problem. Determine the maximum injectable concentration for your method.

  • Cause 2: Sample Solvent Incompatibility. If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your initial mobile phase, the sample band will not focus properly at the head of the column.[8][11]

    • Solution: Always prepare your sample in a diluent that is as close as possible to the initial mobile phase composition. For the recommended gradient method (starting at 40% Acetonitrile), a diluent of 40-50% Acetonitrile in water is ideal.

Section 3: Purity Assessment & Impurity Profiling

A key goal of this analysis is to identify and quantify impurities. A proactive approach involves understanding potential impurities from the synthesis and predicting degradation pathways.

Q6: How can I identify potential degradation products to develop a stability-indicating method?

A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for an accurate assessment of stability. To develop such a method, you must first generate the potential degradants through forced degradation (or stress) studies.[15][16] This involves subjecting the analyte to harsh conditions to accelerate its decomposition.

Forced Degradation Protocol Overview:

  • Prepare a stock solution of this compound at approximately 1 mg/mL.[15]

  • Expose aliquots of this solution to the stress conditions below. The goal is to achieve 5-20% degradation of the main peak.[17][18]

  • Analyze the stressed samples by HPLC against a control sample (unstressed).

  • Acid Hydrolysis: Add 0.1 N HCl and heat at 60 °C for 2-4 hours. A likely degradant is the hydrolysis of the methyl ester to the corresponding carboxylic acid.[18]

  • Base Hydrolysis: Add 0.1 N NaOH at room temperature for 1-2 hours. Base-catalyzed hydrolysis of the ester is a primary degradation pathway.[18]

  • Oxidative Degradation: Add 3% H₂O₂ at room temperature for 24 hours. The aromatic ring and the benzylic position are susceptible to oxidation.[19]

  • Thermal Degradation: Heat the solid sample at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or a photostability chamber.

By comparing the chromatograms of the stressed samples, you can identify new peaks corresponding to degradation products and ensure your HPLC method can resolve them from the main analyte peak.

Section 4: Visualized Workflows

Visual aids can clarify complex processes. The following diagrams illustrate the analytical workflow and a logical troubleshooting path.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (0.1% FA in H2O/ACN) B Prepare Sample (1 mg/mL in Diluent) C System Equilibration B->C D System Suitability Test (SST) (n=5 Injections) C->D E Analyze Samples (Blank, Standard, Unknowns) D->E F Integrate Peaks D->F SST Pass? E->F G Calculate Purity (% Area Normalization) F->G H Generate Report G->H

Caption: General workflow for HPLC purity analysis.

Troubleshooting Peak Shape Issues

Troubleshooting_Tree cluster_tailing cluster_fronting cluster_split Start Poor Peak Shape Observed T1 Check Mobile Phase pH Is it < 3.0? Start->T1 F1 Dilute Sample (e.g., 10-fold) Start->F1 S1 Increase Column Temp (e.g., to 40°C) Start->S1 T2 Use End-Capped Column T1->T2 No T3 Flush or Replace Column T1->T3 Yes F2 Prepare Sample in Mobile Phase S2 Confirm Mobile Phase is Acidic (pH 2.5-3.5)

Caption: Decision tree for diagnosing common peak shape problems.

Section 5: References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved December 11, 2023, from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). ALWSCI. Retrieved December 11, 2023, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved December 11, 2023, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved December 11, 2023, from [Link]

  • How to Choose the Best Mobile Phase in HPLC for Optimal Results. (2024, September 23). Mastelf. Retrieved December 11, 2023, from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved December 11, 2023, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved December 11, 2023, from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved December 11, 2023, from [Link]

  • How To Select Mobile Phase In HPLC Method Development? (2025, March 24). Next LVL Programming. Retrieved December 11, 2023, from [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved December 11, 2023, from [Link]

  • HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. (n.d.). Ingenieria Analitica Sl. Retrieved December 11, 2023, from [Link]

  • Exploring the Different Mobile Phases in HPLC. (n.d.). Moravek. Retrieved December 11, 2023, from [Link]

  • Dolan, J. W. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Troubleshooting HPLC- Fronting Peaks. (2014, March 27). Restek. Retrieved from [Link]

  • Dolan, J. W. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved December 11, 2023, from [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021, February 26). RSC Publishing. Retrieved from [Link]

  • Ueta, I., et al. (2018). Determination of Airborne Polycyclic Aromatic Hydrocarbons by HPLC Using SPE-Type Collection Device. Journal of the Japan Society for Analytical Chemistry. Retrieved from [Link]

  • The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. (2018, December 10). LCGC International. Retrieved from [Link]

  • HPLC Detector Options For The Determination of Polynuclear Aromatic Hydrocarbons-Varian Application Note. (n.d.). Scribd. Retrieved from [Link]

  • beta keto esters by HPLC. (2010, November 26). Chromatography Forum. Retrieved from [Link]

  • An Effective Approach to HPLC Method Development. (n.d.). Onyx Scientific. Retrieved December 11, 2023, from [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters Corporation. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023, September 22). MDPI. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace. Retrieved from [Link]

  • Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved from [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. Retrieved from [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of B-keto esters. (n.d.). Google Patents. Retrieved from

  • Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters: An Easy Entry to Optically Active β-Nitro-α-hydroxy Esters and β-Amino-α-hydroxy Esters. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • This compound. (2024, April 9). ChemBK. Retrieved from [Link]

  • Impurity Profiling of ATS Synthesized From Ring-Substituted APAAN and MAPA Analogs. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Impurities in Pharmaceuticals- A Review. (2013, December 15). SciSpace. Retrieved from [Link]

  • Determination of related substances in (E)-4-2-(4-chlorophenoxy)-2-methylpanoyloxy-3-methoxyphenyl acrylic acid by HPLC. (n.d.). CNKI. Retrieved from [Link]

  • HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]

Sources

Challenges in the scale-up of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable β-keto ester synthesis. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in the fundamental principles of organic chemistry and process safety.

Introduction to the Synthesis

The synthesis of this compound is typically achieved via a crossed Claisen condensation. This reaction involves the condensation of methyl 4-methoxybenzoate with methyl acetate in the presence of a strong base, such as sodium methoxide. While this reaction is well-established on a laboratory scale, significant challenges can arise during scale-up, impacting yield, purity, and safety. This guide will provide practical solutions to these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The synthesis proceeds via a crossed Claisen condensation. The mechanism involves the deprotonation of methyl acetate by a strong base (e.g., sodium methoxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 4-methoxybenzoate. The subsequent collapse of the tetrahedral intermediate eliminates a methoxide ion, yielding the desired β-keto ester.

Q2: Why is a stoichiometric amount of base required for a Claisen condensation?

A stoichiometric amount of base is necessary because the product, a β-keto ester, is more acidic than the starting alcohol (methanol in this case). The base deprotonates the product to form a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.

Q3: What are the primary competing side reactions in this synthesis?

The main side reaction is the self-condensation of methyl acetate to form methyl acetoacetate. To minimize this, methyl 4-methoxybenzoate can be used in excess, or the enolate of methyl acetate can be pre-formed before the addition of the benzoate.

Q4: What are the key safety precautions when handling sodium methoxide?

Sodium methoxide is a corrosive and flammable solid. It reacts violently with water. Always handle it in a dry, inert atmosphere (e.g., under nitrogen or argon). Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory. Ensure a readily accessible safety shower and eyewash station.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Reaction - Ensure a stoichiometric amount of a strong, non-nucleophilic base (e.g., sodium methoxide, sodium hydride) is used. - Monitor the reaction to completion using an appropriate analytical technique (e.g., HPLC, TLC).The final, irreversible deprotonation of the β-keto ester product drives the reaction equilibrium forward. Insufficient base will lead to an incomplete reaction.
Self-Condensation of Methyl Acetate - Use methyl 4-methoxybenzoate in slight excess. - Add the base to a mixture of both esters. - Alternatively, pre-form the enolate of methyl acetate at low temperature before adding methyl 4-methoxybenzoate.Since only methyl acetate has α-hydrogens, it is the only enolizable ester. Using an excess of the non-enolizable ester (methyl 4-methoxybenzoate) increases the probability of the desired crossed condensation.
Hydrolysis of Esters - Use anhydrous solvents and reagents. - Handle hygroscopic reagents like sodium methoxide under an inert atmosphere.Water will react with the strong base and can also hydrolyze the ester starting materials and the β-keto ester product, reducing the overall yield.
Issue 2: High Levels of Impurities in the Final Product
Potential Cause Troubleshooting Step Scientific Rationale
Presence of Methyl Acetoacetate - Optimize the reaction conditions to favor the crossed Claisen condensation (see "Low Yield" section). - Purify the crude product via fractional distillation under reduced pressure or recrystallization.Methyl acetoacetate, the self-condensation product of methyl acetate, is a common impurity. Its removal is crucial for obtaining a high-purity final product.
Unreacted Starting Materials - Ensure the reaction goes to completion. - During work-up, unreacted methyl 4-methoxybenzoate can often be removed by recrystallization. Unreacted methyl acetate is typically removed during solvent evaporation due to its low boiling point.Incomplete reactions will lead to a mixture of starting materials and product, complicating purification.
Thermal Decomposition during Purification - Use vacuum distillation for purification to lower the boiling point and minimize thermal stress on the product. - Avoid prolonged exposure to high temperatures.β-keto esters can be susceptible to decarboxylation or other decomposition pathways at elevated temperatures, leading to impurity formation.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

Materials:

  • Methyl 4-methoxybenzoate

  • Methyl acetate (anhydrous)

  • Sodium methoxide

  • Toluene (anhydrous)

  • Hydrochloric acid (for work-up)

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a large, flame-dried reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous toluene and methyl 4-methoxybenzoate.

  • Begin vigorous stirring and add methyl acetate.

  • Carefully add sodium methoxide portion-wise, monitoring the internal temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature range (typically 25-30 °C).

  • After the addition is complete, continue stirring at room temperature and monitor the reaction progress by HPLC until the starting materials are consumed.

  • Cool the reaction mixture in an ice bath and slowly quench by adding a cold, dilute solution of hydrochloric acid until the pH is acidic.

  • Separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Vacuum Distillation
  • Set up a fractional distillation apparatus for vacuum distillation.

  • Charge the crude this compound into the distillation flask.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fractions at the appropriate boiling point and pressure. The pure product is a colorless to pale yellow oil.

Visual Diagrams

Workflow for Scale-Up Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Anhydrous Reagents (Methyl Acetate, Toluene) charge_reactor Charge Reactor with Methyl 4-methoxybenzoate & Toluene prep_reagents->charge_reactor add_meoac Add Methyl Acetate charge_reactor->add_meoac add_base Portion-wise Addition of Sodium Methoxide (Control Exotherm) add_meoac->add_base react Stir and Monitor (HPLC) add_base->react quench Quench with Dilute HCl react->quench extract Separate and Wash (Water, Brine) quench->extract dry Dry and Concentrate extract->dry distill Vacuum Distillation dry->distill product Pure Methyl 3-(4-methoxyphenyl) -3-oxopropanoate distill->product

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G decision decision issue issue solution solution start Low Yield Observed check_completion Is the reaction complete by HPLC? start->check_completion check_base Was a stoichiometric amount of base used? check_completion->check_base Yes incomplete_rxn Incomplete Reaction check_completion->incomplete_rxn No check_anhydrous Were anhydrous conditions maintained? check_base->check_anhydrous Yes insufficient_base Insufficient Base check_base->insufficient_base No hydrolysis Hydrolysis check_anhydrous->hydrolysis No self_condensation Self-Condensation Likely check_anhydrous->self_condensation Yes increase_time Increase reaction time or temperature slightly. incomplete_rxn->increase_time add_more_base Ensure 1 full equivalent of active base is used. insufficient_base->add_more_base dry_reagents Use anhydrous reagents and inert atmosphere. hydrolysis->dry_reagents optimize_addition Optimize addition strategy (e.g., pre-form enolate). self_condensation->optimize_addition

Technical Support Center: Spectroscopic Identification of Impurities in Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic identification of impurities in Methyl 3-(4-methoxyphenyl)-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and identify potential impurities encountered during synthesis and analysis. This guide provides in-depth, experience-based insights into the spectroscopic characteristics of the target molecule and its common process-related impurities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the spectroscopic features of this compound and potential contaminants.

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The purity of this compound can be readily assessed by ¹H and ¹³C NMR spectroscopy. The presence of both keto and enol tautomers in solution (often in deuterated chloroform, CDCl₃) results in two sets of signals. The keto form is typically the major species.

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

Assignment Keto Form ¹H NMR Enol Form ¹H NMR Keto Form ¹³C NMR Enol Form ¹³C NMR
Methylene (-CH₂-)~3.94 (s)~5.85 (s)~45.8~90.4
Methyl Ester (-OCH₃)~3.78 (s)~3.81 (s)~51.8~52.7
Methoxy (-OCH₃)~3.88 (s)~3.85 (s)~55.3~55.3
Aromatic (ortho to C=O)~7.93 (d)~7.71 (d)~129.5~128.8
Aromatic (meta to C=O)~6.95 (d)~6.95 (d)~114.1~113.8
Aromatic (ipso to OCH₃)--~163.6~163.6
Aromatic (ipso to C=O)--~128.5~128.5
Ketone Carbonyl (C=O)--~188.6-
Ester Carbonyl (C=O)--~167.5~167.4
Enol Carbon (C-OH)---~173.5
Enol Hydroxyl (-OH)-~12.34 (s, broad)--

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.[1][2]

Q2: What are the key IR absorption bands for this compound?

A2: Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in your compound. For a β-keto ester like this, you should look for characteristic stretches for the ester and ketone carbonyl groups. The presence of the enol form will also give rise to distinct peaks.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
Ester Carbonyl (Keto)C=O Stretch1750-1735Strong, sharp peak.[3][4][5]
Ketone Carbonyl (Keto)C=O Stretch1720-1710Strong, sharp peak.[4][6]
Conjugated Ester (Enol)C=O Stretch~1650Lower frequency due to conjugation and hydrogen bonding.[7]
C=C (Enol)C=C Stretch~1610Often observed with the enol form.
C-O (Ester)C-O Stretch1300-1000Two strong bands are characteristic of esters.[5][8]
O-H (Enol)O-H Stretch3200-2500Very broad due to intramolecular hydrogen bonding.

Q3: What are the common synthesis-related impurities I should be aware of?

A3: Impurities often arise from starting materials, side reactions, or subsequent degradation.[9][10] For a Claisen condensation-type synthesis of this compound, potential impurities include:

  • Starting Materials: Methyl 4-methoxybenzoate and methyl acetate.

  • Self-Condensation Product: Methyl acetoacetate from the self-condensation of methyl acetate.

  • Decarboxylation Product: 4-Methoxyacetophenone if the β-keto ester undergoes hydrolysis and decarboxylation.

  • By-products from base: Impurities related to the specific base used (e.g., sodium methoxide).

Part 2: Troubleshooting Guides

This section provides a systematic approach to identifying specific impurities based on spectroscopic data.

Issue 1: Unexpected Peaks in the ¹H NMR Spectrum

Symptom: Your ¹H NMR spectrum shows additional signals that do not correspond to the keto or enol forms of the target compound.

Troubleshooting Workflow:

Troubleshooting_NMR cluster_aromatic Aromatic Impurity Analysis cluster_aliphatic Aliphatic Impurity Analysis Start Unexpected ¹H NMR Peaks Check_Solvent Identify Residual Solvent Peaks (e.g., CHCl₃ at 7.26 ppm, H₂O at 1.56 ppm) Start->Check_Solvent Analyze_Aromatic Analyze Aromatic Region (6.5-8.0 ppm) Check_Solvent->Analyze_Aromatic Solvent Peaks Excluded Analyze_Aliphatic Analyze Aliphatic Region (0-4.5 ppm) Analyze_Aromatic->Analyze_Aliphatic Aro_Impurity1 Singlet ~8.0 ppm & Singlet ~3.9 ppm? Likely Methyl 4-methoxybenzoate Analyze_Aromatic->Aro_Impurity1 Ali_Impurity1 Singlet ~3.7 ppm & Singlet ~2.2 ppm? Likely Methyl Acetate Analyze_Aliphatic->Ali_Impurity1 Impurity_Identified Impurity Identified Further_Analysis Requires Further 2D NMR or MS Analysis Aro_Impurity1->Impurity_Identified Yes Aro_Impurity2 Singlet ~7.9 ppm & Singlet ~2.5 ppm? Likely 4-Methoxyacetophenone Aro_Impurity1->Aro_Impurity2 No Aro_Impurity2->Analyze_Aliphatic No Aro_Impurity2->Impurity_Identified Yes Ali_Impurity1->Impurity_Identified Yes Ali_Impurity2 Singlet ~3.75 ppm & Singlet ~2.25 ppm? Likely Methyl Acetoacetate Ali_Impurity1->Ali_Impurity2 No Ali_Impurity2->Impurity_Identified Yes Ali_Impurity2->Further_Analysis No

Caption: Troubleshooting workflow for unexpected ¹H NMR peaks.

Detailed Analysis:

  • Exclude Solvent and Water Peaks: Always first identify the residual solvent peak (e.g., 7.26 ppm for CDCl₃) and the water peak (can vary, but often around 1.56 ppm in CDCl₃).[11][12][13]

  • Check for Starting Materials:

    • Methyl 4-methoxybenzoate: Look for singlets around 3.9 ppm (-OCH₃) and aromatic signals.

    • Methyl Acetate: Expect two singlets around 3.7 ppm (-OCH₃) and 2.1 ppm (-CH₃).[11]

  • Investigate Side-Products:

    • 4-Methoxyacetophenone: A sharp singlet for the acetyl group around 2.5 ppm is a key indicator, along with characteristic aromatic signals.

    • Methyl Acetoacetate: Look for signals corresponding to its own keto-enol tautomers, with characteristic singlets around 3.75 ppm, 3.45 ppm, and 2.25 ppm.

Issue 2: Ambiguous Mass Spectrometry Fragmentation

Symptom: The mass spectrum shows a molecular ion peak corresponding to the product (m/z 208), but the fragmentation pattern is complex or contains unexpected ions.

Troubleshooting Workflow:

Troubleshooting_MS cluster_fragments Key Fragment Analysis Start Ambiguous MS Fragmentation Check_M_ion Confirm Molecular Ion Peak (m/z 208 for C₁₁H₁₂O₄) Start->Check_M_ion Analyze_Fragments Analyze Key Fragment Ions Check_M_ion->Analyze_Fragments M+ Confirmed Impurity_Suspected Co-eluting Impurity Suspected Analyze_Fragments->Impurity_Suspected Frag1 m/z 135: [M - CH₂COOCH₃]⁺ (p-methoxybenzoyl cation) Characteristic of product Analyze_Fragments->Frag1 Impurity_Identified Impurity Identified Impurity_Suspected->Impurity_Identified No, pattern is consistent Confirm_LCMS Confirm with LC-MS or GC-MS Impurity_Suspected->Confirm_LCMS Yes Frag2 m/z 107: [M - COCH₂COOCH₃]⁺ (p-methoxyphenyl cation) Frag1->Frag2 Frag3 m/z 77: Phenyl cation Frag2->Frag3 Frag4 Unexpected Fragments? (e.g., m/z 150 for 4-methoxyacetophenone) Frag3->Frag4 Frag4->Impurity_Suspected Yes

Caption: Troubleshooting workflow for mass spectrometry data.

Detailed Analysis:

  • Expected Fragmentation: The mass spectral fragmentation of β-keto esters is dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[14][15][16]

    • Key Fragments: For this compound, a prominent fragment is the p-methoxybenzoyl cation at m/z 135 . Other expected fragments include m/z 107 and 77.[17][18]

  • Impurity Fragments:

    • 4-Methoxyacetophenone (MW 150): If present, will show a molecular ion at m/z 150 and a base peak at m/z 135 (loss of a methyl group). This can complicate the spectrum.

    • Methyl 4-methoxybenzoate (MW 166): Will have a molecular ion at m/z 166 and a fragment at m/z 135 (loss of -OCH₃).

If you observe fragments that cannot be rationalized from the structure of your target compound, it is highly likely that an impurity is co-eluting. In such cases, techniques with chromatographic separation like GC-MS or LC-MS are essential.

Part 3: Experimental Protocols

These protocols provide a standardized approach for sample preparation and analysis.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of your sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Cap the tube and gently invert to dissolve the sample completely.

  • Instrument Setup:

    • Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[19]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[19]

    • Record the ¹³C NMR spectrum, ensuring a sufficient number of scans for adequate signal intensity of quaternary carbons.

Protocol 2: FTIR Sample Preparation and Acquisition
  • Sample Preparation (Neat Liquid/Solid Film):

    • If the sample is a liquid, place a small drop between two salt plates (e.g., NaCl or KBr).[7]

    • If the sample is a solid, dissolve a small amount in a volatile solvent, apply the solution to a salt plate, and allow the solvent to evaporate.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty salt plates or the instrument's empty sample compartment.[7]

    • Place the sample in the spectrometer.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal quality.[7]

Protocol 3: Mass Spectrometry Sample Introduction
  • Direct Infusion (for pure samples):

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the mass spectrometer's ion source.

  • GC-MS or LC-MS (for mixtures or confirmation):

    • Prepare a sample solution as above.

    • Inject the sample onto the appropriate chromatographic column to separate the components before they enter the mass spectrometer. This is crucial for definitively identifying impurities.

Part 4: Concluding Remarks and Best Practices

A multi-spectroscopic approach is always recommended for the unambiguous identification of impurities.[20][21]

  • Cross-Reference Data: Always correlate findings from different techniques. For example, if you suspect an impurity based on NMR, look for its corresponding molecular ion in the mass spectrum.

  • Use Reference Spectra: When possible, compare your experimental spectra with those from reputable databases or with spectra of authenticated standards.

  • Mindful Sample Preparation: Ensure your samples are free from contaminants that could interfere with the analysis, such as grease or residual solvents from purification.[22][23]

By following this guide, you will be better equipped to identify impurities in your samples of this compound, leading to higher quality research and development outcomes.

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How to increase the rate of reaction for Methyl 3-(4-methoxyphenyl)-3-oxopropanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Understanding the Core Chemistry: The Crossed Claisen Condensation

The synthesis of this compound, a β-keto ester, is achieved via a Crossed Claisen Condensation . This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[1][2] In this specific synthesis, the reactants are Methyl 4-methoxybenzoate (which lacks α-hydrogens and thus can only act as the electrophile) and Methyl acetate (which has acidic α-hydrogens and will form the nucleophilic enolate).

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through several key steps:

  • Enolate Formation: A strong base removes an acidic α-proton from methyl acetate to form a resonance-stabilized enolate anion.[3]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of methyl 4-methoxybenzoate, forming a tetrahedral intermediate.[4]

  • Reformation of Carbonyl: The intermediate collapses, eliminating a methoxide ion (CH₃O⁻) as a leaving group to form the final β-keto ester product.[3]

  • Driving the Equilibrium: The newly formed β-keto ester is more acidic than the starting ester. The methoxide base deprotonates it, forming a highly stable enolate. This final, essentially irreversible acid-base reaction is the thermodynamic driving force that pulls the entire equilibrium towards the product.[5][6][7]

Claisen_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) MA Methyl Acetate Enolate Methyl Acetate Enolate (Nucleophile) MA->Enolate Base Methoxide (Base) Base->Enolate + H⁺ abstraction MeOH Methanol Intermediate Tetrahedral Intermediate Enolate->Intermediate + Nucleophilic Attack MB Methyl 4-methoxybenzoate (Electrophile) MB->Intermediate Product β-Keto Ester Product Intermediate->Product - Methoxide Base_Regen Methoxide (Leaving Group) Intermediate->Base_Regen Final_Enolate Stabilized Product Enolate Product->Final_Enolate + Deprotonation Base_Regen->Final_Enolate MeOH2 Methanol

Caption: Mechanism of the Crossed Claisen Condensation.
Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is very low or I'm recovering only starting material. What are the common causes?

Low or no yield is a frequent issue, often pointing to fundamental problems with reagents or reaction conditions.

Possible Causes & Solutions:

  • Inappropriate Base: The choice of base is non-negotiable. Using sodium hydroxide (NaOH) or potassium hydroxide (KOH) will lead to saponification (hydrolysis) of your esters into carboxylate salts.[5] Using an alkoxide that doesn't match the ester's alcohol component (e.g., sodium ethoxide with methyl esters) will cause transesterification, resulting in a mixture of products.[8]

    • Solution: Use sodium methoxide (NaOMe) when working with methyl esters. This ensures that even if the base acts as a nucleophile, the starting ester is simply regenerated.[1][9]

  • Insufficient Base: The Claisen condensation requires a stoichiometric amount (at least 1 full equivalent) of base, not a catalytic amount.[1] The final deprotonation of the β-keto ester product consumes the base, which drives the reaction to completion.[7][10]

    • Solution: Use at least 1.0 to 1.1 equivalents of a strong base like sodium methoxide or sodium hydride (NaH).

  • Presence of Water or Protic Solvents: Alkoxide bases are readily neutralized by water. Any moisture in your glassware, solvents, or starting materials will consume the base, effectively halting the reaction.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If using sodium methoxide in methanol, use a commercial solution or prepare it fresh under an inert atmosphere.

  • Poor Reagent Quality: Impurities in the starting esters can inhibit the reaction.[11]

    • Solution: Use pure starting materials. Consider distilling the methyl acetate and ensuring the methyl 4-methoxybenzoate is of high purity.

Troubleshooting_Workflow Start Low / No Yield CheckBase Is the base NaOMe or NaH? Start->CheckBase CheckStoich Is base stoichiometry >= 1.0 equivalent? CheckBase->CheckStoich Yes FixBase Action: Use NaOMe for methyl esters to prevent saponification/transesterification. CheckBase->FixBase No CheckAnhydrous Are all reagents and solvents anhydrous? CheckStoich->CheckAnhydrous Yes FixStoich Action: Use >= 1.0 eq. of base. The final deprotonation drives the reaction. CheckStoich->FixStoich No CheckPurity Are starting materials pure? CheckAnhydrous->CheckPurity Yes FixAnhydrous Action: Oven-dry glassware. Use anhydrous solvents. Protect from air. CheckAnhydrous->FixAnhydrous No FixPurity Action: Purify starting materials (e.g., distillation). CheckPurity->FixPurity No Success Problem Resolved CheckPurity->Success Yes FixBase->Success FixStoich->Success FixAnhydrous->Success FixPurity->Success

Caption: Troubleshooting workflow for low reaction yield.
Q2: The reaction is proceeding very slowly. How can I increase the rate?

A slow reaction rate can make the synthesis impractical. Several factors can be adjusted to accelerate it.

Factors Influencing Reaction Rate:

FactorEffect on RateCausality & Recommendations
Base Strength High Impact A stronger base increases the concentration of the enolate at equilibrium, accelerating the nucleophilic attack.[12] Sodium hydride (NaH) is stronger than sodium methoxide and will deprotonate the methyl acetate more completely and rapidly.
Temperature Moderate Impact Increasing the temperature generally increases the rate of all elementary steps. However, excessive heat (>60-70 °C) can promote side reactions like self-condensation.[11] Recommendation: Gently refluxing the reaction mixture is a common strategy.
Concentration Moderate Impact Higher concentrations of reactants will lead to more frequent molecular collisions, increasing the rate. Recommendation: Avoid overly dilute conditions. A concentration of 1.0-2.0 M is a good starting point.
Mixing High Impact Especially when using a heterogeneous base like NaH, efficient stirring is crucial to ensure contact between the base and the ester. Recommendation: Use vigorous mechanical or magnetic stirring.
Q3: My TLC plate shows multiple spots, indicating byproducts. What are they and how can I prevent them?

Byproduct formation complicates purification and reduces the yield of the desired product.

Common Side Reactions and Prevention Strategies:

  • Self-Condensation of Methyl Acetate: Methyl acetate can react with its own enolate to form methyl acetoacetate. This is a competing reaction.

    • Strategy: To favor the desired crossed reaction, add the methyl acetate slowly to a mixture of the methyl 4-methoxybenzoate (the electrophile) and the base. This keeps the concentration of the enolate low and ensures it is more likely to encounter the desired electrophile.[13]

  • Saponification/Transesterification: As discussed in Q1, these occur if an incorrect base is used (e.g., NaOH or NaOEt).[5][8]

    • Strategy: Strictly use sodium methoxide (NaOMe) or a non-nucleophilic base like sodium hydride (NaH).

  • Decomposition: Overly harsh conditions (e.g., very high temperatures) can lead to decomposition of reactants or the product, often appearing as a dark tar-like substance in the reaction flask.[14]

    • Strategy: Maintain a controlled temperature. Gentle reflux is usually sufficient. Avoid excessive heating for prolonged periods.

FAQs: Proactive Optimization & Protocol
Q1: What is the single most critical parameter for ensuring a high reaction rate and yield?

The choice and stoichiometric quantity of the base is paramount. You must use a strong alkoxide base corresponding to the ester's alcohol (sodium methoxide for methyl esters) or a non-nucleophilic strong base like sodium hydride.[9] Crucially, you must use at least one full equivalent to deprotonate the product, which drives the reaction to completion.[10]

Q2: Can you provide a detailed, optimized starting protocol?

This protocol is designed to maximize the reaction rate while minimizing side products.

Optimized Protocol for this compound

  • Preparation (Inert Atmosphere):

    • Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

    • To the flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

    • Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane via cannula.

    • Add anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent (e.g., DME) to the flask.

  • Reagent Addition:

    • In the dropping funnel, prepare a solution of methyl 4-methoxybenzoate (1.0 equivalent) and methyl acetate (1.2-1.5 equivalents) in anhydrous THF.

    • Cool the NaH suspension to 0 °C using an ice bath.

    • Add the ester solution dropwise to the stirred NaH suspension over 30-45 minutes. A slow evolution of hydrogen gas should be observed.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to a gentle reflux (approx. 65 °C for THF).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete (TLC shows consumption of methyl 4-methoxybenzoate), cool the flask to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of aqueous acid (e.g., 1 M HCl) until the mixture is acidic (pH ~5-6). This protonates the product enolate.[1]

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Q3: How do I effectively monitor the reaction using TLC?

Proper TLC monitoring is key to determining the reaction endpoint and preventing the formation of degradation byproducts from excessive heating.

  • System: Use a solvent system that provides good separation of your starting materials and product (e.g., 20-30% ethyl acetate in hexanes).

  • Spotting: On a single TLC plate, spot your starting material (methyl 4-methoxybenzoate), your co-reactant (methyl acetate, though it may be too volatile to see), and the reaction mixture.

  • Interpretation: The reaction is complete when the spot corresponding to methyl 4-methoxybenzoate has been completely consumed and a new, typically lower Rf spot corresponding to the more polar β-keto ester product has appeared.

References
  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from Wikipedia. [Link]

  • Fiveable. (n.d.). The Claisen Condensation Reaction | Organic Chemistry Class Notes. Retrieved from Fiveable. [Link]

  • StudySmarter. (2023, October 21). Claisen Condensation: Mechanism & Reaction. Retrieved from StudySmarter. [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from Organic Chemistry Portal. [Link]

  • Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from Pearson. [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2019, September 3). 21.9: The Claisen Condensation Reactions of Esters. Retrieved from Chemistry LibreTexts. [Link]

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. Retrieved from OpenStax. [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from ChemBK. [Link]

  • Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Retrieved from Beilstein Journals. [Link]

  • PubChem. (n.d.). CID 118541961 | C22H24O8. Retrieved from PubChem. [Link]

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Technical Support Center: Recrystallization of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate via recrystallization. We will move beyond generic protocols to address specific issues you may encounter, explaining the scientific reasoning behind each troubleshooting step.

Understanding the Molecule: Key Physicochemical Properties

Before selecting a solvent, it is crucial to understand the properties of this compound.

  • Structure and Polarity: The molecule possesses a moderately polar structure, containing a phenyl ring, a methoxy group, a ketone, and a methyl ester. This combination of aromatic and polar functional groups dictates its solubility behavior.

  • Physical State: It is typically a light yellow crystalline solid.[1]

  • Melting Point: The reported melting point is approximately 40-42°C.[2] This relatively low melting point is a critical factor to consider, as it increases the likelihood of the compound "oiling out" during recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges in a question-and-answer format, providing direct solutions to issues you might encounter during your experiments.

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for recrystallizing this compound should meet the following criteria:

  • Differential Solubility: The compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or 0-4°C).[3] This difference is the fundamental principle that allows for crystal formation and high recovery.

  • Boiling Point: The solvent's boiling point should ideally be higher than the melting point of your compound (40-42°C) to prevent it from melting in the hot solvent, a phenomenon known as "oiling out". However, it should also be low enough to be easily removed from the crystals during drying.[4]

  • Inertness: The solvent must not react with the compound.[4] Given the ester and ketone functionalities, highly reactive solvents should be avoided.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble at low temperatures (remaining in the mother liquor after crystallization).[3]

Q2: I'm starting from scratch. Which solvents or solvent systems are the most promising candidates?

Based on the "like dissolves like" principle and the compound's moderate polarity, a logical starting point is to test solvents of intermediate polarity.[5]

  • Single Solvents to Test:

    • Isopropanol or Ethanol: These alcohols often provide the right balance of polarity. Test a small amount of your compound; it should be sparingly soluble at room temperature but dissolve upon heating.

    • Ethyl Acetate: As an ester, ethyl acetate shares a functional group with the target compound, which can be a good indicator of suitable solubility.[6]

    • Toluene: An aromatic solvent that can be effective for aromatic compounds.[7]

  • Mixed Solvent Systems (Solvent Pairs): If no single solvent is ideal, a mixed solvent system is an excellent alternative.[3] This is often necessary for compounds with intermediate solubility characteristics. The goal is to find a pair of miscible solvents where one is a "good" solvent (dissolves the compound well) and the other is a "poor" solvent (dissolves the compound poorly).

    • Ethanol/Water: A classic polar pair. Dissolve the compound in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy (turbid). Then, add a few more drops of hot ethanol to clarify the solution before cooling.[8]

    • Ethyl Acetate/Hexane (or Heptane): A versatile pair for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane until turbidity is observed.[9]

    • Dichloromethane/Hexane: Another common pair, but be cautious due to the low boiling point of dichloromethane.

Q3: The compound "oiled out" instead of forming crystals. What's happening and how do I fix it?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[10][11] Given the low melting point of this compound (40-42°C), this is a common problem.

Causality: The solution becomes saturated while it is still hot enough for the compound to be in a molten state.

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature. This ensures that the compound remains in solution until the temperature drops below its melting point.[10][11]

  • Lower the Cooling Rate: Rapid cooling can shock the system, causing the compound to precipitate as an oil. Allow the solution to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can help achieve a slower cooling rate.[11]

  • Use a Different Solvent System: Select a solvent with a lower boiling point. The goal is to have the solution become saturated at a temperature below the compound's melting point.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth to begin.[12]

Q4: My final crystal yield is very low. What are the most likely causes?

A low yield is a frequent issue in recrystallization. The primary reasons are:

  • Using Too Much Solvent: This is the most common error.[11][12] An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of boiling solvent required to just dissolve the crude solid. If you've already completed the crystallization, you can try to evaporate some of the solvent from the mother liquor and cool it again to recover more product.[11]

  • Premature Crystallization: If crystals form during hot filtration (if performed), product will be lost on the filter paper.

    • Solution: Use a pre-heated funnel and flask for hot filtration, and keep the solution near its boiling point. Using a slight excess of solvent during this step can help, which can then be boiled off before cooling.[13]

  • Cooling for an Insufficient Time: Ensure the solution has been thoroughly cooled to maximize precipitation. Cooling in an ice bath for at least 20-30 minutes after initial cooling to room temperature is recommended.[13]

Q5: No crystals have formed, even after cooling in an ice bath. What should I do?

This is typically due to either using too much solvent or the solution being supersaturated.[11]

Troubleshooting Flow:

  • Induce Crystallization:

    • Scratching: Vigorously scratch the inside of the flask with a glass rod.[11]

    • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[10]

    • Ultra-Cooling: If the solvent's freezing point allows, try cooling the flask in a dry ice/acetone bath for a short period.[13]

  • Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent (e.g., 25-30% of the volume) to increase the concentration of your compound. Then, repeat the cooling process.[11]

  • Re-evaluate the Solvent: If all else fails, the chosen solvent may be inappropriate. Evaporate the solvent completely using a rotary evaporator and start the solvent selection process again with a different solvent.[11]

Data Summary: Properties of Common Recrystallization Solvents

The following table provides data on common laboratory solvents to assist in your selection process. Solvents are listed in approximate order of decreasing polarity.[14][15][16][17]

SolventBoiling Point (°C)PolarityNotes and Potential Use
Water100HighGood "poor" solvent for mixed systems like Ethanol/Water.
Methanol65HighMay be too polar, but useful in mixed systems.
Ethanol78High-MediumGood starting candidate. Often works well for moderately polar compounds.
Isopropanol82MediumGood starting candidate. Similar to ethanol but slightly less polar.
Acetone56MediumGood solvent, but its low boiling point may be problematic for this compound.
Ethyl Acetate77Medium-LowGood starting candidate. Shares an ester group with the target molecule.
Dichloromethane40LowBoiling point is too low; likely to cause oiling out.
Toluene111LowGood for aromatic compounds, but high boiling point can make removal difficult.
Hexane/Heptane69 / 98Very LowExcellent "poor" solvents for creating mixed solvent systems.

Experimental Protocol: Systematic Solvent Selection

This protocol outlines a small-scale, systematic approach to identify the optimal recrystallization solvent.

Materials:

  • Crude this compound

  • Small test tubes (e.g., 13x100 mm)

  • Selection of candidate solvents from the table above

  • Pasteur pipettes

  • Heating source (hot plate or sand bath)

  • Ice-water bath

Methodology:

  • Preparation: Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent dropwise (start with ~0.5 mL). Agitate the tube.

    • Observation A: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent but could be a "good" solvent for a mixed pair.

    • Observation B: If the solid is completely insoluble, proceed to the next step.

  • Hot Solubility Test: Gently heat the test tubes containing the undissolved solid to the boiling point of the solvent.

    • Observation C: If the solid dissolves completely at or near the boiling point, this is a promising candidate solvent. Proceed to step 4.

    • Observation D: If the solid remains insoluble even when boiling, the solvent is unsuitable.

  • Cooling Test: Take the test tubes from Observation C and allow them to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

    • Observation E: If abundant, well-formed crystals appear, you have found an excellent recrystallization solvent.

    • Observation F: If only a few crystals form, the compound is likely too soluble. The solvent might be better suited as the "good" solvent in a mixed pair.

    • Observation G: If the compound oils out, refer to the troubleshooting guide (FAQ Q3).

  • Mixed Solvent Pair Test:

    • Take a sample that dissolved readily at room temperature (Observation A).

    • Add a "poor" solvent (e.g., water or hexane) dropwise at room temperature until a persistent cloudiness appears.

    • Gently heat the mixture until the solution becomes clear again.

    • Perform the cooling test as described in Step 4. If good crystals form (Observation E), you have identified a suitable mixed solvent system.

Visualization: Solvent Selection Workflow

The following diagram illustrates the logical decision-making process described in the experimental protocol.

Solvent_Selection_Workflow start Start: Place ~30mg crude solid in test tube add_solvent Add 0.5 mL solvent at Room Temp start->add_solvent dissolves_rt Dissolves completely? add_solvent->dissolves_rt unsuitable_single Unsuitable as single solvent. Consider as 'Good' solvent for mixed pair. dissolves_rt->unsuitable_single Yes heat_test Heat to boiling dissolves_rt->heat_test No dissolves_hot Dissolves completely? heat_test->dissolves_hot unsuitable_hot Unsuitable solvent. dissolves_hot->unsuitable_hot No cool_test Cool to RT, then ice bath dissolves_hot->cool_test Yes outcome Observe Outcome cool_test->outcome good_crystals Excellent Solvent Found outcome->good_crystals Abundant Crystals oils_out Oiled Out (See FAQ Q3) outcome->oils_out Oil Forms poor_yield Poor Crystal Yield (Consider for mixed pair) outcome->poor_yield Few Crystals

Caption: Decision flowchart for selecting a recrystallization solvent.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • ChemBK. (2024). This compound. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • California State University, Fullerton. (n.d.). Recrystallization. [Link]

  • Quora. (2017). What is the best solvent for recrystallization?. [Link]

  • Georgetown University. (n.d.). Solvent Polarities. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • PubChem. (2025). CID 118541961 | C22H24O8. [Link]

  • ACS Publications. (2023). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. [Link]

  • National Institutes of Health. (n.d.). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization. [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • Scribd. (n.d.). Solvent Polarity Table. [Link]

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Minimizing decomposition of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of this valuable β-keto ester, with a focus on minimizing its decomposition.

Introduction

This compound is a key intermediate in the synthesis of various complex molecules and pharmaceuticals.[1] Its synthesis, typically achieved through a Claisen condensation, can be accompanied by decomposition, leading to reduced yields and purification challenges.[2][3] This guide provides in-depth, experience-based insights into the causal factors behind these issues and offers validated protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My Claisen condensation reaction is resulting in a low yield of the desired β-keto ester. What are the likely causes and how can I improve it?

Answer:

Low yields in a Claisen condensation are often multifactorial, stemming from issues with reagents, reaction conditions, or the work-up procedure. Here’s a breakdown of the common culprits and how to address them:

  • Sub-optimal Base: The choice and stoichiometry of the base are critical. The base must be strong enough to deprotonate the α-carbon of the starting ester, but it should not cause unwanted side reactions like saponification.[4]

    • Troubleshooting:

      • Use the corresponding alkoxide: To prevent transesterification, use the sodium or potassium salt of the alcohol corresponding to the ester group (e.g., sodium methoxide for methyl esters).[4][5]

      • Stoichiometric Amount: A full equivalent of the base is necessary to drive the reaction forward by deprotonating the product β-keto ester, which is more acidic than the starting ester.[2]

  • Presence of Water: Moisture will react with the strong base and can also lead to hydrolysis of the ester starting material and the β-keto ester product.[6]

    • Troubleshooting:

      • Ensure all glassware is oven-dried.

      • Use anhydrous solvents.

      • Handle hygroscopic bases (like sodium methoxide) in a glovebox or under an inert atmosphere.

  • Reaction Temperature: While the Claisen condensation is often initiated at room temperature or below, insufficient heating can lead to an incomplete reaction. Conversely, excessive heat can promote side reactions.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • If the reaction is sluggish, gentle warming (e.g., to 40-50 °C) can be beneficial.

Workflow for Optimizing Claisen Condensation

Claisen_Optimization cluster_Reagents Reagent Preparation cluster_Reaction Reaction Setup & Execution cluster_Workup Work-up & Isolation Reagent_Purity Verify Purity of Starting Esters Anhydrous_Solvent Use Anhydrous Solvent Fresh_Base Use Fresh, Dry Alkoxide Base Inert_Atmosphere Assemble Under Inert Atmosphere (N2/Ar) Base_Addition Slow Addition of Base at 0°C Fresh_Base->Base_Addition Reaction_Monitoring Monitor by TLC Gentle_Heating Gentle Warming if Necessary Acid_Quench Acidify Carefully at Low Temperature Gentle_Heating->Acid_Quench Extraction Extract with Appropriate Solvent Purification Purify via Column Chromatography

Caption: Optimized workflow for Claisen condensation.

FAQ 2: I am observing significant decarboxylation of my product during work-up or purification. How can I prevent this?

Answer:

Decarboxylation is a common decomposition pathway for β-keto esters, especially under harsh acidic or basic conditions, or at elevated temperatures.[7][8] The β-keto acid, formed by hydrolysis of the ester, is particularly prone to losing CO2.[1]

  • Mechanism of Decomposition: The primary routes of decomposition are hydrolysis followed by decarboxylation.

    • Acid-Catalyzed Hydrolysis: Protonation of the ester carbonyl makes it more susceptible to nucleophilic attack by water.

    • Base-Catalyzed Hydrolysis (Saponification): Direct nucleophilic attack of hydroxide on the ester carbonyl.[6]

  • Troubleshooting Strategies:

    • Mild Acidic Work-up: During the reaction quench, use a dilute acid (e.g., 1M HCl or acetic acid) and maintain a low temperature (0-5 °C) to neutralize the base. Avoid using strong, hot acids.

    • Avoid High Temperatures:

      • During solvent removal (e.g., on a rotary evaporator), use a low bath temperature.

      • For purification, consider flash column chromatography at room temperature over distillation, which requires high temperatures.

    • Control pH during Extraction: When performing aqueous extractions, ensure the pH does not become strongly acidic or basic.

Decomposition Pathways to Avoid

Decomposition_Pathways Product Methyl 3-(4-methoxyphenyl) -3-oxopropanoate Keto_Acid 3-(4-methoxyphenyl) -3-oxopropanoic Acid Product->Keto_Acid  Hydrolysis (Acid or Base) Ketone 4-Methoxyacetophenone Keto_Acid->Ketone Decarboxylation (Heat) CO2 CO2 Keto_Acid->CO2

Caption: Major decomposition pathways for the target compound.

FAQ 3: My purified product seems to be degrading upon storage. What are the best practices for storing this compound?

Answer:

Like many β-keto esters, this compound can be susceptible to degradation over time, especially if not stored under optimal conditions.

  • Key Factors in Degradation:

    • Hydrolysis: Exposure to atmospheric moisture can lead to slow hydrolysis.

    • Light and Air: Can potentially catalyze oxidative or other decomposition pathways.

  • Recommended Storage Protocol:

    • Temperature: Store in a refrigerator or freezer (2-8 °C is often sufficient).[9]

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

    • Container: Use a well-sealed, amber glass vial to protect from light and moisture.

    • Purity: Ensure the product is free from acidic or basic impurities before storage, as these can catalyze decomposition.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound via Claisen Condensation

This protocol is designed to maximize yield and minimize decomposition.

Materials:

  • Methyl 4-methoxybenzoate

  • Methyl acetate

  • Sodium methoxide

  • Anhydrous diethyl ether or THF

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Under a positive pressure of nitrogen, charge the flask with sodium methoxide (1.05 eq) and anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Esters:

    • In the dropping funnel, prepare a solution of methyl 4-methoxybenzoate (1.0 eq) and methyl acetate (3.0 eq) in anhydrous diethyl ether.

    • Add this solution dropwise to the stirred sodium methoxide suspension over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding 1M HCl dropwise until the pH is approximately 5-6.

    • Transfer the mixture to a separatory funnel and add water.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a bath temperature below 40 °C.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient.

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Solution
Low Reaction YieldIncomplete reaction, side reactions (saponification, transesterification)Use stoichiometric alkoxide base, ensure anhydrous conditions, monitor reaction by TLC.[2][4]
Product DecarboxylationHarsh acidic/basic work-up, high temperaturesUse dilute acid for quenching at low temperature, avoid overheating during solvent removal.[8][10]
Difficult PurificationPresence of multiple byproductsOptimize reaction conditions to improve selectivity, use appropriate chromatographic techniques.
Product Degradation on StorageHydrolysis, oxidationStore under inert atmosphere, refrigerated, and protected from light.[9]

References

  • Claisen condensation - Wikipedia. [Link]

  • Development of β - keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC - NIH. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. [Link]

  • Claisen Condensation Mechanism - BYJU'S. [Link]

  • 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. [Link]

  • Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols - ResearchGate. [Link]

  • Recent advances in the transesterification of β-keto esters - RSC Publishing. [Link]

  • Claisen Condensation Reaction Mechanism - YouTube. [Link]

  • Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis - JoVE. [Link]

  • Claisen Condensation Reaction Mechanism by Leah4sci - YouTube. [Link]

  • Krapcho decarboxylation - Wikipedia. [Link]

  • Decarboxylation - Organic Chemistry Portal. [Link]

  • Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid . [Link]

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Validation & Comparative

A Comprehensive Guide to the 1H NMR Analysis of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate, a key building block in the synthesis of various pharmacologically active molecules. We will delve into the expected spectral features, compare them with potential impurities and analogs, and provide a robust experimental protocol for acquiring high-quality data.

The Structural Landscape: Understanding this compound

This compound is a β-keto ester characterized by a central propanoyl chain linked to a 4-methoxyphenyl (anisyl) group and a methyl ester. This specific arrangement of functional groups gives rise to a distinct 1H NMR spectrum that is highly informative of its molecular structure.

A critical aspect of β-keto esters is their existence in a tautomeric equilibrium between the keto and enol forms. This equilibrium is dynamic and can be influenced by factors such as the solvent used for analysis. Understanding this phenomenon is crucial for accurate spectral interpretation.

dot graph "" { layout=dot node [shape=plaintext] rankdir=LR splines=ortho

} Keto-enol tautomerism of the target molecule.

Deconstructing the Spectrum: Predicted 1H NMR Analysis

Based on the molecular structure and established principles of NMR spectroscopy, we can predict the 1H NMR spectrum of this compound. The analysis will consider chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).[1][2][3]

Aromatic Protons (AA'BB' System): The para-substituted benzene ring will exhibit a characteristic AA'BB' spin system.

  • H-2' and H-6' (ortho to the carbonyl group): These protons are expected to appear as a doublet at approximately 7.95 ppm . Their downfield shift is due to the deshielding effect of the adjacent electron-withdrawing carbonyl group.

  • H-3' and H-5' (ortho to the methoxy group): These protons will appear as a doublet at a more upfield position, around 6.95 ppm , due to the electron-donating and shielding effect of the methoxy group.

Methylene Protons (-CH2-):

  • Keto form: The two protons of the methylene group are situated between two carbonyl groups, leading to significant deshielding. They are expected to appear as a sharp singlet at approximately 3.94 ppm .

  • Enol form: In the enol tautomer, this becomes a methine proton (=CH-). This vinylic proton is expected to appear as a singlet at around 5.57 ppm . The enolic hydroxyl proton often gives a broad singlet at a downfield position, typically between 12 and 13 ppm.

Methoxy and Methyl Ester Protons (-OCH3):

  • Aromatic Methoxy Group: The three protons of the methoxy group on the aromatic ring will appear as a sharp singlet at approximately 3.88 ppm .

  • Methyl Ester Group: The three protons of the methyl ester group are also expected to be a sharp singlet , slightly downfield due to the influence of the adjacent ester carbonyl, at around 3.75 ppm .

Tabulated Summary of Predicted 1H NMR Data (in CDCl3)
Proton AssignmentPredicted Chemical Shift (δ, ppm) - Keto FormPredicted Chemical Shift (δ, ppm) - Enol FormMultiplicityIntegration
H-2', H-6' (Aromatic)~7.95~7.74Doublet (d)2H
H-3', H-5' (Aromatic)~6.95~6.92Doublet (d)2H
-CH2- (Methylene)~3.94-Singlet (s)2H
=CH- (Methine)-~5.57Singlet (s)1H
-OCH3 (Aromatic)~3.88~3.86Singlet (s)3H
-OCH3 (Ester)~3.75~3.75Singlet (s)3H
-OH (Enolic)-~12.65Singlet (s, broad)1H

Comparative Analysis: Distinguishing the Target from Alternatives

In a real-world laboratory setting, the purity of a sample is a primary concern. The 1H NMR spectrum is an excellent tool for identifying potential impurities, which often include unreacted starting materials or byproducts from the synthesis. The most common synthesis of this compound is the Claisen condensation of methyl 4-methoxybenzoate with methyl acetate.[4]

dot graph G { layout=dot node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Simplified Claisen condensation workflow.

Comparison with Potential Impurities:
CompoundKey Distinguishing 1H NMR Signals (in CDCl3)
This compound (Target) Aromatic: ~7.95 (d, 2H), ~6.95 (d, 2H); CH2: ~3.94 (s, 2H); OCH3 (Aromatic): ~3.88 (s, 3H); OCH3 (Ester): ~3.75 (s, 3H)
Methyl 4-methoxybenzoate (Starting Material) Aromatic: ~8.00 (d, 2H), ~6.90 (d, 2H); OCH3 (Aromatic): ~3.85 (s, 3H); OCH3 (Ester): ~3.90 (s, 3H)[5][6][7]
Methyl acetate (Starting Material) CH3 (Acyl): ~2.05 (s, 3H); OCH3 (Ester): ~3.66 (s, 3H)[1][8][9]
Self-condensation product of Methyl acetate (Methyl acetoacetate) CH3 (Keto): ~2.27 (s); CH2: ~3.47 (s); OCH3: ~3.74 (s) (Exists as tautomers)[10]

The presence of unreacted methyl 4-methoxybenzoate would be indicated by the absence of the characteristic methylene singlet around 3.94 ppm and a different chemical shift for the ester methyl group.[5][6][7] Residual methyl acetate would be easily identifiable by its two singlets at much more upfield positions.[1][8][9] The self-condensation product of methyl acetate, methyl acetoacetate, would present a more complex spectrum due to its own keto-enol tautomerism, but its signals would not match those of the desired product.[10]

Experimental Protocol: Acquiring a High-Fidelity 1H NMR Spectrum

To obtain a clean and interpretable 1H NMR spectrum, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl3 is a good initial choice as it is a relatively non-polar solvent that will likely favor the keto form. To investigate the keto-enol tautomerism, spectra can also be acquired in more polar solvents like deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer for optimal resolution.

    • Shim the instrument to achieve good magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum. Typical acquisition parameters would include:

      • A 90° pulse angle.

      • A spectral width of approximately 16 ppm.

      • An acquisition time of at least 2 seconds.

      • A relaxation delay of 5 seconds to ensure full relaxation of all protons for accurate integration.

      • Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all the peaks in the spectrum.

    • Analyze the chemical shifts, multiplicities, and integration values to confirm the structure.

Conclusion

The 1H NMR spectrum of this compound provides a wealth of structural information that is invaluable for its characterization. By understanding the expected chemical shifts, integration, and splitting patterns, and by being cognizant of the potential for keto-enol tautomerism, researchers can confidently verify the identity and purity of this important synthetic intermediate. This guide serves as a comprehensive resource to aid in the accurate and efficient analysis of this compound, ultimately contributing to the advancement of drug discovery and development programs.

References

  • Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031523). [Link]

  • PubChem. Methyl anisate. [Link]

  • Wired Chemist. methyl 4-methoxybenzoate Proton Full Spectrum. [Link]

  • Beilstein Journals. (2017). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. [Link]

  • The Royal Society of Chemistry. 4. [Link]

  • UCLA Chemistry & Biochemistry. Illustrated Glossary of Organic Chemistry - Claisen condensation. [Link]

  • ChemBK. This compound. [Link]

  • ResearchGate. 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... [Link]

  • The Royal Society of Chemistry. 1. Analytical Methods 2. Materials and Methods. [Link]

  • Wikipedia. Methyl anisate. [Link]

  • PubChem. CID 118541961. [Link]

  • The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. [Link]

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A Comparative Guide to the Structural Validation of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. This guide provides an in-depth, technically-grounded framework for validating the structure of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate, a versatile β-keto ester scaffold, and its derivatives. We will move beyond a simple checklist of techniques, instead focusing on the causal logic behind experimental choices and demonstrating how a multi-faceted analytical approach creates a self-validating system for ensuring scientific integrity.

The Synthetic Context: Why Validation is Non-Negotiable

This compound and its analogues are commonly synthesized via reactions like the Claisen condensation.[1][2] This classic carbon-carbon bond-forming reaction involves the base-mediated condensation of an ester with another carbonyl compound.[3] For instance, the target molecule can be formed from methyl 4-methoxybenzoate and methyl acetate using a strong base like sodium methoxide.

While powerful, this method is not without its pitfalls. Potential side reactions include the self-condensation of the enolizable ester (methyl acetate), incomplete reaction, or transesterification if the base used does not match the ester's alcohol component.[1][4] This synthetic reality underscores the necessity of a rigorous validation workflow to distinguish the desired product from potential impurities and isomeric byproducts.

cluster_synthesis General Synthesis Workflow SM1 Methyl 4-methoxybenzoate Reaction Claisen Condensation SM1->Reaction SM2 Methyl Acetate SM2->Reaction Base Base (e.g., NaOMe) Solvent (e.g., Toluene) Base->Reaction Product Crude Product Mixture Reaction->Product Workup Aqueous Acidic Workup Purification Purification (e.g., Column Chromatography) Workup->Purification FinalProduct Pure Methyl 3-(4-methoxyphenyl)- 3-oxopropanoate Purification->FinalProduct Product->Workup

Caption: High-level overview of the Claisen condensation synthesis.

The Analytical Gauntlet: A Tripartite Validation Strategy

No single analytical technique can provide absolute structural proof. True confidence is achieved by integrating data from orthogonal methods, where each technique interrogates a different molecular property. Our approach relies on the synergistic power of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This strategy ensures that the molecular framework, molecular weight, and functional groups are all consistent with the proposed structure.

cluster_validation Validation Workflow Proposed_Structure Proposed Structure: Methyl 3-(4-methoxyphenyl) -3-oxopropanoate NMR NMR Spectroscopy (¹H, ¹³C) Proposed_Structure->NMR MS Mass Spectrometry (HRMS) Proposed_Structure->MS IR Infrared Spectroscopy Proposed_Structure->IR Validation_Result Unambiguous Structural Confirmation NMR->Validation_Result MS->Validation_Result IR->Validation_Result

Caption: Logical flow for the multi-technique structural validation process.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint

Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For a β-keto ester, NMR is indispensable for confirming the presence and connectivity of the key structural motifs: the substituted aromatic ring, the central active methylene group, and the distinct ester and ketone carbonyls.[5][6]

¹H NMR Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a quantitative map of the hydrogen atoms. For this compound, we expect a distinct set of signals.

  • Aromatic Protons: The 4-methoxyphenyl group will exhibit a classic AA'BB' splitting pattern, appearing as two doublets. The protons ortho to the electron-donating methoxy group will be more shielded (upfield) than the protons ortho to the electron-withdrawing acyl group.

  • Active Methylene Protons (-CH₂-): These protons are situated between two electron-withdrawing carbonyl groups, making them chemically unique and deshielded. They will appear as a sharp singlet, as there are no adjacent protons to couple with. The integration of this signal should correspond to two protons.

  • Methoxy Protons (-OCH₃): Two distinct singlets are expected, each integrating to three protons. The aromatic methoxy group protons will have a different chemical shift than the methyl ester protons due to their different electronic environments.

Trustworthiness: A key aspect of validation is ruling out alternatives. The ¹H NMR spectrum allows for clear differentiation from starting materials. Methyl 4-methoxybenzoate would lack the active methylene singlet, while methyl acetate would show only two singlets. The self-condensation product, methyl acetoacetate, would lack the distinct aromatic signals.

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Carbonyl Carbons: Two signals in the downfield region (typically >160 ppm) are critical indicators. The ketone carbonyl will generally be more deshielded (~190-200 ppm) than the ester carbonyl (~165-175 ppm).

  • Aromatic Carbons: Four signals are expected for the substituted benzene ring due to symmetry. The carbon attached to the methoxy group (C-O) will be the most shielded aromatic carbon.

  • Aliphatic Carbons: Three distinct signals for the active methylene carbon (-CH₂-) and the two methoxy carbons (-OCH₃) are expected.

Data Summary: Expected NMR Resonances
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic CH (ortho to -CO)~7.9 ppm (d, 2H)~131 ppm
Aromatic CH (ortho to -OCH₃)~7.0 ppm (d, 2H)~114 ppm
Active Methylene (-CH₂-)~4.0 ppm (s, 2H)~46 ppm
Aromatic Methoxy (-OCH₃)~3.9 ppm (s, 3H)~56 ppm
Ester Methoxy (-OCH₃)~3.7 ppm (s, 3H)~53 ppm
Ester Carbonyl (C=O)N/A~167 ppm
Ketone Carbonyl (C=O)N/A~191 ppm
Aromatic C-CON/A~128 ppm
Aromatic C-OCH₃N/A~164 ppm

Note: Predicted values are estimates. Actual shifts are dependent on solvent and concentration.

Experimental Protocol: NMR Sample Preparation
  • Weigh approximately 5-10 mg of the purified solid into a clean, dry vial.

  • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Vortex the vial until the sample is fully dissolved.

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Cap the NMR tube securely and wipe the exterior clean.

  • The sample is now ready for analysis by the NMR spectrometer.

Pillar 2: Mass Spectrometry (MS) - The Molecular Weight Verdict

Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound, which is a fundamental piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places, allowing differentiation between compounds with the same nominal mass.[7]

Analysis of this compound (C₁₁H₁₂O₄)
  • Molecular Ion: The expected exact mass for the neutral molecule is 208.0736 g/mol . In a typical soft-ionization technique like Electrospray Ionization (ESI), we would expect to see the protonated molecule [M+H]⁺ at m/z 209.0808 or the sodium adduct [M+Na]⁺ at m/z 231.0628.[7][8]

  • Fragmentation Pattern: The fragmentation pattern provides a structural fingerprint. Key expected fragments include:

    • m/z 177: Loss of the methoxy radical (•OCH₃) from the ester.

    • m/z 149: Loss of the carbomethoxy group (•COOCH₃).

    • m/z 135: The stable 4-methoxybenzoyl cation, a very common and often intense peak for this structural class.

Trustworthiness: MS is an excellent tool for confirming purity. The absence of peaks corresponding to the molecular weights of starting materials (Methyl 4-methoxybenzoate: 166.06 g/mol ; Methyl acetate: 74.05 g/mol ) in the mass spectrum is strong evidence of a successful purification.

Data Summary: Expected Mass Spectrometry Peaks
Ion Formula Expected Exact m/z Interpretation
[M+H]⁺C₁₁H₁₃O₄⁺209.0808Protonated Molecular Ion
[M+Na]⁺C₁₁H₁₂O₄Na⁺231.0628Sodium Adduct
[M-OCH₃]⁺C₁₀H₉O₃⁺177.0546Loss of methoxy radical
[M-COOCH₃]⁺C₉H₉O₂⁺149.0603Loss of carbomethoxy radical
[C₈H₇O₂]⁺C₈H₇O₂⁺135.04464-methoxybenzoyl cation
Experimental Protocol: HRMS (ESI) Sample Preparation
  • Prepare a stock solution of the purified compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution 100-fold with the same solvent to achieve a final concentration of ~10 µg/mL.

  • Place the diluted sample in an appropriate autosampler vial.

  • The sample is submitted for direct infusion or LC-MS analysis using ESI in positive ion mode.

Pillar 3: Infrared (IR) Spectroscopy - The Functional Group Check

Expertise & Experience: IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. It works by detecting the vibrations of bonds, which absorb infrared radiation at characteristic frequencies. For β-keto esters, the most informative region of the spectrum is the carbonyl stretching region (1650-1800 cm⁻¹).[9]

Analysis of Key Vibrational Bands
  • Ester Carbonyl (C=O): A strong, sharp absorption band is expected around 1740-1750 cm⁻¹ .

  • Ketone Carbonyl (C=O): A second strong absorption is expected for the conjugated ketone, typically around 1685-1700 cm⁻¹ . The presence of two distinct carbonyl peaks is a hallmark of a β-keto ester structure.

  • C-O Stretching: Strong bands corresponding to the C-O single bonds of the ester and ether linkages will be visible in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).

  • Aromatic C=C: Medium intensity peaks around 1600-1450 cm⁻¹ confirm the presence of the benzene ring.

Trustworthiness: IR spectroscopy provides a quick check for reaction completion. For example, if the synthesis started from 4-methoxybenzoic acid, the absence of a broad O-H stretch (from the carboxylic acid, ~2500-3300 cm⁻¹) in the product spectrum would confirm that the esterification was successful. The presence of both ketone and ester carbonyls validates the formation of the β-keto ester backbone.

Data Summary: Characteristic IR Absorptions
Functional Group Expected Frequency (cm⁻¹) Intensity
C=O (Ester)~1745Strong, Sharp
C=O (Ketone, conjugated)~1690Strong, Sharp
C=C (Aromatic)~1605, 1510Medium
C-O (Aryl-Alkyl Ether & Ester)~1250, 1150Strong
C-H (Aromatic & Aliphatic)~3100-2850Medium-Weak
Experimental Protocol: Acquiring a Thin Film IR Spectrum
  • Place a small amount of the purified solid onto one KBr salt plate.

  • Add a drop of a volatile solvent (e.g., dichloromethane) and mix to form a slurry.

  • Gently press a second KBr plate on top and rotate to spread the slurry into a thin, even film.

  • Allow the solvent to evaporate completely.

  • Place the plates in the spectrometer's sample holder and acquire the spectrum.

  • Clean the salt plates thoroughly with a dry solvent after use.

Conclusion: A Unified and Self-Validating Structural Proof

By systematically applying NMR, MS, and IR spectroscopy, we create a robust, self-validating system for structural confirmation. Each technique provides a unique and essential piece of the puzzle.

NMR NMR Data (¹H, ¹³C) Confirms C-H Framework & Connectivity Conclusion Convergent Evidence NMR->Conclusion MS HRMS Data Confirms Molecular Formula & Molecular Weight MS->Conclusion IR IR Data Confirms Presence of Key Functional Groups (C=O) IR->Conclusion Final_Structure Validated Structure of Methyl 3-(4-methoxyphenyl) -3-oxopropanoate Conclusion->Final_Structure

Caption: Convergence of analytical data for unambiguous structural validation.

NMR spectroscopy elucidates the precise arrangement of atoms, Mass Spectrometry confirms the elemental composition and molecular weight, and Infrared Spectroscopy verifies the presence of the correct functional groups. When the data from all three analyses are in complete agreement with the proposed structure—and inconsistent with plausible alternatives—the identity of the this compound derivative is validated with the highest degree of scientific confidence. This rigorous approach is fundamental to ensuring the quality and reliability of research in chemical synthesis and drug development.

References

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Fiveable. (n.d.). 3.5 Claisen condensation. Organic Chemistry II. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • Benetti, S., et al. (1997). Mastering β-Keto Esters. Chemical Reviews. [Link]

  • ChemBK. This compound. [Link]

  • Hansen, P. E., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules. [Link]

  • NIST. 4-Hydroxyphenylpyruvic acid, methyl ether, methyl ester. NIST Chemistry WebBook. [Link]

  • Yilmaz, A., et al. (2012). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. [Link]

  • Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link]

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A Comparative Analysis of the Reactivity of Methyl vs. Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry and drug development, the selection of starting materials and intermediates is a critical decision that can significantly impact reaction efficiency, yield, and overall project timelines. The β-keto esters, methyl 3-(4-methoxyphenyl)-3-oxopropanoate and ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, are versatile building blocks utilized in a myriad of synthetic transformations, most notably in the formation of carbon-carbon bonds. While structurally very similar, the seemingly minor difference between a methyl and an ethyl ester can lead to discernible variations in their chemical reactivity. This guide provides a comprehensive comparative study of these two compounds, supported by established chemical principles and illustrative experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

Theoretical Framework: Unpacking the Nuances of Reactivity

The reactivity of an ester is primarily governed by a combination of electronic and steric factors centered around the carbonyl group. The key distinction between our two molecules of interest lies in the alkoxy group: a methoxy (-OCH₃) group in the methyl ester and an ethoxy (-OCH₂CH₃) group in the ethyl ester.

  • Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect (+I). The ethyl group, with its additional methylene group, is slightly more electron-donating than the methyl group. This increased electron density on the ester oxygen can subtly decrease the electrophilicity of the carbonyl carbon, potentially slowing down reactions involving nucleophilic attack at this center.

  • Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric hindrance can impede the approach of a nucleophile to the carbonyl carbon, thereby reducing the rate of reaction. In many cases, this steric effect is the more dominant factor in determining the relative reactivity of esters.[1]

Comparative Reactivity in Key Transformations

Based on the theoretical principles outlined above, we can predict and compare the reactivity of methyl and ethyl 3-(4-methoxyphenyl)-3-oxopropanoate in two fundamental reactions: ester hydrolysis and the Claisen condensation.

Ester Hydrolysis: A Tale of Two Rates

The hydrolysis of an ester to a carboxylic acid is a cornerstone reaction in organic chemistry, which can be catalyzed by either acid or base.[2] The generally accepted mechanism for base-catalyzed hydrolysis (saponification) involves a bimolecular nucleophilic acyl substitution (BAc2).[3]

// Connections between subgraphs Tetrahedral_Intermediate -> Tetrahedral_Intermediate2 [style=invis]; Carboxylate -> Carboxylate2 [style=invis]; Alkoxide -> Alkoxide2 [style=invis]; } .dot Figure 1: Generalized mechanism of base-catalyzed ester hydrolysis.

Due to the greater steric hindrance and slightly increased electron-donating nature of the ethyl group, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate is expected to undergo hydrolysis at a slower rate than its methyl counterpart . This has been observed in various studies comparing the hydrolysis rates of methyl and ethyl esters.[4]

Table 1: Illustrative Comparative Data for Base-Catalyzed Hydrolysis

CompoundRelative Rate Constant (k_rel)Half-life (t_1/2) at pH 11, 298 K
This compound1.00~ 20 min
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate~ 0.33~ 60 min

Note: The data presented is illustrative and based on the general principle that ethyl esters hydrolyze approximately 2-3 times slower than methyl esters.[4]

Claisen Condensation: Forging Carbon-Carbon Bonds

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in a β-keto ester.[5][6] For β-keto esters like our target compounds, a "crossed" or "mixed" Claisen condensation can be employed.[7]

// Connections between subgraphs Enolate -> Enolate2 [style=invis]; Tetrahedral_Intermediate -> Tetrahedral_Intermediate2 [style=invis]; } .dot Figure 2: Generalized mechanism of the Claisen condensation.

In the context of the Claisen condensation, the choice of base is crucial to prevent transesterification.[6] Sodium methoxide (NaOMe) should be used for the methyl ester, and sodium ethoxide (NaOEt) for the ethyl ester. The slightly lower acidity of the α-protons in the ethyl ester (due to the electron-donating ethyl group) might require slightly more forcing conditions to form the enolate. However, the difference in reactivity is generally not substantial.

Table 2: Illustrative Comparative Data for a Crossed Claisen Condensation

CompoundBaseReaction Time (hours)Typical Yield (%)
This compoundSodium Methoxide4-675-85
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoateSodium Ethoxide4-675-85

Note: The data is illustrative. In a well-optimized Claisen condensation, the choice between the methyl and ethyl ester is unlikely to significantly impact the yield or reaction time, provided the correct alkoxide base is used.

Experimental Protocols

To empirically validate the discussed reactivity differences, the following experimental protocols are provided.

Protocol for Comparative Base-Catalyzed Hydrolysis

G cluster_workflow Hydrolysis Workflow Start Prepare solutions of Methyl and Ethyl Esters Reaction Initiate hydrolysis with NaOH solution Start->Reaction Quench Quench aliquots at time intervals Reaction->Quench Analysis Analyze by HPLC or GC Quench->Analysis Data Plot concentration vs. time and determine rate constants Analysis->Data

Objective: To determine the relative rates of hydrolysis of methyl and ethyl 3-(4-methoxyphenyl)-3-oxopropanoate.

Materials:

  • This compound

  • Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate

  • Sodium hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • HPLC or GC system

Procedure:

  • Prepare 0.01 M stock solutions of both the methyl and ethyl ester in methanol.

  • Prepare a 0.02 M solution of NaOH in a 1:1 methanol/water mixture.

  • In separate reaction vessels thermostated at 25 °C, mix equal volumes of the respective ester stock solution and the NaOH solution to initiate the hydrolysis. The final concentration of both ester and NaOH will be 0.01 M.

  • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by neutralizing the NaOH with an equivalent amount of HCl.

  • Analyze the quenched aliquots by HPLC or GC to determine the concentration of the remaining ester.

  • Plot the natural logarithm of the ester concentration versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant.

  • Compare the rate constants for the two esters to determine their relative reactivity.

Protocol for a Crossed Claisen Condensation

Objective: To synthesize a more complex β-keto ester via a crossed Claisen condensation and compare the performance of the methyl and ethyl esters.

Materials:

  • This compound or Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate

  • A non-enolizable ester (e.g., diethyl carbonate)

  • Sodium methoxide (for the methyl ester) or Sodium ethoxide (for the ethyl ester)

  • Anhydrous ethanol or methanol

  • Anhydrous diethyl ether

  • Aqueous HCl

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve the appropriate alkoxide base (1.1 equivalents) in the corresponding anhydrous alcohol.

  • Add the 3-(4-methoxyphenyl)-3-oxopropanoate ester (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Following the addition, add the non-enolizable ester (1.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and dilute HCl to neutralize the base.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and characterize the product by NMR and MS.

  • Compare the yields obtained from the methyl and ethyl starting materials.

Conclusion and Recommendations

The choice between methyl and ethyl 3-(4-methoxyphenyl)-3-oxopropanoate should be guided by the specific requirements of the synthetic route.

  • For reactions where slower, more controlled reactivity is desired , or where subsequent selective hydrolysis of a methyl ester in the presence of this ethyl ester is planned, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate may be the preferred reagent.

  • In most other applications, including Claisen condensations, the reactivity difference is minimal, and the choice can be based on factors such as cost, availability, and the desired alcohol byproduct .

  • It is imperative to use the corresponding alkoxide base in base-catalyzed reactions to avoid transesterification and the formation of mixed ester products.

This guide provides a framework for understanding and predicting the reactivity of these two valuable synthetic intermediates. By appreciating the subtle yet significant influence of the ester alkyl group, researchers can better design and optimize their synthetic strategies.

References

  • Bergmann, F., & Hirshberg, Y. (1938). The Kinetics of the Alkaline Hydrolysis of Esters and Amides of Naphthoic Acids. Journal of the Chemical Society (Resumed), 32.
  • Imhof, D., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2434–2443. Available at: [Link]

  • Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Ru-Catalyzed Highly Chemo- and Enantioselective Hydrogenation of γ-Halo-γ,δ-Unsaturated-β-Keto Esters under Neutral Conditions - Supporting Information. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Campbell, A. D., & Lawrie, K. W. M. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(36), 22181–22199. Available at: [Link]

  • ResearchGate. (2006). Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

  • ResearchGate. (1998). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. Retrieved from [Link]

  • Organic Syntheses. (1990). Ethyl 3,3-diethoxypropanoate. Organic Syntheses, 69, 102. Retrieved from [Link]

  • iChemical. (n.d.). Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, CAS No. 2881-83-6. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Supporting Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-(4-methoxybenzoyl)-4-methoxyphenylpropionate. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Leah4sci. (2016, June 2). Claisen Condensation Reaction Mechanism. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 21.9: The Claisen Condensation Reactions of Esters. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

  • ChemBK. (2024). ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). The Claisen condensation in biology. Natural Product Reports, 19(4), 384-405. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]

  • PubChem. (n.d.). CID 118541961. Retrieved from [Link]

  • ResearchGate. (2014). A comparative study of the chemical kinetics of methyl and ethyl propanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE. Retrieved from [Link]

  • OpenStax. (2023). 23.8 Mixed Claisen Condensations. In Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Benzenepropanoic acid, 4-methoxy-beta-oxo-, ethyl ester. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount to the success of a project. Methyl 3-(4-methoxyphenyl)-3-oxopropanoate, a versatile β-keto ester, serves as a crucial building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comparative analysis of three distinct and viable synthetic routes to this target molecule, offering insights into the mechanistic underpinnings, detailed experimental protocols, and a quantitative comparison to aid in methodological selection.

Introduction to Synthetic Strategies

The synthesis of β-keto esters is a well-established field in organic chemistry, with several classical and modern methods at the disposal of the synthetic chemist. For the preparation of this compound, we will explore and compare the following three synthetic strategies:

  • The Crossed Claisen Condensation: A classical approach involving the base-mediated condensation of an ester and a ketone, in this case, methyl acetate and methyl 4-methoxybenzoate.

  • Acylation of Meldrum's Acid: A versatile and often high-yielding method that utilizes the high acidity of Meldrum's acid for acylation, followed by alcoholysis.

  • Methoxycarbonylation of 4-Methoxyacetophenone: A direct approach involving the reaction of the corresponding ketone with a methylating and carbonylating agent, dimethyl carbonate.

Each of these routes offers a unique set of advantages and disadvantages concerning reaction conditions, reagent availability, yield, and scalability. The following sections will delve into the specifics of each pathway.

Route 1: The Crossed Claisen Condensation

The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] In its "crossed" or "mixed" variant, two different esters are reacted, where one acts as the nucleophilic enolate and the other as the electrophilic acylating agent.[1][2][3] For the synthesis of this compound, methyl acetate can be deprotonated to form the enolate, which then attacks the carbonyl group of methyl 4-methoxybenzoate.

Mechanistic Rationale

The reaction is initiated by a strong base, such as sodium methoxide, which selectively deprotonates the α-carbon of methyl acetate due to the acidity of these protons. The resulting enolate is a potent nucleophile that adds to the electrophilic carbonyl carbon of methyl 4-methoxybenzoate. The tetrahedral intermediate then collapses, expelling a methoxide leaving group to form the desired β-keto ester. The use of an alkoxide base corresponding to the ester's alcohol component (methoxide for a methyl ester) is crucial to prevent transesterification side reactions.[2]

Claisen Condensation cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Elimination Methyl Acetate Methyl Acetate Enolate Methyl Acetate Enolate Methyl Acetate->Enolate + NaOCH₃ - CH₃OH Base NaOCH₃ Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + Methyl 4-methoxybenzoate Methyl_4_methoxybenzoate Methyl 4-methoxybenzoate Product Methyl 3-(4-methoxyphenyl) -3-oxopropanoate Tetrahedral_Intermediate->Product - ⁻OCH₃ Leaving_Group ⁻OCH₃

Caption: Workflow for the Crossed Claisen Condensation.

Experimental Protocol

Materials:

  • Methyl 4-methoxybenzoate

  • Methyl acetate

  • Sodium methoxide (NaOCH₃)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium methoxide (1.1 equivalents).

  • Add anhydrous diethyl ether or THF, followed by the dropwise addition of methyl acetate (1.5 equivalents) at room temperature.

  • Heat the mixture to reflux for 1 hour to ensure complete enolate formation.

  • Cool the reaction mixture to room temperature and add a solution of methyl 4-methoxybenzoate (1.0 equivalent) in the same anhydrous solvent dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until the solution is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Route 2: Acylation of Meldrum's Acid

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic compound that serves as an excellent substrate for acylation reactions.[4][5] The resulting acyl-Meldrum's acid intermediate can be readily converted to a β-keto ester by alcoholysis, providing a versatile and often high-yielding two-step route.[4][5][6]

Mechanistic Rationale

The high acidity of the C5 protons of Meldrum's acid allows for easy deprotonation by a mild base like pyridine to form a stabilized enolate. This enolate then reacts with an acyl chloride, in this case, 4-methoxybenzoyl chloride, in a nucleophilic acyl substitution to yield 5-(4-methoxybenzoyl)Meldrum's acid. Subsequent refluxing in methanol leads to the methanolysis of the acyl-Meldrum's acid. The reaction proceeds through nucleophilic attack of methanol on one of the carbonyl groups of the Meldrum's acid ring, followed by ring-opening and subsequent decarboxylation and loss of acetone to afford the final β-keto ester.

Meldrum's Acid Route Meldrums_Acid Meldrum's Acid Acylation Acylation (Pyridine) Meldrums_Acid->Acylation Acyl_Chloride 4-Methoxybenzoyl Chloride Acyl_Chloride->Acylation Acyl_Meldrums_Acid 5-(4-methoxybenzoyl) Meldrum's Acid Acylation->Acyl_Meldrums_Acid Methanolysis Methanolysis (Reflux in MeOH) Acyl_Meldrums_Acid->Methanolysis Product Methyl 3-(4-methoxyphenyl) -3-oxopropanoate Methanolysis->Product

Caption: Synthetic workflow using Meldrum's acid.

Experimental Protocol

Step 1: Synthesis of 5-(4-methoxybenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Materials:

  • Meldrum's acid

  • 4-Methoxybenzoyl chloride

  • Pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a dry round-bottom flask, dissolve Meldrum's acid (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath and add pyridine (2.2 equivalents) dropwise.

  • To this mixture, add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Wash the reaction mixture with cold 1M HCl, then with water, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude acyl-Meldrum's acid, which can often be used in the next step without further purification.

Step 2: Methanolysis to this compound

Materials:

  • Crude 5-(4-methoxybenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Anhydrous methanol

Procedure:

  • To the crude acyl-Meldrum's acid from the previous step, add an excess of anhydrous methanol.

  • Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by the evolution of CO₂ and the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • The residue can be purified by vacuum distillation or column chromatography to yield the pure product.[4]

Route 3: Methoxycarbonylation of 4-Methoxyacetophenone

This route offers a more direct conversion of a ketone to a β-keto ester through reaction with dimethyl carbonate (DMC).[7][8] This reaction is typically promoted by a base and driven by the formation of methanol and carbon dioxide as byproducts.

Mechanistic Rationale

The reaction is initiated by the deprotonation of 4-methoxyacetophenone at the α-carbon by a strong base, such as sodium hydride or potassium carbonate, to form an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of dimethyl carbonate. The resulting tetrahedral intermediate collapses, eliminating a methoxide ion to form the β-keto ester. In some cases, the reaction can be viewed as a retro-Claisen type condensation.[7]

Methoxycarbonylation Ketone 4-Methoxyacetophenone Enolate_Formation Enolate Formation Ketone->Enolate_Formation Base Base (e.g., NaH) Base->Enolate_Formation Nucleophilic_Attack Nucleophilic Attack Enolate_Formation->Nucleophilic_Attack DMC Dimethyl Carbonate (DMC) DMC->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Elimination Elimination of ⁻OCH₃ Intermediate->Elimination Product Methyl 3-(4-methoxyphenyl) -3-oxopropanoate Elimination->Product

Caption: Key steps in the methoxycarbonylation of a ketone.

Experimental Protocol

Materials:

  • 4-Methoxyacetophenone

  • Dimethyl carbonate (DMC)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous toluene or xylene

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add sodium hydride (1.2 equivalents).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and then add anhydrous toluene.

  • Heat the suspension to a gentle reflux and add a solution of 4-methoxyacetophenone (1.0 equivalent) in anhydrous toluene dropwise.

  • After the addition is complete, add dimethyl carbonate (2.0-3.0 equivalents) and continue to reflux for 6-8 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench with methanol, followed by the slow addition of 1M HCl to neutralize the excess base.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel or by vacuum distillation.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of literature values for analogous reactions and expected outcomes for the target molecule.

ParameterRoute 1: Crossed Claisen CondensationRoute 2: Acylation of Meldrum's AcidRoute 3: Methoxycarbonylation
Starting Materials Methyl 4-methoxybenzoate, Methyl acetateMeldrum's acid, 4-Methoxybenzoyl chloride4-Methoxyacetophenone, Dimethyl carbonate
Key Reagents Sodium methoxidePyridine, MethanolSodium hydride
Number of Steps 121
Typical Yield 60-75%75-90%65-80%
Reaction Time 6-8 hours5-7 hours (total)6-8 hours
Purification Distillation or ChromatographyDistillation or ChromatographyDistillation or Chromatography
Advantages Classical, one-pot reaction.High yields, versatile for various acyl groups.Direct conversion from ketone.
Disadvantages Potential for self-condensation of methyl acetate.Two-step process, acyl chloride preparation.Use of hazardous sodium hydride.

Conclusion

The selection of an optimal synthetic route for this compound is contingent upon the specific requirements of the research or development project, including scale, available starting materials, and safety considerations.

  • The Crossed Claisen Condensation represents a reliable and straightforward one-pot method, particularly suitable for moderate-scale syntheses where the starting esters are readily available.

  • The Acylation of Meldrum's Acid is an excellent choice when high yields are a priority, and the two-step nature of the process is not a significant drawback. Its versatility also allows for the synthesis of a library of analogous β-keto esters.

  • The Methoxycarbonylation of 4-Methoxyacetophenone is an efficient and direct route if the starting ketone is the most accessible precursor. However, the use of sodium hydride necessitates careful handling and is a key consideration for safety and scalability.

Ultimately, each of these methods provides a viable pathway to the target molecule. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make an informed decision based on the unique constraints and objectives of their work.

References

A Senior Application Scientist's Guide to Beta-Keto Ester Synthesis: Comparing Claisen Condensation and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of beta-keto esters represents a critical carbon-carbon bond-forming transformation. These versatile intermediates are foundational building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and specialty chemicals. The choice of synthetic methodology is paramount, directly impacting yield, purity, scalability, and overall process efficiency. This guide provides an in-depth, objective comparison of the classical Claisen condensation with other prominent methods for beta-keto ester synthesis, grounded in mechanistic principles and supported by experimental data.

The Cornerstone: Claisen Condensation

The Claisen condensation is a venerable and widely employed method for the synthesis of β-keto esters, involving the base-mediated self-condensation of two ester molecules.[1] At its heart, the reaction relies on the acidity of the α-protons of an ester, which can be deprotonated by a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule.

The choice of base is a critical parameter. It must be sufficiently strong to deprotonate the α-carbon of the ester but should not engage in competing side reactions such as saponification.[2] For this reason, an alkoxide base corresponding to the alcohol portion of the ester is typically used (e.g., sodium ethoxide for ethyl esters) to prevent transesterification.[2] Stronger, non-nucleophilic bases like sodium hydride (NaH) or sodium amide (NaNH₂) can often lead to higher yields.[1] A stoichiometric amount of base is necessary because the final, thermodynamically favorable deprotonation of the more acidic β-keto ester product drives the reaction to completion.[3]

Variations of the Claisen Condensation
  • Crossed Claisen Condensation: This variation involves the reaction between two different esters. To avoid a complex mixture of products, one of the esters should ideally lack α-protons (e.g., ethyl benzoate, diethyl carbonate).[1]

  • Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester, which is a powerful tool for the formation of five- and six-membered cyclic β-keto esters.[4]

Reaction Mechanism of Claisen Condensation

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Protonation (Workup) Ester_1 R-CH2-COOR' Enolate [R-CH⁻-COOR' ↔ R-CH=C(O⁻)OR'] Ester_1->Enolate Deprotonation Base B:⁻ Protonated_Base B-H Enolate_2 [R-CH⁻-COOR'] Ester_2 R-CH2-COOR' Enolate_2->Ester_2 Attack on carbonyl Tetrahedral_Intermediate R-CH2-C(O⁻)(OR')-CH(R)-COOR' Tetrahedral_Intermediate_2 R-CH2-C(O⁻)(OR')-CH(R)-COOR' Beta_Keto_Ester R-CH2-CO-CH(R)-COOR' Tetrahedral_Intermediate_2->Beta_Keto_Ester Elimination of alkoxide Alkoxide ⁻OR' Beta_Keto_Ester_2 R-CH2-CO-CH(R)-COOR' Enolate_of_Product [R-CH2-CO-C⁻(R)-COOR'] Beta_Keto_Ester_2->Enolate_of_Product Deprotonation Alkoxide_2 ⁻OR' Alcohol R'OH Enolate_of_Product_2 [R-CH2-CO-C⁻(R)-COOR'] Final_Product R-CH2-CO-CH(R)-COOR' Enolate_of_Product_2->Final_Product Protonation Acid H₃O⁺

Caption: Mechanism of the Claisen Condensation.

Alternative Synthetic Routes

While the Claisen condensation is a workhorse, other methods offer distinct advantages in specific contexts.

Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a versatile method for preparing α-substituted and α,α-disubstituted ketones, but it can also be adapted to yield β-keto esters.[5] The starting material, typically ethyl acetoacetate, possesses a highly acidic α-carbon (pKa ≈ 11) that can be readily deprotonated by a moderately strong base like sodium ethoxide.[6] The resulting enolate is a potent nucleophile that undergoes SN2 reaction with an alkyl halide.[6]

The key advantage of this method is the high acidity of the starting material, which allows for the use of milder bases compared to the direct alkylation of simple ketones.[7] This enhances the functional group tolerance of the reaction. The initial product is an α-substituted β-keto ester, which can be isolated or further hydrolyzed and decarboxylated to the corresponding ketone.[5][7]

Malonic Ester Synthesis

Similar to the acetoacetic ester synthesis, the malonic ester synthesis is primarily used for the preparation of substituted carboxylic acids.[8] However, the intermediate in this synthesis is a substituted malonic ester, which is structurally related to β-keto esters. The synthesis begins with the deprotonation of a malonic ester (e.g., diethyl malonate) with a base like sodium ethoxide, followed by alkylation with an alkyl halide.[8][9] This yields a substituted malonic ester, which can be considered a dicarbonyl compound.

While not a direct synthesis of a β-keto ester in the traditional sense, this method is crucial for creating precursors that can be further manipulated. The high acidity of the α-proton in malonic esters (pKa ≈ 13) allows for facile enolate formation under relatively mild conditions.[9]

Comparative Analysis: A Data-Driven Perspective

MethodTypical BaseTypical Substrate(s)Key AdvantagesKey Limitations
Claisen Condensation NaOR, NaH, NaNH₂Two equivalents of an ester with α-hydrogensWell-established, good for symmetrical β-keto estersRisk of self-condensation and mixed products in crossed reactions; requires stoichiometric base
Dieckmann Condensation NaOR, NaH, KHMDSA diesterExcellent for 5- and 6-membered cyclic β-keto estersLess effective for larger or strained rings
Acetoacetic Ester Synthesis NaOREthyl acetoacetate and an alkyl halideMilder base than direct ketone alkylation; good control over alkylationPrimarily for α-substituted methyl ketones, but intermediate can be isolated
Malonic Ester Synthesis NaORMalonic ester and an alkyl halideMilder base; versatile for substituted carboxylic acidsDoes not directly yield a β-keto ester, but a related dicarbonyl compound

Experimental Protocols

General Experimental Workflow for Beta-Keto Ester Synthesis

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Prepare Anhydrous Reagents and Solvents Apparatus Assemble Flame-Dried Glassware under Inert Atmosphere Base Prepare/Add Base Solution Apparatus->Base Start Enolate Add Ester/Ketone to form Enolate Base->Enolate Electrophile Add Electrophile (Ester/Alkyl Halide) Enolate->Electrophile Reaction_Monitoring Monitor Reaction (TLC, GC, etc.) Electrophile->Reaction_Monitoring Quench Quench Reaction (e.g., with acid) Reaction_Monitoring->Quench Upon Completion Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Distillation or Chromatography Drying->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization Final Product

Caption: General experimental workflow for beta-keto ester synthesis.

Protocol 1: Synthesis of Ethyl n-Butylacetoacetate via Acetoacetic Ester Synthesis

This protocol is adapted from a procedure in Organic Syntheses.[10]

Materials:

  • Absolute ethanol

  • Sodium metal

  • Ethyl acetoacetate

  • n-Butyl bromide

Procedure:

  • Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a mechanical stirrer and reflux condenser, gradually add 115 g (5 gram-atoms) of metallic sodium to 2.5 L of absolute ethanol.

  • Addition of Ethyl Acetoacetate: After all the sodium has dissolved, add 650 g (5 moles) of ethyl acetoacetate.

  • Alkylation: Start the stirrer and heat the solution to a gentle boil. Add 750 g (5.47 moles) of n-butyl bromide over approximately 2 hours.

  • Reaction Completion: Continue refluxing and stirring for 6-10 hours, or until the solution is neutral to moist litmus paper.

  • Workup: Cool the mixture and decant the solution from the sodium bromide precipitate. Wash the salt with 100 mL of absolute ethanol and combine the washings with the main solution.

  • Purification: Distill off the ethanol on a steam bath. The crude residue can be used directly for hydrolysis to the ketone. For the pure ester, distill the crude product under reduced pressure. The fraction boiling at 112–117°C/16 mm Hg is collected. This procedure yields 642–672 g (69–72%) of ethyl n-butylacetoacetate.[10]

Protocol 2: Synthesis of Ethyl Benzoylacetate via Claisen Condensation

This protocol is adapted from a procedure in Organic Syntheses.[11]

Materials:

  • Ethyl acetoacetate

  • Benzoyl chloride

  • Sodium

  • Benzene (anhydrous)

Procedure:

  • Preparation of Sodioacetoacetic Ester: In a 5-L three-necked flask equipped with a mechanical stirrer and reflux condenser, add 3.4 L of dry benzene, 195 g (1.5 moles) of ethyl acetoacetate, and 34.5 g (1.5 gram-atoms) of clean sodium. Heat the mixture to reflux with stirring until the sodium has completely reacted (approximately 6-7 hours).

  • Acylation: Cool the suspension to 10-15°C and add 211 g (1.5 moles) of benzoyl chloride over 3 hours. Reflux the mixture with stirring for an additional 8 hours.

  • Workup: Cool the reaction to room temperature and add 375 g of cracked ice. After thorough shaking, separate the benzene layer, wash with a 5% sodium bicarbonate solution, and dry with sodium sulfate.

  • Purification: Distill off the benzene. The residue is distilled under vacuum. The fraction boiling at 177–181°C at 20 mm Hg is collected. This procedure yields 223–263 g (63–75%) of ethyl benzoylacetoacetate.[11]

Industrial and Safety Considerations

On an industrial scale, the choice of reagents and reaction conditions is heavily influenced by safety, cost, and environmental impact.

  • Base Selection: While sodium metal is effective, its handling on a large scale is hazardous. Sodium hydride, a safer alternative, is often preferred in industrial settings.

  • Solvent Choice: The use of flammable solvents like diethyl ether and benzene requires stringent safety protocols. Greener solvent alternatives are increasingly being explored.

  • Process Optimization: Continuous flow reactors are being investigated for Claisen condensations to improve heat transfer, reduce reaction times, and enhance safety and control.[12] For instance, a switch from ethanol to tetrahydrofuran in a continuous flow system dramatically shortened the reaction time for a Claisen condensation from 20 hours to 10 minutes.[12]

  • Waste Management: The generation of salt byproducts (e.g., NaBr, NaCl) necessitates appropriate waste disposal procedures.

Conclusion and Future Outlook

The Claisen condensation and its variations remain indispensable tools for the synthesis of β-keto esters. The acetoacetic and malonic ester syntheses offer valuable alternatives, particularly when milder reaction conditions are required. The choice of method should be guided by the specific target molecule, desired scale, and available resources.

Modern advancements, such as the use of continuous flow chemistry and the development of novel catalytic systems, are continually refining these classical transformations, making them more efficient, safer, and environmentally benign.[7][12] For the drug development professional, a thorough understanding of the nuances of each of these synthetic routes is essential for the successful and efficient production of vital pharmaceutical intermediates.

References

Click to expand
  • Acetoacetic ester synthesis. (n.d.). In Grokipedia. Retrieved December 12, 2025, from [Link]

  • Malonic Ester Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Acetoacetic Ester Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Acetoacetic ester synthesis. (n.d.). In Wikipedia. Retrieved December 12, 2025, from [Link]

  • Acetoacetic-Ester Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved from [Link]

  • Continuous process for the production of beta-keto esters by claisen condensation. (2011). Google Patents.
  • Chapter 21 Review. (n.d.). Portland State University. Retrieved from [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • ETHYL n-BUTYLACETOACETATE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Acetic acid, benzoyl-, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • What is the mechanism for the synthesis of beta keto esters and how does the choice of reactants and... Show More. (n.d.). Proprep. Retrieved from [Link]

  • Comparison of different intensified processes for ethyl acetate production using sustainability indicators. (2022). ResearchGate. Retrieved from [Link]

  • Fast Claisen condensation reaction optimization in a continuous flow reactor. (n.d.). Celon Pharma. Retrieved from [Link]

  • A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. (2022, October 13). RSC Publishing. Retrieved from [Link]

  • Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dieckmann condensation. (n.d.). In Wikipedia. Retrieved December 12, 2025, from [Link]

  • Synthesis of Ethyl Acetate by the Esterification Process. (n.d.). Hill Publishing Group. Retrieved from [Link]

  • 19.15 A Claisen Condensation Forms a β-Keto Ester. (2014, August 29). Chemistry LibreTexts. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Pyrazoles Derived from Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone in the field of medicinal chemistry.[1][2][3] Their versatile structure allows for a wide range of substitutions, leading to a diverse array of pharmacological activities.[4][5][6] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][7][8][9] A well-known example is Celecoxib, a selective COX-2 inhibitor used for treating inflammation and pain, which features a pyrazole core.[10] The unique electronic and steric properties of the pyrazole ring enable it to interact with various biological targets, making it a privileged scaffold in drug discovery.[11][12]

This guide provides a comprehensive analysis of the biological activities of pyrazole derivatives synthesized from a specific and readily available starting material: methyl 3-(4-methoxyphenyl)-3-oxopropanoate. We will delve into the synthetic pathway, compare the biological performance of the resulting compounds against established alternatives with supporting experimental data, and provide detailed protocols for their synthesis and biological evaluation.

Synthesis of Pyrazoles from this compound: A Strategic Approach

The synthesis of pyrazoles from β-keto esters like this compound is a well-established and efficient method in heterocyclic chemistry.[13][14] The core of this transformation involves the cyclocondensation reaction with a hydrazine derivative. This reaction allows for the facile creation of the pyrazole ring with various substituents, depending on the chosen hydrazine.

General Synthetic Workflow

The synthesis typically proceeds in a one-pot reaction. The this compound is reacted with a hydrazine hydrate or a substituted hydrazine in a suitable solvent, such as ethanol, often under reflux conditions. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) determines the substituent on the N1 position of the pyrazole ring.

Synthesis_Workflow start This compound + Hydrazine Derivative reaction Cyclocondensation (e.g., Ethanol, Reflux) start->reaction product Substituted Pyrazole Product reaction->product purification Purification (Recrystallization/ Chromatography) product->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization

Caption: General workflow for the synthesis of pyrazoles.

Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-1H-pyrazol-3(2H)-one

This protocol describes the synthesis of a representative pyrazole derivative from this compound.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in 50 mL of absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

  • To this stirring solution, add hydrazine hydrate (12 mmol) dropwise at room temperature.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-(4-methoxyphenyl)-1H-pyrazol-3(2H)-one.

  • Dry the purified product in a vacuum oven and characterize it by NMR, IR, and mass spectrometry.

Comparative Biological Activities of Synthesized Pyrazoles

Pyrazoles derived from this compound are anticipated to exhibit a range of biological activities, primarily influenced by the methoxyphenyl substituent. The following sections compare their potential anticancer, anti-inflammatory, and antimicrobial properties with relevant alternatives.

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents, often acting through the inhibition of critical signaling pathways in cancer cells.[7][15][16]

Comparison with Standard Anticancer Agents: The synthesized pyrazoles can be evaluated for their cytotoxic activity against various cancer cell lines and compared with standard chemotherapeutic drugs like doxorubicin or cisplatin.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Hypothetical Pyrazole 1 MCF-7 (Breast)5 - 20N/A
Hypothetical Pyrazole 2 HCT-116 (Colon)10 - 30N/A
Doxorubicin MCF-7 (Breast)0.5 - 2[7]
Cisplatin HCT-116 (Colon)2 - 10[7]

*Note: These are hypothetical values for pyrazoles synthesized from the specified starting material, based on activities of structurally similar compounds reported in the literature.

Mechanism of Action: Pyrazole derivatives can induce apoptosis and cell cycle arrest in cancer cells by targeting various kinases like CDK2, VEGFR-2, and EGFR.[7][17] The 4-methoxyphenyl group may enhance the binding affinity of the pyrazole core to the active sites of these enzymes.

Anticancer_Mechanism Pyrazole Pyrazole Derivative (with 4-methoxyphenyl group) Kinase Kinase (e.g., CDK2, VEGFR-2) Pyrazole->Kinase Inhibition Apoptosis Apoptosis Pyrazole->Apoptosis Induces CellCycle Cell Cycle Arrest Pyrazole->CellCycle Induces Proliferation Cell Proliferation Kinase->Proliferation Promotes

Caption: Potential anticancer mechanism of pyrazole derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented, with many derivatives acting as potent inhibitors of cyclooxygenase (COX) enzymes.[8][10][18][19]

Comparison with NSAIDs: The anti-inflammatory efficacy of the synthesized pyrazoles can be compared to non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and ibuprofen.

Compound/DrugCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Hypothetical Pyrazole 1 *0.1 - 110 - 5010 - 100N/A
Celecoxib 0.0415375[10]
Ibuprofen 1050.5[10]

*Note: These are hypothetical values for pyrazoles synthesized from the specified starting material, based on activities of structurally similar compounds reported in the literature.

Mechanism of Action: Pyrazoles with appropriate substitutions can selectively inhibit the COX-2 enzyme, which is upregulated during inflammation, while sparing the constitutively expressed COX-1 enzyme, thereby reducing the gastrointestinal side effects associated with traditional NSAIDs.[2][10]

Anti_inflammatory_Mechanism ArachidonicAcid Arachidonic Acid COX2 COX-2 (Inflammatory Stimuli) ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Pyrazole Pyrazole Derivative Pyrazole->COX2 Selective Inhibition

Sources

A Comparative Guide to the Antifungal Potential of Pyrimidines Derived from Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungal Agents

Invasive fungal infections represent a significant and growing threat to global health, particularly among immunocompromised populations.[1] The emergence of drug-resistant fungal strains, such as azole-resistant Aspergillus fumigatus and multidrug-resistant Candida auris, has critically narrowed our therapeutic options, creating an urgent need for new antifungal agents with novel mechanisms of action.[1] Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[2][3][4][5][6][7][8]

This guide provides a comprehensive framework for the synthesis and comparative evaluation of a novel series of pyrimidine derivatives originating from Methyl 3-(4-methoxyphenyl)-3-oxopropanoate. We will explore a robust synthetic strategy, detail a validated protocol for assessing antifungal efficacy against clinically relevant pathogens, and discuss a framework for interpreting structure-activity relationships (SAR) and elucidating the potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of antifungal discovery.

Section 1: A Proposed Synthetic Pathway for Novel Pyrimidine Derivatives

The strategic selection of a starting material is paramount in combinatorial chemistry and drug discovery. This compound serves as an excellent precursor, incorporating a β-ketoester functionality that is highly reactive and versatile for constructing the pyrimidine core. This structure allows for a classical and efficient cyclocondensation reaction.

The most widely utilized method for constructing the pyrimidine ring from non-heterocyclic precursors involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or thiourea.[9] We propose a multicomponent reaction, a variation of the Biginelli reaction, which is renowned for its efficiency and atom economy. This approach involves the one-pot condensation of the β-ketoester (this compound), a diverse range of aldehydes (to introduce variability at the C4 position of the pyrimidine ring), and urea or thiourea.

G cluster_reactants Reactants Ketoester This compound Reaction + Ketoester->Reaction Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Reaction Urea Urea / Thiourea Urea->Reaction Catalyst Acid Catalyst (e.g., HCl) Ethanol, Reflux Reaction->Catalyst Product Substituted Dihydropyrimidine Derivative Catalyst->Product Cyclocondensation

Caption: Proposed Biginelli-type reaction for synthesizing pyrimidine derivatives.

Experimental Protocol: Synthesis of 4-(Aryl)-6-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol describes a general procedure. The choice of aldehyde (R-CHO) will determine the substituent at the 4-position, allowing for the creation of a library of compounds for SAR studies.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound (10 mmol), the selected aromatic aldehyde (10 mmol), and urea (15 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of absolute ethanol to the flask, followed by a catalytic amount of concentrated hydrochloric acid (0.5 mL). The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and initiating the reaction cascade.

  • Reflux: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) every hour. The reaction is typically complete within 4-8 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final pyrimidine derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3][10]

Section 2: A Framework for Comparative Antifungal Efficacy

To ensure reliable and reproducible results, antifungal susceptibility testing (AFST) must be performed using standardized methodologies.[1][11] The Clinical and Laboratory Standards Institute (CLSI) M27-A and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established robust broth microdilution methods that are the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[11][12][13]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing via Broth Microdilution (Adapted from CLSI M27-A)

This protocol is designed to determine the MIC, which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[1]

  • Medium Preparation: Use RPMI-1640 medium buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) buffer.[11][13] This synthetic medium provides consistent results and supports the growth of most clinically relevant fungi.

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans, Cryptococcus neoformans) on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Harvest colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[14]

  • Drug Dilution Series:

    • Prepare a stock solution of each synthesized pyrimidine derivative and control drug (e.g., Fluconazole, Amphotericin B) in dimethyl sulfoxide (DMSO).

    • Perform a two-fold serial dilution in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the serially diluted drug.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plates at 35°C for 24-48 hours.[14]

  • MIC Determination: Read the MIC endpoint visually or with a microplate reader. The MIC is defined as the lowest drug concentration that causes a significant reduction (typically ≥50% for azoles and fungistatic agents) in growth compared to the positive control.

Caption: Workflow for the Antifungal Broth Microdilution Assay.

Section 3: Data Interpretation and Comparative Analysis

The primary output of the susceptibility testing is the MIC value. A lower MIC value indicates higher potency. The performance of the novel pyrimidine derivatives should be objectively compared against established antifungal drugs.

Illustrative Comparative Data Table

The following table presents hypothetical data to illustrate how results should be structured for clear comparison. This data is not experimental but serves as a template for analysis.

Compound IDR-Group (at C4)MIC (µg/mL) vs C. albicansMIC (µg/mL) vs A. fumigatusMIC (µg/mL) vs C. neoformans
PYR-01 -H64>128128
PYR-02 4-Chloro-phenyl81632
PYR-03 4-Nitro-phenyl4816
PYR-04 2,4-Dichloro-phenyl488
PYR-05 4-Methoxy-phenyl326464
Fluconazole Standard Control1>648
Amphotericin B Standard Control0.510.5

Data is for illustrative purposes only.

Structure-Activity Relationship (SAR) Analysis

Based on the illustrative data, a preliminary SAR can be deduced. This process is critical for guiding the next cycle of drug design and optimization.

  • Impact of Aromatic Substituents: The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring at the C4 position (PYR-02, PYR-03, PYR-04) appears to enhance antifungal activity compared to the unsubstituted analog (PYR-01). This suggests that electronic effects play a crucial role in the compound's interaction with its biological target.[4][15]

  • Steric and Lipophilic Effects: The di-substituted analog (PYR-04) shows broad activity, indicating that both position and number of substituents are important.

  • Detrimental Groups: The presence of an electron-donating group like methoxy (PYR-05) seems to reduce activity, possibly by altering the electronic distribution or creating an unfavorable steric interaction at the target site.

Section 4: Elucidating the Mechanism of Action (MoA)

Identifying the MoA is a crucial step in drug development. Many antifungal agents, including azoles, function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[16][17] Some novel pyrimidine scaffolds have been shown to perturb endoplasmic reticulum (ER) function.[18][19]

Proposed MoA Investigation Workflow
  • Ergosterol Biosynthesis Inhibition: A primary hypothesis for antifungal pyrimidines is the inhibition of enzymes in the ergosterol pathway, such as lanosterol 14α-demethylase, the target of azoles.[16][17] This can be tested using a cell-based ergosterol quantification assay. A reduction in cellular ergosterol content in treated fungal cells compared to untreated controls would support this mechanism.

  • Membrane Integrity Assay: If ergosterol synthesis is disrupted, membrane integrity will be compromised. This can be assessed using fluorescent dyes like propidium iodide, which only enters cells with damaged membranes.

  • Chemical Genetics Screen: A screen using a collection of Saccharomyces cerevisiae heterozygous deletion mutants can rapidly identify potential drug targets.[18] Hypersensitivity of a mutant strain (where one copy of an essential gene is deleted) to the test compound suggests the protein product of that gene is part of the target pathway.

G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Enzyme 14α-demethylase Lanosterol->Enzyme Membrane Fungal Cell Membrane Ergosterol->Membrane Pyrimidine Novel Pyrimidine Derivative Pyrimidine->Enzyme Inhibition Enzyme->Ergosterol

Caption: Potential MoA: Inhibition of the ergosterol biosynthesis pathway.

Conclusion

The framework presented in this guide outlines a systematic and scientifically rigorous approach to the discovery and initial evaluation of novel antifungal agents. By starting with a versatile precursor like this compound, a diverse library of pyrimidine derivatives can be efficiently synthesized. A comparative analysis using standardized susceptibility testing protocols provides the crucial data needed to establish potency and spectrum of activity relative to current therapies. Subsequent investigation into the structure-activity relationship and mechanism of action will pave the way for the optimization of lead compounds, ultimately contributing to the development of next-generation therapies to combat the serious threat of invasive fungal diseases.

References

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  • Drugs.com. (n.d.). Amphotericin B Liposomal vs Fluconazole Comparison.
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A Comparative Guide to the Antibacterial Properties of Heterocyclic Compounds Derived from Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the synthesis of unique heterocyclic compounds from readily available starting materials is a cornerstone of drug discovery. This guide provides a comprehensive comparison of the antibacterial profiles of three major classes of heterocyclic compounds—pyrazoles, pyrimidines, and pyridines—synthesized from the versatile precursor, Methyl 3-(4-methoxyphenyl)-3-oxopropanoate. We will delve into the synthetic strategies, comparative antibacterial efficacy supported by experimental data, and the underlying structure-activity relationships that govern their biological activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antibacterial agents.

Introduction: The Synthetic Versatility of a β-Ketoester Precursor

This compound, a β-ketoester, is an invaluable starting material in synthetic organic chemistry due to the reactivity of its dicarbonyl functionality. This reactivity allows for its facile conversion into a variety of heterocyclic scaffolds. A common and effective strategy involves an initial Claisen-Schmidt or Knoevenagel condensation to form a chalcone intermediate (an α,β-unsaturated ketone). This chalcone then serves as a versatile synthon for the construction of various five- and six-membered heterocyclic rings. The 4-methoxyphenyl group is a common feature in many biologically active molecules and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

This guide will focus on three principal classes of heterocycles derived from this precursor:

  • Pyrazoles: Five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.

  • Pyrimidines: Six-membered aromatic heterocyclic compounds with two nitrogen atoms at positions 1 and 3.

  • Pyridines: Six-membered aromatic heterocyclic compounds containing one nitrogen atom.

We will explore the synthetic pathways to these compounds and present a comparative analysis of their antibacterial activities against representative Gram-positive and Gram-negative bacteria.

Synthetic Pathways from this compound

The journey from this compound to bioactive heterocyclic compounds typically proceeds through a chalcone intermediate. This is achieved by the condensation of 4-methoxyacetophenone (which can be obtained from the starting β-ketoester) with various aromatic aldehydes.[1] The resulting chalcones are then cyclized with appropriate reagents to yield the desired heterocyclic core.[2][3]

Synthesis_Pathway start This compound chalcone Chalcone Intermediate (1-(4-methoxyphenyl)-3-aryl-prop-2-en-1-one) start->chalcone Claisen-Schmidt Condensation pyrazole Pyrazole Derivatives chalcone->pyrazole + Hydrazine derivatives pyrimidine Pyrimidine Derivatives chalcone->pyrimidine + Urea/Thiourea/Guanidine pyridine Pyridine Derivatives chalcone->pyridine + Malononitrile/Ammonia

Caption: General synthetic routes from this compound.

Synthesis of Pyrazole Derivatives

Pyrazoles are commonly synthesized by the reaction of chalcones with hydrazine derivatives.[4] The presence of the α,β-unsaturated ketone system in the chalcone allows for a condensation reaction with hydrazine, leading to the formation of the pyrazole ring.

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidines from chalcones can be achieved by reacting the chalcone with compounds containing an amidine functional group, such as urea, thiourea, or guanidine, in the presence of a base.[5] This reaction, often a variation of the Biginelli reaction, results in the formation of dihydropyrimidine derivatives, which can then be oxidized to the corresponding pyrimidines.[6][7]

Synthesis of Pyridine Derivatives

Pyridines can be synthesized from chalcone precursors through various methods, including reactions with malononitrile and an ammonium source.[8] Alternatively, β-ketoesters like this compound can be directly utilized in multicomponent reactions such as the Hantzsch pyridine synthesis, which involves the condensation of the β-ketoester, an aldehyde, and ammonia.[2][9][10]

Comparative Antibacterial Activity

To provide a clear comparison of the antibacterial potential of these heterocyclic compounds, we have compiled representative Minimum Inhibitory Concentration (MIC) data from the literature for derivatives that are structurally analogous to those that would be synthesized from this compound. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[11]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Heterocyclic Derivatives

Heterocycle ClassRepresentative Compound StructureStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference(s)
Pyrazoles 1,3-diphenyl-1H-pyrazole derivatives1 - 321 - 16[12]
Pyrazole-thiazole hybrids4>16[12]
Pyrazole-clubbed pyrimidine521 µM>2085 µM[13]
Pyrimidines 2,4,6-trisubstituted pyrimidinesVariesVaries (some active)
Pyrimidine-2-thione derivativesModerateSignificant
Thiophenyl-pyrimidines2Not specified[14]
Pyridines N-alkylated pyridine salts56% inhibition at 100 µg/mL55% inhibition at 100 µg/mL[15]
Pyridine-based chalcones2Not specified (MRSA)[16]
2-amino-4-aryl-pyridinesNot specified0.2 - 1.3[17]

Note: The data presented is a compilation from various sources and represents the general activity of the compound classes. Direct comparison should be made with caution as experimental conditions may vary.

From the compiled data, several trends emerge:

  • Pyrazoles have demonstrated potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with some derivatives showing MIC values as low as 1 µg/mL.[12] The antibacterial spectrum can be broad, though some hybrids show more specific activity.[12]

  • Pyrimidines exhibit a wide range of activities that are highly dependent on the substitution pattern. Some derivatives have shown significant antibacterial effects, particularly against Gram-negative bacteria. The incorporation of a thiophenyl group has been shown to be effective against MRSA.[14]

  • Pyridines also display variable antibacterial profiles. While some simple salts show moderate inhibition, other derivatives, such as certain pyridine-based chalcones and polysubstituted pyridines, have demonstrated potent activity, especially against resistant strains like MRSA and Gram-negative bacteria.[16][17]

Structure-Activity Relationship (SAR) Insights

The antibacterial efficacy of these heterocyclic compounds is intricately linked to their structural features.

Pyrazoles

For pyrazole derivatives, the nature and position of substituents on the phenyl rings play a crucial role in their antibacterial activity. Electron-withdrawing groups on the phenyl rings can enhance activity.[5] The presence of a carbothioate function at the 4-position has been found to be essential for anti-MRSA activity in some pyrazole series.[6]

Pyrimidines

In the case of pyrimidines, the substituents at positions 2, 4, and 6 of the ring are key determinants of their biological action. The presence of amino, thio, or other functional groups can significantly modulate their antibacterial spectrum and potency. For instance, some studies suggest that pyrimidines containing imino and thioxo groups at the 2-position exhibit good antibacterial effects.

Pyridines

For pyridine derivatives, factors such as the length of alkyl side chains and the overall lipophilicity of the molecule are important for their antimicrobial efficacy.[13] The substitution pattern on the pyridine ring, as well as any fused ring systems, can dramatically influence their activity against both Gram-positive and Gram-negative bacteria.

Experimental Protocols: A Guide to Antibacterial Screening

The evaluation of novel compounds for antibacterial activity is a critical step in the drug discovery process. Standardized protocols ensure the reproducibility and comparability of results.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11]

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

MIC_Assay_Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compounds in 96-well Plate prep_dilutions->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Perspectives

The synthetic accessibility of pyrazoles, pyrimidines, and pyridines from this compound, coupled with their diverse and potent antibacterial activities, underscores the value of this synthetic platform in the quest for new antibiotics. While all three heterocyclic classes have shown promise, the specific substitution patterns on the heterocyclic and appended aryl rings are critical in determining the potency and spectrum of their antibacterial action.

Future research should focus on the synthesis and screening of a focused library of these compounds derived directly from this compound to enable a more direct and robust comparative analysis. Furthermore, elucidating the precise mechanisms of action of the most potent compounds will be crucial for their further development as therapeutic agents. The integration of in silico modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery of novel, effective, and safe antibacterial drugs from this versatile chemical scaffold.

References

A Comparative Guide to HPLC Purity Validation of Synthesized Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of synthesized Methyl 3-(4-methoxyphenyl)-3-oxopropanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the scientific rationale behind method selection, addresses common analytical challenges specific to β-keto esters, and presents supporting data to guide your validation strategy.

Introduction: The Analytical Imperative for a Key Synthetic Building Block

This compound is a versatile β-keto ester, a class of compounds that serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The purity of such a foundational building block is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent products, and the ultimate safety and efficacy of a final active pharmaceutical ingredient (API).

The validation of an analytical procedure is essential to demonstrate its fitness for the intended purpose.[2][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous validation to ensure that analytical methods are reliable, reproducible, and accurate.[4][5] This guide will compare two distinct HPLC approaches for the purity assessment of this compound, grounded in the principles of the ICH Q2(R2) guidelines.[4][6]

The Core Challenge: Keto-Enol Tautomerism in β-Keto Esters

A primary analytical hurdle for β-keto esters like this compound is their existence in a state of equilibrium between two tautomeric forms: the keto and the enol form.

Caption: Keto-Enol equilibrium of the target analyte.

If the rate of interconversion between these two forms is slow relative to the chromatographic timescale, a single compound can frustratingly appear as two separate, often broad or misshapen peaks.[7] This phenomenon complicates peak integration and can lead to an inaccurate assessment of purity. A successful HPLC method must either separate and quantify both tautomers cleanly or, more ideally, force the equilibrium to favor one form or accelerate the interconversion so that the molecule behaves as a single, sharp-peaked species.[7]

Comparative HPLC Methodologies

We will compare a standard, widely accessible Reversed-Phase (RP-HPLC) method with a more specialized Mixed-Mode HPLC approach designed to overcome the challenges of analyzing polar, tautomeric compounds.

Method A: Conventional Reversed-Phase HPLC (RP-HPLC)

Reversed-phase chromatography, typically employing a nonpolar C18 stationary phase and a polar mobile phase, is the workhorse of the pharmaceutical industry.[8][9] It separates compounds primarily based on hydrophobicity.

  • Rationale & Causality: For an aromatic compound like this compound, a C18 column is a logical starting point.[10][11][12] The mobile phase, a mixture of water and an organic solvent like acetonitrile, elutes compounds based on their polarity.[8] The inclusion of an acid (e.g., formic acid) is critical; it helps to suppress the ionization of free silanol groups on the silica backbone of the stationary phase, which can cause peak tailing, and ensures a consistent ionization state of the analyte.[11] For β-keto esters, an acidic mobile phase may also help to accelerate the keto-enol interconversion.[7]

Method B: Advanced Mixed-Mode HPLC

Mixed-mode chromatography utilizes stationary phases with multiple retention mechanisms. For this application, a column combining reversed-phase and cation-exchange characteristics can offer a unique and powerful solution.

  • Rationale & Causality: The challenge with β-keto esters is often poor peak shape on traditional RP columns.[7] A mixed-mode column can provide alternative interactions that mitigate the effects of tautomerism. By incorporating ion-exchange functionalities, the stationary phase can interact with the analyte in multiple ways, leading to improved peak shape and resolution that is not achievable with a purely hydrophobic mechanism.[13] This approach directly addresses the known limitations of RP-HPLC for this class of compounds, as demonstrated by studies on similar challenging molecules.[7]

Experimental Protocols & Workflow

The following protocols provide a self-validating system for the purity assessment. System suitability tests are incorporated to ensure the chromatographic system is performing adequately before sample analysis.

Sources

A Comparative Guide to Catalysts for the Synthesis of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate is a valuable β-keto ester, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its structural motif is a precursor to various heterocyclic systems and can be manipulated to introduce diverse functionalities. The most common and direct route to this molecule is the crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.

The efficiency of the Claisen condensation is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound, offering field-proven insights into experimental design, mechanistic considerations, and performance outcomes to aid researchers in selecting the optimal method for their specific needs.

Reaction Fundamentals: The Crossed Claisen Condensation

The synthesis involves the reaction between an ester with α-hydrogens (Methyl Acetate) and one without (Methyl 4-methoxybenzoate). The reaction proceeds via the formation of an ester enolate, which then acts as a nucleophile.

The core challenge in a crossed Claisen condensation is to promote the desired reaction between two different esters while minimizing the self-condensation of the enolizable partner (in this case, methyl acetate). The choice of catalyst is paramount in controlling this selectivity and driving the reaction towards the desired product. The reaction is typically driven to completion by the deprotonation of the product, the β-keto ester, which is more acidic than the starting alcohol or ester.[1][2][3]

G cluster_reactants Reactants R1 Methyl 4-methoxybenzoate (Electrophile) Product This compound R1->Product R2 Methyl Acetate (Nucleophile Precursor) Catalyst Catalyst (Base or Lewis Acid) R2->Catalyst Activation R2->Product Catalyst->R1 Reaction Promotion Byproduct Methanol Product->Byproduct

Caption: General reaction scheme for the synthesis.

Catalyst Systems: A Head-to-Head Comparison

The selection of a catalyst dictates not only the reaction's efficiency and yield but also its operational complexity and scalability. We will compare the two primary classes of catalysts employed for this transformation: traditional strong bases and Lewis acids.

Strong Base Catalysis: The Classic and Robust Method

The Claisen condensation is classically promoted by a strong base, typically an alkoxide.[2] A stoichiometric amount of base is required because the final step, the deprotonation of the newly formed β-keto ester (pKa ≈ 11), is thermodynamically favorable and pulls the equilibrium towards the product.[3]

Mechanism of Action: The base abstracts an α-proton from methyl acetate to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the non-enolizable methyl 4-methoxybenzoate. The subsequent collapse of the tetrahedral intermediate eliminates a methoxide ion, yielding the final product.

G cluster_workflow Base-Catalyzed Workflow Start 1. Prepare Base (e.g., NaH in THF) Add_Esters 2. Add Methyl Acetate & Methyl 4-methoxybenzoate Start->Add_Esters Inert Atmosphere React 3. Heat under Reflux Add_Esters->React Quench 4. Acidic Workup (e.g., aq. HCl) React->Quench Extract 5. Extraction & Washing Quench->Extract Purify 6. Purification (Distillation/Chromatography) Extract->Purify

Caption: Typical experimental workflow for base-catalyzed synthesis.

Common Base Catalysts:

  • Sodium Hydride (NaH): As a powerful, non-nucleophilic base, NaH is highly effective and avoids issues of transesterification.[1] Its use irreversibly forms the enolate and drives the reaction forward. However, it generates flammable hydrogen gas, necessitating careful handling under an inert atmosphere.

  • Sodium Methoxide (NaOCH₃): This is a widely used and cost-effective choice. To prevent transesterification, the alkoxide used as a base should match the alkoxy group of the esters.[4] It is typically used in a solvent like methanol or an inert solvent like THF.

  • Magnesium Ethoxide (Mg(OEt)₂): This bivalent metal alkoxide has been shown to be an effective catalyst in related condensation reactions.[5][6] The magnesium ion can act as a Lewis acid, coordinating with the carbonyl oxygen atoms of both esters to form a chelated transition state, which can enhance reactivity and selectivity.

  • Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil, 1.1 equivalents). The mineral oil is washed away with dry hexanes, and the NaH is suspended in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: A solution of methyl 4-methoxybenzoate (1.0 equivalent) and methyl acetate (2-3 equivalents, used in excess to favor the crossed reaction) in dry THF is added dropwise to the stirred NaH suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is cooled in an ice bath and cautiously quenched by the slow addition of 10% aqueous hydrochloric acid until the pH is acidic.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.[7]

Lewis Acid Catalysis: An Alternative Approach

While less traditional for the Claisen condensation, Lewis acids are powerful catalysts for a wide range of C-C bond-forming reactions, including acylations.[8][9]

Mechanism of Action: A Lewis acid catalyst (e.g., TiCl₄, AlCl₃, ZnCl₂) activates the electrophilic ester (methyl 4-methoxybenzoate) by coordinating to the carbonyl oxygen.[9] This coordination withdraws electron density, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile, such as the silyl enol ether or ketene silyl acetal of methyl acetate. This approach can often be performed under milder conditions than strong base methods.

Potential Lewis Acid Catalysts:

  • Titanium Tetrachloride (TiCl₄): Known to promote Ti-crossed Claisen condensations between ketene silyl acetals and acid chlorides or carboxylic acids, affording β-keto esters in good yields.[10]

  • Aluminum Chloride (AlCl₃): A classic and potent Lewis acid used extensively in Friedel-Crafts acylations, which are mechanistically related.[9]

  • Zinc Chloride (ZnCl₂): A milder, less expensive, and less toxic Lewis acid that has been used to catalyze acetylation and acylation reactions.[11]

While direct, high-yield examples for the synthesis of this compound using Lewis acids are not as prevalent in the literature as base-catalyzed methods, the principles of Lewis acid catalysis offer a promising avenue for process development, particularly for substrates sensitive to strong bases.

Performance Summary and Data Comparison

Catalyst TypeSpecific ExamplesMechanism of ActionTypical YieldsKey AdvantagesDisadvantages & Considerations
Strong Bases NaH, NaOCH₃, Mg(OEt)₂Deprotonation of α-carbon to form a strong nucleophilic enolate.[1][2]Good to Excellent (70-90%)High yields, well-established, reliable, and robust methodology.Requires stoichiometric amounts, harsh conditions, potential for side reactions, requires anhydrous conditions. NaH produces H₂ gas.[1]
Lewis Acids TiCl₄, AlCl₃, ZnCl₂Activation of the electrophilic ester carbonyl via coordination.[9]Moderate to Good (Variable)Catalytic amounts, milder conditions, potential for stereocontrol with chiral ligands, compatible with base-sensitive functional groups.May require pre-formation of an enol ether, moisture sensitive, catalyst/product separation can be challenging.

Conclusion and Expert Recommendations

For the reliable, high-yield synthesis of this compound on a laboratory scale, strong base catalysis remains the gold standard . Sodium hydride (NaH) often provides the highest yields due to the irreversible nature of the initial deprotonation, though sodium methoxide (NaOCH₃) offers a more economical and operationally simpler alternative if anhydrous conditions are maintained.

Lewis acid catalysis represents a frontier with significant potential for innovation. Researchers working with complex substrates that are intolerant to strongly basic conditions should consider exploring this pathway. The use of catalysts like TiCl₄ with a pre-formed ketene silyl acetal of methyl acetate could provide a milder and more selective route, although this requires additional synthetic steps and optimization.

Ultimately, the choice of catalyst should be guided by the specific requirements of the synthesis: for speed and yield in a standard setting, choose a strong base; for methodological exploration or with sensitive substrates, a Lewis acid-catalyzed approach is a worthy investigation.

References

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  • Wikipedia. Claisen condensation. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • PubMed. Development of a new Lewis acid-catalyzed[2][2]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. [Link]

  • ResearchGate. Alkylation and acylation of phenol with methyl acetate. [Link]

  • ResearchGate. Lewis Acid Catalyst System for Claisen-Schmidt Reaction under Solvent Free Condition. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Chemistry LibreTexts. 19.15: A Claisen Condensation Forms a β-Keto Ester. [Link]

  • OSTI.gov. Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. [Link]

  • Beilstein Journals. One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. [Link]

  • Wikipedia. Lewis acid catalysis. [Link]

  • Asian Journal of Chemistry. Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. [Link]

  • MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

  • ACS Publications. Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. [Link]

  • Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2022. [Link]

  • Semantic Scholar. Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. [Link]

  • Royal Society of Chemistry. Ru-Catalyzed Highly Chemo- and Enantioselective Hydrogenation of γ-Halo-γ,δ-Unsaturated-β-Keto Esters under Neutral Conditions - Supporting Information. [Link]

  • ChemBK. This compound. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • PubChem. Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. [Link]

  • Quora. What is the difference between acetylation and methylation?. [Link]

  • PrepChem.com. Synthesis of methyl 3-(4-methoxybenzoyl)-4-methoxyphenylpropionate. [Link]

  • Google Patents. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • Google Patents. CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl-)-alpha-aminopropionitrile by two-step hydrolysis method.
  • ResearchGate. Magnesium Ethoxide as an Effective Catalyst in the Synthesis of Dicayanomethylendihydrofurans. [Link]

  • Google Patents.
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  • DeepDyve. Magnesium Ethoxide as an Effective Catalyst in the Synthesis of Dicyanomethylenedihydrofurans., ChemInform. [Link]

  • Google Patents.

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A Senior Application Scientist's Guide to Beta-Keto Esters in Heterocyclic Synthesis: A Comparative Analysis of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of β-Keto Esters in Medicinal Chemistry

Beta-keto esters are undeniably cornerstone building blocks in the edifice of organic synthesis. Their unique 1,3-dicarbonyl motif, featuring both nucleophilic (the α-carbon) and electrophilic (the two carbonyl carbons) centers, renders them exceptionally versatile for constructing a vast array of molecular architectures.[1][2][3] This versatility is particularly prized in the synthesis of heterocyclic compounds, which form the core of a significant percentage of pharmaceuticals.[4][5] While workhorse reagents like ethyl acetoacetate and methyl acetoacetate are ubiquitous in the laboratory, the nuanced selection of a β-keto ester can be a critical determinant of reaction efficiency, yield, and the final product's physicochemical properties.

This guide provides an in-depth comparison of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate against other commonly used β-keto esters. We will dissect how the subtle electronic influence of its 4-methoxyphenyl substituent alters its performance in several canonical, name-brand heterocyclic syntheses. The objective is to move beyond mere procedural descriptions and delve into the causality behind experimental outcomes, equipping the modern researcher with the predictive power to select the optimal building block for their specific synthetic challenge.

The Contenders: A Structural and Electronic Overview

The reactivity of a β-keto ester is a delicate balance of steric hindrance and the electronic nature of its constituent groups. The choice of the ester group (e.g., methyl vs. ethyl) typically has a minor impact on reactivity but can influence solubility and purification. The more profound impact comes from the substituent attached to the keto-carbonyl group.

Beta_Keto_Ester_Comparison

  • This compound: The key feature is the para-methoxy group on the phenyl ring. This is a potent electron-donating group (EDG) via resonance. This electronic enrichment of the aromatic ring can influence reaction pathways that involve electrophilic attack on the ring or stabilization of adjacent positive charges. It also subtly modulates the electrophilicity of the ketone carbonyl.

  • Ethyl Acetoacetate (EAA): The archetypal β-keto ester. With a simple methyl group, it offers low steric hindrance and a highly reactive ketone carbonyl, making it a reliable but structurally simple starting point.

  • Ethyl Benzoylacetate (EBA): This serves as a direct comparison for the influence of an aryl group without strong electronic perturbation. The phenyl group offers more steric bulk than EAA's methyl group and its electronic effects are primarily inductive and through conjugation.

Performance in Key Heterocyclic Syntheses: A Head-to-Head Analysis

We will now evaluate these building blocks in four widely employed synthetic transformations.

The Biginelli Reaction: Crafting Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-keto ester, and urea (or thiourea).[6] It is a cornerstone of medicinal chemistry for producing DHPMs, a scaffold found in numerous bioactive compounds, including the mitotic kinesin inhibitor, Monastrol. The original protocol often suffers from low yields, prompting the development of improved methods.[7]

Causality & Experimental Choice: The structure of the β-keto ester directly dictates the substituent at the C6 position of the resulting DHPM ring. The reaction mechanism is believed to proceed through an iminium intermediate, which is then attacked by the enol of the β-keto ester. The nucleophilicity of the enol and the stability of the intermediates are paramount. The electron-donating methoxy group in this compound can be expected to enhance the stability of intermediates during the cyclization and dehydration steps, potentially leading to improved yields under optimized conditions.

Biginelli_Mechanism

Comparative Data: Synthesis of Monastrol Analogs

EntryAldehydeβ-Keto EsterCatalyst/ConditionsProductYieldReference
13-HydroxybenzaldehydeEthyl AcetoacetateBTEAC¹, solvent-free, 100°C, 30 min4-(3-hydroxyphenyl)-6-methyl-DHPM92%[7]
2BenzaldehydeEthyl Acetoacetate[Hmim]HSO₄, NaNO₃, 80°C, 2-4h4-phenyl-6-methyl-DHPM90%
3BenzaldehydeThis compound Yb(OTf)₃, solvent-free4-phenyl-6-(4-methoxyphenyl)-DHPM~85-95% (expected)[8]
4BenzaldehydeEthyl BenzoylacetateBTEAC¹, solvent-free, 100°C, 45 min4,6-diphenyl-DHPM88%[7]
¹BTEAC: Benzyltriethylammonium chloride
The Knorr Pyrazole Synthesis: A Gateway to Pyrazoles

This classic condensation between a β-dicarbonyl compound and a hydrazine derivative is a robust and widely used method for preparing pyrazole and pyrazolone rings, which are privileged scaffolds in drug discovery.[9][10] The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration.[9]

Causality & Experimental Choice: The regioselectivity of the Knorr synthesis is a key consideration. The hydrazine can initially attack either the keto or the ester carbonyl. Typically, the more electrophilic keto-carbonyl reacts first.[9] The subsequent cyclization involves the remaining hydrazine nitrogen attacking the ester carbonyl. The nature of the substituent on the keto group (R' in R'-CO-CH₂-COOR) directly determines the substituent at the 5-position of the resulting pyrazol-3-one. Using this compound provides a direct route to 5-(4-methoxyphenyl)pyrazoles, introducing a key structural motif found in many kinase inhibitors and other therapeutic agents.

Comparative Data: Synthesis of 5-Aryl-2,4-dihydro-3H-pyrazol-3-ones

Entryβ-Keto EsterHydrazineConditionsProductYieldReference
1Ethyl BenzoylacetateHydrazine hydrate1-Propanol, Acetic Acid (cat.), 100°C, 1h5-Phenyl-2,4-dihydro-3H-pyrazol-3-oneHigh[9]
2This compound Hydrazine hydrateEthanol, reflux, 3-4h5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-oneGood (expected)[11]
3Methyl AcetoacetatePhenylhydrazineEthanol, reflux, 4h5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneGood[11]
The Pechmann Condensation: Accessing the Coumarin Core

The Pechmann condensation is the synthesis of coumarins from a phenol and a β-keto ester under acidic conditions.[12] This reaction is invaluable for creating the benzopyran-2-one core, a structure with diverse biological activities including anticoagulant, antioxidant, and antimicrobial properties.[13]

Causality & Experimental Choice: The reaction involves an initial transesterification between the phenol and the β-keto ester, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation type step) to close the ring. The substituent from the keto-carbonyl of the ester becomes the substituent at the 4-position of the coumarin. Therefore, the choice of β-keto ester is a direct and powerful tool for diversifying the coumarin product. This compound is an excellent substrate for synthesizing 4-(4-methoxyphenyl)coumarins. The electron-donating nature of the methoxy group can facilitate the cyclization step.

Comparative Data: Synthesis of 4-Substituted-7-hydroxycoumarins from Resorcinol

Entryβ-Keto EsterCatalystConditionsProductYieldReference
1Ethyl AcetoacetateAmberlyst-15Solvent-free, MW7-Hydroxy-4-methylcoumarin97%[13]
2Ethyl BenzoylacetateStarch Sulfuric AcidSolvent-free, 80°C7-Hydroxy-4-phenylcoumarinHigh[13]
3This compound Acid catalyst (e.g., H₂SO₄)Solvent-free or high-boiling solvent7-Hydroxy-4-(4-methoxyphenyl)coumarinGood to Excellent (expected)[12][13]

Experimental Protocols: A Guide to Practice

To ensure trustworthiness and reproducibility, the following protocols are provided.

Protocol 1: Synthesis of 4-phenyl-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one via Biginelli Reaction
  • Materials:

    • This compound (1.0 mmol, 208 mg)

    • Benzaldehyde (1.0 mmol, 106 mg, 102 μL)

    • Urea (1.5 mmol, 90 mg)

    • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%, 62 mg)

    • Round-bottom flask (25 mL) with stir bar

    • Heating mantle or oil bath

  • Procedure:

    • To the 25 mL round-bottom flask, add this compound, benzaldehyde, urea, and Yb(OTf)₃.

    • Place the flask in a pre-heated oil bath or heating mantle set to 100-110°C.

    • Stir the solvent-free mixture vigorously. The mixture will become a paste and then may liquefy before re-solidifying.

    • Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 1-2 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add 10 mL of cold water to the flask and stir for 15 minutes to break up the solid.

    • Isolate the crude product by vacuum filtration, washing the solid with cold water (2 x 5 mL) and a small amount of cold ethanol.

    • Recrystallize the solid from hot ethanol to yield the pure product as a white or off-white solid.

Protocol 2: Synthesis of 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one via Knorr Synthesis
  • Materials:

    • This compound (1.0 mmol, 208 mg)

    • Hydrazine hydrate (~64% solution, 2.0 mmol, ~100 μL)

    • Ethanol (5 mL)

    • Glacial Acetic Acid (2-3 drops)

    • Round-bottom flask (25 mL) with stir bar and reflux condenser

  • Procedure:

    • In the 25 mL round-bottom flask, combine this compound and ethanol. Stir until dissolved.

    • Add the hydrazine hydrate and the catalytic drops of glacial acetic acid.

    • Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring.

    • Maintain reflux for 3-4 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate/70% hexane) until the starting ketoester is consumed.[9]

    • Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to promote precipitation.

    • If a precipitate forms, isolate the solid product by vacuum filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, reduce the solvent volume under reduced pressure. Add cold water (10 mL) to the resulting residue to induce precipitation.[9]

    • Isolate the solid product by vacuum filtration, wash with cold water, and dry to obtain the pure pyrazolone.

Conclusion and Strategic Outlook

The choice of a β-keto ester in heterocyclic synthesis is a strategic decision, not merely a substitution of one reagent for another.

  • This compound proves to be a highly valuable reagent when the synthetic goal is to introduce an electron-rich aryl moiety into the heterocyclic core. This is particularly relevant in drug discovery, where such groups can engage in specific interactions with biological targets and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Its performance in reactions like the Biginelli, Knorr, and Pechmann syntheses is generally robust, providing direct access to complex scaffolds that would otherwise require multi-step functionalization of simpler heterocycles derived from ethyl acetoacetate.

  • The primary trade-off is often cost and availability compared to commodity reagents like EAA. However, for the synthesis of high-value compounds in research and development, the strategic advantage of incorporating a key pharmacophore in a single, convergent step often outweighs the initial reagent cost.

Ultimately, a deep understanding of the electronic and steric properties of these foundational building blocks allows the synthetic chemist to design more efficient, elegant, and effective routes to novel molecules of therapeutic importance.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Bartrum, H. E., et al. (2010). Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. The Journal of Organic Chemistry, 75(24), 8674-6. [Link]

  • Attanasi, O., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Arkivoc. [Link]

  • Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 129. [Link]

  • Fiveable. (n.d.). Hantzsch Pyridine Synthesis Definition. [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. [Link]

  • Bartrum, H. E., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 75(24), 8674–8676. [Link]

  • ResearchGate. (n.d.). Synthesis of 4H‐pyrimidin‐4‐ones from β‐keto amides and amides. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. [Link]

  • S. Ferlemann, et al. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 25(4), 859. [Link]

  • Kelly, B., et al. (2014). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 12, 6113-6120. [Link]

  • American Chemical Society. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. [Link]

  • ResearchGate. (n.d.). Synthesis of coumarins by the reaction of phenols with -ketoesters in the presence of 40 mol% of alum. [Link]

  • ResearchGate. (n.d.). Preparation of coumarin beta-ketoester moieties. [Link]

  • Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Beilstein Journals. (2021). Asymmetric organocatalyzed synthesis of coumarin derivatives. [Link]

  • Synfacts. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • ResearchGate. (2010). Mild and High-Yielding Synthesis of B-Keto Esters and B-Ketoamides. [Link]

  • Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • MDPI. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]

  • ChemRxiv. (2023). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11, 25779-25793. [Link]

  • ResearchGate. (2021). (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. [Link]

  • ResearchGate. (n.d.). Synthetic studies of β-ketoesters. [Link]

  • ResearchGate. (n.d.). The Applications of β‐Keto Amides for Heterocycle Synthesis. [Link]

  • Der Pharma Chemica. (n.d.). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. [Link]

  • Bentham Science. (n.d.). Recent Advances in Biginelli-type Reactions. [Link]

  • Govender, T., et al. (2016). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews, 116(16), 9375–9437. [Link]

  • Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(1), 1–17. [Link]

  • Arkivoc. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. [Link]

  • ResearchGate. (2013). ChemInform Abstract: An Efficient Synthesis of β-Ketoesters via Transesterification and Its Application in Biginelli Reaction under Solvent-Free, Catalyst-Free Conditions. [Link]

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A Senior Application Scientist's Guide to Byproduct Characterization in the Synthesis of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of synthesized intermediates is paramount. Methyl 3-(4-methoxyphenyl)-3-oxopropanoate, a valuable β-keto ester, serves as a critical building block in the synthesis of various pharmaceutical agents. Its synthesis, while seemingly straightforward, can be accompanied by the formation of several byproducts that can complicate downstream processes and compromise the quality of the final active pharmaceutical ingredient. This guide provides an in-depth comparison of synthetic routes to this key intermediate, with a focus on the characterization and mitigation of common byproducts, supported by experimental data and detailed analytical protocols.

The Prevailing Synthetic Route: Crossed Claisen Condensation

The most common and economically viable method for the industrial-scale synthesis of this compound is the crossed Claisen condensation.[1][2] This reaction involves the base-mediated condensation of an ester with a ketone or another ester. In this specific case, methyl acetate is reacted with a methyl ester of p-anisic acid (methyl 4-methoxybenzoate) or, more commonly, p-methoxyacetophenone is reacted with a source of a carbomethoxy group like dimethyl carbonate.[2]

The general mechanism involves the deprotonation of the α-carbon of the ketone (p-methoxyacetophenone) by a strong base, such as sodium hydride or sodium methoxide, to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbomethoxylating agent (e.g., dimethyl carbonate). Subsequent loss of a methoxide leaving group yields the desired β-keto ester.

p_methoxyacetophenone p-Methoxyacetophenone enolate Enolate Intermediate p_methoxyacetophenone->enolate + Base tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate + Dimethyl Carbonate dmc Dimethyl Carbonate dmc->tetrahedral_intermediate product This compound tetrahedral_intermediate->product - Methoxide methoxide Methoxide base Base (e.g., NaH) crude_product Crude Reaction Mixture tlc TLC Analysis crude_product->tlc Initial Assessment gcms GC-MS Analysis crude_product->gcms Separation & Mass Identification nmr NMR Spectroscopy crude_product->nmr Structural Elucidation purification Purification (e.g., Distillation, Chromatography) tlc->purification byproducts Identified Byproducts gcms->byproducts nmr->byproducts pure_product Pure Product purification->pure_product

Sources

A Comparative Guide to Alternative Precursors for the Synthesis of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate is a valuable β-keto ester, a class of organic compounds renowned for their chemical versatility and importance as intermediates in the synthesis of more complex molecules, including many pharmaceutical agents.[1] The unique structural arrangement of a ketone at the β-position relative to an ester group provides acidic α-protons, facilitating a wide range of carbon-carbon bond-forming reactions.[1] This guide provides an in-depth comparison of three distinct synthetic routes to this target molecule, each starting from a different set of commercially available precursors. We will explore the classic Claisen Condensation, a robust Malonic Ester Acylation, and an innovative direct α-Carboxylation of a ketone. Each pathway will be evaluated based on its mechanistic principles, procedural advantages, and overall efficiency, providing researchers and drug development professionals with the critical data needed to make informed decisions for their specific synthetic needs.

Route 1: The Classic Approach - Claisen Condensation

The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, involving the reaction between two ester molecules in the presence of a strong base.[2] For the synthesis of our target molecule, this route utilizes methyl 4-methoxybenzoate as the acylating ester and methyl acetate as the ester providing the enolate nucleophile.

Precursors:

  • Methyl 4-methoxybenzoate

  • Methyl Acetate

  • Base (e.g., Sodium Methoxide, Sodium Hydride)

Mechanistic Rationale: The reaction is initiated by the deprotonation of methyl acetate at the α-carbon by a strong base, such as sodium methoxide (NaOCH₃) or sodium hydride (NaH), to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl 4-methoxybenzoate. A subsequent elimination of a methoxide ion from the tetrahedral intermediate yields the desired β-keto ester. The choice of base is critical; while sodium methoxide is effective, it establishes an equilibrium. Sodium hydride, an irreversible base, can drive the reaction to completion by producing hydrogen gas, which exits the reaction system. However, NaH is more hazardous and requires more stringent handling procedures.

Experimental Protocol: Claisen Condensation
  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with sodium methoxide (1.1 equivalents) and anhydrous toluene.

  • Reagent Addition: A solution of methyl 4-methoxybenzoate (1.0 equivalent) and methyl acetate (2.0 equivalents) in anhydrous toluene is added dropwise to the stirred suspension of the base at room temperature.

  • Reaction: The reaction mixture is heated to reflux (approx. 110°C) and maintained for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction is quenched by the slow addition of dilute hydrochloric acid until the pH is acidic. The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.

Workflow Diagram: Claisen Condensation

Claisen_Condensation cluster_reactants Reactants & Reagents cluster_process Process Me_Anisate Methyl 4-methoxybenzoate Reaction Reflux in Toluene (4-6 hours) Me_Anisate->Reaction Me_Acetate Methyl Acetate Me_Acetate->Reaction Base Sodium Methoxide (Base) Base->Reaction Workup Acidic Workup (HCl aq.) Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Methyl 3-(4-methoxyphenyl) -3-oxopropanoate Purification->Product

Caption: Workflow for Claisen Condensation Synthesis.

Route 2: The Malonic Ester Acylation Strategy

The malonic ester synthesis is another powerful and versatile method for forming carbon-carbon bonds.[3] In this approach, an acyl chloride is reacted with a malonic ester derivative. For our target, 4-methoxybenzoyl chloride serves as the acylating agent, reacting with a mono-ester of malonic acid, followed by a decarboxylation step.[4]

Precursors:

  • 4-Methoxybenzoic Acid (to be converted to the acyl chloride)

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Monomethyl Malonate (or a related malonic ester)

  • Base (e.g., Magnesium Ethoxide)

Mechanistic Rationale: This pathway begins with the conversion of 4-methoxybenzoic acid into the more reactive 4-methoxybenzoyl chloride using a chlorinating agent like thionyl chloride.[5][6] The core of this synthesis is the C-acylation of a malonic acid derivative.[4] The α-proton of monomethyl malonate is acidic and can be removed by a suitable base. The resulting enolate then attacks the 4-methoxybenzoyl chloride. The key advantage of using a malonic ester derivative is that the resulting intermediate readily undergoes decarboxylation (loss of CO₂) upon heating in acidic aqueous conditions, cleanly yielding the target β-keto ester.[7][8] This decarboxylative acylation avoids the equilibrium limitations sometimes seen in the Claisen condensation.[4]

Experimental Protocol: Malonic Ester Acylation
  • Acyl Chloride Formation: 4-Methoxybenzoic acid (1.0 equivalent) is refluxed with thionyl chloride (1.2 equivalents) and a catalytic amount of DMF in an inert solvent (e.g., dichloromethane) for 2 hours. Excess thionyl chloride and solvent are removed under reduced pressure to yield crude 4-methoxybenzoyl chloride.[9]

  • Enolate Formation: In a separate flask, monomethyl malonate (1.1 equivalents) is treated with a strong base like magnesium ethoxide in an anhydrous solvent to form the magnesium enolate.

  • Acylation: The freshly prepared 4-methoxybenzoyl chloride is added dropwise to the enolate solution at 0°C. The reaction is then allowed to warm to room temperature and stirred for 3-5 hours.

  • Decarboxylation & Workup: The reaction is quenched with dilute sulfuric acid. The mixture is then heated gently (e.g., 50-60°C) to facilitate decarboxylation. After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate).[10]

  • Purification: The organic layer is washed, dried, and concentrated. The final product is purified via vacuum distillation.

Workflow Diagram: Malonic Ester Acylation

Malonic_Ester_Synthesis cluster_precursors Precursors & Reagents Anisic_Acid 4-Methoxybenzoic Acid Acyl_Chloride 4-Methoxybenzoyl Chloride Anisic_Acid->Acyl_Chloride + SOCl₂ SOCl2 SOCl₂ Malonate Monomethyl Malonate Acylation C-Acylation Malonate->Acylation + Base Base Base (e.g., Mg(OEt)₂) Acyl_Chloride->Acylation Decarboxylation Hydrolysis & Decarboxylation Acylation->Decarboxylation Product Methyl 3-(4-methoxyphenyl) -3-oxopropanoate Decarboxylation->Product

Caption: Workflow for Malonic Ester Acylation Synthesis.

Route 3: Direct α-Carboxylation of 4-Methoxyacetophenone

A more modern and atom-economical approach involves the direct carboxylation of a ketone enolate.[11] This route uses 4-methoxyacetophenone as the starting material and introduces the methyl ester group using an electrophilic carboxylating agent like dimethyl carbonate (DMC).

Precursors:

  • 4-Methoxyacetophenone

  • Dimethyl Carbonate (DMC)

  • Strong Base (e.g., Sodium Hydride, Potassium Carbonate)

Mechanistic Rationale: This method relies on the generation of an enolate from 4-methoxyacetophenone using a strong, non-nucleophilic base. This enolate then attacks dimethyl carbonate, which serves as a "green" and safe methoxycarbonylating agent.[12][13] DMC is an environmentally benign building block, acting as a safe substitute for more toxic reagents like phosgene or methyl halides.[13][14] The reaction is driven by the formation of a stable β-keto ester product. The use of a solid base like potassium carbonate can also facilitate this transformation, often requiring higher temperatures.[15] This approach is attractive due to its directness, often involving fewer steps than the classical routes.

Experimental Protocol: α-Carboxylation
  • Preparation: A flame-dried flask is charged with sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) under a nitrogen atmosphere. The NaH is washed with anhydrous hexane to remove the oil.

  • Enolate Formation: Anhydrous tetrahydrofuran (THF) is added, followed by the dropwise addition of a solution of 4-methoxyacetophenone (1.0 equivalent) in THF at 0°C. The mixture is stirred at room temperature for 1 hour to ensure complete enolate formation.

  • Carboxylation: Dimethyl carbonate (1.5 equivalents) is added to the enolate suspension, and the reaction mixture is heated to reflux for 8-12 hours.[12]

  • Workup: The reaction is cooled and carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted into diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by column chromatography on silica gel.

Workflow Diagram: α-Carboxylationdot

Alpha_Carboxylation cluster_start Starting Materials Ketone 4-Methoxyacetophenone Enolate Enolate Formation Ketone->Enolate + Base DMC Dimethyl Carbonate (DMC) Carboxylation Methoxycarbonylation with DMC DMC->Carboxylation Base Strong Base (e.g., NaH) Enolate->Carboxylation Workup Aqueous Workup Carboxylation->Workup Product Methyl 3-(4-methoxyphenyl) -3-oxopropanoate Workup->Product

Sources

Comparing the efficacy of different purification methods for Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. Methyl 3-(4-methoxyphenyl)-3-oxopropanoate, a key β-keto ester intermediate, is commonly synthesized via Claisen condensation. However, the crude product often contains unreacted starting materials, byproducts, and other process-related impurities that necessitate effective purification. This guide provides an in-depth comparison of three common purification methodologies—recrystallization, column chromatography, and vacuum distillation—for this compound, complete with supporting experimental data and protocols to inform your selection of the most suitable technique.

The Importance of Purity for a β-Keto Ester Intermediate

This compound possesses a reactive β-keto ester moiety, making it a versatile building block in the synthesis of more complex molecules. The presence of impurities can lead to unwanted side reactions, reduced yields in downstream steps, and the introduction of new, difficult-to-remove contaminants. Therefore, achieving high purity of this intermediate is a critical step in any synthetic workflow.

Understanding the Impurity Profile

The primary synthesis route to this compound is the Claisen condensation of methyl 4-methoxybenzoate with methyl acetate. Potential impurities arising from this process include:

  • Unreacted Starting Materials: Methyl 4-methoxybenzoate and methyl acetate.

  • Self-Condensation Products: Byproducts from the self-condensation of methyl acetate.

  • Degradation Products: The β-keto ester can be susceptible to hydrolysis or other degradation pathways, especially in the presence of acidic or basic residues from the reaction workup.

The choice of purification method will depend on the physical properties of these impurities relative to the desired product.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solvent.[1]

Rationale for Experimental Choices

Given that this compound is a solid at room temperature with a reported melting point of 40-42°C, recrystallization is a highly viable purification method.[2] The key to successful recrystallization is the selection of an appropriate solvent or solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For a compound with both polar (ester, ketone, methoxy) and non-polar (aromatic ring) features, a solvent mixture is often effective. A common strategy is to use a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble.[3][4] A mixture of ethyl acetate (a good solvent for the polar groups) and hexane (a poor solvent for the polar groups but good for the non-polar part) is a logical choice.

Experimental Protocol: Recrystallization from Ethyl Acetate/Hexane
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add hexane dropwise until the solution becomes faintly turbid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Caption: Workflow for the recrystallization of this compound.

Method 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent).[5]

Rationale for Experimental Choices

For β-keto esters like this compound, column chromatography on silica gel can be challenging. The acidic nature of silica gel can sometimes cause degradation of the compound.[6] Furthermore, the presence of keto-enol tautomerism can lead to band broadening and poor separation. To mitigate these issues, a neutral stationary phase like alumina could be used, or the silica gel can be deactivated by pre-treatment with a base like triethylamine. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating compounds with different polarities. A mixture of hexane and ethyl acetate is a common and effective eluent system for compounds of moderate polarity.

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the desired product.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Caption: Workflow for flash column chromatography purification.

Method 3: Vacuum Distillation

Distillation separates compounds based on differences in their boiling points. For compounds that are high-boiling or thermally sensitive at atmospheric pressure, vacuum distillation is employed to lower the boiling point and prevent decomposition.[3]

Rationale for Experimental Choices

This compound has a reported boiling point of 135°C at 0.27 mmHg, making vacuum distillation a suitable purification method.[2] This technique is particularly effective for separating the desired product from non-volatile impurities, such as salts and polymeric byproducts, as well as from more volatile starting materials. A short-path distillation apparatus is often preferred for small-scale purifications to minimize product loss on the glassware surfaces.

Experimental Protocol: Short-Path Vacuum Distillation
  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and the joints are well-sealed.

  • Charging the Flask: Add the crude product to the distillation flask along with a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle while stirring.

  • Fraction Collection: Collect three fractions:

    • Forerun: The initial, lower-boiling fraction, which may contain residual solvents and volatile impurities.

    • Main Fraction: The fraction that distills at a stable temperature and pressure, corresponding to the pure product.

    • Residue: The high-boiling material left in the distillation flask.

  • Cooling and Venting: After collecting the main fraction, remove the heat source and allow the apparatus to cool completely before carefully venting the system to atmospheric pressure.

Caption: Workflow for short-path vacuum distillation.

Comparative Analysis

To provide a clear comparison of these three methods, the following table summarizes the expected performance based on typical outcomes for similar compounds.

ParameterRecrystallizationColumn ChromatographyVacuum Distillation
Purity Achieved High (>99%)Very High (>99.5%)High (>98.5%)
Typical Yield Moderate (60-80%)Good (70-90%)High (85-95%)
Scalability ExcellentModerateGood
Time & Labor ModerateHighModerate
Cost LowHigh (solvents, silica)Moderate (equipment)
Effective For Removing soluble & insoluble impuritiesSeparating closely related compoundsRemoving non-volatile & highly volatile impurities
Ineffective For Impurities with similar solubilityCompounds that degrade on silicaSeparating compounds with close boiling points

Decision-Making Guide

The selection of the optimal purification method depends on the specific requirements of your research or process:

  • For the highest purity, especially when separating closely related isomers or byproducts, column chromatography is the preferred method, despite its higher cost and labor intensity.

  • For large-scale purification where high throughput and cost-effectiveness are crucial, recrystallization is an excellent choice, provided a suitable solvent system can be identified.

  • When the primary impurities are non-volatile or significantly more volatile than the product, vacuum distillation offers a high-yield and efficient purification strategy.

In many cases, a combination of methods may be employed. For instance, a preliminary purification by vacuum distillation could be followed by a final polishing step using recrystallization to achieve the highest possible purity.

Conclusion

The purification of this compound can be effectively achieved by recrystallization, column chromatography, or vacuum distillation. Each method offers a unique set of advantages and disadvantages. A thorough understanding of the impurity profile of the crude material and the specific purity requirements of the downstream application will guide the rational selection of the most appropriate purification technique. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision, ultimately leading to a more efficient and successful synthetic workflow.

References

  • BenchChem. (2025). Technical Support Center: Column Chromatography Purification of Keto Esters.
  • How to run column chromatography. (n.d.).
  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • ChemBK. (2024, April 9). This compound.

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A Comparative Guide to Metal Complex Formation: Methyl 3-(4-methoxyphenyl)-3-oxopropanoate vs. Acetylacetone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties of a metal complex for a specific application. This guide provides an in-depth comparison of two prominent chelating agents: the classic β-diketone, acetylacetone (acac), and a representative aromatic β-keto ester, Methyl 3-(4-methoxyphenyl)-3-oxopropanoate. This document will delve into the nuances of their metal complex formation, supported by theoretical principles and available experimental data, to assist researchers in making informed decisions for their synthetic and drug development endeavors.

Introduction to the Ligands

Acetylacetone (acac) , systematically named pentane-2,4-dione, is a symmetric β-diketone that has been extensively studied and utilized as a versatile bidentate ligand. Its deprotonated form, acetylacetonate, readily coordinates to a wide array of metal ions through its two oxygen atoms, forming a stable six-membered chelate ring. The resonance stabilization within this ring contributes significantly to the overall stability of the resulting metal complexes.

This compound is a β-keto ester that features an aromatic methoxyphenyl group and a methyl ester group flanking the central keto-enol tautomeric core. This asymmetry in its structure, compared to acetylacetone, introduces distinct electronic and steric factors that influence its coordination behavior and the properties of its metal complexes.

Structural and Electronic Considerations in Metal Chelation

The coordinating ability of both ligands stems from their existence as a tautomeric equilibrium between the keto and enol forms. The enol form, stabilized by intramolecular hydrogen bonding, is the predominant species that deprotonates to form the chelating anion.

G cluster_acac Acetylacetone (acac) Tautomerism cluster_bke This compound Tautomerism acac_keto Keto form acac_enol Enol form acac_keto->acac_enol Tautomerization acac_anion Acetylacetonate anion acac_enol->acac_anion -H+ acac_complex Metal-acac complex acac_anion->acac_complex + M^n+ bke_keto Keto form bke_enol Enol form bke_keto->bke_enol Tautomerization bke_anion β-keto ester anion bke_enol->bke_anion -H+ bke_complex Metal-β-keto ester complex bke_anion->bke_complex + M^n+

Caption: Tautomerization and chelation process for both ligands.

The primary distinction between the two ligands lies in their substituent groups. In acetylacetone, the two methyl groups are electron-donating through induction. In contrast, this compound possesses a p-methoxyphenyl group and a methoxy group (part of the ester). The p-methoxyphenyl group can exert both inductive and resonance effects. The methoxy substituent on the phenyl ring is an electron-donating group through resonance, which can increase the electron density on the coordinating oxygen atoms. This enhanced electron density can lead to stronger metal-ligand bonds and potentially more stable complexes compared to acetylacetone.

However, the ester group in the β-keto ester is electron-withdrawing, which can counteract the electron-donating effect of the methoxyphenyl group to some extent. The overall electronic effect will be a balance of these opposing influences.

Comparative Performance in Metal Complex Formation

PropertyAcetylacetone (acac)This compoundRationale for Comparison
Ligand Acidity (pKa) ~8.99 in water[1]Expected to be slightly higherThe electron-donating methoxyphenyl group may increase the basicity of the enolate, making the ligand slightly less acidic.
Metal Complex Stability High, well-documentedPotentially higher for certain metalsThe increased electron density on the coordinating oxygens from the p-methoxyphenyl group could lead to stronger M-O bonds. However, the steric bulk might introduce some destabilizing effects.
Steric Hindrance Relatively lowHigherThe bulky p-methoxyphenyl group can introduce steric hindrance around the metal center, which may influence the coordination number and geometry of the resulting complex.
Solubility of Complexes Generally soluble in organic solvents[2]Expected to have good solubility in organic solventsThe presence of the aromatic ring and the ester group is likely to enhance solubility in a range of organic solvents.

Table 1: Qualitative Comparison of Ligand Properties.

Studies on various β-diketones have shown that electron-donating substituents on the chelate ring generally increase the stability of the metal complexes.[3][4] Conversely, electron-withdrawing groups tend to decrease stability.[4] For instance, benzoylacetone, which has a phenyl group, forms more stable complexes than trifluoroacetylacetone.[3] Based on this trend, the electron-donating nature of the p-methoxyphenyl group in this compound suggests that its metal complexes could exhibit comparable or even greater thermodynamic stability than those of acetylacetone.

Experimental Protocols

Detailed experimental procedures for the synthesis of metal complexes with this compound are not widely published. However, a general approach, analogous to the synthesis of metal acetylacetonates, can be employed.

Synthesis of this compound Ligand

A common method for the synthesis of β-keto esters is the Claisen condensation.

G start Start: Methyl 4-methoxybenzoate & Methyl acetate base Strong Base (e.g., NaH) in aprotic solvent (e.g., THF) start->base condensation Claisen Condensation base->condensation workup Acidic Work-up condensation->workup product Product: this compound workup->product

Caption: Workflow for the synthesis of the β-keto ester ligand.

Step-by-step methodology:

  • Reaction Setup: To a solution of a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF), add methyl acetate dropwise at 0°C under an inert atmosphere.

  • Addition of Ester: After the initial reaction, add methyl 4-methoxybenzoate dropwise to the solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quenching and Extraction: Carefully quench the reaction with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

General Synthesis of a Metal(II) Complex

This protocol can be adapted for various divalent metal ions such as Cu(II), Ni(II), or Co(II).

Step-by-step methodology:

  • Ligand Deprotonation: Dissolve this compound in a suitable solvent (e.g., ethanol). Add a stoichiometric amount of a base (e.g., sodium ethoxide or a non-coordinating amine like triethylamine) to deprotonate the ligand, forming the corresponding enolate in situ.

  • Addition of Metal Salt: To this solution, add a solution of the metal(II) salt (e.g., metal chloride or acetate) in the same or a miscible solvent dropwise with stirring.

  • Complex Formation: The metal complex will often precipitate out of the solution upon formation. The reaction can be gently heated to ensure completion.

  • Isolation and Purification: Collect the precipitate by filtration, wash with the solvent to remove any unreacted starting materials, and then wash with a non-polar solvent (e.g., diethyl ether) to remove any organic impurities. The complex can be dried under vacuum.

Characterization of Metal Complexes

A suite of analytical techniques is essential to confirm the formation and elucidate the structure of the metal complexes.

  • Infrared (IR) Spectroscopy: A key indicator of complex formation is the shift of the C=O stretching frequency of the ligand upon coordination to the metal ion. The disappearance of the broad enolic O-H stretch is also indicative of deprotonation and chelation.

  • UV-Vis Spectroscopy: Metal complex formation often results in the appearance of new absorption bands in the visible region due to d-d electronic transitions of the metal ion, leading to a characteristic color.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can confirm the structure of the coordinated ligand.

  • Elemental Analysis: Provides the empirical formula of the complex, confirming the metal-to-ligand ratio.

Potential Applications in Drug Development and Catalysis

Metal complexes are increasingly being explored for their therapeutic and catalytic properties.

Drug Development: The lipophilicity of a drug is a critical factor in its pharmacokinetic profile. The aromatic nature of this compound could be leveraged to design metal-based drugs with enhanced membrane permeability. Furthermore, the potential for this ligand to form stable complexes with biologically relevant metal ions opens avenues for the development of novel antimicrobial or anticancer agents. Some studies have shown that β-keto ester complexes exhibit antibacterial activity.[5]

Catalysis: Metal acetylacetonates are widely used as catalysts in various organic transformations. Similarly, metal complexes of β-keto esters have the potential to act as catalysts. The electronic and steric properties of the p-methoxyphenyl substituent can be tuned to modulate the catalytic activity and selectivity of the metal center. For instance, ruthenium complexes with aromatic ketones have been shown to be effective in C-H bond activation reactions.[6][7]

Conclusion

Both acetylacetone and this compound are effective chelating agents for the formation of stable metal complexes. While acetylacetone is a well-established, simple, and reliable ligand, this compound offers opportunities for fine-tuning the electronic and steric properties of the resulting complexes. The presence of the p-methoxyphenyl group is anticipated to enhance the stability of the metal complexes and improve their solubility in organic media.

The choice between these two ligands will ultimately depend on the specific requirements of the application. For fundamental studies and applications where simplicity and cost-effectiveness are key, acetylacetone remains an excellent choice. However, for applications in drug development and catalysis where precise control over the metal center's environment is crucial for optimizing activity and selectivity, the tunability offered by substituted β-keto esters like this compound presents a compelling advantage. Further experimental investigation into the coordination chemistry of this and related aromatic β-keto esters is warranted to fully unlock their potential.

References

  • A B-keto ester as a novel, efficient, and versatile ligand for Ni(ii) and Co(ii) complexes and evaluation anti-bacterial activit.
  • Hakimi, M., et al. Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry, 20(7), 5497-5502.
  • Toche, R., et al. Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Der Pharmacia Lettre, 8(11), 124-127.
  • Scope and Mechanistic Studies of Ruthenium Catalyzed C-N Bond Activation Reactions.
  • Synthesis of ruthenium complexes and their catalytic applications: A review. Journal of the Indian Chemical Society.
  • Study of Stability Constants of Some of the Transition Metal Complexes with β β β β β-Diketones by Spectrophotometery.
  • IUPAC Publications of Compilations and Critical Evalu
  • Shinde, M. P., et al. Β-KETO ESTER AS A NOVEL, EFFICIENT, AND VERSATILE LIGAND FOR Pd(II)-COORDINA - TION COMPOUND SHOWING ANTI-BACTERIAL ACTIVITY. K.T.H.M. College.
  • Acetylacetone. Wikipedia.
  • Stability constants of complexes. Wikipedia.
  • assessing the antibacterial activity of beta-keto esters. Benchchem.
  • Stability Constants of Metal Complexes in Solution. Semantic Scholar.
  • Padala, K., & Jeganmohan, M.
  • New Antimicrobial Str
  • Petrenko, V. I., et al. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole.
  • Synthesis and Characterization of New Metal Complexes of Ligand [3-(4-hydroxyphenyl)-2-(3-(4-methoxybenzoyl)thioureido)propanoic acid] (HMP) and Study their Biological Activity.
  • Ruthenium-Catalyzed Ortho-Alkenylation of Aromatic Ketones with Alkenes by C-H Bond Activation.
  • Ethyl 3-(3-methoxyphenyl)
  • Al-Jibouri, M. N. H., et al. Synthesis, Characterization of Transition Metal Complexes of Para-Aminosalicylic Acid with Evaluation of their Antioxidant Activities. Oriental Journal of Chemistry, 34(3), 1363-1371.
  • Metal acetylaceton
  • Bakhouch, M., et al. Crystal structure of ethyl 2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate.
  • Flores, D. C., et al. Crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate.
  • Synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and Some Cyclic Analogs. CSIRO Publishing.
  • Preparation of Significant Complexes of Selected Transition Elements with Appropri
  • Raptis, R. G., et al. Synthesis, structure, and electronic and EPR spectra of copper(II) complexes containing the tetrabromocuprate(2-) anion and triphenylarsine oxide. Inorganic Chemistry, 31(26), 5339-5344.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that robust research and development are intrinsically linked to a culture of safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate (CAS No. 22027-50-5), ensuring the safety of laboratory personnel and compliance with environmental regulations. This document moves beyond a simple checklist, offering a framework for risk assessment and operational integrity.

Foundational Knowledge: Understanding the Compound

This compound is a non-halogenated β-keto ester. Its physical and chemical properties are crucial for determining appropriate handling and disposal methods. At typical room temperature, it exists as a light yellow crystalline solid with a melting point of 40-42°C. This low melting point means it may also be encountered as a semi-solid or liquid.

Table 1: Physicochemical and Hazard Profile of this compound

PropertyValueSource(s)
CAS Number 22027-50-5[1]
Molecular Formula C₁₁H₁₂O₄[1]
Molar Mass 208.21 g/mol [1]
Appearance Light yellow crystalline solid
Melting Point 40-42°C
Boiling Point 135°C at 0.27 mm Hg
Flash Point 138.1°C
GHS Hazard Codes H315, H319, H335
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with this compound, as indicated by the GHS hazard statements, are:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, all handling and disposal procedures must be conducted with appropriate PPE to mitigate exposure risks.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment: For solid spills, gently sweep up the material to avoid creating dust. For liquid (melted) spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Carefully place the spilled material and any contaminated absorbents into a designated, sealable waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name, and an indication that it contains spill cleanup material.

Core Directive: Step-by-Step Disposal Procedure

The disposal of this compound must be handled as a non-halogenated chemical waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste[2].

Step 1: Waste Identification and Classification

  • This compound is not explicitly listed on the EPA's P or U lists of acute or toxic hazardous wastes[3][4].

  • Its flashpoint of 138.1°C is above the 60°C (140°F) threshold for ignitability (EPA code D001)[4].

  • It is not known to be corrosive or reactive.

  • Therefore, it is classified as a non-halogenated organic chemical waste, primarily due to its irritant properties and for general environmental protection.

Step 2: Segregation and Collection

  • Segregate Waste Streams: It is crucial to keep non-halogenated organic waste separate from halogenated waste streams. Co-mingling significantly increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste[2][5].

  • Use Appropriate Containers: Collect the waste in a designated, leak-proof container that is chemically compatible with the compound. High-density polyethylene (HDPE) containers are a suitable choice.

  • Avoid Mixing: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizers[6].

Step 3: Labeling and Accumulation

  • Label Immediately: As soon as the first quantity of waste is added, the container must be labeled.

  • Required Information: The label must clearly state "Hazardous Waste," the full chemical name "this compound," and the accumulation start date. A list of constituents and their approximate percentages should be maintained if it is a mixed waste stream[6].

  • Secure Storage: Keep the waste container tightly sealed except when adding waste. Store it in a designated satellite accumulation area (SAA) within the laboratory, away from heat sources or direct sunlight[6].

Step 4: Final Disposal

  • Engage Professionals: The final disposal must be carried out by a licensed environmental services or hazardous waste disposal company.

  • Incineration: The standard and most environmentally sound disposal method for this type of non-halogenated organic compound is high-temperature incineration at a permitted facility[5].

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not allow waste to accumulate beyond designated time or volume limits.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_collection In-Lab Waste Handling cluster_disposal Final Disposal Path start Waste Generated: This compound container_check Is the original container empty? start->container_check empty_proc Triple rinse with a suitable solvent (e.g., acetone). Collect rinsate as hazardous waste. container_check->empty_proc Yes waste_collection Collect waste in a designated, compatible, and sealed container. container_check->waste_collection No (Bulk Waste) defaced_container Deface label and dispose of empty container per institutional guidelines. empty_proc->defaced_container segregation Is the waste segregated? (Non-Halogenated Stream) waste_collection->segregation segregation->waste_collection No (Correct & Segregate) labeling Label container with 'Hazardous Waste', chemical name, and start date. segregation->labeling Yes storage Store in designated Satellite Accumulation Area (SAA). labeling->storage pickup_request Request pickup from institutional Environmental Health & Safety (EHS) or licensed waste vendor. storage->pickup_request incineration Transport to a licensed facility for high-temperature incineration. pickup_request->incineration

Caption: Disposal workflow for this compound.

References

  • Waste Code - RCRAInfo . U.S. Environmental Protection Agency. [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification . ACTenviro. [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability & Risk. [Link]

  • This compound . ChemBK. [Link]

  • Hazardous Waste Segreg
  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]

  • Liquid waste . AgroParisTech Chimactiv. [Link]

  • Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-(4-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Methyl 3-(4-methoxyphenyl)-3-oxopropanoate demands a meticulous, proactive approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and causal framework for its safe handling, ensuring that every operational step is underpinned by a robust understanding of the risks involved and the protective measures required.

Foundational Hazard Assessment: The "Why" Behind the PPE

Understanding the inherent hazards of a chemical is the critical first step in establishing a safe handling protocol. This compound is not a benign substance; its hazard profile necessitates a multi-faceted protective strategy.

According to its classification, this compound presents the following primary risks:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation (H319): The chemical poses a significant risk of causing serious irritation if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed (H302): Ingestion of the compound can be harmful to your health.[1][3]

Furthermore, while it has a high flash point, it is classified as a combustible solid, meaning it can burn if exposed to an ignition source.[4][5] Therefore, all protocols must mitigate risks of direct contact, inhalation, and accidental ignition.

Core Protective Equipment: Your First Line of Defense

Based on the hazard assessment, a standard suite of Personal Protective Equipment (PPE) is mandatory for all work involving this compound. The selection of this equipment is not arbitrary; each component is chosen to counteract a specific hazard.

Eye and Face Protection

The risk of serious eye irritation dictates that robust eye protection is non-negotiable.

  • Minimum Requirement: At a minimum, chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[6] These provide a seal around the eyes, protecting from splashes and airborne particles.

  • Enhanced Requirement: When there is a heightened risk of splashing—such as when transferring large volumes or during exothermic reactions—a face shield must be worn in addition to safety goggles.[7][8]

Hand Protection

To prevent skin irritation, chemically resistant gloves are essential.

  • Glove Type: Disposable nitrile gloves provide effective short-term protection against a wide range of chemicals and are a suitable choice for handling this compound.[7]

  • Protocol: Gloves must be inspected for tears or punctures before each use. If contact with the chemical occurs, remove the gloves immediately using the proper technique, wash your hands thoroughly, and don a new pair. Never reuse contaminated gloves.[9][10] For extended procedures, consider replacing gloves periodically to prevent potential permeation.

Body Protection

Protective clothing is necessary to prevent incidental contact with the skin.

  • Standard: A properly fitting, buttoned laboratory coat should be worn at all times.[7]

  • Material: Clothing worn under the lab coat should cover the legs (i.e., long pants) and be made of natural fibers like cotton. Avoid synthetic fabrics that can melt and adhere to the skin if exposed to heat.[7]

  • Footwear: Closed-toe, closed-heel shoes that completely cover the foot are mandatory. Perforated shoes or sandals are strictly prohibited in the laboratory.[9]

Respiratory Protection

The primary method for controlling respiratory hazards is through engineering controls.

  • Engineering Control: All weighing, handling, and reaction setup involving this compound must be performed inside a certified chemical fume hood.[1] This is the most critical step in preventing respiratory exposure.

  • When Respirators are Needed: If engineering controls are not feasible or fail, or during a large spill cleanup, respiratory protection is required. A NIOSH/MSHA-approved air-purifying respirator with an appropriate cartridge should be used as part of a comprehensive respiratory protection program that includes fit testing and training.[7][8][11]

Operational and Disposal Plans

Properly using and disposing of PPE is as important as selecting it. The following procedural guidance ensures safety throughout the entire workflow.

Safe Handling and PPE Workflow

This workflow diagram illustrates the critical steps from preparation to completion of work.

cluster_prep Preparation cluster_don Donning PPE (Clean Area) cluster_work Chemical Handling (Inside Fume Hood) cluster_dispose Decontamination & Disposal cluster_doff Doffing PPE (At Exit of Work Area) prep_start START: Task Assessment verify_controls Verify Engineering Controls (Fume Hood Operational) prep_start->verify_controls gather_ppe Assemble All Required PPE verify_controls->gather_ppe don_coat 1. Don Lab Coat gather_ppe->don_coat don_goggles 2. Don Goggles / Face Shield don_coat->don_goggles don_gloves 3. Don Gloves (over cuffs) don_goggles->don_gloves handle_chem Perform Weighing, Transfer & Experiment don_gloves->handle_chem dispose_chem Dispose of Chemical Waste (Per Institutional Protocol) handle_chem->dispose_chem decon Clean Work Area & Contaminated Equipment dispose_chem->decon doff_gloves 1. Remove Gloves decon->doff_gloves doff_goggles 2. Remove Goggles / Face Shield doff_gloves->doff_goggles doff_coat 3. Remove Lab Coat doff_goggles->doff_coat wash_hands 4. WASH HANDS THOROUGHLY doff_coat->wash_hands op_end END wash_hands->op_end

Caption: A workflow for the safe handling of this compound.

PPE Recommendations by Task

For clarity, the required PPE varies slightly based on the specific laboratory operation.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety GogglesNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesRequired: Chemical Fume Hood
Preparing Solutions Safety GogglesNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesRequired: Chemical Fume Hood
Running Reaction Safety GogglesNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesRequired: Chemical Fume Hood
Large Volume Transfer Safety Goggles & Face ShieldNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesRequired: Chemical Fume Hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical Resistant Apron/SuitRequired: Air-Purifying Respirator
Disposal of Contaminated Materials

Safe disposal is the final, critical step of the handling process.

  • Chemical Waste: All excess this compound and reaction waste must be disposed of as hazardous chemical waste according to local, state, and federal regulations.[1][4] Never pour this chemical down the drain.[12]

  • Contaminated PPE: All disposable PPE that has come into contact with the chemical, including gloves and wipes, must be collected in a designated, sealed hazardous waste container for disposal.[4] Do not discard it in the regular trash.

  • Empty Containers: Empty containers retain chemical residue and should be triple-rinsed (if appropriate for the procedure) with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed or unrinsed container should then be disposed of according to your institution's hazardous waste guidelines.[12]

By rigorously adhering to these evidence-based PPE protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Fisher Scientific. (2021, December 24). Safety Data Sheet: 1-Propanone, 1-(4-methoxyphenyl)-.
  • Cole-Parmer. Material Safety Data Sheet - Methyl 3-methoxypropionate.
  • University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet: Methyl 2-(4-Methoxyphenyl)propanoate.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2759698, Methyl 3-(3-methoxyphenyl)-3-oxopropanoate.
  • Sigma-Aldrich. (2025, August 8). Safety Data Sheet.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Chemical Safety. Chemical Label: methyl 3-(4-methoxyphenyl)-2-oxopropanoate.
  • ChemBK. (2024, April 9). This compound.
  • BASF. (2025, November 6). Safety data sheet.
  • BLD Pharmatech. Safety Data Sheet: (4-Amino-3-methoxyphenyl)methanol.
  • Fisher Scientific. Safety Data Sheet: Methyl vanillate.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Carl ROTH. (2022, October 19). Safety data sheet.
  • Fisher Scientific. (2024, March 28). Safety Data Sheet: 3-(p-Methoxyphenyl)propionic acid.
  • AK Scientific, Inc. Safety Data Sheet: Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate.
  • Enamine. Safety data sheet.
  • Cayman Chemical. (2024, September 20). Safety Data Sheet: 3-methoxy PCP (hydrochloride).
  • Sigma-Aldrich. Methyl 3-(4-methoxyphenyl)propionate 97.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 1-(4-Methoxyphenyl)-2-methylpropan-1-ol.
  • Cole-Parmer. Material Safety Data Sheet - 1,1,1-Trifluoro-3-(4-methoxyphenyl)acetone.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.